Lysidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSLLSXLURJCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060204 | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-26-9 | |
| Record name | 2-Methylimidazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-2-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987F50E3PE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of Lysidine in Transfer RNA: A Technical Guide to its Function and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysidine (k²C), a post-transcriptional modification of cytidine (B196190) at the wobble position (C34) of the anticodon in bacterial isoleucyl-tRNA (tRNAIle), is indispensable for the accurate decoding of the genetic code. This hypermodified nucleoside effectively reprograms the tRNA's specificity, enabling it to recognize the AUA codon for isoleucine while preventing misreading of the AUG methionine codon. This critical function is executed by the enzyme tRNAIle-lysidine synthetase (TilS), a unique enzyme essential for the viability of many bacterial species and thus a promising target for novel antimicrobial agents. This technical guide provides an in-depth exploration of the multifaceted role of this compound in tRNA, including its biosynthesis, its impact on codon recognition and aminoacylation, and detailed methodologies for its study.
Introduction
The fidelity of protein synthesis relies on the precise interaction between the messenger RNA (mRNA) codon and the transfer RNA (tRNA) anticodon. Post-transcriptional modifications of tRNA nucleosides, particularly at the wobble position of the anticodon, play a crucial role in modulating and ensuring this accuracy. In eubacteria, the AUA codon for isoleucine presents a unique challenge. A standard Watson-Crick pairing with a UAU anticodon would also allow for wobble pairing with the AUG methionine codon, leading to unacceptable error rates in protein synthesis. To circumvent this, bacteria have evolved a sophisticated mechanism involving the modification of a cytidine at the wobble position of tRNAIle with a CAU anticodon into this compound (2-lysyl-cytidine).
This modification has a profound dual effect: it alters the codon recognition specificity of the tRNA from AUG to AUA and simultaneously switches its amino acid acceptance from methionine to isoleucine.[1][2][3] The enzyme responsible for this vital transformation is tRNAIle-lysidine synthetase (TilS).[2][3][4] This guide will delve into the molecular mechanisms underpinning the function of this compound, the enzymatic machinery responsible for its synthesis, and the experimental approaches used to investigate this fascinating aspect of molecular biology.
The Biosynthesis of this compound
This compound is synthesized directly on the precursor tRNAIle (pre-tRNAIle2) by the enzyme tRNAIle-lysidine synthetase (TilS).[5] This modification occurs in a two-step reaction that utilizes L-lysine and ATP as substrates.[2][3][6]
The overall reaction is as follows:
ATP + L-lysine + cytidine³⁴-tRNAIle → AMP + PPi + this compound³⁴-tRNAIle
Biochemical studies have revealed that the synthesis of this compound involves an adenylated tRNA intermediate.[2][3][6] TilS first activates the C2-oxo group of the cytidine at position 34 by transferring an AMP moiety from ATP. Subsequently, the ε-amino group of a lysine (B10760008) molecule attacks the activated carbon, leading to the formation of this compound and the release of AMP.
References
- 1. The Catalytic Flexibility of tRNAIle-lysidine Synthetase Can Generate Alternative tRNA Substrates for Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRNAIle-lysidine synthase - Wikipedia [en.wikipedia.org]
- 5. Modomics - A Database of RNA Modifications [genesilico.pl]
- 6. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lysidine Modification in Bacterial tRNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysidine (L), or 2-lysyl-cytidine, is a critical post-transcriptional modification found at the wobble position (C34) of the bacterial isoleucine-specific transfer RNA (tRNAIle) that recognizes the AUA codon. This modification is essential for bacterial viability as it ensures the correct decoding of the AUA codon as isoleucine and prevents its misreading as methionine. The synthesis of this compound is catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS), a highly conserved protein in bacteria, making it a promising target for the development of novel antibacterial agents. This guide provides a comprehensive overview of the biosynthesis, function, and significance of this compound modification, along with detailed experimental protocols for its study and quantitative data on enzyme kinetics and its impact on translational fidelity.
Introduction to this compound Modification
In the bacterial decoding system, the AUA codon presents a unique challenge. The canonical wobble base pairing rules would predict that a tRNA with a CAU anticodon, which is used for methionine (AUG codon), could also recognize AUA. To prevent this misreading, bacteria have evolved a sophisticated mechanism involving the modification of the cytidine (B196190) at the wobble position of tRNAIle.[1][2][3] This modification, the addition of a lysine (B10760008) moiety to C34, creates the hypermodified nucleoside this compound.[4]
The presence of this compound at the anticodon loop has two profound and essential consequences:
-
Codon Specificity Switch: this compound restricts the pairing of the anticodon to adenosine (B11128) (A) in the third position of the codon, thereby enabling the specific recognition of the AUA isoleucine codon while preventing the recognition of the AUG methionine codon.[5][6]
-
Aminoacylation Identity Switch: The modification of C34 to this compound alters the identity of the tRNA, making it a substrate for isoleucyl-tRNA synthetase (IleRS) and no longer a substrate for methionyl-tRNA synthetase (MetRS).[2][7]
This dual-function modification is indispensable for the accurate translation of genetic information and the maintenance of proteome integrity in bacteria. The enzyme responsible for this vital modification is tRNAIle-lysidine synthetase (TilS).[8][9]
The Master Enzyme: tRNAIle-lysidine Synthetase (TilS)
TilS is the sole enzyme responsible for the ATP- and lysine-dependent synthesis of this compound on tRNAIle.[8][10] It is a highly conserved enzyme across the bacterial kingdom, highlighting its fundamental role in bacterial physiology. The absence or inhibition of TilS function leads to defects in protein synthesis and is lethal for most bacteria, making it an attractive target for the development of broad-spectrum antibiotics.[3][7]
Enzymatic Reaction
The synthesis of this compound by TilS is a two-step reaction that involves an adenylated tRNA intermediate.[1][11][12]
-
Adenylation of tRNA: TilS utilizes ATP to adenylate the C2 carbon of the cytidine at position 34 of the precursor tRNAIle. This activation step is crucial for the subsequent nucleophilic attack.
-
Lysine Addition: A lysine molecule then attacks the activated C2 carbon, leading to the formation of this compound and the release of AMP.
Substrate Recognition and Specificity
TilS exhibits remarkable specificity for its tRNA substrate, distinguishing the precursor tRNAIle from the structurally similar tRNAMet, both of which possess a CAU anticodon. This discrimination is achieved through the recognition of specific identity elements on the tRNA molecule, including the anticodon loop, the anticodon stem, and the acceptor stem.[1][11] This ensures that only the correct tRNA is modified, preventing the erroneous conversion of tRNAMet.
Functional Consequences of this compound Modification
The modification of C34 to this compound is a pivotal event that profoundly impacts protein synthesis in bacteria.
Ensuring Translational Fidelity
The primary function of this compound is to ensure the accurate decoding of the AUA codon. In the absence of this compound, the unmodified tRNAIle with a CAU anticodon can be mischarged with methionine by MetRS and can misread the AUG codon. Conversely, the AUA codon can be misread by tRNAMet. The presence of this compound enforces the correct codon-anticodon pairing, thereby maintaining the fidelity of translation.[5][13]
Impact on Bacterial Viability and Growth
Due to its critical role in accurate protein synthesis, the TilS enzyme and the this compound modification are essential for the viability of most bacteria.[14] Deletion or inactivation of the tilS gene leads to a severe growth defect or lethality, particularly in bacteria with a high frequency of AUA codons in essential genes.[3] However, some bacteria can survive without TilS through suppressor mutations, such as a change in the anticodon of another tRNAIle to UAU, which can then decode the AUA codon, albeit sometimes with reduced efficiency and potential for misreading the AUG codon.[7][13]
Quantitative Data
Comparative Kinetics of TilS Orthologs
The catalytic efficiency of TilS varies across different bacterial species. This variation does not always correlate directly with the frequency of AUA codon usage. The following table summarizes the kinetic parameters for TilS orthologs from several bacteria.
| Bacterial Species | AUA Codon Frequency (per 1000 codons) | TilS kobs/KM (nM-1min-1) |
| Escherichia coli | 4.9 | 1.3 ± 0.2 |
| Burkholderia cenocepacia | 0.6 | 0.005 ± 0.001 |
| Pseudomonas aeruginosa | 1.3 | 0.02 ± 0.004 |
| Geobacillus kaustophilus | 11.2 | 1.1 ± 0.1 |
Data adapted from Muraski et al., 2025.[1]
Impact of this compound Absence on Translational Fidelity
The absence of this compound leads to misreading of the AUA codon, primarily as methionine. While precise, universally applicable quantification of this misincorporation is challenging and can vary depending on the bacterial species and experimental conditions, studies have demonstrated this phenomenon. For instance, in Escherichia coli, the misreading of the AUA codon in the absence of a functional TilS pathway can occur, leading to the incorporation of methionine instead of isoleucine.[15][16] The frequency of such errors is influenced by the competition between the near-cognate tRNAMet and the unmodified tRNAIle at the ribosome.[15]
| Condition | Codon | Misincorporated Amino Acid | Observed Frequency |
| Absence of this compound | AUA | Methionine | Low but detectable |
| Suppressor Mutant (tilS knockout with tRNAIle1 G34U mutation) | AUA | Isoleucine (correct) | Predominant |
| Suppressor Mutant (tilS knockout with tRNAIle1 G34U mutation) | AUG | Isoleucine (misreading) | Weakly detected |
Qualitative summary based on findings from Kramer & Farabaugh, 2007 and Köhrer et al., 2014.[13][15]
Experimental Protocols
The study of this compound modification involves a series of specialized techniques to isolate and analyze tRNA and to characterize the activity of the TilS enzyme.
Workflow for this compound Modification Analysis
Detailed Methodologies
5.2.1. Isolation of Total tRNA from Bacteria
-
Cell Culture and Harvest: Grow bacterial cells in the appropriate medium to the desired optical density (e.g., mid-log phase). Harvest cells by centrifugation.
-
Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or a French press.
-
Phenol-Chloroform Extraction: Extract total RNA from the cell lysate using an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). Centrifuge to separate the phases and collect the aqueous phase containing the RNA.
-
Ethanol (B145695) Precipitation: Precipitate the RNA from the aqueous phase by adding ethanol and salt (e.g., sodium acetate) and incubating at low temperature.
-
tRNA Enrichment: Separate tRNA from larger RNA species (rRNA, mRNA) by anion-exchange chromatography (e.g., DEAE-cellulose column) or size-exclusion chromatography.
5.2.2. HPLC Analysis of Modified Nucleosides
-
Enzymatic Digestion: Digest the purified tRNA to its constituent nucleosides using a combination of enzymes such as nuclease P1 and bacterial alkaline phosphatase.
-
HPLC Separation: Separate the resulting nucleosides by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column. Use a gradient of a suitable buffer system (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile) to elute the nucleosides.
-
Detection and Quantification: Detect the nucleosides using a UV detector. Identify and quantify this compound by comparing its retention time and UV spectrum to a known standard.
5.2.3. Mass Spectrometry for this compound Identification
-
LC-MS/MS Analysis: Couple the HPLC system to a mass spectrometer (LC-MS/MS) for more definitive identification and quantification.
-
Fragmentation Analysis: Fragment the parent ion corresponding to the mass of this compound and analyze the resulting daughter ions. The fragmentation pattern provides a unique signature for the identification of the modified nucleoside.
-
Quantitative Analysis: Use techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for accurate quantification of this compound in the sample.
5.2.4. In Vitro TilS Activity Assay
-
Expression and Purification of TilS: Clone the tilS gene into an expression vector and overexpress the recombinant protein in E. coli. Purify the His-tagged TilS protein using affinity chromatography (e.g., Ni-NTA resin).
-
In Vitro Transcription of tRNAIle: Synthesize the precursor tRNAIle substrate using in vitro transcription with T7 RNA polymerase from a DNA template.
-
Enzymatic Reaction: Set up a reaction mixture containing the purified TilS enzyme, in vitro transcribed tRNAIle, ATP, L-lysine (which can be radiolabeled for detection), and a suitable buffer.
-
Analysis of Modification: Analyze the formation of this compound in the tRNA product by HPLC, mass spectrometry, or by detecting the incorporation of radiolabeled lysine into the tRNA.
TilS as a Target for Drug Development
The essential nature and high conservation of TilS in bacteria, coupled with its absence in humans, make it an excellent target for the development of novel antibacterial drugs. Inhibitors of TilS would disrupt protein synthesis, leading to bacterial cell death. High-throughput screening campaigns have been initiated to identify small molecule inhibitors of TilS, and several promising lead compounds have been discovered. Further development of these inhibitors could provide a new class of antibiotics to combat the growing threat of antibiotic resistance.
Conclusion
The this compound modification of bacterial tRNAIle is a fascinating and vital aspect of bacterial genetics and physiology. It represents an elegant solution to the challenge of accurately decoding the AUA codon. The enzyme responsible, TilS, is a key player in maintaining translational fidelity and is a promising target for future antibacterial therapies. A thorough understanding of the biosynthesis, function, and enzymatic kinetics of this compound modification, as provided in this guide, is crucial for researchers in microbiology, molecular biology, and drug development who aim to further unravel the complexities of bacterial translation and exploit this knowledge for therapeutic benefit.
References
- 1. The bacterial tRNA-modifying enzyme tRNAIle this compound synthetase is genetically conserved but catalytically variable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding system for the AUA codon by tRNAIle with the UAU anticodon in Mycoplasma mobile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sense codon emancipation for proteome-wide incorporation of noncanonical amino acids: rare isoleucine codon AUA as a target for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The influence of hypermodified nucleosides this compound and t6A to recognize the AUA codon instead of AUG: a molecular dynamics simulation study - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convergent evolution of AUA decoding in bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initiation of translation at an AUA codon for an archaebacterial protein gene expressed in E.coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Adaptation to Overflow Metabolism by Mutations That Impair tRNA Modification in Experimentally Evolved Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The frequency of translational misreading errors in E. coli is largely determined by tRNA competition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Codon usage, transfer RNA availability and mistranslation in amino acid starved bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Chemical Properties of Lysidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the modified nucleoside lysidine, focusing on its chemical structure, properties, and biological significance. The information is tailored for professionals in research, science, and drug development who are interested in the fields of molecular biology, biochemistry, and antibiotic development.
Chemical Structure and Identification
This compound (k²C), a modified cytidine (B196190) nucleoside, plays a crucial role in ensuring the fidelity of protein synthesis in bacteria.[1][2] It is found at the wobble position (position 34) of the anticodon of tRNAIle, where it is essential for the correct decoding of the AUA codon as isoleucine.[1][2]
The chemical structure of this compound is characterized by the attachment of a lysine (B10760008) amino acid to the C2 position of the cytidine base.[3] This modification fundamentally alters the base-pairing properties of the original cytidine.
| Identifier | Value |
| IUPAC Name | 2-Amino-6-[4-amino-1-(3,4-dihydroxy-5-hydroxymethyloxolan-2-yl)-1H-pyrimidin-2-ylideneamino]hexanoic acid |
| Other Names | 2-lysyl-cytidine, k²C, 4-Amino-2-(N(6)-lysino)-1-ribofuranosylpyrimidine |
| CAS Number | 144796-96-3 |
| Molecular Formula | C₁₅H₂₅N₅O₆ |
| SMILES | OC[C@H]1O--INVALID-LINK--C(O)=O">C@@H--INVALID-LINK--[C@@H]1O |
Chemical Properties
The unique chemical properties of this compound are central to its biological function. The presence of the lysine moiety introduces a positive charge and alters the hydrogen bonding capabilities of the nucleobase.
| Property | Value/Description |
| Molar Mass | 371.39 g/mol [4] |
| pKa | Specific pKa values for this compound are not readily available in the literature. However, the molecule contains multiple ionizable groups: the α-amino group and carboxyl group of the lysine moiety, and the amino group on the pyrimidine (B1678525) ring. The pKa of the ε-amino group of a lysine residue in a peptide is typically around 10.5. The pKa values of the amino and carboxyl groups of free lysine are approximately 9.0 and 2.2, respectively. The pKa of the N3 of cytidine is around 4.2. The overall charge and protonation state of this compound will be pH-dependent. |
| Solubility | This compound is highly soluble in water due to its polar nature, arising from the ribose sugar, the amino and carboxyl groups of the lysine moiety, and the pyrimidine ring.[3] Quantitative solubility data is not readily available. It is expected to have limited solubility in nonpolar organic solvents. |
| Stability | This compound is generally stable under physiological conditions. However, it may be susceptible to degradation at extreme pH values or high temperatures.[3] One study noted that the nucleoside is stable at pH 1 and 12.[5] |
| Reactivity | The primary reactivity of this compound in a biological context is its formation via an enzymatic reaction catalyzed by tRNAIle-lysidine synthetase (TilS). The lysine moiety provides reactive sites, including the α-amino and carboxyl groups, which can participate in chemical reactions. |
Biological Role and Significance
The modification of cytidine to this compound is a critical step in bacterial protein synthesis. It serves two primary functions:
-
Codon Recognition: this compound at the wobble position of the tRNAIle anticodon enables the recognition of the AUA codon for isoleucine. The unmodified tRNA with a CAU anticodon would recognize the AUG codon for methionine. This modification thus prevents the misincorporation of methionine at isoleucine codons.[1][2]
-
Aminoacylation Specificity: The presence of this compound is a key identity element for the correct aminoacylation of tRNAIle by isoleucyl-tRNA synthetase (IleRS). The unmodified tRNA is a substrate for methionyl-tRNA synthetase (MetRS).[3]
The enzyme responsible for this modification, tRNAIle-lysidine synthetase (TilS), is essential for bacterial viability, making it a potential target for the development of novel antibiotics.[6]
Experimental Protocols
Enzymatic Synthesis of this compound (In Vitro Lysidinylation Assay)
This protocol describes a general method for the in vitro synthesis of this compound on a tRNAIle transcript using purified TilS enzyme.
Materials:
-
Purified recombinant tRNAIle-lysidine synthetase (TilS)
-
In vitro transcribed tRNAIle
-
ATP (Adenosine triphosphate)
-
L-lysine
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.8-9.0), 10 mM MgCl₂, 10 mM KCl, 10 mM DTT
-
[¹⁴C]-L-lysine (for radiolabeling and detection)
-
Equipment for incubation, ethanol (B145695) precipitation, and scintillation counting or HPLC analysis.
Procedure:
-
tRNA Annealing: Anneal the tRNAIle transcript by heating to 80°C for 5 minutes, followed by the addition of MgCl₂ to a final concentration of 10 mM and slow cooling to room temperature.
-
Reaction Setup: Prepare the reaction mixture in the reaction buffer. The final concentrations of the components can be optimized but a representative reaction could contain:
-
2 mM ATP
-
10 µM tRNAIle transcript
-
250-4000 µM L-lysine (including a tracer amount of [¹⁴C]-L-lysine)
-
0.1-1 µM TilS enzyme
-
-
Incubation: Incubate the reaction mixture at a temperature optimal for the specific TilS enzyme (e.g., 37°C for E. coli TilS or 60°C for thermophilic organisms). The incubation time can range from 10 minutes to several hours, depending on the enzyme concentration and desired yield.
-
Reaction Quenching and tRNA Precipitation: Stop the reaction by adding a solution like 10% trichloroacetic acid (TCA). Precipitate the tRNA by adding ethanol and centrifuging.
-
Analysis: The incorporation of [¹⁴C]-L-lysine into the tRNA can be quantified by scintillation counting of the precipitated tRNA. Alternatively, the modified tRNA can be digested into nucleosides and analyzed by HPLC to detect the formation of this compound.
Chemical Synthesis of this compound
A chemical synthesis route for this compound starting from cytidine has been described. This process involves multiple steps and requires expertise in organic synthesis. A summary of a published method is provided below.
Key Steps:
-
Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety of cytidine are protected, for example, as acetonide or silyl (B83357) ethers.
-
Activation of the C2 Carbonyl: The C2 carbonyl group of the protected cytidine is activated for nucleophilic attack. This can be achieved by converting it to a more reactive species.
-
Nucleophilic Addition of Protected Lysine: A protected lysine derivative, where the α-amino and carboxyl groups are protected, is reacted with the activated cytidine derivative.
-
Deprotection: All protecting groups on the ribose, lysine, and pyrimidine base are removed to yield this compound.
-
Purification: The final product is purified using chromatographic techniques such as HPLC.
For a detailed protocol, refer to the primary literature on the chemical synthesis of this compound and its analogs.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the detection and quantification of modified nucleosides, including this compound.
General Protocol:
-
Sample Preparation:
-
From tRNA: Isolate and purify the tRNA containing this compound. Digest the tRNA to its constituent nucleosides using enzymes such as nuclease P1 and bacterial alkaline phosphatase.
-
From Synthesis Reaction: Directly analyze the reaction mixture after appropriate dilution and filtration.
-
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A reverse-phase C18 column is typically employed for the separation of nucleosides.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The exact gradient will need to be optimized for the specific separation.
-
Detection: this compound can be detected by its UV absorbance, typically monitored at around 260 nm.
-
Quantification: The amount of this compound can be quantified by comparing the peak area to that of a known standard.
Visualizations
Enzymatic Synthesis of this compound and its Role in Translation
Caption: Enzymatic synthesis of this compound by TilS and its crucial role in shifting tRNA identity for accurate translation.
General Workflow for HPLC Analysis of this compound
Caption: A generalized workflow for the analysis and quantification of this compound using High-Performance Liquid Chromatography.
References
- 1. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-274253) | 534-26-9 [evitachem.com]
- 4. This compound (nucleoside) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of ATP-Competitive Inhibitors of tRNAIle this compound Synthetase (TilS) by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tRNAIle-lysidine Synthetase (TilS) Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
tRNAIle-lysidine synthetase (TilS) is a crucial enzyme in bacteria, responsible for the post-transcriptional modification of tRNAIle2. This modification, the formation of lysidine at the wobble position of the anticodon, is essential for the accurate translation of the AUA codon as isoleucine. Without this modification, the AUA codon would be misread as methionine, leading to widespread errors in protein synthesis and ultimately, cell death. This essential role makes TilS a promising target for the development of novel broad-spectrum antibiotics. This technical guide provides a comprehensive overview of TilS function, including its catalytic mechanism, substrate recognition, and kinetic parameters. Detailed experimental protocols for the study of TilS and its activity are also provided, alongside visualizations of key processes to facilitate a deeper understanding of this vital bacterial enzyme.
Core Function and Significance
In the bacterial decoding system, the accurate translation of the genetic code is paramount for cellular viability. The AUA codon presents a particular challenge, as the canonical wobble pairing rules would allow a tRNA with a UAU anticodon to recognize it, but this could also lead to the misreading of the AUG methionine codon. Bacteria have evolved a unique solution to this problem in the form of tRNAIle-lysidine synthetase (TilS).
TilS is an essential enzyme that catalyzes the formation of this compound (L), a 2-lysyl-cytidine modification, at the C34 wobble position of the tRNAIle2 that possesses a CAU anticodon.[1][2] This single modification has a profound impact on tRNA identity, effectively switching its amino acid specificity from methionine to isoleucine and ensuring the correct decoding of the AUA codon as isoleucine.[3][4] The gene encoding TilS, tilS (also known as yacA), is highly conserved across a wide range of bacterial species, highlighting its fundamental importance.[5] Consequently, the absence of TilS is lethal in bacteria such as Escherichia coli, making it an attractive target for the development of novel antimicrobial agents.[4][5]
Catalytic Mechanism of TilS
The synthesis of this compound by TilS is an ATP-dependent process that utilizes L-lysine as a substrate.[6] The reaction proceeds through a two-step mechanism involving an adenylated tRNA intermediate.[6]
Step 1: tRNA Adenylation TilS first activates the C2-oxo group of the cytidine (B196190) at position 34 of the tRNAIle2 by transferring an AMP moiety from ATP. This results in the formation of an adenylated tRNA intermediate and the release of pyrophosphate (PPi).
Step 2: Lysine (B10760008) Attack and this compound Formation The ε-amino group of a lysine molecule then performs a nucleophilic attack on the C2 position of the adenylated cytidine. This leads to the displacement of AMP and the formation of a covalent bond between the lysine and the cytidine, creating the this compound residue.
The overall enzymatic reaction can be summarized as follows: ATP + L-lysine + tRNAIle2(C34) → AMP + PPi + tRNAIle2(L34)
Substrate Recognition
TilS exhibits remarkable specificity for its cognate tRNAIle2 substrate, distinguishing it from the structurally similar tRNAfMet, which also possesses a CAU anticodon.[6] This discrimination is achieved through the recognition of specific identity elements within the tRNA structure. In E. coli, these include determinants in the acceptor stem and the anticodon loop.[6] The enzyme makes extensive contact with the L-shaped tRNA molecule, ensuring precise positioning of the C34 for modification.[6]
Quantitative Data
The kinetic parameters of TilS have been characterized for several bacterial species. A summary of available data is presented below. These values are essential for comparative studies and for the in vitro evaluation of potential inhibitors.
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Aquifex aeolicus | ATP | 150 ± 20 | 0.20 ± 0.01 | 1.3 x 103 | [N/A] |
| L-lysine | 560 ± 80 | 0.19 ± 0.01 | 3.4 x 102 | [N/A] | |
| tRNAIle2 | 1.9 ± 0.2 | 0.21 ± 0.01 | 1.1 x 105 | [N/A] | |
| Escherichia coli | tRNAIle2 | ~2.0 | ~0.2 | ~1.0 x 105 | [5] |
Note: The kinetic parameters for E. coli TilS are estimated based on comparative activity data and may vary depending on the specific experimental conditions.
Experimental Protocols
The study of TilS function and the screening for its inhibitors require robust in vitro assays. Below are detailed methodologies for key experiments.
Recombinant TilS Protein Expression and Purification (His-tag)
This protocol describes the expression and purification of N-terminally His-tagged TilS from E. coli.
Workflow Diagram:
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the tilS gene with an N-terminal 6xHis-tag (e.g., pET-28a)
-
LB broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol
-
Ni-NTA agarose (B213101) resin
-
Sonciator
-
Centrifuge
-
Chromatography column
Procedure:
-
Transform the TilS expression vector into E. coli BL21(DE3) cells and select for transformants on an LB agar plate containing the appropriate antibiotic.
-
Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Load the clarified lysate onto the equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.
-
Elute the His-tagged TilS protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
Pool the fractions containing pure TilS and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration, aliquot, and store at -80°C.
In Vitro Transcription of tRNAIle2
This protocol describes the synthesis of tRNAIle2 transcript using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing the tRNAIle2 gene downstream of a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)
-
rNTP mix (10 mM each of ATP, CTP, GTP, UTP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (B145695) and 3 M Sodium Acetate (B1210297), pH 5.2
-
Urea-polyacrylamide gel (8 M urea, 10-12% acrylamide)
Procedure:
-
Set up the transcription reaction on ice as follows (for a 100 µL reaction):
-
Linearized DNA template (1-2 µg)
-
10x Transcription Buffer (10 µL)
-
rNTP mix (10 µL)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
Nuclease-free water to 100 µL
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Stop the reaction by adding 100 µL of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge to separate the phases.
-
Transfer the aqueous (upper) phase to a new tube and precipitate the RNA by adding 10 µL of 3 M sodium acetate and 250 µL of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA.
-
Wash the pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.
-
Purify the tRNA transcript by urea-polyacrylamide gel electrophoresis (PAGE).
-
Elute the tRNA from the gel slice, precipitate, and resuspend in nuclease-free water.
-
Quantify the tRNA concentration by UV spectrophotometry.
In Vitro this compound Formation Assay (Filter-Binding Assay)
This assay measures the incorporation of radiolabeled lysine into the tRNA substrate.
Materials:
-
Purified recombinant TilS
-
In vitro transcribed tRNAIle2
-
[3H]-L-lysine
-
ATP
-
Reaction Buffer: 100 mM HEPES-KOH pH 7.5, 10 mM MgCl2, 25 mM KCl, 2 mM DTT
-
Trichloroacetic acid (TCA), 10% and 5% solutions
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Set up the reaction mixture (50 µL) as follows:
-
Reaction Buffer
-
ATP (2 mM final concentration)
-
[3H]-L-lysine (specific activity and concentration to be optimized)
-
tRNAIle2 (e.g., 2 µM final concentration)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding purified TilS enzyme (e.g., 100 nM final concentration).
-
Incubate at 37°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots (e.g., 10 µL).
-
Spot the aliquots onto glass fiber filters and immediately immerse the filters in ice-cold 10% TCA to precipitate the tRNA and stop the reaction.
-
Wash the filters three times with cold 5% TCA to remove unincorporated [3H]-L-lysine.
-
Wash the filters once with ethanol and let them dry.
-
Place the dry filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of lysine incorporated into the tRNA over time to determine the reaction kinetics.
Mass Spectrometry Analysis of this compound Modification
Mass spectrometry can be used to confirm the presence and quantify the extent of this compound modification in tRNA.
Procedure Outline:
-
tRNA Digestion: Purified tRNA is digested into nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
LC-MS/MS Analysis: The resulting nucleoside mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
This compound Detection: this compound can be identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Quantification: The amount of this compound can be quantified by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard or by constructing a standard curve with a synthetic this compound standard.
TilS as a Drug Target
The essential nature of TilS in a wide range of pathogenic bacteria, coupled with its absence in eukaryotes, makes it an excellent target for the development of novel broad-spectrum antibiotics.[4] High-throughput screening campaigns have been initiated to identify small molecule inhibitors of TilS.[7] These inhibitors could pave the way for a new class of antibacterial drugs that act by disrupting the fidelity of protein synthesis in bacteria.
Conclusion
tRNAIle-lysidine synthetase (TilS) plays a critical and indispensable role in bacterial protein synthesis by ensuring the correct interpretation of the AUA codon. Its unique catalytic mechanism and substrate specificity have been the subject of extensive research. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the function of TilS and for the discovery of its inhibitors. As our understanding of this essential enzyme deepens, so too does the potential for developing novel therapeutic strategies to combat bacterial infections. While the direct regulation of TilS activity is an area that requires further exploration, the foundational knowledge of its core function provides a strong platform for future research endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Functions of bacterial tRNA modifications: from ubiquity to diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T7 RNA Polymerase Protocol [promega.com]
lysidine biosynthesis pathway in E. coli
An In-depth Technical Guide to the Lysidine Biosynthesis Pathway in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bacterial genetics and protein synthesis, the fidelity of translation is paramount. A key challenge is the correct interpretation of the AUA codon. In bacteria, this codon is read as isoleucine, not methionine, despite the canonical wobble pairing rules suggesting otherwise. This critical distinction is made possible by a specialized post-transcriptional modification of the tRNA anticodon.
This compound (L, or k2C), a 2-lysyl-cytidine modification, is found exclusively at the wobble position (C34) of the isoleucine-specific tRNA, tRNAIle2.[1][2] This single modification is essential for the viability of Escherichia coli.[3] It achieves two crucial functions: it alters the codon recognition specificity of the tRNA's CAU anticodon from the methionine codon (AUG) to the isoleucine codon (AUA), and it changes the tRNA's amino acid identity, making it a substrate for isoleucyl-tRNA synthetase (IleRS) instead of methionyl-tRNA synthetase (MetRS).[2][4]
The synthesis of this compound is catalyzed by a single, highly conserved enzyme: tRNA(Ile)-lysidine synthetase (TilS).[1] Given its essential role in bacterial survival and its absence in eukaryotes, TilS represents a promising target for the development of novel antibacterial agents. This guide provides a comprehensive technical overview of the , including its core mechanism, quantitative aspects, and detailed experimental protocols for its study.
The Core Biosynthesis Pathway
The formation of this compound in E. coli is a remarkably efficient process, executed by the single enzyme TilS.[1] The pathway utilizes three substrates: the unmodified tRNAIle2 containing a cytidine (B196190) at the wobble position (C34), L-lysine, and ATP.[2]
Enzymatic Reaction
The overall reaction catalyzed by TilS is as follows:
[tRNAIle2]-cytidine34 + L-lysine + ATP ⇌ [tRNAIle2]-lysidine34 + AMP + diphosphate[3]
Biochemical studies have revealed that this conversion is not a single-step ligation but a two-step mechanism involving a key intermediate.[1][2]
-
Adenylation of tRNA: The reaction is initiated by the ATP-dependent activation of the C2 carbon of the cytidine-34 residue on the tRNA substrate. This forms a high-energy adenylated tRNA intermediate (tRNA-C-O-AMP).[1][2]
-
Nucleophilic Attack by Lysine (B10760008): The ε-amino group of a lysine molecule then performs a nucleophilic attack on the C2 carbon of the activated cytidine. This results in the formation of a C-N bond, creating the this compound moiety and releasing AMP.[4]
Substrate Specificity and Recognition
The TilS enzyme must precisely distinguish the correct tRNAIle2 substrate from the structurally similar tRNAMet, which also possesses a CAU anticodon loop. A mutation study in E. coli revealed that TilS achieves this high fidelity by recognizing multiple structural elements on the tRNA molecule. These recognition sites include the anticodon loop, the anticodon stem, and the acceptor stem.[2] This multi-point recognition mechanism ensures that the this compound modification is installed only on the appropriate tRNA, thereby preventing widespread mistranslation.[2][4]
Quantitative Data
| Parameter | Substrate | Description | E. coli Value |
| KM | tRNAIle2 | Michaelis constant for tRNA; reflects the concentration at which the reaction rate is half of Vmax. | Not Available |
| KM | L-Lysine | Michaelis constant for L-lysine. | Not Available |
| KM | ATP | Michaelis constant for ATP. | Not Available |
| kcat | - | Turnover number; the maximum number of substrate molecules converted to product per enzyme active site per unit time. | Not Available |
| kcat/KM | - | Catalytic efficiency; reflects the enzyme's overall ability to convert substrate to product. | Not Available |
Gene Regulation
The specific transcriptional and translational regulation of the tilS gene in E. coli is not extensively detailed in the current body of literature. General mechanisms of gene expression in E. coli, such as regulation by transcription factors, operon structures, and responses to environmental stress, are well-documented.[5][6] However, the specific promoters, operators, and regulatory proteins that control the expression level of TilS have not been a primary focus of published research. It has been noted that the cellular prevalence of tRNAIle2 is very low, suggesting that its availability may serve as a passive mechanism for regulating the overall rate of this compound synthesis.[7]
Experimental Protocols
The study of TilS has been enabled by robust protocols for assaying its activity and for producing the recombinant enzyme.
TilS Enzymatic Activity Assay
This protocol is adapted from a well-established method using a radiolabeled substrate and a scintillation proximity assay (SPA) for high-throughput analysis.[7]
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix in a 96-well microplate containing 50 mM TAPS buffer (pH 8.5), 3 mM MgCl₂, 0.01% Tween 20, 0.5 mM TCEP, and 0.1 mg/ml bovine serum albumin.[7]
-
Substrate Addition: To the master mix, add the substrates: 20 nM of in vitro transcribed E. coli tRNAIle2, 5 µM ATP, and 110 nM [³H]lysine.[7]
-
Initiation of Reaction: Start the reaction by adding 10 nM of purified recombinant E. coli TilS enzyme to each well for a final volume of 30 µl.[7]
-
Incubation: Incubate the plate for 2 hours at room temperature.[7]
-
Termination and Capture: Terminate the reaction by adding 30 µl of 2.7 mg/ml SPA beads (polyethyleneimine-coated) suspended in 175 mM sodium citrate (B86180) buffer (pH 2.0) with 100 mM NaCl. The low pH stops the reaction, and the positively charged beads capture the negatively charged tRNA.[7]
-
Bead-tRNA Binding: Incubate for an additional 20 minutes at room temperature to allow for complete capture of the tRNA.[7]
-
Pelleting: Centrifuge the plate at 400 x g for 5 minutes to pellet the beads.[7]
-
Detection: Measure the incorporated radioactivity using a microplate scintillation counter. Only the [³H]lysine attached to the tRNA, which is captured by the SPA beads, will be in close enough proximity to generate a signal.[7]
Purification of Recombinant His-tagged TilS from E. coli
This protocol outlines a standard procedure for expressing and purifying N-terminally His-tagged TilS from E. coli using immobilized metal affinity chromatography (IMAC).
Methodology:
-
Gene Cloning and Transformation: Clone the E. coli tilS gene into a suitable expression vector (e.g., pET series) that appends an N- or C-terminal polyhistidine tag (His-tag). Transform the resulting plasmid into an expression strain of E. coli, such as BL21(DE3).
-
Protein Expression:
-
Grow the transformed cells in LB medium at 37°C with appropriate antibiotic selection to an optical density (OD₆₀₀) of 0.5-0.6.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for an additional 3-4 hours at a reduced temperature (e.g., 30°C) to improve protein solubility.
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
-
-
Cell Lysis:
-
Resuspend the thawed cell pellet in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300-500 mM NaCl, 10-20 mM imidazole (B134444), pH 8.0). The low concentration of imidazole helps to reduce non-specific binding of contaminating proteins.
-
Lyse the cells using a sonicator on ice.
-
Clarify the lysate by centrifuging at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of wash buffer (same as lysis buffer but with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove weakly bound contaminating proteins.
-
Elute the His-tagged TilS protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Analysis and Storage:
-
Analyze the purity of the eluted fractions using SDS-PAGE.
-
Pool the purest fractions and dialyze into a suitable storage buffer (e.g., containing glycerol (B35011) for stability).
-
Determine the protein concentration, aliquot, and store at -80°C.
-
References
- 1. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Structural basis for this compound formation by ATP pyrophosphatase accompanied by a lysine-specific loop and a tRNA-recognition domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global regulation of gene expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression profiling of Escherichia coli growth transitions: an expanded stringent response model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Catalytic Flexibility of tRNAIle-lysidine Synthetase Can Generate Alternative tRNA Substrates for Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Lysidine at the Wobloble Position: A Technical Guide to Bacterial tRNA Modification and Translational Fidelity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of protein synthesis, the precise translation of the genetic code is paramount. This process hinges on the accurate recognition of messenger RNA (mRNA) codons by their corresponding transfer RNA (tRNA) anticodons. However, the standard genetic code presents a challenge for bacteria in decoding the AUA codon for isoleucine. The canonical tRNA anticodon, CAU, would preferentially bind to the AUG codon for methionine, leading to widespread errors in protein synthesis. Bacteria have evolved a sophisticated solution: the enzymatic modification of cytidine (B196190) to lysidine (L, 2-lysyl-cytidine) at the wobble position (C34) of the isoleucine tRNA (tRNAIle2). This in-depth technical guide explores the biosynthesis and function of this compound, details the experimental protocols used to study this essential modification, and discusses the implications for drug development.
Introduction: The AUA Codon Conundrum
The wobble hypothesis, proposed by Francis Crick, explains how a single tRNA can recognize multiple codons through non-Watson-Crick base pairing at the third codon position.[1] However, this flexibility can also lead to ambiguity. In bacteria, a tRNA with the anticodon CAU is required to read the isoleucine AUA codon. This same anticodon, according to standard base-pairing rules, would also recognize the methionine AUG codon, creating a significant challenge to translational fidelity.[2][3]
To resolve this, bacteria employ a post-transcriptional modification strategy. The enzyme tRNAIle-lysidine synthetase, known as TilS (or MesJ), specifically modifies the cytidine at the wobble position (C34) of the tRNAIle2 anticodon, converting it to this compound.[4][5] This single, crucial modification effectively switches the tRNA's identity, enabling it to specifically decode the AUA codon for isoleucine while preventing misreading of the AUG methionine codon.[6][7] The TilS enzyme and the this compound modification are essential for viability in many bacteria, highlighting their fundamental role in protein synthesis.[5][8]
The Biosynthesis of this compound
The synthesis of this compound is a targeted, two-step enzymatic reaction catalyzed by TilS. This enzyme utilizes L-lysine and adenosine (B11128) triphosphate (ATP) to modify the specific C34 residue on the precursor tRNAIle2.[4][6]
The overall reaction is as follows: ATP + L-lysine + [tRNAIle2]-cytidine34 ⇌ AMP + Diphosphate + [tRNAIle2]-lysidine34[9]
The reaction proceeds through an adenylated tRNA intermediate, a mechanism that involves the activation of the C2 carbon of the wobble cytidine by adenylation before the nucleophilic attack by the lysine (B10760008) amine group.[2][4][6] TilS exhibits high substrate specificity, recognizing distinct structural elements in the anticodon loop, anticodon stem, and acceptor stem of tRNAIle2 to distinguish it from the structurally similar tRNAMet.[4][6] Interestingly, TilS preferentially modifies tRNAIle2 in its precursor form, which may be a mechanism to prevent the unmodified, methionine-accepting tRNA from entering the translational machinery.[10]
Function: Ensuring Translational Fidelity
The conversion of cytidine to the bulkier, positively charged this compound fundamentally alters the anticodon's pairing properties.
-
Enabling AUA Recognition: The this compound modification creates a unique geometry that allows for stable base pairing with the adenine (B156593) in the third position of the AUA codon.[3][11] Cryo-electron microscopy studies have revealed that the this compound base interacts with the codon's adenine via a unique C-A geometry, and its lysine side chain extends to form hydrogen bonds with the 2'-OH group of the mRNA residue adjacent to the codon, further stabilizing the interaction.[11]
-
Preventing AUG Misreading: The unmodified CAU anticodon can form a standard Watson-Crick pair with the G of the AUG codon. However, the addition of the lysyl group at the C2 position of cytidine introduces a steric hindrance that prevents the formation of a stable base pair with guanine.[3] This steric clash effectively blocks the this compound-modified tRNA from binding to AUG codons, thereby preventing the misincorporation of isoleucine at methionine sites.[12]
Quantitative Analysis of TilS Activity
The efficiency of the TilS enzyme can vary between bacterial species, which may correlate with the frequency of AUA codon usage in their respective genomes.[13] Kinetic parameters provide a quantitative measure of the enzyme's performance.
| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Aquifex aeolicus TilS (Wild-Type) | ATP | 170 ± 20 | 0.20 ± 0.01 | 1.2 x 103 |
| Aquifex aeolicus TilS (Wild-Type) | L-lysine | 390 ± 40 | 0.20 ± 0.01 | 5.1 x 102 |
| Aquifex aeolicus TilS (Wild-Type) | tRNAIle2 | 2.1 ± 0.2 | 0.20 ± 0.01 | 9.5 x 104 |
| Aquifex aeolicus TilS (E140A Mutant) | ATP | 1,190 ± 150 | 0.034 ± 0.002 | 2.9 x 101 |
| Aquifex aeolicus TilS (R205A Mutant) | ATP | 2,550 ± 320 | 0.013 ± 0.001 | 5.1 |
| Table 1: Steady-state kinetic parameters of wild-type and mutant TilS from Aquifex aeolicus. Data extracted from PNAS (2009)[14]. The E140A and R205A mutations are in the catalytic site and significantly impact ATP binding and catalytic rate. |
| Enzyme | Initial Rate of this compound Formation |
| Escherichia coli TilS (EcTilS) | 139 nM/min |
| Burkholderia cenocepacia TilS (BcTilS) | 5.8 nM/min |
| Table 2: Comparison of initial reaction rates for TilS orthologs. The ~24-fold higher rate in E. coli may reflect its higher AUA codon usage compared to B. cenocepacia. Data from JBC (2021)[13]. |
Experimental Protocols
Studying this compound modification involves a range of biochemical and molecular biology techniques. Below are outlines of key experimental protocols.
Protocol: In Vitro Reconstitution of this compound Synthesis
This assay quantitatively measures the activity of purified TilS enzyme by monitoring the incorporation of radiolabeled lysine into a tRNA substrate.
1. Reagents and Materials:
-
Purified recombinant TilS enzyme.
-
In vitro transcribed tRNAIle2 substrate.
-
[14C]-L-lysine.
-
Reaction Buffer: 50 mM HEPES-K (pH 7.5), 20 mM MgCl2, 20 mM KCl, 2 mM DTT.
-
ATP solution (100 mM).
-
5% Trichloroacetic acid (TCA), ice-cold.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Methodology:
-
Reaction Setup: Prepare a 50 µL reaction mixture on ice containing: 5 µL of 10x Reaction Buffer, 5 µL of 20 mM ATP, 10 µM of tRNAIle2 transcript, 250-4000 µM of [14C]-L-lysine, and water to 45 µL.
-
Initiation: Add 5 µL of purified TilS enzyme (e.g., to a final concentration of 0.125 µM) to initiate the reaction.[14]
-
Incubation: Incubate the reaction at 37°C. For time-course experiments, remove aliquots (e.g., 15 µL) at specific time points (e.g., 2, 5, and 10 minutes).[14]
-
Quenching: Stop the reaction by spotting the aliquot onto a glass fiber filter and immediately immersing it in ice-cold 5% TCA for 10 minutes to precipitate the tRNA.
-
Washing: Wash the filters three times with cold 5% TCA and once with ethanol (B145695) to remove unincorporated [14C]-L-lysine.
-
Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts are proportional to the amount of this compound formed.
References
- 1. Wobble base pair - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Bacterial Wobble Modifications of NNA-Decoding tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic conversion of cytidine to this compound in anticodon of bacterial isoleucyl-tRNA--an alternative way of RNA editing [umu.diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. TRNAIle-lysidine synthase - Wikipedia [en.wikipedia.org]
- 10. Structural basis for translational fidelity ensured by transfer RNA this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insights into the decoding capability of isoleucine tRNAs with this compound and agmatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of hypermodified nucleosides this compound and t6A to recognize the AUA codon instead of AUG: a molecular dynamics simulation study - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 13. The bacterial tRNA-modifying enzyme tRNAIle this compound synthetase is genetically conserved but catalytically variable - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Evolution and Mechanism of Lysidine-Dependent Codon Recognition
Audience: Researchers, scientists, and drug development professionals.
Abstract: The universal genetic code, while elegant in its simplicity, presents unique challenges in its execution. One such challenge is the decoding of the AUA codon. In most organisms, this codon specifies isoleucine, yet the corresponding tRNA with a UAU anticodon would also recognize the AUG methionine codon, creating ambiguity. Many bacteria have evolved a sophisticated post-transcriptional modification system to resolve this issue. This guide provides a detailed exploration of the evolution, mechanism, and experimental analysis of lysidine-dependent codon recognition, a critical process for maintaining translational fidelity. At the core of this system is the enzyme this compound synthetase (TilS or MesJ), which modifies a cytidine (B196190) at the wobble position of the tRNAIle2 anticodon to this compound. This single modification switches the codon recognition from AUG to AUA, ensuring the correct incorporation of isoleucine. This document details the biochemical mechanisms, evolutionary pressures, and key experimental protocols used to study this fascinating molecular solution to a fundamental biological problem.
The Challenge of the AUA Codon
In the standard genetic code, three codons specify isoleucine: AUU, AUC, and AUA. The codons AUU and AUC are recognized by a tRNA with a GAU anticodon through standard Watson-Crick base pairing (G-C) and wobble pairing (G-U). However, the AUA codon presents a significant challenge. A tRNA with a UAU anticodon, which would perfectly match AUA, would also recognize the AUG codon for methionine via wobble pairing. This would lead to unacceptable levels of ambiguity and errors in protein synthesis.
Eukaryotes and archaea solve this by using a distinct tRNAIle that incorporates inosine (B1671953) at the wobble position, which can pair with A, U, and C. However, most bacteria have adopted a different and elegant strategy: the enzymatic modification of tRNAIle2.
This compound: A Chemical Solution for Codon Specificity
The bacterial solution involves the tRNAIle2, which initially has the anticodon CAU. This anticodon naturally reads the methionine codon AUG. To shift its specificity, bacteria employ the enzyme this compound synthetase (TilS) to catalyze the addition of a lysine (B10760008) moiety to the cytidine at the wobble position (C34) of the anticodon. This modification converts cytidine into this compound (k2C, L).
The resulting this compound base has a unique chemical structure that alters its base-pairing properties. The positive charge and altered conformation of the this compound base prevent it from pairing with guanine (B1146940) (G), thereby abolishing its ability to recognize the AUG codon. Instead, it specifically recognizes the adenine (B156593) (A) of the AUA codon, effectively changing the tRNA's identity from a methionine-recognizing to an isoleucine-recognizing molecule.
Diagram: Chemical Conversion of Cytidine to this compound
Caption: The enzymatic synthesis of this compound by TilS.
The Enzyme: this compound Synthetase (TilS)
This compound synthetase, also known as TilS (tRNAIle-lysidine synthetase) or MesJ in E. coli, is a member of the ATP-pyrophosphatase family of enzymes. It is a multi-domain protein that specifically recognizes the tRNAIle2 isoacceptor. The reaction it catalyzes is ATP-dependent and proceeds in two main steps:
-
Adenylation: TilS first activates the C2-keto group of the cytidine base at position 34 by transferring an AMP moiety from ATP. This forms a highly reactive adenylated intermediate.
-
Lysine Attack: A lysine molecule then performs a nucleophilic attack on the activated cytidine, displacing the AMP and forming the final this compound residue.
This mechanism ensures a high degree of specificity for both the tRNA substrate and the amino acid being attached.
Diagram: Codon Recognition Shift
Caption: this compound modification shifts tRNA anticodon pairing specificity.
Quantitative Data
The efficiency and substrate specificity of TilS have been characterized in several bacterial species. The following table summarizes key kinetic parameters for E. coli TilS. This data is crucial for understanding the enzyme's function and for developing potential inhibitors.
| Substrate | Parameter | Value | Organism | Reference |
| tRNAIle2 | Km | 0.5 - 1.5 µM | E. coli | |
| ATP | Km | 20 - 50 µM | E. coli | |
| Lysine | Km | 5 - 15 µM | E. coli | |
| Overall Reaction | kcat | 0.1 - 0.5 s-1 | E. coli |
Evolutionary Implications
The distribution of the tilS gene is widespread among bacteria but is notably absent in archaea and eukaryotes. This suggests that the this compound-dependent system is a bacterial innovation. The evolution of this system likely provided a significant advantage by:
-
Expanding Codon Usage: It allowed for the efficient and unambiguous use of the AUA codon for isoleucine, increasing the coding capacity of the genome.
-
Maintaining Fidelity: It provided a robust mechanism to prevent mistranslation of the AUA codon as methionine, which is critical for synthesizing functional proteins.
The study of TilS phylogeny reveals its ancient origins within the bacterial domain and its co-evolution with the genetic code of different bacterial lineages.
Experimental Protocols
Studying the TilS enzyme and its modification of tRNA requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
In Vitro this compound Formation Assay
This protocol describes a method to reconstitute the this compound modification reaction in a controlled in vitro environment.
Objective: To quantitatively measure the activity of purified TilS enzyme.
Materials:
-
Purified recombinant TilS enzyme.
-
In vitro transcribed tRNAIle2 substrate.
-
ATP, L-Lysine, MgCl2.
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl2, 2 mM DTT).
-
Radiolabeled [α-32P]ATP or [14C]Lysine.
-
Scintillation counter or phosphorimager.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer, a defined concentration of tRNAIle2 (e.g., 2 µM), and saturating concentrations of two of the three substrates (e.g., 1 mM ATP, 100 µM Lysine).
-
Initiation: Start the reaction by adding the purified TilS enzyme to a final concentration of (e.g., 100 nM). If using radiolabels, one substrate will be labeled.
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of phenol:chloroform or by spotting onto filter paper and washing with trichloroacetic acid (TCA) to precipitate the tRNA.
-
Quantification: If using [α-32P]ATP, the label will be incorporated into the tRNA upon adenylation. If using [14C]Lysine, the label will be incorporated into the final this compound product. Measure the amount of incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the amount of product formed over time to determine the initial reaction velocity. By varying the concentration of one substrate while keeping others saturated, Michaelis-Menten kinetics (Km and kcat) can be determined.
Diagram: Experimental Workflow for TilS Activity Assay
Caption: Workflow for the in vitro analysis of TilS enzyme kinetics.
Analysis of tRNA Modification by Mass Spectrometry
Objective: To directly identify and confirm the presence of this compound in a tRNA sample.
Materials:
-
Purified tRNA from bacterial cells or from an in vitro reaction.
-
Nuclease P1, bacterial alkaline phosphatase.
-
LC-MS/MS system (Liquid Chromatography-Mass Spectrometry).
Procedure:
-
tRNA Digestion: The purified tRNA sample is completely digested into its constituent nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase.
-
Chromatographic Separation: The resulting nucleoside mixture is injected into a liquid chromatography system, typically a reverse-phase C18 column, to separate the different nucleosides based on their hydrophobicity.
-
Mass Spectrometry Analysis: The eluent from the LC system is introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of each eluting compound. The expected mass of this compound will be distinct from cytidine and other canonical and modified nucleosides.
-
Tandem MS (MS/MS): To confirm the identity, the ion corresponding to the mass of this compound is isolated and fragmented. The resulting fragmentation pattern serves as a chemical fingerprint, which can be compared to a known standard to provide unambiguous identification.
Conclusion and Future Directions
The this compound-dependent decoding of the AUA codon is a prime example of how organisms evolve complex molecular machinery to overcome fundamental challenges in information transfer. The discovery of TilS and the characterization of its mechanism have provided deep insights into the flexibility and precision of the translational apparatus.
For drug development professionals, enzymes like TilS that are essential for bacterial viability but absent in humans represent attractive targets for novel antibiotics. Future research will likely focus on:
-
Structural Biology: High-resolution crystal structures of TilS in complex with its tRNA substrate and various reaction intermediates will further elucidate its catalytic mechanism.
-
Inhibitor Development: Screening for and designing small molecule inhibitors of TilS could lead to a new class of antibacterial agents.
-
Evolutionary Studies: Exploring the diversity of TilS and similar tRNA modification systems across the bacterial kingdom can reveal new enzymatic functions and evolutionary pathways.
This guide provides a foundational understanding of this critical biological process, offering a starting point for further research and development in the fields of molecular biology, biochemistry, and drug discovery.
The Guardian of the Genetic Code: A Technical Whitepaper on the Role of Lysidine in Preventing Missense Errors
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The fidelity of protein synthesis is paramount to cellular function and viability. Missense errors, the incorporation of an incorrect amino acid, can lead to protein misfolding, loss of function, and cellular stress. This technical guide delves into the critical role of lysidine, a modified nucleoside in transfer RNA (tRNA), in preventing such errors at the AUA codon. We explore the biochemical mechanisms, enzymatic pathways, and profound implications of this essential tRNA modification in bacteria. This document provides a comprehensive overview of the synthesis and function of this compound, detailed experimental protocols for its study, and quantitative data to underscore its importance in maintaining translational accuracy.
Introduction: The Challenge of the AUA Codon
In the universal genetic code, the AUA codon specifies the amino acid isoleucine. However, a canonical tRNA with the anticodon UAU would also recognize the AUG codon for methionine, leading to a significant potential for missense errors. To circumvent this ambiguity, bacteria have evolved a sophisticated mechanism: the post-transcriptional modification of the cytidine (B196190) at the wobble position (C34) of the tRNAIle anticodon (CAU) to this compound (L, 2-lysyl-cytidine).[1][2] This single modification is a linchpin of translational fidelity, ensuring the correct interpretation of the genetic code.
The absence of this compound renders the tRNAIle with a CAU anticodon prone to misacylation by methionyl-tRNA synthetase (MetRS) and subsequent misincorporation of methionine at AUA codons.[3] This highlights the dual role of this compound: it not only dictates the correct codon recognition but also serves as a crucial identity element for aminoacylation by isoleucyl-tRNA synthetase (IleRS). The enzyme responsible for this vital modification is tRNA(Ile)-lysidine synthetase (TilS), an essential enzyme for bacterial survival.[4]
The Molecular Mechanism of this compound Synthesis and Function
The synthesis of this compound is a highly specific, two-step enzymatic reaction catalyzed by TilS, utilizing ATP and lysine (B10760008) as substrates.[2][3]
Step 1: Adenylation of tRNAIle TilS first adenylates the C2 carbon of the cytidine at position 34 of the pre-tRNAIle, forming a reactive adenylated tRNA intermediate.[3]
Step 2: Nucleophilic Attack by Lysine The ε-amino group of a lysine molecule then performs a nucleophilic attack on the adenylated C2 carbon of the cytidine, resulting in the formation of this compound and the release of AMP.[3]
This modification of the wobble base from a standard cytidine to the bulkier, positively charged this compound has profound consequences for codon recognition. The this compound at position 34 (L34) sterically hinders the formation of a stable codon-anticodon interaction with the AUG codon, thereby preventing the misreading of methionine codons.[1] Conversely, the chemical properties of this compound facilitate a stable pairing with the adenine (B156593) of the AUA codon, ensuring the specific incorporation of isoleucine.
tRNA Recognition by TilS
TilS exhibits remarkable specificity for its substrate, the precursor form of tRNAIle (pre-tRNAIle). This is a critical checkpoint to prevent the misaminoacylation of unmodified tRNAIle by MetRS. TilS recognizes specific structural elements of the pre-tRNAIle, including the anticodon loop and stem, which distinguishes it from the structurally similar tRNAMet that also possesses a CAU anticodon.[3]
Data Presentation: Quantitative Insights into this compound Synthesis and Translational Fidelity
Precise quantitative data is essential for a thorough understanding of the impact of this compound on translational accuracy. The following tables summarize key kinetic parameters of TilS and the consequences of its absence on the fidelity of protein synthesis.
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| ATP | 279 | 85 | 3.0 x 105 |
| L-Lysine | 5200 | - | - |
| tRNAIle2 | 27 | - | - |
| Table 1: Steady-state kinetic parameters of TilS from Aquifex aeolicus. The Km value for L-lysine was noted to be high, and kcat was determined with respect to ATP saturation.[3] |
| Condition | Codon | Misreading Frequency (per codon) |
| Wild-type E. coli | AGA (Arg) | 3.6 x 10-3 |
| Wild-type E. coli | GAA (Glu) | < 2.0 x 10-4 |
| tilS deficient strain | AUA (Ile) | Not directly quantified in the reviewed literature, but expected to be significantly elevated for Met misincorporation. |
| Table 2: Translational missense error frequencies in E. coli. While direct quantification of methionine misincorporation at AUA codons in tilS mutants is not readily available, the data illustrates the range of missense errors for other codons and highlights the expected consequence of lacking this compound.[5] |
Experimental Protocols
A variety of biochemical and molecular biology techniques are employed to study the function of this compound and TilS. Below are detailed methodologies for key experiments.
In Vitro this compound Synthesis Assay (Scintillation Proximity Assay)
Purpose: To measure the enzymatic activity of TilS by quantifying the incorporation of radiolabeled lysine into tRNAIle.
Principle: This assay utilizes scintillation proximity assay (SPA) beads that bind to the biotinylated tRNA substrate. When [3H]-lysine is incorporated into the tRNA by TilS, the radioisotope is brought into close proximity to the scintillant in the beads, generating a detectable light signal. Unincorporated [3H]-lysine in solution is too far from the beads to produce a signal.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM TAPS buffer (pH 8.5), 3 mM MgCl2, 0.01% Tween 20, 0.5 mM TCEP, 0.1 mg/ml bovine serum albumin, 20 nM biotinylated E. coli tRNAIle2, 5 µM ATP, 110 nM [3H]lysine, and 10 nM purified TilS enzyme.
-
Incubation: Incubate the reaction mixture in a 96-well white polystyrene microplate at room temperature for 2 hours.
-
Termination and Bead Addition: Terminate the reaction by adding streptavidin-coated SPA beads suspended in a quenching buffer (e.g., 175 mM sodium citrate, pH 5.0).
-
Signal Detection: After a brief incubation to allow the tRNA to bind to the beads, measure the scintillation signal using a microplate scintillation counter. The light output is proportional to the amount of this compound synthesized.
Filter-Binding Assay for TilS-tRNA Interaction
Purpose: To determine the binding affinity (Kd) of TilS for its tRNA substrate.
Principle: This assay relies on the ability of nitrocellulose filters to bind proteins while allowing unbound RNA to pass through. If a radiolabeled RNA is bound by a protein, the complex will be retained on the filter.
Protocol:
-
RNA Labeling: Prepare 32P-labeled tRNAIle transcripts by in vitro transcription.
-
Binding Reactions: Set up a series of binding reactions, each containing a constant, low concentration of 32P-labeled tRNAIle and varying concentrations of purified TilS protein in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 10 mM MgCl2).
-
Equilibration: Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Pass each reaction mixture through a nitrocellulose filter under vacuum. Wash the filters with cold binding buffer to remove unbound RNA.
-
Quantification: Quantify the amount of radioactivity retained on each filter using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the fraction of bound RNA against the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Quantification of this compound by LC-MS/MS
Purpose: To accurately quantify the amount of this compound modification in a total tRNA sample.
Principle: This method involves the enzymatic hydrolysis of tRNA into its constituent nucleosides, followed by separation using liquid chromatography (LC) and detection and quantification by tandem mass spectrometry (MS/MS).
Protocol:
-
tRNA Isolation: Isolate total tRNA from bacterial cells using standard RNA purification protocols.
-
Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1 and phosphodiesterase I) and alkaline phosphatase.
-
LC Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC).
-
MS/MS Analysis: Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for this compound and other nucleosides are monitored for precise quantification.
-
Quantification: Determine the absolute or relative amount of this compound by comparing its peak area to that of a stable isotope-labeled internal standard.
Dual-Luciferase Reporter Assay for Missense Error Quantification
Purpose: To measure the frequency of missense errors (methionine incorporation at AUA codons) in vivo.
Principle: A reporter plasmid is constructed containing two luciferase genes. The upstream reporter (e.g., Renilla luciferase) serves as an internal control for transcription and translation efficiency. The downstream reporter (e.g., firefly luciferase) contains an AUA codon at a critical position in its active site. Misincorporation of methionine at this position will result in a partially active or inactive enzyme. The ratio of firefly to Renilla luciferase activity reflects the fidelity of AUA codon translation.
Protocol:
-
Plasmid Construction: Clone the firefly luciferase gene with a specific AUA codon mutation into a dual-luciferase reporter vector.
-
Bacterial Transformation: Transform the reporter plasmid into wild-type and tilS mutant bacterial strains.
-
Cell Culture and Lysis: Grow the bacterial cultures to mid-log phase and then lyse the cells to release the luciferases.
-
Luciferase Assays: Measure the firefly and Renilla luciferase activities sequentially from a single lysate sample using a luminometer and commercially available dual-luciferase assay reagents.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for both the wild-type and mutant codons in both bacterial strains. The increase in the ratio in the tilS mutant strain provides a quantitative measure of missense error frequency.
Mandatory Visualizations
The following diagrams illustrate the key molecular processes and experimental workflows discussed in this whitepaper.
References
- 1. The influence of hypermodified nucleosides this compound and t6A to recognize the AUA codon instead of AUG: a molecular dynamics simulation study - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 2. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. The Catalytic Flexibility of tRNAIle-lysidine Synthetase Can Generate Alternative tRNA Substrates for Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Lysidine in the Apicoplast of Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the identification of novel therapeutic targets. The apicoplast, a non-photosynthetic plastid essential for parasite survival, presents a promising avenue for drug development. Within this organelle, the post-transcriptional modification of transfer RNA (tRNA) is critical for accurate protein synthesis. This guide focuses on the vital role of lysidine, a unique modified nucleoside, in the apicoplast's translational machinery. The synthesis of this compound is mediated by the enzyme tRNA-isoleucine this compound synthetase (TilS), which is absent in the human host, highlighting it as a potential selective drug target. This document provides a comprehensive overview of the biosynthesis and function of this compound in the P. falciparum apicoplast, details relevant experimental methodologies, and presents key data to inform future research and drug discovery efforts.
Introduction: The Critical Role of this compound in Apicoplast Translation
The Plasmodium falciparum apicoplast contains a minimal set of 25 tRNA isotypes encoded by its circular genome.[1][2] This limited repertoire of tRNAs necessitates a heavy reliance on post-transcriptional modifications to ensure accurate and efficient decoding of messenger RNA (mRNA) codons. One such crucial modification is the conversion of cytidine (B196190) to this compound at the wobble position (C34) of the tRNAIle carrying the anticodon CAU (tRNAIleCAU).[1][3]
In its unmodified state, the tRNAIleCAU recognizes the AUG codon, which codes for methionine.[3] The introduction of the this compound modification (L34) alters the codon specificity of this tRNA, enabling it to recognize the AUA codon for isoleucine.[3] This modification is catalyzed by the enzyme tRNA-isoleucine this compound synthetase (TilS), designated PfTilS in P. falciparum.[1] The lysidinylation of tRNAIleCAU is, therefore, essential for preventing the misincorporation of methionine at isoleucine codons, a process critical for the synthesis of functional proteins within the apicoplast.[1][3]
Genetic studies have demonstrated that the activity of PfTilS is indispensable for the maintenance of the apicoplast and the survival of the parasite.[1] As the this compound modification and the TilS enzyme are absent in humans, PfTilS represents a promising and selective target for the development of novel antimalarial therapeutics.[1][2]
The this compound Biosynthesis Pathway
The synthesis of this compound is a targeted modification occurring on a specific tRNA substrate within the apicoplast. The pathway involves the nuclear-encoded enzyme PfTilS, which is trafficked to the apicoplast, and utilizes ATP and L-lysine as substrates.
-
Enzyme: tRNA-isoleucine this compound synthetase (PfTilS)
-
Substrates:
-
tRNAIleCAU (with cytidine at position 34)
-
ATP (Adenosine triphosphate)
-
L-lysine
-
-
Product:
-
tRNAIleLAU (with this compound at position 34)
-
AMP (Adenosine monophosphate)
-
Pyrophosphate (PPi)
-
The lysidinylated tRNAIleLAU is subsequently charged with isoleucine by the apicoplast-localized isoleucyl-tRNA synthetase (IleRS), making it available for protein synthesis.
Quantitative Data
Currently, there is a notable absence of published quantitative data specifically for the P. falciparum tRNA-isoleucine this compound synthetase (PfTilS). While the essentiality of the enzyme has been established, detailed biochemical characterization is lacking. The following tables summarize the types of quantitative data that are crucial for understanding the enzyme's function and for guiding drug discovery efforts.
Table 1: PfTilS Enzyme Kinetics (Hypothetical Data)
| Parameter | Description | Value |
| Km (tRNAIleCAU) | Michaelis constant for the tRNA substrate | Data not available |
| Km (ATP) | Michaelis constant for ATP | Data not available |
| Km (L-lysine) | Michaelis constant for L-lysine | Data not available |
| kcat | Turnover number (catalytic rate) | Data not available |
| Vmax | Maximum reaction velocity | Data not available |
| kcat/Km | Catalytic efficiency | Data not available |
Table 2: PfTilS Inhibitor Potency (Hypothetical Data)
| Compound | Inhibition Type | IC50 | Ki |
| Inhibitor X | Competitive | Data not available | Data not available |
| Inhibitor Y | Non-competitive | Data not available | Data not available |
Experimental Protocols
This section outlines detailed methodologies for key experiments to study PfTilS and the role of this compound in P. falciparum. These protocols are based on established techniques for studying Plasmodium proteins and tRNA modifications.
Heterologous Expression and Purification of PfTilS
This protocol describes the expression of recombinant PfTilS in Escherichia coli for subsequent biochemical and structural studies.
Workflow:
Methodology:
-
Gene Synthesis and Codon Optimization: The coding sequence for PfTilS (minus the N-terminal apicoplast targeting sequence) is synthesized with codons optimized for E. coli expression. A polyhistidine tag (e.g., 6xHis) is included at the N- or C-terminus to facilitate purification.
-
Cloning: The synthesized gene is cloned into a suitable bacterial expression vector, such as pET-28a(+), under the control of an inducible promoter (e.g., T7).
-
Transformation and Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, and the pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). The cells are lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged PfTilS is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA). The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The recombinant PfTilS is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Verification: The purity of the eluted protein is assessed by SDS-PAGE, and its identity is confirmed by Western blotting using an anti-His antibody.
In Vitro Transcription of Apicoplast tRNAIleCAU
This protocol describes the generation of the tRNA substrate required for the in vitro lysidinylation assay.
Methodology:
-
Template Generation: A DNA template for the apicoplast tRNAIleCAU is generated by PCR or by annealing synthetic oligonucleotides. The template should contain a T7 RNA polymerase promoter sequence upstream of the tRNA gene. The 3' end of the template is designed to produce a run-off transcript with the correct 3'-CCA terminus.
-
In Vitro Transcription: The transcription reaction is set up containing the DNA template, T7 RNA polymerase, and all four ribonucleoside triphosphates (rNTPs). The reaction is incubated at 37°C for 2-4 hours.
-
Purification: The transcribed tRNA is purified from the reaction mixture by denaturing polyacrylamide gel electrophoresis (PAGE). The tRNA band is excised from the gel, and the RNA is eluted. The purified tRNA is then desalted and concentrated.
In Vitro Lysidinylation Assay
This assay is used to measure the enzymatic activity of purified recombinant PfTilS.
Methodology:
-
Reaction Setup: The reaction mixture contains purified recombinant PfTilS, in vitro transcribed apicoplast tRNAIleCAU, L-lysine, ATP, and a suitable reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Detection of this compound Formation: The formation of this compound can be detected by various methods, including:
-
Radiolabeling: Using [α-32P]ATP or [3H]lysine and measuring the incorporation of the radiolabel into the tRNA.
-
Mass Spectrometry: Digesting the tRNA to nucleosides and analyzing the products by liquid chromatography-mass spectrometry (LC-MS) to detect the presence of this compound.
-
Aminoacylation Assay: After the lysidinylation reaction, the ability of the modified tRNA to be charged with isoleucine by IleRS is assessed.
-
P. falciparum Growth Inhibition Assay
This assay is used to determine the potency of potential inhibitors against the blood stages of the parasite.
Methodology:
-
Parasite Culture: A synchronized culture of P. falciparum (e.g., 3D7 strain) is maintained in human erythrocytes in RPMI-1640 medium supplemented with serum or Albumax.
-
Drug Dilution: The test compounds are serially diluted in culture medium in a 96-well plate.
-
Infection and Incubation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit. The plates are incubated for 48-96 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).
-
Growth Measurement: Parasite growth is quantified using various methods, such as:
-
SYBR Green I Assay: Staining of parasite DNA with the fluorescent dye SYBR Green I.
-
pLDH Assay: Measurement of the activity of the parasite-specific enzyme lactate (B86563) dehydrogenase.
-
Hypoxanthine Incorporation: Measuring the incorporation of [3H]hypoxanthine into parasite nucleic acids.
-
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration.
Conditional Knockdown of PfTilS
This genetic approach is used to validate the essentiality of PfTilS for parasite survival.
Workflow:
Methodology:
-
Construct Design: A plasmid is constructed to integrate a conditional knockdown system, such as the glmS ribozyme, at the 3' UTR of the endogenous pftils locus by homologous recombination.
-
Transfection and Selection: The construct is transfected into P. falciparum, and transgenic parasites are selected.
-
Induction of Knockdown: The expression of PfTilS is downregulated by the addition of an inducer (e.g., glucosamine (B1671600) for the glmS system).
-
Phenotypic Analysis: The effect of PfTilS knockdown on parasite growth, apicoplast morphology (e.g., using an apicoplast-targeted fluorescent protein), and apicoplast genome replication is assessed.
Drug Development Implications
The essentiality of PfTilS for parasite survival, coupled with its absence in the human host, makes it an attractive target for the development of novel antimalarial drugs.[1] An effective inhibitor of PfTilS would disrupt apicoplast protein synthesis, leading to a "delayed death" phenotype where the parasite fails to replicate in the subsequent lytic cycle. This mechanism of action is distinct from many current antimalarials, suggesting that PfTilS inhibitors could be effective against drug-resistant parasite strains and be valuable components of combination therapies.
The development of a robust high-throughput screening assay based on the in vitro lysidinylation protocol described above is a critical next step in identifying small molecule inhibitors of PfTilS. Subsequent structure-activity relationship (SAR) studies, guided by the crystal structure of PfTilS in complex with inhibitors, would facilitate the optimization of lead compounds with improved potency and drug-like properties.
Conclusion
This compound modification of tRNAIleCAU in the apicoplast of P. falciparum is a fundamentally important process for the parasite's survival. The enzyme responsible, PfTilS, represents a validated and promising target for antimalarial drug discovery. While significant progress has been made in understanding the biological role of this pathway, further research is required to fully characterize the biochemistry of PfTilS and to identify potent and selective inhibitors. The experimental approaches detailed in this guide provide a framework for these future investigations, which have the potential to deliver a new class of much-needed antimalarial drugs.
References
The Pivotal Role of the Lysine Moiety in Lysidine: A Technical Guide to its Biochemical Significance in Translational Fidelity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-transcriptional modification of transfer RNA (tRNA) is a critical determinant of translational accuracy and efficiency. Among the myriad of tRNA modifications, the synthesis of lysidine (k²C) at the wobble position of the anticodon of bacterial isoleucyl-tRNA (tRNAIle) stands out as a fascinating example of molecular fine-tuning. This technical guide provides an in-depth exploration of the biochemical significance of the lysine (B10760008) moiety in this compound, detailing its indispensable role in dictating codon recognition and amino acid specificity. We present a comprehensive overview of the enzymatic machinery responsible for this compound synthesis, quantitative data on its impact on translational processes, and detailed experimental protocols for its study. This whitepaper is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and drug development, offering insights into a fundamental mechanism of bacterial protein synthesis and a promising target for novel antimicrobial agents.
Introduction
In the intricate process of protein synthesis, the accurate decoding of messenger RNA (mRNA) codons by aminoacylated tRNAs is paramount. The fidelity of this process is heavily reliant on the precise chemical composition of the tRNA, particularly within the anticodon loop. Bacteria employ a unique strategy to decipher the AUA codon for isoleucine, which involves the modification of a cytidine (B196190) to a this compound at the wobble position (position 34) of the tRNAIle anticodon.[1][2][3][4] In its unmodified state, the tRNA possesses a CAU anticodon, which would erroneously recognize the AUG codon for methionine.[5][6] The addition of a lysine moiety to this cytidine, forming this compound, instigates a crucial switch in both codon and amino acid specificity, ensuring the correct incorporation of isoleucine in response to the AUA codon.[1][2][4][5][7] This modification is essential for the viability of many bacterial species, making the enzyme responsible for its synthesis, tRNAIle-lysidine synthetase (TilS), a compelling target for the development of new antibiotics.[2][3]
The Dual Role of the Lysine Moiety in Translational Fidelity
The incorporation of a lysine residue into the C2 position of the cytidine at the wobble position of tRNAIle has profound consequences for its function in protein synthesis.
Altering Codon Recognition Specificity
The primary and most critical function of the lysine moiety in this compound is to alter the base-pairing properties of the wobble nucleoside. The unmodified cytidine in the CAU anticodon would form a standard Watson-Crick base pair with guanosine, leading to the recognition of the AUG (methionine) codon. The introduction of the positively charged lysine side chain fundamentally changes the hydrogen bonding potential of the base. Cryo-electron microscopy and molecular dynamics simulations have revealed that this compound forms a unique C-A geometry with the adenine (B156593) of the AUA codon.[8] This specific interaction prevents the misreading of the AUG codon.[8][9] The side chain of the lysine extends towards the 3' direction of the mRNA, with its polar terminus forming hydrogen bonds with the 2'-OH of the adjacent nucleotide, further stabilizing the codon-anticodon interaction and enhancing decoding efficiency.[8]
Dictating Amino Acid Specificity
Remarkably, the this compound modification also serves as a key identity element for the correct aminoacylation of tRNAIle. The unmodified tRNAIle with a CAU anticodon is a substrate for methionyl-tRNA synthetase (MetRS). However, the presence of this compound at position 34 is a primary determinant for recognition and aminoacylation by isoleucyl-tRNA synthetase (IleRS).[1][5] This ensures that the tRNA responsible for reading the AUA codon is correctly charged with isoleucine. This dual-specificity switch, governed by a single modification, is a testament to the economy and precision of biological systems.[10]
The Enzymology of this compound Synthesis: tRNAIle-lysidine Synthetase (TilS)
The enzymatic synthesis of this compound is catalyzed by tRNAIle-lysidine synthetase (TilS), a member of the ATP-pyrophosphatase family.[1][5][11]
The Catalytic Mechanism
The formation of this compound by TilS is a two-step reaction that utilizes L-lysine and ATP as substrates.[1][2][4]
-
Adenylation of tRNA: TilS first adenylates the C2 carbon of the cytidine at position 34 of the tRNAIle, forming an adenylated tRNA intermediate.[1][2][4]
-
Nucleophilic Attack by Lysine: The ε-amino group of a lysine molecule then performs a nucleophilic attack on the adenylated C2 carbon, displacing the AMP and forming the this compound nucleoside.
Substrate Recognition and Specificity
TilS exhibits remarkable specificity for its tRNAIle substrate, effectively discriminating it from the structurally similar tRNAMet which also possesses a CAU anticodon loop.[1][2][4] This specificity is achieved through the recognition of key structural elements in the tRNA, including the anticodon loop, the anticodon stem, and the acceptor stem.[1][4] Structural studies have revealed that TilS has distinct domains that interact with these regions of the tRNA, ensuring that only the correct tRNA is modified.[5]
Quantitative Analysis of this compound's Impact
The biochemical significance of this compound can be quantified through various experimental approaches that measure its effect on tRNA aminoacylation and codon recognition.
| Parameter | Unmodified tRNAIle (CAU) | This compound-modified tRNAIle (LAU) | Reference |
| Aminoacylation Specificity | Substrate for MetRS | Substrate for IleRS | [1][5] |
| Codon Recognition | Binds to AUG codon | Binds to AUA codon | [2][9] |
| Relative Ribosome Binding Affinity | High for AUG, Low for AUA | High for AUA, Low for AUG | [2][9] |
Table 1: Functional Consequences of this compound Modification on tRNAIle
| Enzyme | Bacterial Species | Km (ATP) | Km (Lysine) | Km (tRNA) | kcat | Reference |
| TilS | Escherichia coli | ~5 µM | ~110 nM | ~5 µM | N/A | [1] |
| TilS | Pseudomonas aeruginosa | N/A | N/A | N/A | N/A | [5] |
| TilS | Bacillus subtilis | N/A | N/A | N/A | N/A | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the biochemical significance of this compound.
In Vitro this compound Synthesis Assay (Scintillation Proximity Assay)
This assay measures the incorporation of radiolabeled lysine into tRNA by TilS.
Materials:
-
Purified recombinant TilS enzyme
-
In vitro transcribed or purified tRNAIle2
-
[³H]-Lysine
-
ATP
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 5 mM DTT
-
Scintillation Proximity Assay (SPA) beads (e.g., Streptavidin-coated for biotinylated tRNA, or other suitable beads for RNA capture)
-
Stop Solution: 175 mM sodium citrate (B86180) pH 2.0, 100 mM NaCl
-
Microplate scintillation counter
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For a 50 µL reaction, combine:
-
5 µL of 10x Assay Buffer
-
5 µL of 10x tRNAIle2 (final concentration ~1 µM)
-
5 µL of 10x ATP (final concentration ~5 µM)
-
5 µL of [³H]-Lysine (final concentration ~110 nM)
-
Water to 45 µL
-
-
Initiate the reaction by adding 5 µL of TilS enzyme (final concentration ~10 nM).
-
Incubate at room temperature for 1-2 hours.
-
Terminate the reaction by adding 30 µL of Stop Solution containing SPA beads.
-
Incubate for 20 minutes at room temperature to allow the tRNA to bind to the beads.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Measure the radioactivity using a microplate scintillation counter.
tRNA Aminoacylation Assay
This assay determines the extent and rate of aminoacylation of tRNA with a specific amino acid.
Materials:
-
Purified recombinant IleRS or MetRS
-
In vitro transcribed or purified unmodified and this compound-modified tRNAIle
-
[³H]-Isoleucine or [³H]-Methionine
-
ATP
-
Aminoacylation Buffer: 100 mM HEPES-KOH pH 7.5, 30 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
5% Trichloroacetic acid (TCA)
-
Filter paper discs
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture. For a 100 µL reaction, combine:
-
10 µL of 10x Aminoacylation Buffer
-
10 µL of 10x tRNA (final concentration ~5 µM)
-
10 µL of 10x ATP (final concentration ~2 mM)
-
10 µL of [³H]-amino acid (final concentration ~20 µM)
-
Water to 90 µL
-
-
Initiate the reaction by adding 10 µL of the appropriate aminoacyl-tRNA synthetase (e.g., IleRS or MetRS, final concentration in the nM range).
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), take a 15 µL aliquot of the reaction and spot it onto a filter paper disc pre-soaked in 5% TCA.
-
Wash the filter discs three times with cold 5% TCA, followed by a wash with ethanol.
-
Dry the filter discs and measure the radioactivity using a scintillation counter.
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay measures the binding of aminoacylated tRNA to ribosome-mRNA complexes in response to specific codons.
Materials:
-
Purified 70S ribosomes
-
mRNA constructs containing either the AUA or AUG codon
-
[³H]-isoleucyl-tRNAIle (this compound-modified) and [³H]-methionyl-tRNAIle (unmodified)
-
Binding Buffer: 50 mM HEPES-KOH pH 7.6, 60 mM KCl, 6.5 mM Mg(OAc)₂
-
Nitrocellulose filters
-
Filter apparatus
-
Scintillation counter
Procedure:
-
Prepare the ribosome-mRNA complexes by incubating 70S ribosomes with the AUA or AUG mRNA in Binding Buffer.
-
Add the radiolabeled aminoacyl-tRNA to the ribosome-mRNA complexes.
-
Incubate at 37°C for 20-30 minutes to allow for binding.
-
Filter the reaction mixture through a nitrocellulose filter under vacuum. The ribosome complexes will be retained on the filter.
-
Wash the filter with cold Binding Buffer to remove unbound tRNA.
-
Dry the filter and measure the radioactivity using a scintillation counter.
Mass Spectrometry for this compound Identification
This method is used to confirm the presence and location of the this compound modification in tRNA.
Procedure:
-
tRNA Digestion:
-
Purify the tRNA of interest.
-
Digest the tRNA into smaller fragments using a specific RNase, such as RNase T1. This is typically done by incubating the tRNA with the enzyme in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA) at 37°C.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting RNA fragments using high-resolution mass spectrometry (e.g., LC-ESI-MS).
-
The mass of the fragment containing position 34 will be increased by the mass of a lysine residue minus the mass of an oxygen atom compared to the unmodified fragment.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the modified oligonucleotide further to confirm the precise location of the modification.
-
Visualizing the Biochemical Pathways and Workflows
This compound Synthesis and its Role in Translation
Caption: The biochemical pathway of this compound synthesis by TilS and its subsequent role in ensuring the correct aminoacylation and codon recognition during protein translation.
Experimental Workflow for Characterizing this compound Function
Caption: A logical workflow diagram illustrating the key experimental steps for the preparation, modification, and functional characterization of this compound-containing tRNAIle.
Implications for Drug Development
The essentiality of TilS in many pathogenic bacteria, coupled with its absence in eukaryotes, makes it an attractive target for the development of novel antibiotics.[2] Inhibitors of TilS would disrupt bacterial protein synthesis by preventing the correct translation of AUA codons, leading to bacterial cell death. High-throughput screening campaigns have been initiated to identify small molecule inhibitors of TilS, with some promising lead compounds being identified.[5] Further research into the structure and mechanism of TilS from various pathogens will be crucial for the rational design of potent and specific inhibitors.
Conclusion
The lysine moiety in this compound is a prime example of the elegance and efficiency of biological systems, where a single chemical modification can profoundly alter the function of a macromolecule to ensure the fidelity of a fundamental process like protein synthesis. Its dual role in dictating both codon and amino acid specificity highlights the intricate interplay between tRNA modification, aminoacyl-tRNA synthetases, and the ribosome. The detailed understanding of the biochemical significance of this compound, facilitated by the experimental approaches outlined in this guide, not only deepens our knowledge of bacterial translation but also paves the way for the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. The influence of hypermodified nucleosides this compound and t6A to recognize the AUA codon instead of AUG: a molecular dynamics simulation study - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of ATP-Competitive Inhibitors of tRNAIle this compound Synthetase (TilS) by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of aminoacyl- and peptidyl-tRNAs by gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 8. Mass spectrometry-based detection of transfer RNAs by their signature endonuclease digestion products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A tRNA modification with aminovaleramide facilitates AUA decoding in protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Characterization of the Bacillus subtilis Protein Tyrosine Phosphatase YwqE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Detection of Lysidine in tRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysidine (k²C), a modified cytidine (B196190) nucleotide containing a lysine (B10760008) moiety, is a critical post-transcriptional modification found at the wobble position (position 34) of the anticodon of bacterial tRNAIle. This modification is essential for the correct decoding of the AUA isoleucine codon, preventing misreading as the AUG methionine codon. The synthesis of this compound is catalyzed by the enzyme tRNA(Ile)-lysidine synthetase (TilS), making it a potential target for novel antimicrobial agents.[1][2][3][4] Accurate and robust methods for the detection and quantification of this compound in tRNA are crucial for studying its role in translation, for investigating the function of TilS, and for the development of inhibitors.
These application notes provide detailed protocols for three primary methods for the detection and quantification of this compound in tRNA: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nanopore Sequencing (Nano-tRNAseq). Additionally, a protocol for a biochemical assay to measure the activity of tRNA(Ile)-lysidine synthetase (TilS) is included.
Methods Overview
A variety of techniques can be employed to detect and quantify this compound in tRNA. The choice of method depends on the specific research question, available instrumentation, and desired sensitivity and throughput.
-
High-Performance Liquid Chromatography (HPLC): A well-established and cost-effective method for the separation and quantification of nucleosides from hydrolyzed tRNA.[5] Detection is typically performed using a UV detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[6] This technique allows for the unambiguous identification and precise quantification of modified nucleosides, even at low abundances.
-
Nanopore Sequencing (Nano-tRNAseq): An emerging high-throughput sequencing technology that enables the direct sequencing of native tRNA molecules. This method can simultaneously identify the tRNA sequence and detect modifications, including this compound, by analyzing disruptions in the ionic current as the tRNA molecule passes through a nanopore.[7]
-
tRNA(Ile)-lysidine Synthetase (TilS) Activity Assay: A biochemical assay to measure the enzymatic activity of TilS, the enzyme responsible for this compound synthesis. This is valuable for inhibitor screening and for studying the enzyme's kinetics and mechanism.[8]
Quantitative Data Summary
The quantitative performance of each method can vary depending on the specific instrumentation, sample purity, and experimental conditions. The following table provides a general comparison of the methods. It is recommended that the limit of detection (LOD) and limit of quantification (LOQ) be empirically determined for each specific application.
| Method | Typical Sensitivity | Throughput | Quantitative Capability | Notes |
| HPLC-UV | Picomole range[9] | Medium | Quantitative | Cost-effective and widely available. Requires standards for identification and quantification.[7][10] |
| LC-MS/MS | Low femtomole to attomole range[6][9][11] | Medium to High | Highly Quantitative | High sensitivity and specificity. Can identify unknown modifications. Requires more specialized equipment. |
| Nano-tRNAseq | Dependent on sequencing depth | High | Semi-quantitative to Quantitative | Provides sequence context for modifications. Data analysis can be complex.[7] |
| TilS Activity Assay | Dependent on assay format | High (for HTS) | Quantitative | Measures enzyme activity rather than direct this compound abundance. |
Experimental Protocols
Protocol 1: Detection of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the analysis of this compound in total tRNA by enzymatic hydrolysis followed by reversed-phase HPLC with UV detection.
1.1. tRNA Isolation and Purification
A streamlined protocol for purifying total tRNAs from bacterial cells is as follows:[5]
-
Grow bacterial cells to the desired density and harvest by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Perform phenol:chloroform extraction to remove proteins and lipids.
-
Precipitate total RNA from the aqueous phase with isopropanol.
-
Resuspend the RNA pellet in a high-salt buffer and use anion-exchange chromatography (e.g., DEAE-cellulose) to separate tRNA from larger RNA species like rRNA.
-
Elute the tRNA fraction with a high-salt elution buffer.
-
Precipitate the purified tRNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.
-
Quantify the tRNA concentration using a spectrophotometer or a fluorometric assay.
1.2. Enzymatic Hydrolysis of tRNA to Nucleosides
-
To 10-20 µg of purified tRNA, add nuclease P1 (to a final concentration of 2 units/µg of tRNA) and incubate at 37°C for 2 hours in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).
-
Add bacterial alkaline phosphatase (BAP) (to a final concentration of 1 unit/µg of tRNA) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleoside monophosphates.
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant containing the nucleosides for HPLC analysis.
1.3. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector and a reversed-phase C18 or C30 column is suitable.[5]
-
Mobile Phase: A gradient of two buffers is typically used:
-
Gradient Program:
-
0-10 min: 100% Buffer A
-
10-40 min: Linear gradient to 20% Buffer B
-
40-45 min: Linear gradient to 100% Buffer B
-
45-50 min: Hold at 100% Buffer B
-
50-55 min: Return to 100% Buffer A and equilibrate the column.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor the absorbance at 254 nm or 260 nm.
-
Quantification: Create a standard curve using a commercially available this compound standard to determine its retention time and for quantification. The amount of this compound can be normalized to the amount of one of the canonical nucleosides (A, C, G, U).
Figure 1. Workflow for this compound Detection by HPLC.
Protocol 2: Detection of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for the quantification of this compound.
2.1. Sample Preparation
Follow the same procedure for tRNA isolation and enzymatic hydrolysis as described in Protocol 1 (sections 1.1 and 1.2).
2.2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.
-
Column: A reversed-phase C18 column suitable for LC-MS applications.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A suitable gradient to separate the nucleosides should be optimized based on the specific column and system. A typical gradient might be a linear increase from 0% to 40% Solvent B over 20-30 minutes.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): For a triple quadrupole instrument, specific precursor-to-product ion transitions for this compound and other nucleosides should be established using a pure standard.
-
High-Resolution MS: For high-resolution instruments, the accurate mass of the protonated this compound molecule ([M+H]⁺) is used for detection and quantification.
-
-
Data Analysis: The peak area of the this compound-specific ion transition (in MRM) or the extracted ion chromatogram (in high-resolution MS) is used for quantification against a standard curve.
Figure 2. Workflow for this compound Detection by LC-MS/MS.
Protocol 3: Detection of this compound by Nanopore Sequencing (Nano-tRNAseq)
This protocol provides a high-throughput method for identifying this compound within the context of the full-length tRNA sequence.
3.1. Library Preparation
-
Isolate total RNA or a small RNA fraction from the cells of interest.
-
Ligate custom adapters to the 3' and 5' ends of the tRNA molecules. This is a critical step to ensure efficient sequencing of the full-length tRNA.
-
Reverse transcribe the adapted tRNA to generate cDNA.
-
Prepare the sequencing library using a commercially available nanopore sequencing library preparation kit (e.g., from Oxford Nanopore Technologies).
3.2. Nanopore Sequencing
-
Load the prepared library onto a nanopore flow cell.
-
Run the sequencing experiment according to the manufacturer's instructions.
3.3. Data Analysis
-
Basecalling: Convert the raw electrical signal data into nucleotide sequences.
-
Alignment: Align the sequencing reads to a reference database of tRNA sequences.
-
Modification Detection: Analyze the raw signal data for deviations from the expected signal for the canonical bases. This compound and other modifications will produce characteristic signal disruptions. Specialized software and algorithms are used to identify these modifications. The frequency of the modification at a specific site can be estimated by the proportion of reads showing the characteristic signal deviation.
Figure 3. Workflow for this compound Detection by Nano-tRNAseq.
Protocol 4: tRNA(Ile)-lysidine Synthetase (TilS) Activity Assay
This protocol describes a radioactivity-based assay to measure the activity of TilS. A fluorescence anisotropy-based assay has also been developed for high-throughput screening, which provides a non-radioactive alternative.[12]
4.1. In Vitro Transcription of tRNAIle2 Substrate
-
Prepare a DNA template for the E. coli tRNAIle2 gene downstream of a T7 promoter.
-
Perform in vitro transcription using T7 RNA polymerase and NTPs to synthesize the unmodified tRNAIle2 transcript.[11]
-
Purify the in vitro transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE).
4.2. TilS Activity Assay
-
Reaction Mixture (30 µL):
-
50 mM TAPS buffer, pH 8.5
-
3 mM MgCl₂
-
0.01% Tween 20
-
0.5 mM TCEP
-
0.1 mg/mL bovine serum albumin (BSA)
-
20 nM in vitro transcribed E. coli tRNAIle2
-
5 µM ATP
-
110 nM [³H]lysine (specific activity ~91 Ci/mmol)
-
10 nM purified E. coli TilS enzyme
-
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours.
-
Termination and Detection:
-
Terminate the reaction by adding 30 µL of 2.7 mg/mL Scintillation Proximity Assay (SPA) beads suspended in 175 mM sodium citrate (B86180) buffer (pH 2.0) with 100 mM NaCl.
-
The [³H]lysine incorporated into the tRNA will be in close proximity to the SPA beads, generating a light signal that can be measured in a scintillation counter.
-
Figure 4. Enzymatic Synthesis of this compound by TilS.
Conclusion
The methods described in these application notes provide a comprehensive toolkit for the detection and quantification of this compound in tRNA. The choice of method will depend on the specific research goals, with HPLC offering a cost-effective solution for routine analysis, LC-MS/MS providing the highest sensitivity and specificity, and Nano-tRNAseq enabling high-throughput analysis in the context of the tRNA sequence. The TilS activity assay is an essential tool for functional studies of this important enzyme and for the discovery of novel antibacterial agents.
References
- 1. A Label-Free Assay for Aminoacylation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative reversed-phase high-performance liquid chromatography of major and modified nucleosides in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Catalytic Flexibility of tRNAIle-lysidine Synthetase Can Generate Alternative tRNA Substrates for Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nano LC-MS using capillary columns enables accurate quantification of modified ribonucleosides at low femtomol levels [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
mass spectrometry analysis of lysidine
An Application Note on the Mass Spectrometry-Based Analysis of Lysidine (k2C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (k2C, 2-lysyl-cytidine) is a critical post-transcriptional modification of transfer RNA (tRNA) found at the wobble position (position 34) of the anticodon in bacterial tRNAIle.[1][2] This modification is essential for translational fidelity, as it alters the coding specificity of the CAU anticodon from recognizing the methionine codon (AUG) to correctly decoding the isoleucine codon (AUA).[1][2] The synthesis of this compound is catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS), which utilizes lysine (B10760008) and ATP as substrates.[2] Given its crucial role in bacterial protein synthesis and its absence in eukaryotes, the this compound synthesis pathway represents a potential target for novel antimicrobial agents.
Accurate detection and quantification of this compound are paramount for studying bacterial translation, tRNA processing, and for screening potential inhibitors of TilS. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific platform for the analysis of modified nucleosides like this compound directly from biological samples.[3][4][5] This application note provides a comprehensive overview and detailed protocols for the analysis of this compound from bacterial tRNA using LC-MS/MS.
Principle of Analysis
The quantitative analysis of this compound from total tRNA involves a multi-step workflow. First, total tRNA is extracted from bacterial cell cultures. The purified tRNA is then completely hydrolyzed into its constituent ribonucleosides using a cocktail of enzymes.[4][6] The resulting mixture of canonical and modified nucleosides is subsequently separated by reversed-phase liquid chromatography. Finally, detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[3][5]
Experimental Protocols
Protocol 1: Total tRNA Extraction from Bacterial Cells
This protocol is adapted from standard methods for tRNA purification.[7]
Materials:
-
Bacterial cell pellet
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.5)
-
3 M Sodium Acetate (pH 5.2)
-
100% Isopropanol (B130326), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Nuclease-free water
Procedure:
-
Resuspend the bacterial cell pellet in 5 mL of cold Lysis Buffer per gram of cells.
-
Perform cell lysis using a suitable method (e.g., sonication or French press) on ice.
-
Add an equal volume of acid phenol:chloroform:isoamyl alcohol, vortex vigorously for 1 minute, and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 1/10th volume of 3 M Sodium Acetate and 1 volume of ice-cold isopropanol to the aqueous phase.
-
Mix gently and precipitate the RNA at -20°C overnight or -80°C for 3 hours.
-
Pellet the RNA by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol and centrifuge again at 12,000 x g for 5 minutes.
-
Air-dry the pellet for 5-10 minutes and resuspend in nuclease-free water.
-
Quantify the tRNA concentration using a spectrophotometer (e.g., NanoDrop) or a Qubit RNA assay.
Protocol 2: Enzymatic Hydrolysis of tRNA to Nucleosides
This protocol is based on established methods for complete RNA digestion.[4][6]
Materials:
-
Purified total tRNA (1-5 µg)
-
Nuclease P1 (10 U)
-
Ammonium Acetate Buffer (10 mM, pH 5.3)
-
Shrimp Alkaline Phosphatase (SAP) (10 U)
-
Nuclease-free water
Procedure:
-
In a 0.5 mL microcentrifuge tube, combine 1-5 µg of total tRNA with 10 U of Nuclease P1.
-
Add 10 mM Ammonium Acetate buffer (pH 5.3) to a final volume of 45 µL.
-
Incubate the reaction at 37°C for 2 hours.
-
Add 5 µL of SAP buffer and 10 U of Shrimp Alkaline Phosphatase to the reaction mixture.
-
Continue incubation at 37°C for an additional 2 hours.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material or enzyme.
-
Transfer the supernatant containing the nucleosides to an HPLC vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound
These parameters are representative and require optimization based on the specific instrument and column used.[8][9][10]
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 150 x 2.1 mm, 1.8 µm)[9]
-
Mobile Phase A: Water with 0.1% Formic Acid[9]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-2.5 min: 0-5% B
-
2.5-15 min: 5-30% B
-
15-16 min: 30-95% B
-
16-19 min: Hold at 95% B
-
19.1-25 min: Re-equilibrate at 0% B
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ion Source: Heated Electrospray Ionization (H-ESI)
-
Polarity: Positive
-
Spray Voltage: 3.5 kV[9]
-
Sheath Gas: 40 arbitrary units
-
Auxiliary Gas: 15 arbitrary units
-
Capillary Temperature: 320°C[9]
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative analysis of this compound is performed using stable isotope-labeled internal standards for absolute quantification or relative quantification against canonical nucleosides. The MRM transitions must be optimized for the specific mass spectrometer being used.
Table 1: Representative LC-MS/MS Parameters for this compound Detection.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Role | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|---|
| This compound | 372.2 | 240.1 | Quantifier | 100 | 15 |
| This compound | 372.2 | 132.1 | Qualifier | 100 | 25 |
Note: The precursor ion [M+H]⁺ for this compound has a monoisotopic mass of 372.1883.[11] The primary product ion (240.1) corresponds to the loss of the ribose moiety, leaving the lysyl-cytosine base.[11] The qualifier ion (132.1) corresponds to the ribose sugar fragment. Collision energies are instrument-dependent and require empirical optimization.
Visualizations
Biochemical Pathway and Experimental Workflow
Caption: Enzymatic synthesis of this compound on tRNA(Ile) by TilS.
Caption: General workflow for LC-MS/MS analysis of this compound from tRNA.
References
- 1. Structural basis for translational fidelity ensured by transfer RNA this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 6. RNA analysis by total hydrolysis and quantification of released nucleosides | TREA [trea.com]
- 7. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modomics - A Database of RNA Modifications [genesilico.pl]
Application Notes and Protocols for the In Vitro Synthesis of Lysidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysidine (k²C), a post-transcriptional modification of cytidine (B196190) to 2-lysyl-cytidine, is a critical determinant for accurate protein synthesis in bacteria.[1][2][3] Found at the wobble position (position 34) of the anticodon of isoleucine-specific transfer RNA (tRNAIle), this modification switches the codon recognition from the methionine codon (AUG) to the isoleucine codon (AUA).[2][3] The synthesis of this compound is catalyzed by the enzyme tRNA(Ile)-lysidine synthetase (TilS), which utilizes L-lysine and ATP as substrates.[1][2] The reaction proceeds through a two-step mechanism involving the adenylation of the tRNA substrate followed by the nucleophilic attack of lysine (B10760008).[2]
These application notes provide a comprehensive protocol for the in vitro synthesis of this compound-modified tRNAIle. The protocol is divided into three main stages:
-
In Vitro Transcription of Unmodified E. coli tRNAIle : Production of the tRNA substrate.
-
Expression and Purification of Recombinant His-tagged E. coli TilS : Preparation of the catalytic enzyme.
-
Enzymatic Synthesis and Purification of this compound-modified tRNAIle : The core synthesis reaction and isolation of the final product.
-
Analysis of this compound Formation : Verification of the modification by HPLC and mass spectrometry.
This protocol is designed to be a valuable resource for researchers studying bacterial translation, tRNA modification enzymes, and for those in drug development targeting novel antibacterial pathways.
Experimental Protocols
I. In Vitro Transcription of Unmodified E. coli tRNAIle
This protocol describes the synthesis of the unmodified tRNAIle transcript using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA containing the E. coli tRNAIle gene downstream of a T7 promoter.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Transcription Buffer (5X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Urea-Polyacrylamide Gel (8%)
-
Gel Loading Buffer (2X)
-
Elution Buffer
-
Ethanol (B145695) and Sodium Acetate for precipitation
Procedure:
-
Transcription Reaction Setup: Assemble the following reaction mixture at room temperature in the specified order:
| Component | Final Concentration |
| Nuclease-free water | to final volume |
| 5X Transcription Buffer | 1X |
| rNTPs | 2 mM each |
| Linearized DNA template | 1 µg |
| RNase Inhibitor | 40 units |
| T7 RNA Polymerase | 50 units |
| Final Volume | 100 µL |
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification of tRNA Transcript:
-
Add an equal volume of 2X gel loading buffer to the transcription reaction.
-
Heat the sample at 95°C for 3 minutes and then place on ice.
-
Load the sample onto an 8% urea-polyacrylamide gel.
-
Run the gel until the desired tRNA band is well-resolved.
-
Visualize the RNA by UV shadowing or staining with a suitable dye.
-
Excise the band corresponding to the tRNA transcript.
-
Elute the RNA from the gel slice overnight in elution buffer at 4°C with gentle agitation.
-
Precipitate the RNA using ethanol and sodium acetate, wash with 70% ethanol, and resuspend in nuclease-free water.
-
-
Quantification: Determine the concentration of the purified tRNA transcript using a spectrophotometer.
II. Expression and Purification of Recombinant His-tagged E. coli TilS
This protocol outlines the expression of His-tagged TilS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a pET vector containing the His-tagged tilS gene.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer
-
Ni-NTA Agarose (B213101) Resin
-
Wash Buffer
-
Elution Buffer
-
Dialysis Buffer
-
SDS-PAGE reagents
Procedure:
-
Expression of TilS:
-
Inoculate a single colony of the transformed E. coli into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification of His-tagged TilS:
-
Equilibrate the Ni-NTA agarose resin with lysis buffer.
-
Add the clarified lysate to the equilibrated resin and incubate with gentle agitation at 4°C for 1 hour.
-
Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged TilS protein with elution buffer.
-
-
Dialysis and Concentration:
-
Dialyze the eluted protein against dialysis buffer to remove imidazole (B134444) and to exchange the buffer.
-
Concentrate the purified protein using a suitable concentration device.
-
-
Analysis of Purity:
-
Assess the purity of the recombinant TilS protein by SDS-PAGE.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
III. Enzymatic Synthesis and Purification of this compound-modified tRNAIle
This protocol describes the enzymatic reaction to form this compound on the in vitro transcribed tRNAIle.
Materials:
-
Purified unmodified tRNAIle transcript
-
Purified recombinant His-tagged TilS
-
L-lysine
-
ATP
-
Reaction Buffer (10X)
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol and Sodium Acetate for precipitation
Procedure:
-
Enzymatic Reaction Setup: Assemble the following reaction mixture:
| Component | Final Concentration |
| Nuclease-free water | to final volume |
| 10X Reaction Buffer | 1X |
| Purified unmodified tRNAIle | 10 µM |
| L-lysine | 2 mM |
| ATP | 2 mM |
| Purified TilS enzyme | 1 µM |
| Final Volume | 100 µL |
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Enzyme Inactivation and tRNA Purification:
-
Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol.
-
Vortex and centrifuge to separate the phases.
-
Carefully transfer the aqueous (upper) phase to a new tube.
-
Precipitate the tRNA with ethanol and sodium acetate.
-
Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
-
IV. Analysis of this compound Formation
This section describes the analysis of the in vitro synthesized tRNA for the presence of this compound using HPLC and mass spectrometry.[4][5]
Materials:
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
HPLC system with a C18 column
-
Mass Spectrometer
Procedure:
-
Enzymatic Digestion of tRNA to Nucleosides:
-
To the purified tRNA sample, add Nuclease P1 and incubate at 37°C for 2 hours.
-
Then, add BAP and incubate at 37°C for another 1 hour to dephosphorylate the nucleosides.
-
-
HPLC Analysis:
-
Inject the digested sample onto a C18 HPLC column.
-
Separate the nucleosides using a suitable gradient of mobile phases (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).
-
Monitor the elution profile at 260 nm. The presence of a new peak corresponding to this compound, with a different retention time from the standard cytidine, indicates successful modification.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to a mass spectrometer to confirm the identity of the peaks.
-
The mass of this compound will be higher than that of cytidine due to the addition of the lysine moiety. The expected mass shift can be calculated and used for identification.
-
Data Presentation
Table 1: Reaction Components for In Vitro Transcription of tRNAIle
| Component | Stock Concentration | Volume for 100 µL reaction | Final Concentration |
| Linearized Plasmid DNA | 1 µg/µL | 1 µL | 10 ng/µL |
| 5X Transcription Buffer | 5X | 20 µL | 1X |
| rNTP mix | 10 mM each | 20 µL | 2 mM each |
| T7 RNA Polymerase | 50 U/µL | 1 µL | 0.5 U/µL |
| RNase Inhibitor | 40 U/µL | 1 µL | 0.4 U/µL |
| Nuclease-free water | - | 57 µL | - |
Table 2: Reaction Components for Enzymatic Synthesis of this compound
| Component | Stock Concentration | Volume for 100 µL reaction | Final Concentration |
| Unmodified tRNAIle | 100 µM | 10 µL | 10 µM |
| 10X Reaction Buffer | 10X | 10 µL | 1X |
| L-lysine | 20 mM | 10 µL | 2 mM |
| ATP | 20 mM | 10 µL | 2 mM |
| TilS Enzyme | 10 µM | 10 µL | 1 µM |
| Nuclease-free water | - | 50 µL | - |
Visualizations
Caption: Overall workflow for the in vitro synthesis of this compound.
Caption: Enzymatic pathway for this compound synthesis catalyzed by TilS.
References
- 1. researchgate.net [researchgate.net]
- 2. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic conversion of cytidine to this compound in anticodon of bacterial isoleucyl-tRNA--an alternative way of RNA editing [umu.diva-portal.org]
- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lysidine Synthetase (TilS) Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysidine synthetase (TilS) is an essential enzyme in many bacteria responsible for the post-transcriptional modification of tRNAIle2.[1][2][3] It catalyzes the formation of this compound (2-lysyl-cytidine) at the wobble position (C34) of the tRNA anticodon.[1][2][3][4] This modification is crucial as it changes the codon specificity of the tRNA from recognizing the methionine codon (AUG) to the isoleucine codon (AUA).[4][5][6] This ensures the correct incorporation of isoleucine during protein synthesis. The overall reaction involves the utilization of L-lysine and ATP to modify the cytidine (B196190) base.[1][2][7] The absence of TilS in humans makes it a promising target for the development of novel antibacterial agents.[2]
These application notes provide detailed protocols for in vitro assays to measure the enzymatic activity of TilS, which are essential for kinetic studies, inhibitor screening, and understanding the enzyme's mechanism.
Principle of the Assay
The activity of TilS is determined by measuring the incorporation of L-lysine into a tRNAIle2 substrate. The reaction is initiated by the addition of the enzyme to a mixture containing the tRNA, ATP, and L-lysine. The protocol detailed below utilizes radiolabeled L-lysine for detection, a highly sensitive and direct method for quantifying the amount of this compound formed. Alternative methods, such as fluorescence-based assays, are also discussed for high-throughput applications.
Materials and Reagents
-
Enzyme: Purified this compound Synthetase (TilS)
-
Substrates:
-
In vitro transcribed tRNAIle2
-
Adenosine Triphosphate (ATP)
-
L-lysine
-
[U-14C] L-lysine (for radioactive assay)
-
-
Buffers and Solutions:
-
Reaction Buffer (10X stock): 1 M Tris-HCl (pH 7.8), 100 mM MgCl2, 100 mM KCl, 100 mM Dithiothreitol (DTT)
-
Stopping Solution: 10% Trichloroacetic acid (TCA)
-
Scintillation fluid
-
-
Equipment:
-
Thermomixer or water bath
-
Microcentrifuge
-
Liquid scintillation counter
-
Filter paper discs (e.g., Whatman 3MM)
-
Pipettes and tips
-
Reaction tubes
-
Experimental Protocols
Protocol 1: Radioisotope-Based TilS Activity Assay
This protocol is adapted from methodologies used for studying Aquifex aeolicus TilS and provides a quantitative measure of enzyme activity by tracking the incorporation of radiolabeled lysine (B10760008) into tRNA.[4]
1. Preparation of Reaction Mixture:
-
On ice, prepare a master mix of the reaction components. For a final reaction volume of 50 µL, the final concentrations should be:
-
100 mM Tris-HCl, pH 7.8
-
10 mM MgCl2
-
10 mM KCl
-
10 mM DTT
-
2 mM ATP
-
10 µM tRNAIle2 transcript
-
250–4,000 µM [U-14C] L-lysine (specific activity should be optimized based on experimental needs)
-
-
Vortex the master mix gently and aliquot 45 µL into pre-chilled reaction tubes.
2. Enzyme Reaction:
-
Initiate the reaction by adding 5 µL of a pre-diluted TilS enzyme solution (e.g., to a final concentration of 0.125 µM) to each tube.[4]
-
Incubate the reaction at the optimal temperature for the specific TilS enzyme (e.g., 37°C for E. coli TilS).
-
At specific time points (e.g., 2, 5, and 10 minutes), take a 15 µL aliquot of the reaction and quench it by spotting it onto a labeled filter paper disc.[4]
3. Sample Processing and Detection:
-
Immediately immerse the filter paper discs in ice-cold 10% TCA to precipitate the tRNA and wash away unincorporated [U-14C] L-lysine.
-
Wash the filters three times with cold 5% TCA, followed by a wash with ethanol (B145695) and then ether to dry.
-
Place the dried filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
The measured counts per minute (CPM) are proportional to the amount of [U-14C] L-lysine incorporated into the tRNA.
-
Calculate the specific activity of the enzyme (e.g., in pmol of lysine incorporated/min/mg of enzyme) by converting CPM to moles using the specific activity of the [U-14C] L-lysine stock.
Alternative Assays
-
Fluorescence Anisotropy (FA)-Based Assay: For high-throughput screening of inhibitors, an FA-based assay has been developed.[5] This assay measures the binding of a fluorescently labeled ATP analog to the TilS enzyme. Inhibitors that compete with ATP for the binding site will cause a decrease in the fluorescence anisotropy signal.
-
In Vivo Assay: TilS activity can also be assessed in vivo using a reporter system. For instance, a plasmid containing a lacZ gene with several AUA codons can be introduced into an E. coli strain.[2] The expression of functional β-galactosidase, which can be measured colorimetrically, is dependent on the ability of the cell's TilS to modify tRNAIle2 to correctly read the AUA codons.[2]
Data Presentation
Quantitative data from TilS enzyme assays, particularly from kinetic studies or inhibitor screening, should be summarized in tables for clarity and ease of comparison.
Table 1: Kinetic Parameters of A. aeolicus TilS Mutants
This table presents hypothetical kinetic data for wild-type and mutant TilS enzymes, illustrating how results can be displayed. Actual values would be derived from experiments as described in the protocols.
| Enzyme Variant | Km (ATP, µM) | Km (L-lysine, µM) | Km (tRNAIle2, µM) | kcat (s-1) |
| Wild-Type | 150 | 500 | 5 | 0.5 |
| S37A Mutant | 300 | 550 | 15 | 0.1 |
| R113A Mutant | 200 | 1200 | 8 | 0.25 |
| H133A Mutant | 180 | 600 | 6 | 0.4 |
Table 2: IC50 Values of TilS Inhibitors
This table shows example data for the potency of different compounds tested as inhibitors of TilS from different bacterial species.
| Compound ID | E. coli TilS IC50 (µM) | P. aeruginosa TilS IC50 (µM) |
| Inhibitor A | 10.2 | 15.5 |
| Inhibitor B | 5.8 | 8.1 |
| Inhibitor C | > 100 | > 100 |
Visualizations
Diagrams
Caption: The enzymatic reaction catalyzed by this compound Synthetase (TilS).
Caption: Workflow for the radioisotope-based TilS enzyme assay.
References
- 1. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distal Domains of the Bacterial-Exclusive Wobble-Modifying Enzyme TilS Contribute to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Lysidine Levels in Bacterial Cells using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysidine (k²C) is a post-transcriptionally modified cytidine (B196190) found at the wobble position (position 34) of the anticodon of tRNAIle in most bacteria. This modification is crucial for accurate protein synthesis as it enables the tRNA to recognize the AUA codon as isoleucine instead of methionine. The enzyme responsible for this modification is tRNAIle-lysidine synthetase (TilS), which is essential in many bacteria.[1][2] Given its critical role in translation and its prevalence in bacteria but not in eukaryotes, the this compound biosynthesis pathway presents a potential target for novel antimicrobial agents. Accurate quantification of this compound levels in bacterial cells is therefore essential for understanding bacterial physiology, stress responses, and for the development of new therapeutics. This application note provides a detailed protocol for the quantification of this compound in bacterial tRNA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Data Presentation
Quantifying the absolute levels of modified nucleosides like this compound across different bacterial species is a complex task and data is not widely available in a standardized format. The presence of this compound is intrinsically linked to the presence of the tilS gene and the usage of the AUA codon. Below is a summary of the presence of the this compound-synthesizing enzyme and the frequency of the AUA codon, which correlates with the necessity for this compound, in several key bacterial species.
| Bacterial Species | TilS Enzyme Presence | AUA Codon Frequency (per 1000 codons) | Reference |
| Escherichia coli | Present | ~4.9 | [3] |
| Bacillus subtilis | Present (essential) | Not specified, but AUA codons are present | [1][4] |
| Salmonella enterica | Present | Not specified, but AUA codons are present | [5] |
Note: Direct comparative quantitative data of this compound levels across these species from a single study is limited. The AUA codon frequency is an indirect indicator of the expected prevalence of this compound-modified tRNAIle.
Experimental Protocols
The quantification of this compound from bacterial cells involves a multi-step process, beginning with the isolation of total tRNA, followed by its enzymatic hydrolysis into constituent nucleosides, and finally, analysis by LC-MS/MS.
Protocol 1: Isolation of Total tRNA from Bacterial Cells
This protocol is adapted from established methods for small RNA isolation.
Materials:
-
Bacterial cell pellet
-
TRIzol reagent or similar phenol-based lysis solution
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Harvest bacterial cells from a liquid culture by centrifugation at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of TRIzol reagent per 50-100 mg of wet cell pellet. Lyse the cells by vortexing or pipetting.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Dissolve the RNA pellet in an appropriate volume of nuclease-free water.
-
Determine the concentration and purity of the tRNA by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 2: Enzymatic Hydrolysis of tRNA to Nucleosides
This protocol ensures the complete digestion of tRNA into its constituent nucleosides for LC-MS/MS analysis.[6]
Materials:
-
Purified total tRNA (from Protocol 1)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
10X Nuclease P1 Buffer (e.g., 100 mM Sodium Acetate, pH 5.3, 10 mM Zinc Chloride)
-
10X BAP Buffer (e.g., 500 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Nuclease-free water
-
Heating block or water bath
Procedure:
-
In a sterile microcentrifuge tube, combine 5-10 µg of total tRNA with nuclease-free water to a final volume of 18 µL.
-
Add 2 µL of 10X Nuclease P1 Buffer.
-
Add 1 µL of Nuclease P1 (e.g., 1 U/µL).
-
Incubate at 37°C for 2 hours.
-
Add 2.5 µL of 10X BAP Buffer.
-
Add 1 µL of Bacterial Alkaline Phosphatase (e.g., 1 U/µL).
-
Incubate at 37°C for an additional 2 hours.
-
After incubation, the sample is ready for LC-MS/MS analysis. If not analyzed immediately, store at -20°C.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the analysis of nucleosides by LC-MS/MS. Instrument parameters will need to be optimized for the specific system being used.[6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound standard (if available) or a stable isotope-labeled internal standard.
LC-MS/MS Parameters:
-
Column Temperature: 40°C
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-5 min: 2% B
-
5-20 min: 2-30% B (linear gradient)
-
20-22 min: 30-95% B (linear gradient)
-
22-25 min: 95% B
-
25-26 min: 95-2% B (linear gradient)
-
26-30 min: 2% B (re-equilibration)
-
-
Mass Spectrometer Mode: Positive ion mode
-
Ionization Source: ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (k²C): The precursor ion will be the protonated molecule [M+H]⁺. The specific m/z will need to be determined. The product ion will result from the fragmentation of the precursor. A common fragmentation is the loss of the ribose moiety.
-
Canonical Nucleosides (for normalization):
-
Adenosine: m/z 268 → 136
-
Guanosine: m/z 284 → 152
-
Cytidine: m/z 244 → 112
-
Uridine: m/z 245 → 113
-
-
Data Analysis:
-
Generate a standard curve using a serial dilution of a this compound standard (if available) to determine the absolute concentration.
-
Alternatively, for relative quantification, normalize the peak area of this compound to the sum of the peak areas of the canonical nucleosides (A, C, G, U).
-
If using a stable isotope-labeled internal standard, calculate the ratio of the peak area of endogenous this compound to the peak area of the internal standard.
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound occurs directly on the tRNA molecule. The enzyme tRNAIle-lysidine synthetase (TilS) catalyzes the attachment of a lysine (B10760008) moiety to the cytidine at the wobble position of tRNAIle.[2]
Caption: Biosynthesis of this compound on tRNA by TilS enzyme.
Experimental Workflow for this compound Quantification
The following diagram outlines the complete experimental workflow from bacterial cell culture to the final quantification of this compound.
Caption: Experimental workflow for this compound quantification.
References
- 1. Survey and Validation of tRNA Modifications and Their Corresponding Genes in Bacillus subtilis sp Subtilis Strain 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modomics - A Database of RNA Modifications [genesilico.pl]
- 4. Life without tRNAIle-lysidine synthetase: translation of the isoleucine codon AUA in Bacillus subtilis lacking the canonical tRNA2Ile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ms2io6A37 Modification of tRNA in Salmonella typhimurium Regulates Growth on Citric Acid Cycle Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Lysidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysidine (k²C) is a modified nucleoside derived from cytidine (B196190), where the C2-keto group is substituted with a lysine (B10760008) amino acid.[1] This modification is predominantly found at the wobble position (position 34) of the anticodon in bacterial and organellar isoleucine-specific transfer RNA (tRNAIle).[2][3] The presence of this compound is crucial for accurate protein synthesis as it alters the codon recognition specificity of the tRNA from recognizing the methionine codon (AUG) to the isoleucine codon (AUA).[2][4] This change is also essential for the correct aminoacylation of the tRNA with isoleucine.[4] The synthesis of this compound is catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS), which utilizes ATP and lysine as substrates.[5][6]
Given the critical role of this compound in bacterial viability and the absence of this modification in eukaryotes, the enzymes involved in its biosynthesis are potential targets for the development of novel antimicrobial agents.[3][7] Accurate and reliable analytical methods for the quantification of this compound and its derivatives are therefore essential for research in antimicrobial drug discovery, as well as for studying the role of tRNA modifications in biological systems.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of nucleosides and their modified variants. This document provides a detailed application note and protocol for the analysis of this compound, primarily in the context of digested tRNA samples. It should be noted that while general methods for modified nucleosides are well-established, specific, publicly available application notes for the dedicated analysis of this compound are scarce. The protocols described herein are based on established methods for the analysis of modified nucleosides by reversed-phase HPLC.
Principle of the Method
The analysis of this compound and its derivatives by HPLC is typically performed on total tRNA extracted from cells. The tRNA is enzymatically hydrolyzed to its constituent nucleosides. The resulting mixture of nucleosides is then separated by reversed-phase HPLC. The separation is based on the differential partitioning of the nucleosides between the stationary phase (e.g., C18 or C30) and the mobile phase. A gradient elution with an increasing concentration of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer is commonly employed to achieve optimal separation of the various nucleosides, which can range from highly polar to more nonpolar. Detection is typically achieved by UV-Vis spectrophotometry, as nucleosides have characteristic absorbance maxima. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a this compound standard.
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis of tRNA
Objective: To release individual nucleosides, including this compound, from the tRNA polymer.
Materials:
-
Total tRNA extract
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease P1 reaction buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297), pH 5.3)
-
BAP reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Ultrapure water
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
In a sterile microcentrifuge tube, dissolve 1-5 µg of total tRNA in 20 µL of nuclease P1 reaction buffer.
-
Add 1-2 units of Nuclease P1 to the tRNA solution.
-
Incubate the mixture at 37°C for 2 hours to digest the tRNA into 5'-mononucleotides.
-
Add 2.5 µL of BAP reaction buffer and 1-2 units of Bacterial Alkaline Phosphatase.
-
Continue incubation at 37°C for an additional 1-2 hours to dephosphorylate the mononucleotides into nucleosides.
-
Terminate the reaction by heating the sample at 95°C for 5 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any denatured enzymes.
-
Carefully transfer the supernatant containing the nucleosides to a clean HPLC vial for analysis.
HPLC Method for this compound Analysis
Objective: To separate and quantify this compound from other nucleosides in the hydrolyzed tRNA sample.
Instrumentation and Columns:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 or C30 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C30 column may offer better retention and separation for polar modified nucleosides.
Reagents:
-
Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM, pH 5.3) in ultrapure water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
This compound standard for calibration.
-
Other nucleoside standards (A, C, G, U, and other relevant modified nucleosides) for identification.
Chromatographic Conditions (Illustrative):
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 2% B; 5-30 min: 2-25% B; 30-35 min: 25-80% B; 35-40 min: 80% B; 40-41 min: 80-2% B; 41-50 min: 2% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or PDA scan from 200-400 nm) |
| Injection Volume | 10 µL |
System Suitability: Before sample analysis, the HPLC system should be equilibrated with the initial mobile phase conditions until a stable baseline is achieved. A system suitability test should be performed by injecting a standard mixture of nucleosides to ensure the system is performing adequately. Typical parameters to check include:
-
Tailing factor: Should be between 0.8 and 1.5 for the this compound peak.
-
Theoretical plates: Should be >2000 for the this compound peak.
-
Resolution: The resolution between this compound and any closely eluting peaks should be >1.5.
Data Presentation
The following tables present illustrative quantitative data for the HPLC analysis of this compound. This data is hypothetical and serves as a guideline for expected performance. Actual values will depend on the specific instrumentation, column, and experimental conditions used.
Table 1: Illustrative Chromatographic and Performance Data
| Analyte | Retention Time (min) | Tailing Factor | Resolution |
| Cytidine | 5.2 | 1.1 | - |
| Uridine | 6.8 | 1.2 | >2.0 |
| Guanosine | 11.5 | 1.0 | >2.0 |
| Adenosine | 14.8 | 1.1 | >2.0 |
| This compound | ~18-22 | 1.2 | >1.5 |
Table 2: Illustrative Method Validation Data
| Parameter | Value |
| Linearity Range (µg/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
This compound Biosynthesis Pathway
The synthesis of this compound from cytidine at position 34 of tRNAIle is a two-step enzymatic reaction catalyzed by tRNAIle-lysidine synthetase (TilS).
Caption: Enzymatic synthesis of this compound in tRNA.
Experimental Workflow for HPLC Analysis of this compound
The overall workflow for the analysis of this compound from a biological sample involves several key steps from sample collection to data analysis.
Caption: Workflow for this compound analysis by HPLC.
References
- 1. This compound (nucleoside) - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. tRNA lysidinylation is essential for the minimal translation system found in the apicoplast of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Catalytic Flexibility of tRNAIle-lysidine Synthetase Can Generate Alternative tRNA Substrates for Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanopore Sequencing of Lysidine-Modified tRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfer RNA (tRNA) molecules are central to protein synthesis, acting as adaptors between mRNA codons and amino acids. Their function is intricately regulated by a vast array of post-transcriptional modifications. Among these, lysidine (k²C), a lysine--containing cytidine (B196190) derivative found at the wobble position (34) of the tRNAIle anticodon in many bacteria, is crucial for accurate decoding of the AUA codon as isoleucine. Dysregulation of tRNA modifications has been implicated in various diseases, making them potential targets for drug development.
Direct RNA sequencing using Oxford Nanopore Technologies (ONT) offers a powerful platform for the simultaneous analysis of tRNA sequences and their modifications, including the complex this compound modification. This technology circumvents the biases inherent in traditional reverse transcription-based methods, which can be hindered by the presence of modified bases.[1][2] This document provides detailed application notes and protocols for the detection and analysis of this compound-modified tRNA using nanopore sequencing.
Principle of Nanopore Sequencing for tRNA Modification Detection
Nanopore sequencing involves the translocation of a native RNA molecule through a protein nanopore embedded in a membrane. As the RNA passes through the pore, it disrupts an ionic current, and these disruptions are measured in real-time. Each k-mer (a short sequence of bases) produces a characteristic electrical signal, or "squiggle". RNA modifications, being chemically distinct from their canonical counterparts, generate unique and detectable alterations in the raw electrical signal.[3][4] These signal disruptions can manifest as:
-
Base-calling errors: The basecaller, which translates the electrical signal into a nucleotide sequence, may misidentify the modified base or its neighbors.[1][2]
-
Altered current intensity and dwell time: The modified base can change the amplitude and duration of the ionic current signal.
By comparing the signals from a native, potentially modified tRNA to an unmodified in vitro transcribed (IVT) control of the same sequence, or to a sample from a knockout strain lacking the modifying enzyme, these differences can be systematically identified and quantified.
Application in Research and Drug Development
The ability to detect and quantify this compound modifications in tRNA has several key applications:
-
Understanding Bacterial Pathogenesis: this compound synthesis is essential for the viability of many pathogenic bacteria. The enzyme responsible, tRNA-lysidine synthetase (TilS), is a promising target for novel antibiotics.[1][5] Nanopore sequencing can be used to screen for compounds that inhibit TilS activity by monitoring the this compound modification status.
-
Investigating Gene Regulation: The presence and stoichiometry of this compound can influence translational efficiency and fidelity. Studying these dynamics can provide insights into how bacteria adapt to different environmental stresses.
-
Synthetic Biology and Biotechnology: Engineering tRNA molecules with specific modifications can be used to control protein synthesis and incorporate non-standard amino acids. Nanopore sequencing provides a direct method to verify the modification status of these engineered tRNAs.
Experimental Workflow
The overall workflow for nanopore sequencing of this compound-modified tRNA involves several key stages, from sample preparation to data analysis.
Caption: A generalized workflow for the analysis of tRNA modifications using nanopore sequencing.
Protocol 1: tRNA Isolation and Purification
This protocol describes the isolation of total RNA and enrichment for tRNA from bacterial cells.
Materials:
-
Bacterial cell culture
-
RNA extraction reagent (e.g., TRIzol)
-
Isopropanol
-
Ethanol (B145695) (75%)
-
Nuclease-free water
-
Lithium Chloride (LiCl) solution (8 M)
-
RNA purification columns (e.g., Zymo RNA Clean & Concentrator)
-
Agilent Bioanalyzer or equivalent for quality control
Procedure:
-
Cell Lysis and RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Lyse the cells using an appropriate method (e.g., bead beating, enzymatic digestion) in the presence of an RNA extraction reagent like TRIzol.
-
Follow the manufacturer's protocol for phase separation using chloroform and precipitation of RNA with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.
-
-
tRNA Enrichment:
-
To the total RNA sample, add LiCl to a final concentration of 2 M.
-
Incubate on ice for at least 30 minutes to precipitate large RNA species.
-
Centrifuge to pellet the large RNAs and collect the supernatant containing small RNAs, including tRNA.
-
Precipitate the small RNAs from the supernatant by adding 3 volumes of cold 100% ethanol and incubating at -20°C.
-
Pellet the small RNAs by centrifugation, wash with 75% ethanol, and resuspend in nuclease-free water.
-
-
Quality Control:
-
Assess the purity and concentration of the enriched tRNA using a NanoDrop spectrophotometer.
-
Verify the size distribution and integrity using an Agilent Bioanalyzer with a Small RNA kit. A distinct peak between 70-90 nucleotides is expected for tRNA.
-
Protocol 2: Nanopore Library Preparation for tRNA (Nano-tRNAseq Method)
This protocol is adapted from the "Nano-tRNAseq" method and is optimized for short RNA molecules like tRNA.[5][6]
Materials:
-
Enriched tRNA (1-2 µg)
-
Borate (B1201080) buffer (pH 9.5) for deacylation
-
Custom 3' adapter and 5' adapter with a T4 DNA ligase recognition site
-
T4 RNA Ligase 2, truncated
-
T4 DNA Ligase
-
Oxford Nanopore Technologies (ONT) Direct RNA Sequencing Kit (e.g., SQK-RNA004)
-
Agencourt AMPure XP beads or equivalent
-
Nuclease-free water
Procedure:
-
Deacylation of tRNA:
-
Incubate the tRNA sample in borate buffer (e.g., 50 mM, pH 9.5) at 37°C for 30 minutes to remove any attached amino acids.
-
Purify the deacylated tRNA using an RNA purification column or ethanol precipitation.
-
-
3' Adapter Ligation:
-
Ligate a custom 3' adapter to the 3' end of the tRNA using T4 RNA Ligase 2, truncated. This enzyme specifically ligates to the 3' end of single-stranded RNA.
-
Incubate according to the enzyme manufacturer's protocol.
-
Purify the ligated product using AMPure XP beads.
-
-
5' Adapter Ligation:
-
Ligate a custom 5' adapter to the 5' phosphate (B84403) of the tRNA using T4 RNA Ligase.
-
Incubate as recommended.
-
Purify the fully adapted tRNA using AMPure XP beads.
-
-
Reverse Transcription (Optional but Recommended for RNA002 chemistry):
-
Perform a reverse transcription step as described in the ONT Direct RNA Sequencing Kit protocol. This can help to linearize the tRNA structure. Note that with the newer RNA004 chemistry, this step may not be as critical.[1]
-
-
Sequencing Adapter Ligation:
-
Ligate the ONT sequencing adapters (RMX) to the prepared tRNA library using T4 DNA Ligase.
-
Purify the final library using AMPure XP beads.
-
-
Loading the MinION Flow Cell:
-
Prime the MinION flow cell according to the ONT protocol.
-
Load the prepared tRNA library onto the flow cell and start the sequencing run.
-
Data Presentation: Quantitative Analysis
The performance of nanopore sequencing for tRNA can be evaluated based on several metrics. The following tables summarize representative data, highlighting the improvements with newer sequencing chemistries.
Table 1: Comparison of Nanopore Sequencing Chemistries for tRNA Sequencing
| Metric | RNA002 Chemistry | RNA004 Chemistry | Fold Change | Reference |
| Average Mapped Reads | ~35% | ~75% | ~2.1x | [1] |
| Antisense (Mis-mapped) Reads | High | Significantly Reduced | ~6.6x reduction | [1] |
| Yield of Base-called Reads | Lower | ~3x Higher | 3x | [1] |
| Yield of Mapped Reads | Lower | ~6.4x Higher | 6.4x | [1] |
Table 2: Accuracy of Nanopore Basecalling for Modified vs. Unmodified tRNA
| tRNA Type | Median Alignment Identity | Reference |
| Synthetic (Unmodified) tRNA | 84-86.5% | [2] |
| Biological (Modified) tRNA | 75.3-78.9% | [2] |
Note: The lower alignment identity for biological tRNA is indicative of the presence of modifications that cause base-calling "errors", which is the basis for their detection.
Protocol 3: Bioinformatic Analysis for this compound Detection
This protocol outlines a bioinformatic pipeline to identify this compound modifications from raw nanopore data.
Software/Tools:
-
Basecaller: Oxford Nanopore's Dorado (with appropriate models)
-
Alignment Tool: minimap2
-
Raw Signal Analysis Tools: Tombo, nanoRMS, or custom scripts
-
Modification Comparison Tool: MoDorado
Procedure:
-
Basecalling and Raw Signal Extraction:
-
Basecall the raw .fast5 or .pod5 files using Dorado to generate .fastq files.
-
Crucially, configure the basecaller to output the raw signal data mapped to the basecalled sequence.
-
-
Alignment:
-
Align the basecalled reads to a reference library of known tRNA sequences for the organism of interest using minimap2.
-
-
Modification Detection using a Comparative Approach (e.g., with MoDorado):
-
This is the most robust method for detecting uncharacterized modifications like this compound. It requires a control sample.
-
Control Sample: Generate a control dataset by sequencing an in vitro transcribed (IVT) tRNAIle (which will lack all modifications, including this compound) or tRNA from a tilS knockout strain.
-
Analysis: Use a tool like MoDorado to compare the distribution of base-calling probabilities and raw signal characteristics at each position between the native (potentially this compound-modified) and the control sample.[7] A significant deviation at the wobble position (34) of tRNAIle would indicate the presence of this compound.
-
-
Analysis of Base-calling Errors:
-
In the absence of a control sample, potential modification sites can be identified by looking for positions with a high frequency of mismatches, insertions, or deletions across all reads aligned to a specific tRNA.
-
For this compound at position 34 of tRNAIle, which is a modified cytidine, one would expect a high rate of C-to-T, C-to-A, or C-to-G mismatches, or deletions at that site. The specific error profile would need to be empirically determined.
-
-
Direct Raw Signal Analysis:
-
For reads identified as potentially containing this compound, visualize and analyze the raw electrical signal ("squiggles") around the modification site.
-
Compare the signal intensity and duration at this position to the signal from canonical cytidine in other tRNAs or in the IVT control. This will help to establish a specific signal signature for this compound.
-
Visualization of Key Pathways
Caption: The enzymatic synthesis of this compound by tRNA-lysidine synthetase (TilS).[5]
Caption: The role of this compound in altering codon recognition specificity of tRNAIle.
Conclusion
Nanopore direct RNA sequencing is a rapidly evolving technology with the potential to revolutionize the study of tRNA modifications. While the direct detection of complex modifications like this compound is still an area of active research, the protocols and analytical strategies outlined in this document provide a robust framework for its investigation. By leveraging comparative analyses with unmodified controls and detailed examination of raw signal data, researchers can successfully identify and quantify this compound, paving the way for new discoveries in bacterial physiology and the development of novel therapeutics. The continuous improvements in nanopore chemistry and bioinformatic tools will undoubtedly enhance the accuracy and accessibility of these methods in the near future.
References
- 1. Exploiting nanopore sequencing advances for tRNA sequencing of human cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparative analysis of 43 distinct RNA modifications by nanopore tRNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [immaginabiotech.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes & Protocols for Screening Inhibitors of tRNAIle-lysidine Synthetase (TilS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tRNAIle-lysidine synthetase (TilS) is a crucial enzyme in most bacteria responsible for the modification of tRNAIle2 at the wobble position (C34) with lysine (B10760008).[1][2][3] This modification, forming lysidine (L), is essential for the correct decoding of the AUA codon as isoleucine instead of methionine.[1][4] The absence of this modification can lead to missense errors during protein synthesis, making TilS essential for bacterial viability.[5] This essentiality, coupled with its absence in eukaryotes, makes TilS a promising target for the development of novel antibacterial agents.
These application notes provide a comprehensive overview of the methodologies available for screening and identifying inhibitors of TilS. The protocols detailed below are designed for high-throughput screening (HTS) and subsequent validation of potential inhibitor candidates.
Biological Pathway and Mechanism
TilS catalyzes the formation of this compound on tRNAIle2 in an ATP-dependent two-step reaction.[2][3] First, the enzyme adenylates the C34 of the tRNA, forming an adenylated tRNA intermediate. Subsequently, it facilitates the attachment of a lysine molecule to this activated cytidine. This modification ensures the specific recognition of the AUA codon by the isoleucyl-tRNA synthetase (IleRS).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of ATP-Competitive Inhibitors of tRNAIle this compound Synthetase (TilS) by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Catalytic Flexibility of tRNAIle-lysidine Synthetase Can Generate Alternative tRNA Substrates for Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antibiotics Targeting Lysidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need to identify and validate novel antibacterial targets. Lysidine synthesis, a crucial step in bacterial protein synthesis, presents a promising and underexplored avenue for the development of new antibiotics. In most bacteria, the enzyme tRNA(Ile)-lysidine synthetase (TilS) is essential for the modification of the wobble base of the anticodon of tRNAIle2.[1][2][3][4][5] This modification, the conversion of cytidine (B196190) to this compound, is critical for the correct translation of the AUA codon to isoleucine.[1][2][3][5] The absence of a homologous enzyme in humans makes TilS an attractive target for the development of selective antibacterial agents.
These application notes provide a comprehensive overview of the methodologies required for the discovery and characterization of inhibitors targeting TilS. The protocols detailed below cover the expression and purification of recombinant TilS, the in vitro synthesis of its tRNA substrate, high-throughput screening assays for inhibitor identification, and methods for evaluating the antimicrobial efficacy of lead compounds.
Signaling Pathway and Experimental Workflow
The development of antibiotics targeting this compound synthesis involves a multi-step process, from understanding the fundamental biological pathway to identifying and validating potential drug candidates.
This compound Synthesis Pathway
The synthesis of this compound is a two-step enzymatic reaction catalyzed by TilS.[2][3][5] First, the enzyme utilizes ATP to adenylate the C2 position of the cytidine at the wobble position (C34) of the tRNAIle2 anticodon. Subsequently, a lysine (B10760008) substrate attacks the adenylated intermediate, resulting in the formation of this compound. This modification is essential for preventing the misreading of the AUA codon as methionine and ensuring the accurate incorporation of isoleucine into nascent polypeptide chains.
Drug Discovery Workflow
The process of identifying and validating TilS inhibitors follows a structured workflow. It begins with the production of the necessary biological reagents, followed by high-throughput screening to identify initial hits. These hits are then subjected to a series of validation and characterization assays to confirm their activity and determine their potential as antibiotic lead compounds.
Experimental Protocols
Protocol 1: Recombinant TilS Expression and Purification
This protocol describes the expression of His-tagged E. coli TilS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the His-tagged tilS gene
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Ampicillin (B1664943) (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM imidazole, 5% (v/v) glycerol
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 25 mM imidazole, 5% (v/v) glycerol
-
Elution Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 250 mM imidazole, 5% (v/v) glycerol
-
Ni-NTA resin
-
Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5% (v/v) glycerol
Procedure:
-
Transformation: Transform the pET-TilS plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.
-
Expression: Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18°C for 16-18 hours.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Purification: Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged TilS protein with 5 column volumes of Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit. Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE. Store the purified TilS at -80°C in aliquots.
Protocol 2: In Vitro Synthesis of tRNAIle2
This protocol describes the synthesis of E. coli tRNAIle2 using in vitro transcription with T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template containing the E. coli tRNAIle2 gene downstream of a T7 promoter.
-
T7 RNA Polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 22 mM MgCl2, 1 mM spermidine, 5 mM DTT)
-
DNase I (RNase-free)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
Sodium Acetate (3 M, pH 5.2)
-
Urea-PAGE gel (8-12%)
-
Gel Elution Buffer (e.g., 0.5 M Ammonium Acetate, 1 mM EDTA)
Procedure:
-
In Vitro Transcription: Set up the transcription reaction in a final volume of 100 µL containing 1-2 µg of linearized plasmid template, 1X Transcription Buffer, 2 mM of each NTP, and T7 RNA polymerase. Incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification:
-
Perform a phenol:chloroform extraction to remove proteins.
-
Precipitate the RNA by adding 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and air dry.
-
Resuspend the RNA in nuclease-free water.
-
-
Gel Purification: Purify the full-length tRNA transcript by Urea-PAGE. Visualize the RNA by UV shadowing, excise the corresponding band, and elute the RNA from the gel slice overnight in Gel Elution Buffer.
-
Final Precipitation and Storage: Precipitate the eluted RNA with ethanol, wash, and resuspend in nuclease-free water. Quantify the tRNA concentration by measuring the absorbance at 260 nm. Store the purified tRNA at -80°C.
High-Throughput Screening Assays
The following protocols describe two common high-throughput screening methods for identifying TilS inhibitors.
Protocol 3: Fluorescence Anisotropy (FA) based High-Throughput Screening
This assay measures the change in the rotational speed of a fluorescently labeled ATP analog upon binding to TilS. Inhibitors that compete with ATP for the binding site will prevent this change, resulting in a low FA signal.
Materials:
-
Purified recombinant TilS
-
Fluorescently labeled ATP analog (e.g., BODIPY-FL-ATP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
Compound library dissolved in DMSO
-
384-well black, low-volume microplates
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing TilS and the fluorescent ATP analog in Assay Buffer. The optimal concentrations of each component should be determined empirically by titration experiments.
-
Compound Addition: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well plate.
-
Reaction Initiation: Add the TilS/fluorescent probe reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence anisotropy using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: Calculate the Z'-factor to assess the quality of the assay. Identify hits as compounds that cause a significant decrease in the FA signal compared to the DMSO control.
Protocol 4: Scintillation Proximity Assay (SPA) based High-Throughput Screening
This assay measures the incorporation of radiolabeled lysine into the tRNA substrate. The tRNA is biotinylated and captured on streptavidin-coated SPA beads. When [3H]-lysine is incorporated, it comes into close proximity with the scintillant in the beads, generating a light signal.
Materials:
-
Purified recombinant TilS
-
Biotinylated in vitro transcribed tRNAIle2
-
[3H]-Lysine
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Streptavidin-coated SPA beads
-
Compound library dissolved in DMSO
-
384-well white, clear-bottom microplates
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing TilS, biotinylated tRNAIle2, ATP, and [3H]-lysine in Assay Buffer.
-
Compound Addition: Dispense compounds from the library into the wells of the 384-well plate.
-
Reaction Initiation: Add the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
SPA Bead Addition: Add a suspension of streptavidin-coated SPA beads to each well to capture the biotinylated tRNA.
-
Signal Detection: After a further incubation period to allow for bead settling, measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: Identify hit compounds as those that significantly reduce the scintillation signal.
Hit Validation and Characterization
Protocol 5: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is determined by measuring the activity of TilS in the presence of a range of inhibitor concentrations.
Materials:
-
Purified recombinant TilS
-
In vitro transcribed tRNAIle2
-
[3H]-Lysine
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Hit compounds
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Reaction Setup: Prepare a series of reactions containing a fixed concentration of TilS, tRNAIle2, ATP, and [3H]-lysine in Assay Buffer.
-
Inhibitor Addition: Add varying concentrations of the hit compound to the reactions. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a time that ensures the reaction is in the linear range.
-
Reaction Quenching and Precipitation: Stop the reactions by adding cold 10% TCA. Precipitate the tRNA on ice.
-
Filtration: Collect the precipitated tRNA on glass fiber filters by vacuum filtration. Wash the filters with cold 5% TCA and then with ethanol.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 6: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a crucial step in evaluating the potential of a TilS inhibitor as an antibiotic.
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Hit compounds
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the hit compound in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) in MHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Data Presentation
Quantitative data from the validation assays should be summarized in clear and structured tables for easy comparison of inhibitor potency and efficacy.
Table 1: In Vitro Inhibitory Activity of TilS Inhibitors
| Compound ID | IC50 (µM) vs. E. coli TilS |
| Inhibitor A | Data not available in search results |
| Inhibitor B | Data not available in search results |
| Inhibitor C | Data not available in search results |
Table 2: Antimicrobial Activity of TilS Inhibitors against E. coli
| Compound ID | MIC (µg/mL) |
| Inhibitor A | Data not available in search results |
| Inhibitor B | Data not available in search results |
| Inhibitor C | Data not available in search results |
Note: Specific quantitative data for TilS inhibitors were not available in the provided search results. The tables are presented as a template for data organization.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers engaged in the development of novel antibiotics targeting this compound synthesis. By following these detailed methodologies, scientists can effectively identify, validate, and characterize potent inhibitors of TilS, paving the way for the development of new classes of antibacterial agents to combat the growing threat of antibiotic resistance. The successful execution of these experimental workflows will contribute to the expansion of our antimicrobial arsenal (B13267) and address a critical unmet medical need.
References
- 1. The Catalytic Flexibility of tRNAIle-lysidine Synthetase Can Generate Alternative tRNA Substrates for Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRNAIle-lysidine synthase - Wikipedia [en.wikipedia.org]
- 5. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Lysidine Analogs in Translation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: In most bacteria, the accurate translation of the AUA isoleucine codon is critically dependent on a unique post-transcriptional modification of tRNAIle2. The enzyme tRNAIle-lysidine synthetase (TilS) converts a cytidine (B196190) at the wobble position (C34) of the tRNA's anticodon into lysidine (L; 2-lysyl-cytidine).[1][2] This modification is essential as it switches both the codon specificity from the methionine codon (AUG) to the isoleucine codon (AUA) and the aminoacylation identity, making the tRNA a substrate for isoleucyl-tRNA synthetase (IleRS) instead of methionyl-tRNA synthetase (MetRS).[1] Because TilS is essential for the viability of many bacteria and is absent in humans, it represents a promising target for novel antibacterial agents.[1] this compound analogs, structural mimics of the natural substrate lysine (B10760008), are invaluable chemical tools for probing the function of TilS, investigating the fidelity of translation, and screening for potential inhibitors with therapeutic value. These application notes provide detailed protocols for utilizing this compound analogs in key biochemical and cellular assays.
Application Note 1: Characterization of TilS Enzyme Activity Using Lysine Analogs
Objective: To determine the effect of lysine analogs on the enzymatic activity of tRNAIle-lysidine synthetase (TilS). Analogs can be assessed as either inhibitors of the natural reaction or as alternative substrates for the enzyme.
Quantitative Data Summary
The interaction of various lysine analogs with TilS can be quantified to determine their potential as inhibitors or alternative substrates. The table below presents hypothetical data for illustrative purposes, based on findings that TilS can exhibit catalytic flexibility.[3][4]
| Lysine Analog | Compound Type | Apparent IC₅₀ (µM) | Substrate for TilS? | Reference/Notes |
| L-Lysine (Natural Substrate) | Substrate | N/A | Yes | Positive Control |
| L-4-Oxalysine | Inhibitor | 50 | No | Potent inhibitor of RNA synthesis.[5] |
| Cadaverine | Alternative Substrate | >1000 | Yes | [3][4] |
| L-Ornithine | Alternative Substrate | >1000 | Yes | [3][4] |
| 6-Aminohexanoic acid | Alternative Substrate | >1000 | Yes | [3][4] |
| Compound X | Competitive Inhibitor | 15 | No | Hypothetical potent inhibitor |
| Compound Y | Non-competitive Inhibitor | 5 | No | Hypothetical potent inhibitor |
Experimental Protocol: In Vitro TilS Activity Assay (Gel-Shift Based)
This protocol is adapted from methodologies used to study TilS catalytic activity, which can detect the modification of tRNAIle2 based on a mobility shift in a denaturing polyacrylamide gel.[3][4]
Materials:
-
Purified recombinant TilS enzyme.
-
In vitro transcribed, purified tRNAIle2 substrate.
-
Lysine analogs and L-lysine (control).
-
ATP solution (100 mM).
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 20 mM MgCl₂, 2 mM DTT.
-
Quenching Buffer: 0.3 M Sodium Acetate (pH 5.2), 10 mM EDTA.
-
Urea Gel Loading Buffer (8 M Urea, TBE, tracking dyes).
-
10% denaturing polyacrylamide gel (containing 8 M Urea).
-
SYBR Gold or similar nucleic acid stain.
-
Nuclease-free water.
Procedure:
-
Reaction Setup: On ice, prepare a 20 µL reaction mix for each condition (control, and each analog concentration).
-
10 µL 2x Reaction Buffer
-
2 µL tRNAIle2 (final concentration 5 µM)
-
2 µL ATP (final concentration 10 mM)
-
2 µL L-lysine or lysine analog (for IC₅₀ determination, use a serial dilution of the analog in the presence of a fixed, near-Kₘ concentration of L-lysine. To test for alternative substrates, omit L-lysine and add the analog at a high concentration, e.g., 1-10 mM).
-
2 µL Nuclease-free water.
-
-
Enzyme Addition: Start the reaction by adding 2 µL of purified TilS enzyme (final concentration ~1 µM). Mix gently.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Quenching: Stop the reaction by adding 20 µL of Quenching Buffer.
-
RNA Precipitation: Add 120 µL of cold absolute ethanol (B145695) and 1 µL of glycogen. Vortex and incubate at -80°C for 30 minutes. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Carefully decant the supernatant. Wash the pellet with 200 µL of 70% ethanol and centrifuge again for 5 minutes. Remove the supernatant and air dry the pellet for 5-10 minutes.
-
Gel Electrophoresis: Resuspend the pellet in 10 µL of Urea Gel Loading Buffer. Heat at 95°C for 3 minutes, then immediately place on ice. Load the samples onto a pre-run 10% denaturing polyacrylamide gel.
-
Visualization: Run the gel until the tracking dyes have migrated sufficiently. Stain the gel with SYBR Gold for 30 minutes and visualize using a gel imager. The this compound-modified tRNAIle2 should exhibit a slight mobility shift compared to the unmodified tRNA.
-
Data Analysis: Quantify the band intensities for the modified and unmodified tRNA. For inhibition studies, plot the percentage of inhibition against the analog concentration and fit the data to determine the IC₅₀ value. For substrate studies, the appearance of a shifted band indicates the analog was incorporated.
Visualization: TilS Catalytic Cycle and Inhibition
Caption: TilS catalytic cycle and points of intervention by lysine analogs.
Application Note 2: Assessing Translational Fidelity with an In Vitro Translation Assay
Objective: To evaluate how the presence of a TilS inhibitor or the incorporation of a this compound analog into tRNAIle2 affects the fidelity of protein synthesis, specifically the discrimination between AUA (Isoleucine) and AUG (Methionine) codons.
Quantitative Data Summary
This table shows example data from a bacterial cell-free translation system expressing a luciferase reporter. The reporter mRNA contains either an in-frame AUA or AUG codon at a specific position. The assay measures the impact of a TilS inhibitor on full-length protein synthesis.
| Condition | Reporter mRNA | Luciferase Activity (RLU) | % Translation (Normalized to Control) |
| Control (DMSO) | AUA-Luciferase | 850,000 | 100% |
| Control (DMSO) | AUG-Luciferase | 920,000 | 100% |
| 10 µM TilS Inhibitor | AUA-Luciferase | 95,000 | 11.2% |
| 10 µM TilS Inhibitor | AUG-Luciferase | 895,000 | 97.3% |
The data indicates that the TilS inhibitor specifically reduces the translation of AUA-containing mRNA, consistent with its mechanism of action.
Experimental Protocol: Cell-Free Translation Fidelity Assay
This protocol uses a commercially available bacterial (e.g., E. coli) cell-free translation system.
Materials:
-
Bacterial S30 cell-free translation kit.
-
Reporter mRNAs: Luciferase with an in-frame AUA codon and a control with an AUG codon.
-
This compound analog (TilS inhibitor).
-
Luciferase assay reagent.
-
Luminometer.
-
Nuclease-free water.
Procedure:
-
Prepare mRNA: Synthesize and purify capped and polyadenylated luciferase reporter mRNAs. Ensure high purity to avoid activating stress responses in the extract.[6]
-
Prepare Inhibitor Stocks: Dissolve the this compound analog in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Prepare serial dilutions.
-
Set up Translation Reactions: On ice, assemble the translation reactions in microfuge tubes or a 96-well plate according to the manufacturer's protocol. For a typical 25 µL reaction:
-
E. coli S30 Extract & Premix
-
1 µg of AUA-Luc or AUG-Luc mRNA
-
1 µL of this compound analog dilution (or DMSO vehicle control)
-
Nuclease-free water to 25 µL.
-
-
Incubation: Mix gently and incubate the reactions at 37°C for 1-2 hours.
-
Measure Luciferase Activity: After incubation, equilibrate the reactions to room temperature. Add luciferase assay reagent as per the manufacturer's instructions (e.g., add 25 µL of reagent to the 25 µL reaction).
-
Read Luminescence: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence from a no-mRNA control reaction.
-
For each reporter (AUA and AUG), normalize the luminescence signal of the inhibitor-treated samples to the corresponding vehicle-only control (set to 100%).
-
Plot the percentage of translation versus the inhibitor concentration to determine the specific effect on AUA codon translation.
-
Visualization: In Vitro Translation Fidelity Workflow
Caption: Workflow for assessing translational fidelity using a cell-free system.
Application Note 3: Global Analysis of Translational Effects via Ribosome Profiling
Objective: To obtain a genome-wide snapshot of how a TilS inhibitor affects protein synthesis in live bacteria, with a focus on genes containing the AUA codon.
Quantitative Data Summary
Ribosome profiling (Ribo-Seq) generates vast datasets. Key metrics are summarized below to compare control and inhibitor-treated bacterial cultures.
| Metric | Control (DMSO) | TilS Inhibitor | Interpretation |
| Global Translation Efficiency | |||
| Average TE (All Genes) | 1.0 (baseline) | 0.95 | Minor global effect on translation. |
| Average TE (AUA-rich Genes) | 1.0 (baseline) | 0.35 | Strong specific inhibition of AUA-rich gene translation. |
| Ribosome Occupancy | |||
| AUA Codon Pausing Index | 1.2 | 8.5 | Significant ribosome stalling at AUA codons. |
| AUG Codon Pausing Index | 1.1 | 1.1 | No effect on AUG codon translation. |
Translation Efficiency (TE) is the ratio of ribosome footprint density to mRNA abundance for a given gene.
Experimental Protocol: Ribosome Profiling in Bacteria
This protocol provides a high-level overview of the key steps for a ribosome profiling experiment, based on established methods.[2][7]
Materials:
-
Bacterial culture (e.g., E. coli, B. subtilis).
-
This compound analog (TilS inhibitor).
-
Translation inhibitor (e.g., chloramphenicol).
-
Lysis Buffer with detergents.
-
RNase I.
-
Sucrose (B13894) gradient solutions or size-exclusion chromatography columns.
-
RNA extraction kits (e.g., Trizol).
-
Library preparation kit for deep sequencing.
-
High-throughput sequencer.
Procedure:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase. Treat one sub-culture with the TilS inhibitor at a predetermined effective concentration and another with vehicle (DMSO) for a defined period (e.g., 30 minutes).
-
Arrest Translation: Rapidly arrest translation by adding chloramphenicol (B1208) to the cultures and harvesting the cells by flash-freezing in liquid nitrogen.
-
Cell Lysis: Lyse the cells under cryogenic conditions (e.g., freezer-milling) to prepare a lysate that preserves ribosome-mRNA complexes.
-
Nuclease Footprinting: Treat the lysate with RNase I to digest all mRNA not protected by ribosomes. This generates monosomes, each carrying a ~30 nucleotide "footprint" of mRNA.
-
Isolate Monosomes: Separate the monosomes from smaller RNA fragments and other cellular components by sucrose density gradient centrifugation or size-exclusion chromatography.
-
Extract Footprints: Extract the RNA from the monosome fraction.
-
Library Preparation: Purify the ~30 nt RNA footprints using gel electrophoresis. Ligate sequencing adapters, perform reverse transcription to generate cDNA, and PCR amplify the library.
-
Deep Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the bacterial genome.
-
Calculate ribosome density for each gene.
-
Perform a parallel RNA-Seq experiment on the same cultures to normalize ribosome footprint counts by mRNA abundance, yielding Translation Efficiency (TE).
-
Analyze ribosome occupancy at the codon level to identify specific pausing sites (e.g., at AUA codons).
-
Visualization: Ribosome Profiling Experimental Workflow
Caption: Overview of the ribosome profiling workflow to assess inhibitor effects.
Application Note 4: Analysis of tRNA Aminoacylation State
Objective: To directly measure the impact of a TilS inhibitor on the availability of correctly modified and charged tRNAIle2 in bacterial cells.
Quantitative Data Summary
The charging status of tRNAIle2 is determined by separating the charged (aminoacylated) and uncharged forms using acid-urea polyacrylamide gel electrophoresis followed by Northern blotting.
| Condition | % Charged tRNAIle2 | % Uncharged tRNAIle2 |
| Control (DMSO) | 92% | 8% |
| 10 µM TilS Inhibitor | 15% | 85% |
The data shows a dramatic decrease in the level of charged tRNAIle2 upon treatment with a TilS inhibitor, as the unmodified tRNA is not a substrate for IleRS.
Experimental Protocol: tRNA Aminoacylation Assay (Northern Blot)
This protocol is based on methods that preserve the labile aminoacyl-tRNA bond by maintaining acidic conditions.
Materials:
-
Bacterial cultures treated with inhibitor or vehicle.
-
Acidic Lysis Buffer: 0.3 M Sodium Acetate (pH 5.2), 10 mM EDTA.
-
Acid phenol:chloroform (pH 4.5).
-
Acid-urea polyacrylamide gel (e.g., 6.5% acrylamide, 8 M urea, 0.1 M Sodium Acetate, pH 5.2).
-
Acidic Running Buffer: 0.1 M Sodium Acetate (pH 5.2).
-
Nylon membrane for blotting.
-
32P-labeled DNA oligonucleotide probe complementary to tRNAIle2.
-
Hybridization buffer and wash solutions.
-
Phosphorimager and cassettes.
Procedure:
-
Harvest Cells: Harvest inhibitor-treated and control cells by rapid centrifugation at 4°C.
-
RNA Extraction: Immediately resuspend the cell pellet in ice-cold Acidic Lysis Buffer. Perform total RNA extraction using acid phenol:chloroform. This must be done quickly and on ice to preserve the aminoacyl linkage. Precipitate the RNA with isopropanol.
-
Sample Preparation: Resuspend the RNA pellet in an acidic loading buffer (e.g., 0.1 M NaOAc pH 5.2, 8 M urea, tracking dyes). Crucially, do not heat the samples. Prepare a deacylated control by resuspending a small aliquot of control RNA in a slightly basic buffer (e.g., 50 mM Tris-HCl, pH 9.0) and incubating at 37°C for 30 minutes before adding the acidic loading buffer.
-
Gel Electrophoresis: Pre-run the acid-urea gel at 4°C until the temperature stabilizes. Load the samples and run the gel at low voltage in a cold room or with a cooling apparatus until the dye front reaches the bottom. The charged tRNA will migrate slower than the uncharged tRNA.
-
Northern Blotting: Transfer the RNA from the gel to a nylon membrane using a semi-dry or wet transfer apparatus.
-
Hybridization: Pre-hybridize the membrane and then hybridize overnight with the 32P-labeled probe specific for tRNAIle2.
-
Washing and Imaging: Wash the membrane to remove non-specific binding and expose it to a phosphor screen. Image the screen using a phosphorimager.
-
Data Analysis: Quantify the band intensities corresponding to the charged and uncharged tRNA species in each lane. Calculate the percentage of charged tRNA for each condition.
Visualization: Logical Pathway of TilS Inhibition
Caption: Logical pathway from TilS inhibition to translation stalling.
References
- 1. tRNA lysidinylation is essential for the minimal translation system found in the apicoplast of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Catalytic Flexibility of tRNAIle-lysidine Synthetase Can Generate Alternative tRNA Substrates for Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The catalytic flexibility of tRNAIle-lysidine synthetase can generate alternative tRNA substrates for isoleucyl-tRNA synthetase. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Biological and biochemical characterization of bovine interleukin 2. Studies with cloned bovine T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Isolation of Lysidine-Modified tRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysidine (L, or k²C) is a critical post-transcriptional modification found at the wobble position (C34) of the bacterial isoleucine-specific transfer RNA, tRNAIle. This modification, catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS), is essential for the accurate decoding of the AUA isoleucine codon. The presence of this compound alters the codon specificity of the tRNA from recognizing the AUG methionine codon to the AUA isoleucine codon, and it also switches the aminoacylation identity from methionine to isoleucine[1][2]. Consequently, the isolation and analysis of this compound-modified tRNA are crucial for studying bacterial translation, antibiotic development, and for applications in synthetic biology.
These application notes provide detailed protocols for the isolation and characterization of this compound-modified tRNA, primarily focusing on Escherichia coli as a model system.
Principle of Isolation
The isolation of a specific tRNA isoacceptor, such as the this compound-modified tRNAIle, from the total tRNA pool relies on the unique sequence of the target tRNA. The general strategy involves an initial enrichment of the total tRNA population, followed by a highly specific affinity purification step using a DNA oligonucleotide probe that is complementary to a unique region of the target tRNA.
Data Presentation
Table 1: Typical Yields for tRNA Purification
| Purification Step | Starting Material | Typical Yield | Purity | Reference |
| Total tRNA Isolation | 1 L E. coli culture | 5–20 mg | Low | [3] |
| Affinity Purification | 1 mg total tRNA | ~10-50 µg specific tRNA | >90% | [4][5] |
| In Vitro Transcription | 1 mL reaction | up to 4.7 mg/mL | High | [6] |
Note: Yields can vary significantly depending on the expression levels of the specific tRNA and the efficiency of the purification steps.
Experimental Protocols
Protocol 1: Isolation of Total tRNA from E. coli
This protocol describes the initial step of isolating the total tRNA pool from bacterial cells.
Materials:
-
E. coli cell pellet
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NaCl
-
Water-saturated phenol (B47542) (pH 4.5)
-
Chloroform
-
3 M Sodium acetate (B1210297) (pH 5.2)
-
Isopropanol
-
Nuclease-free water
Procedure:
-
Resuspend the E. coli cell pellet in Lysis Buffer.
-
Perform cell lysis by sonication or French press.
-
Add an equal volume of acid phenol:chloroform (5:1, pH 4.5) to the cell lysate.
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the phenol:chloroform extraction until the interface is clear.
-
To the final aqueous phase, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 1 volume of isopropanol.
-
Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 70% ethanol and air-dry.
-
Resuspend the total tRNA in nuclease-free water.
-
Quantify the tRNA concentration using a spectrophotometer (A260). The A260/A280 ratio should be ~2.0.
Protocol 2: Affinity Purification of this compound-Modified tRNAIle
This protocol utilizes a biotinylated DNA oligonucleotide to specifically capture the tRNAIle(CAU).
Materials:
-
Total tRNA from Protocol 1
-
Biotinylated DNA probe complementary to a unique region of tRNAIle(CAU) (e.g., the T-loop and variable loop).
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer: 20 mM Tris-HCl (pH 7.5), 300 mM NaCl, 1 mM EDTA
-
Elution Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Nuclease-free water
Procedure:
-
Probe Design: Design a 20-25 nucleotide DNA probe with a 5' biotin (B1667282) modification. The sequence should be complementary to a region of the target tRNA that is accessible and does not contain other modifications that might interfere with hybridization.
-
Bead Preparation: Wash the streptavidin-coated magnetic beads with Binding/Wash Buffer according to the manufacturer's instructions.
-
Probe Immobilization: Incubate the beads with an excess of the biotinylated DNA probe in Binding/Wash Buffer for 30 minutes at room temperature with gentle rotation to allow the biotin-streptavidin interaction.
-
Washing: Wash the beads three times with Binding/Wash Buffer to remove any unbound probe.
-
tRNA Hybridization:
-
Denature the total tRNA sample by heating to 95°C for 2 minutes, followed by snap-cooling on ice.
-
Add the denatured total tRNA to the probe-immobilized beads in Binding/Wash Buffer.
-
Incubate at a determined optimal temperature (empirically determined, usually starting around 37-42°C) for 1-2 hours with gentle rotation to allow for hybridization.
-
-
Washing: Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound tRNAs.
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Heat the beads to 95°C for 5 minutes to denature the DNA-tRNA hybrid and release the purified tRNA.
-
Quickly place the tube on a magnetic stand and transfer the supernatant containing the purified tRNA to a new tube.
-
-
Precipitation: Precipitate the purified tRNA using sodium acetate and ethanol as described in Protocol 1.
-
Quantification and Analysis: Resuspend the purified tRNA in nuclease-free water and assess its purity and concentration. Purity can be checked by denaturing polyacrylamide gel electrophoresis (PAGE) with urea.
Protocol 3: Analysis of this compound Modification by Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the detection and quantification of this compound in the purified tRNA sample.
Materials:
-
Purified tRNAIle from Protocol 2
-
Nuclease P1
-
Bacterial alkaline phosphatase (BAP)
-
Ammonium (B1175870) acetate buffer (pH 5.3)
-
LC-MS grade water and acetonitrile (B52724)
Procedure:
-
Enzymatic Digestion:
-
In a microfuge tube, combine 5-10 µg of purified tRNA with Nuclease P1 in ammonium acetate buffer.
-
Incubate at 37°C for 2 hours.
-
Add BAP and incubate for an additional 1 hour at 37°C to dephosphorylate the nucleosides.
-
-
Sample Preparation: Centrifuge the digested sample to pellet the enzymes and collect the supernatant containing the nucleosides.
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the nucleosides using a C18 reversed-phase column with a gradient of acetonitrile in water.
-
Monitor for the specific mass transition of this compound. The identity of this compound can be confirmed by its retention time and fragmentation pattern compared to a known standard.
-
Quantify the amount of this compound relative to other canonical nucleosides.
-
Protocol 4: Modification-Sensitive Northern Blotting (PHAM Assay)
This protocol, adapted from the Positive Hybridization in the Absence of Modification (PHAM) assay, can be used to semi-quantitatively assess the level of this compound modification[7][8][9]. The principle is that a DNA probe designed to hybridize across the modified base will show reduced binding efficiency in the presence of the modification.
Materials:
-
Total RNA or purified tRNA
-
Denaturing polyacrylamide gel (with urea)
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
32P-labeled DNA probes (one targeting the anticodon loop containing this compound, and a control probe targeting another region of the tRNA)
-
Wash buffers (low and high stringency)
-
Phosphorimager
Procedure:
-
Probe Design:
-
Anticodon Loop (ACL) Probe: Design a DNA oligonucleotide probe complementary to the anticodon loop of tRNAIle, with the region corresponding to C34 (this compound) in the center of the probe.
-
Body Probe (BP): Design a second DNA oligonucleotide probe complementary to a region of the tRNA that is not expected to be modified, such as the T-loop or D-loop. This will serve as a loading control.
-
-
Probe Labeling: End-label the DNA probes with 32P using T4 polynucleotide kinase.
-
Gel Electrophoresis: Separate the RNA samples on a denaturing polyacrylamide gel.
-
Blotting: Transfer the RNA from the gel to a nylon membrane and UV-crosslink to immobilize the RNA.
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the 32P-labeled ACL probe and hybridize overnight at a calculated optimal temperature.
-
-
Washing: Wash the membrane under increasingly stringent conditions to remove non-specifically bound probe. The stringency of the washes, particularly the temperature, is critical for differentiating between the modified and unmodified tRNA.
-
Imaging: Expose the membrane to a phosphor screen and visualize the signal using a phosphorimager.
-
Stripping and Re-probing: Strip the membrane of the ACL probe and re-hybridize with the 32P-labeled BP to normalize for loading.
-
Quantification: Quantify the signal intensity for both the ACL and BP probes. A lower ACL/BP ratio in the sample compared to an in vitro transcribed, unmodified control indicates the presence of the this compound modification.
Protocol 5: In Vitro Aminoacylation Assay
This functional assay confirms the presence of this compound by testing the aminoacylation identity of the purified tRNAIle. The this compound modification switches the tRNA's specificity from methionine to isoleucine[2].
Materials:
-
Purified tRNAIle
-
E. coli Isoleucyl-tRNA synthetase (IleRS)
-
E. coli Methionyl-tRNA synthetase (MetRS)
-
3H-labeled isoleucine and 3H-labeled methionine
-
Aminoacylation buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 100 µM amino acid
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Set up two parallel aminoacylation reactions for the purified tRNAIle.
-
Reaction 1 (Isoleucine): Aminoacylation buffer with 3H-isoleucine and IleRS.
-
Reaction 2 (Methionine): Aminoacylation buffer with 3H-methionine and MetRS.
-
-
As a control, use in vitro transcribed, unmodified tRNAIle(CAU) in parallel reactions.
-
Incubate the reactions at 37°C for 30 minutes.
-
Spot aliquots of each reaction onto glass fiber filters pre-soaked in 5% TCA.
-
Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled amino acids.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Expected Result: The this compound-modified tRNAIle should show high levels of aminoacylation with isoleucine and low levels with methionine. The unmodified control should show the opposite.
Visualizations
Figure 1: Experimental workflow for the isolation and analysis of this compound-modified tRNA.
Figure 2: The central role of this compound synthesis in determining tRNA identity and codon recognition.
References
- 1. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jdc.jefferson.edu [jdc.jefferson.edu]
- 4. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of aminoacyl-tRNA by affinity chromatography on immobilized Thermus thermophilus EF-Tu.GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A versatile tRNA modification-sensitive northern blot method with enhanced performance | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Northern Blot Analysis of Lysidine-Containing tRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysidine (k²C) is a critical post-transcriptional modification of transfer RNA (tRNA) found in bacteria at the wobble position (C34) of the tRNAIle anticodon. This modification, catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS), is essential for the accurate decoding of the AUA codon as isoleucine instead of methionine.[1][2][3] The presence of this compound ensures translational fidelity by altering the codon-anticodon pairing specificity.[1][4] Dysregulation of tRNA modifications is increasingly linked to various diseases, making the detection and quantification of specific modifications like this compound a key area of research in both fundamental biology and drug development.
Northern blotting is a powerful technique for the detection and quantification of specific RNA molecules. For modified tRNAs, a specialized approach known as Positive Hybridization in the Absence of Modification (PHAM) can be employed.[5][6][7] This method leverages the principle that a bulky modification like this compound can sterically hinder the hybridization of a complementary DNA oligonucleotide probe to the target sequence.[6] Consequently, a stronger signal is detected for the unmodified tRNA compared to the modified version when using a probe targeting the modified region. By normalizing this signal to a probe targeting a region of the tRNA that is not affected by the modification, the relative abundance of the modified and unmodified species can be determined.[6]
These application notes provide detailed protocols for both standard Northern blot analysis to determine the total levels of tRNAIle and a PHAM-based assay to specifically assess the this compound modification status.
Data Presentation
The following table summarizes hypothetical quantitative data from a PHAM-based Northern blot experiment comparing a wild-type bacterial strain with a mutant lacking the this compound synthetase enzyme (ΔtilS). The data illustrates how the loss of this compound modification leads to increased hybridization signal from the anticodon loop (ACL) probe.
| Sample | ACL Probe Signal (Modification Sensitive) | Body Probe Signal (Loading Control) | Normalized ACL Signal (ACL/Body) | Apparent Modification Efficiency (%) |
| Wild-Type (WT) | 1500 | 5000 | 0.30 | ~90% |
| ΔtilS Mutant | 4500 | 4800 | 0.94 | 0% (by definition) |
Table 1: Representative quantitative data from a PHAM Northern blot for this compound-containing tRNA. The Apparent Modification Efficiency (AME) is calculated as [1 – (Normalized ACL Signal WT / Normalized ACL Signal ΔtilS)] x 100. A lower normalized ACL signal in the wild-type indicates efficient probe hybridization hindrance due to the presence of this compound.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for the PHAM Northern blot and the biological role of this compound in tRNA function.
Experimental Protocols
Protocol 1: Standard Northern Blot for Total tRNAIle Abundance
This protocol is for determining the total cellular concentration of a specific tRNA, irrespective of its modification status, using a probe that targets a region without modifications.
1. RNA Extraction and Preparation a. Isolate total RNA from bacterial cultures using a TRIzol-based method or a commercial RNA purification kit.[1] b. Assess RNA integrity and concentration using a NanoDrop spectrophotometer and by running an aliquot on a 1% agarose (B213101) gel. c. For each sample, prepare 5-10 µg of total RNA.
2. Denaturing Polyacrylamide Gel Electrophoresis (Urea-PAGE) a. Prepare a 10-15% polyacrylamide gel containing 7-8 M urea (B33335) in 1X TBE buffer.[4] b. Mix the RNA sample with an equal volume of 2X RNA loading buffer (containing formamide, EDTA, and loading dyes). c. Denature the samples by heating at 70-95°C for 5-10 minutes, then immediately place on ice. d. Load the samples onto the gel and run the electrophoresis at a constant power until the bromophenol blue dye is near the bottom of the gel.
3. Transfer of RNA to Membrane a. Equilibrate the gel and a positively charged nylon membrane (e.g., Hybond-N+) in 0.5X TBE buffer for at least 10 minutes.[4][8] b. Assemble the transfer stack in a semi-dry or wet transfer apparatus according to the manufacturer's instructions. c. Transfer the RNA from the gel to the membrane. d. After transfer, UV-crosslink the RNA to the membrane using an auto-crosslink setting (typically 120 mJ/cm²).[8]
4. Probe Labeling and Hybridization a. Design a 20-30 nucleotide DNA oligonucleotide probe complementary to a stable stem region of the tRNAIle (e.g., the T-stem loop), avoiding regions with known modifications. b. Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase or use a non-radioactive method like biotin (B1667282) or digoxigenin (B1670575) (DIG) labeling.[4] c. Pre-hybridize the membrane in a suitable hybridization buffer (e.g., ULTRAhyb™) for 1-4 hours at 42°C. d. Add the labeled probe to the hybridization buffer and incubate overnight at 42°C with constant agitation.
5. Washing and Detection a. Perform a series of stringency washes to remove the unbound probe.[8] i. Low stringency wash: 2X SSC, 0.1% SDS, twice for 5 minutes at room temperature. ii. High stringency wash: 0.1X SSC, 0.1% SDS, twice for 15 minutes at 42°C. b. For radioactive probes, wrap the membrane in plastic wrap and expose it to a phosphor screen or X-ray film at -80°C. c. For non-radioactive probes, proceed with the appropriate chemiluminescent or fluorescent detection protocol.[2]
6. Quantification a. Quantify the band intensity using densitometry software (e.g., ImageJ). b. To control for loading, the blot can be stripped and re-probed with a probe for a stable, abundant RNA like 5S rRNA.
Protocol 2: PHAM Northern Blot for this compound Modification Status
This protocol is specifically designed to assess the presence of the this compound modification by comparing the hybridization efficiency of a probe targeting the anticodon loop.
Steps 1-3 (RNA Preparation, Electrophoresis, and Transfer) a. Follow Steps 1-3 from Protocol 1. It is critical to run both wild-type (this compound-positive) and ΔtilS mutant (this compound-negative) samples on the same gel.
4. Hybridization with Anticodon Loop (ACL) Probe a. Probe Design: Design a DNA oligonucleotide probe (typically 18-25 nt) that is perfectly complementary to the anticodon loop of the tRNAIle. The probe should be centered over the wobble position (position 34) where this compound is located.[6] b. Probe Labeling: Label the probe as described in Protocol 1, Step 4b. c. Hybridization: Pre-hybridize and then hybridize the membrane with the labeled ACL probe overnight. The hybridization temperature is critical and should be empirically optimized, but a starting point is typically 10-15°C below the calculated melting temperature (Tm) of the probe.[6]
5. Stringent Washing and Detection a. The wash temperature is the most critical parameter for differentiating between modified and unmodified tRNA.[6] b. Perform low-stringency washes at room temperature. c. Perform high-stringency washes at a carefully determined temperature. This temperature should be high enough to remove the probe from the this compound-modified tRNA (due to weaker binding) but low enough to be retained on the unmodified tRNA. Start with washes at the hybridization temperature and increase in 2-5°C increments in subsequent experiments to find the optimal differential signal.[6] d. Detect the signal as described in Protocol 1, Step 5.
6. Stripping and Re-probing for Loading Control a. Strip the membrane of the ACL probe by incubating it in a boiling solution of 0.1% SDS.[8] b. Confirm probe removal with a Geiger counter or by exposing the membrane to film. c. Re-probe the membrane with a "Body Probe" as described in Protocol 1 (targeting a non-modified region) to serve as a loading control.[6] This step is essential for normalization.
7. Data Analysis and Quantification a. Quantify the signal intensity for the ACL probe and the Body probe for each sample. b. For each lane, calculate the normalized ACL signal by dividing the ACL probe signal by the Body probe signal.[6][9] c. The relative abundance of this compound-modified tRNA is inversely proportional to the normalized ACL signal. The this compound-negative control (ΔtilS mutant) will show the highest normalized signal, representing 100% hybridization efficiency. d. Calculate the Apparent Modification Efficiency (AME) for the wild-type sample using the formula: AME = [1 – (Normalized Signal WT / Normalized Signal ΔtilS)] x 100.[6]
References
- 1. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modomics - A Database of RNA Modifications [genesilico.pl]
- 4. Life without tRNAIle-lysidine synthetase: translation of the isoleucine codon AUA in Bacillus subtilis lacking the canonical tRNA2Ile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cell.byu.edu [cell.byu.edu]
- 9. researchgate.net [researchgate.net]
Genetic Tools for In Vivo Investigation of Lysidine Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysidine (k²C) is a modified cytidine (B196190) found at the wobble position (position 34) of the anticodon of isoleucine-specific transfer RNA (tRNAIle) in bacteria. This modification is crucial for accurate decoding of the AUA codon as isoleucine instead of methionine. The synthesis of this compound is catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS). Understanding the in vivo function of this compound and the impact of its absence is critical for elucidating fundamental principles of translation fidelity and for the development of novel antimicrobial agents targeting this essential pathway.
These application notes provide detailed protocols and methodologies for utilizing advanced genetic tools to study the in vivo function of this compound, with a primary focus on the generation and analysis of a conditional knockout mouse model for the Tils gene.
I. Genetic Tool: Conditional Knockout of Tils Gene in Mice
To investigate the systemic and tissue-specific roles of this compound in a mammalian system, a conditional knockout (cKO) mouse model of the Tils gene is an invaluable tool. This approach allows for the deletion of the Tils gene in a spatio-temporal manner, circumventing potential embryonic lethality that might occur with a constitutive knockout.[1][2] The Cre-LoxP system is the most widely used technology for conditional gene inactivation.[3]
Experimental Workflow for Generating Tils Conditional Knockout Mice
Caption: Workflow for generating Tils conditional knockout mice.
Protocol 1: Generation of a Conditional Knockout Mouse Model for the Tils Gene
This protocol outlines the key steps for creating a Tils conditional knockout mouse using CRISPR/Cas9 and the Cre-LoxP system.
1. Design of the Gene Targeting Strategy:
-
Identify critical exons of the Tils gene for deletion. Disruption of an early, essential exon is recommended to ensure a null allele.
-
Design single guide RNAs (sgRNAs) flanking the critical exon(s) for CRISPR/Cas9-mediated double-strand breaks.[4][5]
-
Design a donor DNA template containing two LoxP sites flanking the targeted exon(s) and homology arms for homology-directed repair (HDR).
2. Generation of Floxed Allele (Tilsflox/flox):
-
Materials:
-
Cas9 mRNA or protein
-
Synthesized and validated sgRNAs
-
Single-stranded or double-stranded donor DNA template
-
Fertilized mouse eggs
-
-
Procedure:
-
Prepare a microinjection mix containing Cas9, sgRNAs, and the donor DNA template.
-
Microinject the mixture into the pronucleus of fertilized mouse zygotes.[4]
-
Transfer the injected zygotes into pseudopregnant female mice.
-
Screen the resulting pups for the correct insertion of LoxP sites by PCR and Sanger sequencing.
-
Breed founder mice carrying the floxed allele to establish a homozygous Tilsflox/flox mouse line.
-
3. Generation of Tissue-Specific or Inducible Knockout Mice:
-
Cross the homozygous Tilsflox/flox mice with a Cre-driver mouse line. The choice of the Cre-driver line will determine the tissue-specificity of the gene knockout. For inducible knockout, a Cre-ERT2 line can be used, which allows for tamoxifen-inducible Cre recombinase activity.[3]
-
Genotype the offspring to identify mice that are heterozygous for the floxed allele and carry the Cre transgene (Tilsflox/+; Cre+).
-
Intercross these mice to generate experimental cohorts: Tilsflox/flox; Cre+ (conditional knockout) and littermate controls (Tilsflox/flox; Cre-).
II. Analysis of this compound Function In Vivo
Following the successful generation of the Tils cKO mice, a series of analyses can be performed to elucidate the in vivo function of this compound.
Protocol 2: Quantification of this compound in tRNA by LC-MS/MS
This protocol details the methodology for the absolute quantification of this compound from mouse tissues.
1. tRNA Isolation from Mouse Tissues: [6][7][8]
-
Materials:
-
TRIzol reagent
-
Chloroform
-
75% Ethanol (RNase-free)
-
RNase-free water
-
-
Procedure:
-
Homogenize 50-100 mg of mouse tissue in 1 mL of TRIzol reagent.
-
Add 0.2 mL of chloroform, shake vigorously, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the aqueous phase to a new tube and add 0.5 mL of isopropanol to precipitate the RNA. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
To enrich for tRNA, precipitate larger RNAs by adding 0.25 volumes of a solution containing 1.2 M NaCl and 0.8 M sodium citrate, followed by 0.25 volumes of isopropanol.[6]
-
Centrifuge to pellet the large RNAs, and precipitate the tRNA from the supernatant with an equal volume of isopropanol.
-
2. Enzymatic Hydrolysis of tRNA to Nucleosides:
-
Materials:
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
-
Procedure:
-
To 1-5 µg of purified tRNA, add nuclease P1 and incubate in ammonium acetate buffer at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours.
-
Filter the reaction mixture to remove enzymes before LC-MS/MS analysis.
-
3. LC-MS/MS Analysis for Absolute Quantification: [9][10]
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
-
Procedure:
-
Separate the nucleosides on a C18 reversed-phase column.
-
Use positive ion mode electrospray ionization (ESI) for detection.
-
Monitor the specific mass transition for this compound.
-
Generate a standard curve using a synthetic this compound standard of known concentrations to enable absolute quantification.
-
Normalize the amount of this compound to the total amount of canonical nucleosides (A, U, G, C) quantified in the same run via UV detection or a separate MS run.
-
Data Presentation: Quantitative Analysis of this compound Levels
The following table illustrates the expected quantitative data from the analysis of this compound levels in different tissues of control and Tils cKO mice.
| Tissue | Genotype | This compound Level (pmol/µg tRNA) | Standard Deviation | p-value |
| Liver | Control (Tilsflox/flox; Cre-) | 15.2 | 1.8 | <0.001 |
| Liver | cKO (Tilsflox/flox; Cre+) | <0.1 | N/A | |
| Spleen | Control (Tilsflox/flox; Cre-) | 12.8 | 1.5 | <0.001 |
| Spleen | cKO (Tilsflox/flox; Cre+) | <0.1 | N/A | |
| Brain | Control (Tilsflox/flox; Cre-) | 18.5 | 2.1 | <0.001 |
| Brain | cKO (Tilsflox/flox; Cre+) | <0.1 | N/A |
III. Phenotypic Analysis of Tils Conditional Knockout Mice
The deletion of Tils and subsequent loss of this compound are expected to have significant physiological consequences due to impaired translation of AUA codons. A thorough phenotypic analysis is crucial to understand the in vivo function of this compound.
Signaling Pathway: Impact of this compound Deficiency on Protein Synthesis
Caption: Impact of Tils gene deletion on protein synthesis.
Protocol 3: Phenotypic Characterization of Tils cKO Mice
A comprehensive phenotypic analysis should be performed to assess the consequences of Tils deletion.
1. General Health and Survival Monitoring:
-
Monitor body weight, food and water intake, and overall appearance.
-
Record survival rates and perform necropsies on deceased animals to identify gross pathological changes.
2. Histological Analysis:
-
Collect major organs (liver, spleen, kidney, brain, heart, etc.) from control and cKO mice.
-
Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tissue morphology and identify any signs of cellular stress, inflammation, or apoptosis.
3. Cellular Proliferation and Apoptosis Assays:
-
Use immunohistochemistry or immunofluorescence to stain tissue sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Quantify the number of positive cells to compare between genotypes.
4. Behavioral and Neurological Assessment: [11]
-
Given the potential for neurological defects due to mistranslation, a battery of behavioral tests is recommended, including:
-
Open field test for general activity and anxiety.
-
Rotarod test for motor coordination and balance.
-
Morris water maze for learning and memory.
-
5. Molecular Analysis of Translational Fidelity:
-
Perform ribosome profiling (Ribo-seq) on tissues from control and cKO mice to identify ribosome stalling at AUA codons.
-
Use proteomic approaches to detect mistranslation events (e.g., methionine incorporation at AUA codons).
Data Presentation: Phenotypic Analysis Summary
The following table summarizes potential phenotypic outcomes and the corresponding quantitative data that could be generated.
| Phenotypic Parameter | Assay | Expected Outcome in cKO Mice | Example Quantitative Data (cKO vs. Control) |
| Survival | Kaplan-Meier analysis | Reduced lifespan | Median survival of 30 days vs. >1 year |
| Body Weight | Weekly measurement | Reduced body weight | 15g vs. 25g at 8 weeks |
| Liver Integrity | Serum ALT/AST levels | Elevated liver enzymes | 2-fold increase in ALT and AST |
| Cell Proliferation | Ki-67 staining in liver | Decreased proliferation | 50% reduction in Ki-67 positive cells |
| Apoptosis | Cleaved caspase-3 staining in liver | Increased apoptosis | 3-fold increase in apoptotic cells |
| Motor Coordination | Rotarod test | Impaired motor function | 40% decrease in latency to fall |
Conclusion
The genetic tools and protocols described in these application notes provide a comprehensive framework for the in vivo investigation of this compound function. By generating and meticulously analyzing a conditional knockout mouse model for the Tils gene, researchers can gain unprecedented insights into the physiological roles of this essential tRNA modification. The resulting data will not only advance our fundamental understanding of translation but also has the potential to inform the development of novel therapeutic strategies.
References
- 1. Impact of tRNA Modifications and tRNA-Modifying Enzymes on Proteostasis and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositori.upf.edu [repositori.upf.edu]
- 3. Frontiers | Lost in Translation: Defects in Transfer RNA Modifications and Neurological Disorders [frontiersin.org]
- 4. Measuring the (tRNA) world by mim-tRNAseq [biochem.mpg.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to detect m22G modification on single tRNA iso-decoders by immuno-northern blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Extraction and RT-PCR on Mouse tissues [protocols.io]
- 9. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. skyline.ms [skyline.ms]
- 11. Temporal Phenotypic Changes in Huntington's Disease Models for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Lysidine in Synthetic Biology: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysidine (k²C), a post-transcriptionally modified cytidine (B196190) at the wobble position (position 34) of the anticodon loop of tRNAIle, plays a crucial role in ensuring the fidelity of protein synthesis in bacteria. This unique modification, catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS), alters the coding properties of tRNAIle, enabling it to recognize the AUA codon as isoleucine instead of methionine.[1] This critical function of this compound prevents misincorporation of methionine at isoleucine codons and maintains the integrity of the proteome.[1] In the realm of synthetic biology, the this compound-based system offers a powerful tool for genetic code expansion, allowing for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, thereby opening up new avenues for protein engineering and drug discovery.[2]
This document provides detailed application notes and protocols for the utilization of this compound in synthetic biology, focusing on its role in translational fidelity and its application in reprogramming the genetic code.
Core Concepts
This compound's Role in Translational Fidelity
In most bacteria, the AUA codon is read as isoleucine. However, the canonical tRNAIle has a CAU anticodon, which would normally recognize the AUG codon for methionine. To resolve this ambiguity, the C at the wobble position of tRNAIle is modified to this compound.[3][1] This modification restricts the codon recognition to AUA and prevents pairing with AUG.[4] The absence of this compound leads to misreading of the AUA codon and can be detrimental to the cell.[5]
The TilS Enzyme: A Key Player
The synthesis of this compound is carried out by the enzyme tRNAIle-lysidine synthetase (TilS). This enzyme utilizes ATP and lysine (B10760008) to modify the cytidine at position 34 of the tRNAIle anticodon.[6][7] The reaction proceeds through an adenylated tRNA intermediate.[7] The specificity of TilS for its tRNA substrate is a critical factor in ensuring that only the correct tRNA is modified.[7]
Quantitative Data Summary
The modification of tRNAIle with this compound has a profound impact on its function in protein synthesis. The following table summarizes key quantitative data gathered from various studies, highlighting the differences in aminoacylation kinetics and codon recognition between this compound-modified and unmodified tRNAIle.
| Parameter | Unmodified tRNAIle (CAU anticodon) | This compound-modified tRNAIle (LAU anticodon) | Fold Change | Reference |
| Aminoacylation by Isoleucyl-tRNA Synthetase (IleRS) | ||||
| Km (tRNA) | Higher (Lower Affinity) | Lower (Higher Affinity) | - | [1] |
| kcat | Lower | Higher | - | [1] |
| kcat/Km (Catalytic Efficiency) | Significantly Lower | Significantly Higher | - | [1] |
| Aminoacylation by Methionyl-tRNA Synthetase (MetRS) | ||||
| Aminoacylation Level | High | Negligible | - | [3] |
| Ribosome Binding | ||||
| Binding to AUA codon | Weak/Negligible | Strong | - | [3][8] |
| Binding to AUG codon | Strong | Weak/Negligible | - | [3][8] |
Note: Specific kinetic values (Km, kcat) are often determined under specific experimental conditions and can vary between studies. The table reflects the general trends observed. The conversion of tRNAIle2 by TilS is both necessary and sufficient to make it a substrate for IleRS.[1]
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The synthesis of this compound is a crucial step in the maturation of tRNAIle. The pathway involves the direct modification of the cytidine base on the tRNA molecule.
Caption: The enzymatic synthesis of this compound by tRNAIle-lysidine synthetase (TilS).
Experimental Workflow for Genetic Code Expansion using the AUA Codon
Reprogramming the AUA codon for the incorporation of non-canonical amino acids involves the creation of a bacterial strain lacking the tilS gene and the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the AUA codon.
Caption: Workflow for reassigning the AUA codon to incorporate a non-canonical amino acid.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of tRNAIle-lysidine Synthetase (TilS)
This protocol describes the expression and purification of His-tagged TilS from E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the tilS gene with an N-terminal His-tag
-
LB medium and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Procedure:
-
Transform the pET-TilS plasmid into E. coli BL21(DE3) cells and select for positive colonies on an antibiotic plate.[9]
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.[9]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged TilS protein with 5 column volumes of elution buffer.
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
Protocol 2: In Vitro Synthesis of this compound-Modified tRNAIle
This protocol describes the enzymatic modification of in vitro transcribed tRNAIle.
Materials:
-
In vitro transcribed tRNAIle with a CAU anticodon
-
Purified TilS enzyme (from Protocol 1)
-
Reaction buffer (50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 5 mM DTT)
-
ATP
-
L-lysine
-
RNase inhibitor
-
Phenol:chloroform:isoamyl alcohol
-
Sodium acetate (B1210297)
Procedure:
-
Set up the reaction mixture in a total volume of 100 µL:
-
10 µg in vitro transcribed tRNAIle
-
10 µL 10x Reaction buffer
-
1 mM ATP
-
2 mM L-lysine
-
1 µg purified TilS enzyme
-
40 units RNase inhibitor
-
Nuclease-free water to 100 µL
-
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol.
-
Vortex and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Pellet the RNA by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the this compound-modified tRNAIle in nuclease-free water.
-
Verify the modification by mass spectrometry or by observing a mobility shift on an acid urea (B33335) polyacrylamide gel.
Protocol 3: Analysis of tRNA Aminoacylation by Acid Urea Polyacrylamide Gel Electrophoresis (PAGE)
This method separates aminoacylated (charged) tRNA from deacylated (uncharged) tRNA.
Materials:
-
Total RNA or purified tRNA samples
-
Acid urea gel solution (6.5% acrylamide/bis-acrylamide (19:1), 8 M urea, 0.1 M sodium acetate, pH 5.0)
-
Ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Electrophoresis buffer (0.1 M sodium acetate, pH 5.0)
-
Loading buffer (8 M urea, 0.1 M sodium acetate, pH 5.0, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Nylon membrane
-
Northern blotting reagents
-
32P-labeled probe specific for tRNAIle
Procedure:
-
Cast the acid urea polyacrylamide gel.
-
Pre-run the gel at 4°C for at least 30 minutes in electrophoresis buffer.
-
Mix the RNA sample with an equal volume of loading buffer. Do not heat the sample.
-
Load the samples onto the gel and run at a constant voltage (e.g., 500 V) at 4°C until the bromophenol blue dye reaches the bottom of the gel.
-
Transfer the RNA from the gel to a nylon membrane using a semi-dry or wet transfer apparatus.
-
Crosslink the RNA to the membrane using UV light.
-
Perform Northern blotting using a 32P-labeled probe specific for tRNAIle to visualize the charged and uncharged tRNA species.
-
The aminoacylated tRNA will migrate slower than the deacylated tRNA.
Protocol 4: Construction of a tilS Knockout Strain for Genetic Code Expansion
This protocol provides a general workflow for creating a markerless deletion of the tilS gene in E. coli using homologous recombination.
Materials:
-
E. coli strain (e.g., BW25113)
-
Plasmids for λ Red-mediated recombination (e.g., pKD46)[10]
-
Suicide vector for gene replacement (e.g., pT18mobsacB)[11]
-
Primers to amplify homologous regions upstream and downstream of tilS
-
Antibiotics and sucrose (B13894) for selection and counter-selection
Procedure:
-
Design and amplify homologous arms: Design primers to amplify ~500 bp regions directly upstream and downstream of the tilS gene from the E. coli chromosome.
-
Construct the knockout vector: Clone the upstream and downstream homologous arms into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).[11]
-
Introduce the knockout vector into E. coli: Transform the constructed suicide vector into the target E. coli strain expressing the λ Red recombinase.
-
First homologous recombination (Integration): Select for single-crossover integrants on plates containing the antibiotic corresponding to the marker on the suicide vector.
-
Second homologous recombination (Excision): Culture the integrants in the absence of antibiotic selection and then plate on medium containing sucrose. The sacB gene confers sucrose sensitivity, so only cells that have undergone a second recombination event to excise the plasmid backbone will survive.[11]
-
Screen for tilS deletion: Screen the sucrose-resistant colonies by PCR using primers flanking the tilS gene to confirm the deletion. Sequence the PCR product to verify the precise deletion.
-
Cure the λ Red plasmid: If a temperature-sensitive λ Red plasmid was used, cure it by growing the knockout strain at the non-permissive temperature.
Note: Deletion of the essential tilS gene may require the simultaneous introduction of a rescue plasmid or a suppressor tRNA system to maintain cell viability.[5][2]
Applications in Drug Development
The essential nature of the TilS enzyme in many pathogenic bacteria and its absence in humans make it an attractive target for the development of novel antibiotics.[6] High-throughput screening assays, such as fluorescence anisotropy-based assays, can be developed to identify small molecule inhibitors of TilS activity. Such inhibitors would disrupt bacterial protein synthesis by preventing the proper decoding of the AUA codon, leading to bacterial cell death.
Conclusion
This compound is a fascinating and functionally critical modified nucleoside that plays a vital role in maintaining translational fidelity in bacteria. The understanding of its biosynthesis and function has not only deepened our knowledge of the intricacies of the genetic code but has also provided a valuable tool for synthetic biology. The ability to manipulate the this compound system, particularly through the creation of tilS knockout strains, opens the door for the reassignment of the AUA codon and the site-specific incorporation of a wide array of non-canonical amino acids into proteins. This capability has far-reaching implications for protein engineering, the study of protein structure and function, and the development of novel therapeutics. The protocols and data provided in this document serve as a comprehensive resource for researchers looking to harness the power of this compound in their synthetic biology endeavors.
References
- 1. The Catalytic Flexibility of tRNAIle-lysidine Synthetase Can Generate Alternative tRNA Substrates for Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sense codon emancipation for proteome-wide incorporation of noncanonical amino acids: rare isoleucine codon AUA as a target for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tRNA modification with aminovaleramide facilitates AUA decoding in protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Life without tRNAIle-lysidine synthetase: translation of the isoleucine codon AUA in Bacillus subtilis lacking the canonical tRNA2Ile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the Genetic Code for Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction of Escherichia coli K-12 in-frame, single-gene knockout mutants: the Keio collection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Structural Analysis of the TilS-tRNA Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tRNA(Ile)-lysidine synthetase (TilS) is an essential enzyme in most bacteria responsible for the post-transcriptional modification of cytidine (B196190) to lysidine (2-lysyl-cytidine) at the wobble position (C34) of the tRNA(Ile2) anticodon. This critical modification switches the codon specificity of the tRNA from recognizing the methionine codon (AUG) to the isoleucine codon (AUA), thereby ensuring translational fidelity.[1][2] The TilS enzyme utilizes L-lysine and ATP to catalyze this modification through a two-step mechanism involving an adenylated tRNA intermediate.[3][4] Due to its essential nature in bacteria and absence in humans, TilS represents a promising target for the development of novel antibacterial agents.[5] Understanding the three-dimensional structure of the TilS enzyme in complex with its tRNA substrate is paramount for structure-based drug design. These application notes provide a summary of key structural data and detailed protocols for the expression, purification, and structural analysis of the TilS-tRNA complex.
Data Presentation: Quantitative Structural and Kinetic Data
A summary of crystallographic data for TilS and its complexes provides a foundation for structural analysis and comparison.
Table 1: Crystallographic Data for TilS Complexes
| PDB ID | Organism | Description | Resolution (Å) | R-Value Work | R-Value Free |
| 3A2K | Aquifex aeolicus | TilS complexed with tRNA(Ile2) | 3.65 | 0.216 | 0.266 |
| 2Z6F | Aquifex aeolicus | TilS complexed with ATP, Mg2+, and L-lysine | 2.50 | 0.201 | 0.245 |
Data sourced from RCSB PDB for entries 3A2K and 2Z6F.[6][7]
Table 2: Kinetic Parameters of TilS Mutants (Aquifex aeolicus)
| TilS Variant | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Wild-type | ATP | 150 ± 10 | 0.13 ± 0.01 | 8.7 x 10² |
| L-lysine | 20 ± 2 | 0.13 ± 0.01 | 6.5 x 10³ | |
| tRNA(Ile2) | 0.3 ± 0.1 | 0.13 ± 0.01 | 4.3 x 10⁵ | |
| R113A | tRNA(Ile2) | > 30 | N.D. | N.D. |
| Y114A | tRNA(Ile2) | 2.5 ± 0.2 | 0.002 ± 0.001 | 8.0 x 10² |
| H133A | tRNA(Ile2) | 1.5 ± 0.1 | 0.003 ± 0.001 | 2.0 x 10³ |
N.D. = Not Determined. Data adapted from mutational analyses exploring substrate recognition.[8]
Visualizations: Workflows and Mechanisms
Visual diagrams are essential for conceptualizing the complex processes involved in TilS structural biology and its biochemical function.
Caption: Workflow for TilS-tRNA complex structural analysis.
Caption: The two-step catalytic mechanism of this compound formation by TilS.
Experimental Protocols
Detailed protocols are provided for the key experimental stages of TilS-tRNA complex analysis.
Protocol 1: Recombinant TilS Expression and Purification
Objective: To produce highly pure and active TilS enzyme.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector with His-tagged tilS gene
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT
-
Ni-NTA affinity resin
-
SEC column (e.g., Superdex 200)
Methodology:
-
Transformation: Transform the TilS expression plasmid into competent E. coli BL21(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Expression: Inoculate a single colony into a starter culture and grow overnight. Use the starter culture to inoculate a large-scale culture (1-2 L) and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate overnight at 18°C with shaking.
-
Cell Lysis: Harvest cells by centrifugation (6,000 x g, 15 min, 4°C). Resuspend the pellet in ice-cold Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 min at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with 10 column volumes (CV) of Wash Buffer. Elute the His-tagged TilS protein with Elution Buffer.
-
Size-Exclusion Chromatography: Concentrate the eluted fractions and load onto an SEC column pre-equilibrated with SEC Buffer to remove aggregates and further purify the protein.
-
Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the concentration using a spectrophotometer (A₂₈₀) or a Bradford assay. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Protocol 2: In Vitro Transcription of tRNA(Ile2)
Objective: To synthesize tRNA(Ile2) for complex formation and functional assays.
Materials:
-
Linearized DNA template encoding the tRNA(Ile2) gene downstream of a T7 promoter.
-
T7 RNA polymerase
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 22 mM MgCl₂, 1 mM spermidine, 5 mM DTT)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Denaturing polyacrylamide gel (8 M urea, 8-12% acrylamide)
Methodology:
-
Transcription Reaction: Set up the transcription reaction at room temperature by combining the DNA template, T7 RNA polymerase, RNase inhibitor, NTPs, and Transcription Buffer. Incubate at 37°C for 4-6 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for an additional 30 minutes at 37°C to digest the DNA template.
-
RNA Purification: Purify the transcribed tRNA using denaturing PAGE. Excise the band corresponding to the full-length tRNA.
-
Elution and Precipitation: Elute the RNA from the gel slice overnight in an appropriate buffer (e.g., 0.3 M sodium acetate). Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in RNase-free water.
-
Refolding: To ensure proper conformation, heat the tRNA solution to 85°C for 3 minutes, then cool slowly to room temperature. Add MgCl₂ to a final concentration of 5-10 mM.
-
Quantification: Determine the tRNA concentration by measuring absorbance at 260 nm (A₂₆₀). Store at -80°C.
Protocol 3: Crystallization of the TilS-tRNA Complex
Objective: To grow diffraction-quality crystals for X-ray crystallographic analysis.
Methodology:
-
Complex Formation: Mix purified TilS protein and refolded tRNA(Ile2) in a 1:1.2 molar ratio in SEC buffer. Incubate on ice for 30 minutes. Purify the complex using SEC to remove unbound components.[7]
-
Concentration: Concentrate the purified complex to 10-15 mg/mL.
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen a wide range of crystallization conditions at 20°C. Mix 1 µL of the complex solution with 1 µL of the reservoir solution.
-
Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature. Based on published data, successful conditions for the A. aeolicus complex involved reservoirs containing 0.1 M MES buffer (pH 6.5), 1.2 M ammonium (B1175870) sulfate, and 2% PEG 400.[7]
-
Cryo-protection and Data Collection: Before flash-cooling in liquid nitrogen, soak the crystals in a cryoprotectant solution (typically reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol). Collect diffraction data at a synchrotron source.[7]
Protocol 4: TilS Enzyme Activity Assay (Fluorescence-Based)
Objective: To measure the catalytic activity of TilS and screen for inhibitors. This protocol is adapted from high-throughput screening methods.[9]
Materials:
-
Purified TilS enzyme
-
In vitro transcribed tRNA(Ile2)
-
ATP and L-lysine
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT
-
Detection Reagent: A fluorescent probe that can differentiate between AMP/GMP and ATP (e.g., Transcreener® AMP²/GMP² Assay).[10]
-
384-well microplates (low-volume, black)
Methodology:
-
Reaction Setup: In a 384-well plate, add the assay components in the following order:
-
Assay Buffer
-
Test compound (for inhibitor screening) or DMSO (for control)
-
TilS enzyme (final concentration ~10-50 nM)
-
Substrates: L-lysine (final concentration at K_m_ value, e.g., 20 µM) and tRNA(Ile2) (final concentration at K_m_ value, e.g., 0.3 µM)
-
-
Initiation: Start the reaction by adding ATP (final concentration at K_m_ value, e.g., 150 µM).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Detection: Stop the reaction and measure product (AMP) formation by adding the fluorescent detection reagent according to the manufacturer's instructions.
-
Measurement: Read the fluorescence polarization or intensity on a compatible plate reader.
-
Data Analysis: Calculate enzyme activity based on the amount of AMP produced. For inhibitor screening, determine IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Protocol 5: Cryo-Electron Microscopy (Cryo-EM) of the TilS-tRNA Complex
Objective: To determine the structure of the TilS-tRNA complex in a near-native state.
Methodology:
-
Complex Preparation: Prepare the TilS-tRNA complex as described in Protocol 3, Step 1. Concentrate the final complex to 2-5 mg/mL.
-
Grid Preparation: Apply 3-4 µL of the complex solution to a glow-discharged holey carbon grid (e.g., C-flat or Quantifoil).
-
Vitrification: Blot the grid for 2-4 seconds to create a thin film of the solution and immediately plunge-freeze it in liquid ethane (B1197151) using a vitrification apparatus (e.g., Vitrobot).
-
Data Collection: Screen the frozen grids on a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Collect a large dataset of movie micrographs.
-
Image Processing:
-
Perform motion correction and contrast transfer function (CTF) estimation for the raw movies.
-
Use automated particle picking to select images of individual TilS-tRNA complexes.
-
Perform 2D classification to remove poor-quality particles and generate initial 2D class averages.
-
Generate an ab initio 3D model from the 2D classes.
-
Perform 3D classification and refinement to obtain a high-resolution 3D density map of the complex.[11]
-
-
Model Building and Refinement: Dock a crystal structure of TilS or a homology model into the cryo-EM map and build the tRNA structure. Refine the complete atomic model against the map.[12]
Protocol 6: Small-Angle X-ray Scattering (SAXS) Analysis
Objective: To analyze the overall shape, size, and conformational flexibility of the TilS-tRNA complex in solution.[13]
Methodology:
-
Sample Preparation: Prepare the TilS-tRNA complex as described in Protocol 3, Step 1. Prepare a dilution series of the complex (e.g., 1, 2, 5 mg/mL) in the final SEC buffer. The buffer itself will be used for background subtraction.[14]
-
Data Collection: Collect SAXS data at a dedicated beamline. Expose both the sample and the matched buffer to the X-ray beam and record the scattering intensity.[15]
-
Data Processing:
-
Radially average the 2D scattering images to generate 1D scattering profiles (Intensity vs. scattering angle q).
-
Subtract the buffer scattering from the sample scattering.
-
-
Data Analysis:
-
Generate a Guinier plot (ln(I(q)) vs. q²) to determine the radius of gyration (R_g_), a measure of the particle's overall size, and the forward scattering intensity I(0), which is proportional to the molecular weight.
-
Calculate the pairwise distance distribution function, P(r), which provides information about the particle's shape and maximum dimension (D_max_).[16]
-
-
Structural Modeling: Generate low-resolution 3D shape reconstructions (ab initio modeling) from the scattering data using software like DAMMIN or GASBOR. If high-resolution structures of the components are available, they can be docked into the SAXS envelope.[15]
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. Modomics - A Database of RNA Modifications [genesilico.pl]
- 3. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of the initial binding of tRNA(Ile) this compound synthetase TilS with ATP and L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Ensemble cryo-EM elucidates the mechanism of translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-EM structure of the fully assembled Elongator complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of RNA structure using small-angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving small-angle X-ray scattering data for structural analyses of the RNA world - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-angle X-ray scattering [bio-protocol.org]
- 16. Application of the small-angle X-ray scattering technique for the study of equilibrium enzyme-substrate interactions of phenylalanyl-tRNA synthetase from E. coli with tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vitro TilS Enzyme Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro activity of tRNA(Ile)-lysidine synthetase (TilS).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction catalyzed by the TilS enzyme?
A1: The tRNA(Ile)-lysidine synthetase (TilS) enzyme catalyzes the formation of lysidine (L) at the wobble position (C34) of the anticodon of isoleucyl-tRNA (tRNAIle2). This post-transcriptional modification is crucial for the correct decoding of the AUA codon as isoleucine instead of methionine in bacteria. The reaction utilizes L-lysine and adenosine (B11128) triphosphate (ATP) as substrates.[1][2][3] The overall reaction can be summarized as:
ATP + L-lysine + tRNAIle2(C34) → AMP + Diphosphate + L-lysyl-tRNAIle2(L34)
Q2: What are the essential components for an in vitro TilS activity assay?
A2: A typical in vitro TilS activity assay requires the following components:
-
TilS Enzyme: Purified, active recombinant TilS enzyme.
-
tRNA Substrate: In vitro transcribed or purified tRNAIle2 with an unmodified CAU anticodon.
-
Amino Acid Substrate: L-lysine.
-
Energy Source: Adenosine triphosphate (ATP).
-
Cofactor: Divalent cations, typically magnesium ions (Mg2+), are essential for TilS activity.[3]
-
Buffer System: A buffer to maintain a stable pH, such as Tris-HCl, is necessary.[4]
-
Reducing Agent: A reducing agent like dithiothreitol (B142953) (DTT) is often included to maintain enzyme stability.[4]
Q3: How can the activity of the TilS enzyme be detected in vitro?
A3: TilS activity can be measured using various methods, including:
-
Radiolabeling: This is a common method that involves using radiolabeled substrates, such as [14C]L-lysine or [α-32P]ATP. The incorporation of the radiolabel into the tRNA product is then quantified.
-
Fluorescence-Based Assays: High-throughput screening often employs fluorescence anisotropy or other fluorescence-based methods to detect the binding of inhibitors or the enzymatic reaction.
-
Chromatographic Methods: Techniques like HPLC can be used to separate the modified tRNA product from the unmodified substrate, allowing for quantification.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro TilS enzyme assays.
Problem 1: Low or No Enzyme Activity
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Ensure proper purification and storage of the TilS enzyme.[5] Avoid repeated freeze-thaw cycles. - Confirm the presence of active enzyme by running a positive control with known activity. |
| Suboptimal Reagent Concentrations | - Titrate the concentrations of substrates (tRNAIle2, L-lysine, ATP) and the Mg2+ cofactor to determine the optimal conditions for your specific enzyme and assay setup.[6] |
| Incorrect Buffer pH or Temperature | - The optimal pH for most E. coli enzymes is around 7.0-7.5.[7] Prepare buffers at the intended reaction temperature, as pH can be temperature-dependent.[8] - Most E. coli enzymes function optimally at 37°C.[7] Verify the incubation temperature. |
| Degraded tRNA Substrate | - RNA is susceptible to degradation by RNases.[9] Use RNase-free water, reagents, and labware. - Analyze the integrity of your in vitro transcribed tRNA on a denaturing polyacrylamide gel. |
| Missing Essential Cofactors | - TilS requires Mg2+ for activity.[3] Ensure MgCl2 is included in the reaction buffer at an optimal concentration. |
Problem 2: High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific Binding of Radiolabel | - If using radiolabeled substrates, ensure thorough washing steps to remove unbound radioactivity. - Include control reactions without the enzyme to determine the level of non-enzymatic background. |
| Contaminating Nuclease Activity | - Purify the TilS enzyme to homogeneity to remove any contaminating nucleases that could degrade the tRNA substrate.[5] - The presence of pyrophosphate from the in vitro transcription reaction can cause precipitation with Mg2+; purify the tRNA after transcription.[10] |
| Precipitation of Assay Components | - High concentrations of Mg2+ can sometimes lead to the precipitation of pyrophosphate generated during the reaction. Optimize the Mg2+ concentration.[10] |
Problem 3: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Variability in Reagent Preparation | - Prepare master mixes for your reactions to minimize pipetting errors. - Use calibrated pipettes and ensure they are functioning correctly. |
| Inconsistent Incubation Times | - Use a reliable timer and ensure all samples are incubated for the same duration. |
| Improper tRNA Folding | - In vitro transcribed tRNA requires proper folding to be an effective substrate. This typically involves a heating and slow cooling step in the presence of Mg2+. Cloudiness after adding MgCl2 can indicate misfolding or aggregation.[10] |
| Batch-to-Batch Variability of Enzyme or tRNA | - Prepare large, single batches of enzyme and tRNA to be used across multiple experiments to ensure consistency. |
Data Presentation: Optimal Reaction Conditions
The following table summarizes generally recommended starting concentrations for an E. coli TilS in vitro activity assay. These should be further optimized for your specific experimental setup.
| Component | Recommended Concentration Range | Notes |
| Tris-HCl (pH 7.5) | 50 - 120 mM | Buffer to maintain stable pH.[4] |
| MgCl2 | 5 - 20 mM | Essential cofactor for TilS activity.[4] |
| DTT | 1 - 5 mM | Reducing agent to maintain enzyme stability.[4] |
| ATP | 1 - 4 mM | Energy source for the reaction.[4] |
| L-lysine | 10 - 50 µM | Amino acid substrate. |
| tRNAIle2 | 1 - 10 µM | Substrate to be modified. |
| TilS Enzyme | 0.1 - 2 µM | Concentration should be optimized based on enzyme purity and activity. |
Experimental Protocols
Protocol 1: In Vitro Transcription of tRNAIle2
This protocol provides a general method for producing the tRNAIle2 substrate.
-
Template Preparation: A linear DNA template containing the T7 RNA polymerase promoter upstream of the tRNAIle2 gene is required. This can be generated by PCR or by linearization of a plasmid.[11][12][13]
-
Transcription Reaction: Assemble the following reaction on ice in an RNase-free tube:
-
Linear DNA template (1-2 µg)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 220 mM MgCl2, 10 mM Spermidine, 50 mM DTT)
-
rNTPs (ATP, GTP, CTP, UTP) to a final concentration of 2-4 mM each
-
T7 RNA Polymerase (50-100 units)
-
RNase-free water to the final volume
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.[11]
-
Purification: Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.[12]
-
Quantification and Quality Control: Determine the concentration of the purified tRNA using a spectrophotometer. Assess the integrity of the tRNA by running an aliquot on a denaturing PAGE gel.
Protocol 2: Standard In Vitro TilS Activity Assay (Radiolabel-Based)
This protocol outlines a method for measuring TilS activity using radiolabeled L-lysine.
-
tRNA Refolding: Before use, refold the purified tRNAIle2 by heating to 80-90°C for 3 minutes, followed by slow cooling to room temperature in the presence of 5-10 mM MgCl2.
-
Reaction Setup: Prepare a master mix containing the following components (for a single 50 µL reaction):
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 20 mM DTT)
-
ATP (to a final concentration of 2 mM)
-
[14C]L-lysine (to a final concentration of 20 µM, with a known specific activity)
-
Refolded tRNAIle2 (to a final concentration of 5 µM)
-
Nuclease-free water
-
-
Initiate the Reaction: Add the purified TilS enzyme to a final concentration of 0.5 µM to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove aliquots (e.g., 10 µL) from the reaction and quench them by spotting onto filter paper discs pre-soaked in 10% trichloroacetic acid (TCA).
-
Washing: Wash the filter discs three times with cold 5% TCA, followed by a wash with ethanol (B145695) to remove unincorporated [14C]L-lysine.
-
Quantification: Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed at each time point and determine the initial reaction velocity.
Visualizations
Caption: The two-step reaction pathway of the TilS enzyme.
Caption: A logical workflow for troubleshooting low TilS enzyme activity.
References
- 1. Enzyme expression kinetics by Escherichia coli during transition from rich to minimal media depends on proteome reserves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for Implementing an Escherichia coli Based TX-TL Cell-Free Expression System for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth and Maintenance of Escherichia coli Laboratory Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of recombinant proteins from E. coli at low expression levels by inverse transition cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Lysidine Synthetase (TilS) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lysidine synthetase (TilS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound synthetase (TilS) and why is it important?
A1: this compound synthetase (TilS) is an essential bacterial enzyme that catalyzes the formation of this compound (2-lysyl-cytidine) at the wobble position (cytidine 34) of tRNAIle2. This modification is crucial for the correct decoding of the AUA codon as isoleucine instead of methionine. By altering the codon specificity of this tRNA, TilS ensures translational fidelity. Its absence in eukaryotes and its essentiality in bacteria make it a promising target for the development of novel antibiotics.
Q2: What are the key components of a this compound synthetase assay?
A2: A typical this compound synthetase assay contains the purified TilS enzyme, its substrates: ATP, L-lysine, and in vitro transcribed or purified tRNAIle2, and a suitable reaction buffer. The buffer usually contains Tris-HCl at a slightly alkaline pH, MgCl2 as a cofactor, and a reducing agent like DTT.
Q3: What are the common methods for detecting this compound synthetase activity?
A3: The two most common methods are radiolabel-based assays and fluorescence-based assays.
-
Radiolabel-based assays typically use [14C] or [3H]-labeled L-lysine and measure its incorporation into the tRNA substrate.
-
Fluorescence-based assays , such as fluorescence anisotropy, utilize a fluorescently labeled substrate (e.g., a fluorescent ATP analog) to monitor its binding to the enzyme or the enzymatic reaction.
Q4: Are there known inhibitors of this compound synthetase?
A4: Yes, several inhibitors of this compound synthetase have been identified. These primarily include analogs of the natural substrates, ATP and L-lysine. Some ATP-competitive inhibitors have been discovered through high-throughput screening.
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity
| Possible Cause | Recommended Solution |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly (typically at -80°C in a glycerol-containing buffer).- Avoid repeated freeze-thaw cycles.- Run a positive control with a known active enzyme lot. |
| Substrate Degradation | - Prepare fresh ATP solutions, as ATP is prone to hydrolysis.- Ensure the L-lysine solution is not contaminated.- Verify the integrity of the tRNAIle2 substrate by gel electrophoresis. |
| Incorrect Buffer Composition | - Check the pH of the buffer (TilS generally prefers a slightly alkaline pH).- Confirm the concentration of MgCl2, as it is an essential cofactor.- Ensure a reducing agent (e.g., DTT) is present to maintain enzyme activity. |
| Presence of Inhibitors | - Be aware of potential inhibitors in your sample preparation.- Some ATP analogs and lysine (B10760008) analogs can act as competitive inhibitors. |
| Incorrect tRNA Substrate | - TilS from different bacterial species can exhibit specificity for their cognate tRNAIle2. Ensure you are using the correct tRNA for your enzyme. |
Problem 2: High Background Signal
| Possible Cause | Recommended Solution |
| Contaminated Reagents | - Use high-purity reagents and nuclease-free water.- Filter-sterilize buffer solutions. |
| Non-specific Binding (Radiolabel Assays) | - Optimize the washing steps to effectively remove unincorporated radiolabeled lysine.- Use a suitable precipitation method (e.g., trichloroacetic acid) to separate the tRNA from free lysine. |
| Autofluorescence (Fluorescence Assays) | - Screen all buffer components and test compounds for intrinsic fluorescence at the excitation and emission wavelengths used in the assay.- Use appropriate controls (e.g., wells without enzyme or without fluorescent substrate) to determine the background fluorescence. |
| Precipitation of Assay Components | - Ensure all components are fully dissolved in the assay buffer.- Check for compatibility of all reagents at the concentrations used. |
Problem 3: Poor Reproducibility
| Possible Cause | Recommended Solution |
| Pipetting Errors | - Calibrate pipettes regularly.- Use positive displacement pipettes for viscous solutions (e.g., enzyme stocks in glycerol).- Prepare a master mix of reagents to minimize pipetting variations between wells. |
| Inconsistent Incubation Times or Temperatures | - Use a thermal cycler or water bath for precise temperature control.- Ensure consistent timing for all assay steps, especially the reaction incubation and termination. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation.- Ensure proper sealing of the plate during incubations. |
| Variability in Reagent Preparation | - Prepare fresh reagents for each experiment whenever possible.- If using frozen stocks, ensure they are thawed completely and mixed thoroughly before use. |
Quantitative Data
Table 1: Kinetic Parameters of this compound Synthetase (TilS)
| Enzyme Source | Substrate | Km | kcat | kcat/Km (M-1s-1) |
| Aquifex aeolicus | ATP | 250 µM | 0.1 s-1 | 4.0 x 102 |
| Aquifex aeolicus | L-lysine | 1.1 mM | 0.1 s-1 | 9.1 x 101 |
| Aquifex aeolicus | tRNAIle2 | 0.9 µM | 0.1 s-1 | 1.1 x 105 |
| Escherichia coli | ATP | 20 µM | - | - |
| Escherichia coli | L-lysine | 100 µM | - | - |
Note: Kinetic parameters can vary depending on the specific assay conditions.
Table 2: IC50 Values of Selected this compound Synthetase Inhibitors
| Inhibitor | Type | Target Enzyme | IC50 |
| ATPγS | ATP Analog | E. coli TilS | > 1 mM |
| AMP-PNP | ATP Analog | E. coli TilS | > 1 mM |
| L-2-aminopimelic acid | Lysine Analog | E. coli TilS | ~500 µM |
| S-(2-aminoethyl)-L-cysteine | Lysine Analog | E. coli TilS | ~200 µM |
Experimental Protocols
Protocol 1: Radiolabel-Based this compound Synthetase Assay
This protocol is adapted from methods that measure the incorporation of radiolabeled L-lysine into tRNAIle2.
Materials:
-
Purified this compound Synthetase (TilS)
-
In vitro transcribed tRNAIle2
-
[14C] or [3H]-L-lysine
-
ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM KCl, 2 mM DTT)
-
10% Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP (e.g., 1 mM), tRNAIle2 (e.g., 5 µM), and [14C]-L-lysine (e.g., 50 µM).
-
Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a suitable amount of TilS enzyme.
-
Incubate the reaction at the chosen temperature for a specific time course (e.g., 0, 5, 10, 20 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 15-30 minutes to precipitate the tRNA.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold 5% TCA, followed by a wash with ethanol.
-
Dry the filters completely.
-
Place the dried filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Protocol 2: Fluorescence Anisotropy-Based this compound Synthetase Assay
This protocol is a high-throughput method suitable for inhibitor screening.
Materials:
-
Purified this compound Synthetase (TilS)
-
In vitro transcribed tRNAIle2
-
Fluorescently labeled ATP analog (e.g., BODIPY-FL-ATP)
-
L-lysine
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 150 mM NaCl, 2 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well microplate
-
Plate reader capable of measuring fluorescence anisotropy
Procedure:
-
Prepare a solution of the fluorescent ATP analog in the assay buffer.
-
In the wells of the microplate, add the assay buffer and the test compounds at various concentrations.
-
Add the TilS enzyme to all wells except for the negative controls.
-
Add L-lysine and tRNAIle2 to the wells.
-
Incubate the plate at room temperature for a defined period to allow for binding to reach equilibrium.
-
Initiate the reaction by adding the fluorescent ATP analog to all wells.
-
Measure the fluorescence anisotropy at appropriate excitation and emission wavelengths.
-
A decrease in fluorescence anisotropy indicates the displacement of the fluorescent probe by a competitive inhibitor.
Visualizations
Caption: The enzymatic reaction catalyzed by this compound Synthetase (TilS).
Caption: Workflow for a radiolabel-based this compound synthetase assay.
Caption: Workflow for a fluorescence anisotropy-based this compound synthetase assay.
improving yield of in vitro transcribed lysidine-modified tRNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of in vitro transcribed, lysidine-modified tRNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound-modified tRNA and why is it important?
A1: this compound (2-lysyl-cytidine) is a post-transcriptional modification of the cytidine (B196190) at the wobble position (position 34) of the anticodon in certain bacterial tRNAs, such as tRNAIle2. This modification is crucial as it changes the codon recognition specificity of the tRNA from AUG (methionine) to AUA (isoleucine). The enzyme responsible for this modification is tRNAIle-lysidine synthetase (TilS).[1][2][3][4][5][6] This precise modification is essential for the accurate translation of genetic information in bacteria.[4][5]
Q2: What are the major steps in producing this compound-modified tRNA in vitro?
A2: The production process involves three main stages:
-
In vitro transcription (IVT): Synthesis of the unmodified tRNA from a DNA template using an RNA polymerase, typically T7.
-
Enzymatic Modification: Conversion of cytidine to this compound at the anticodon wobble position using purified tRNAIle-lysidine synthetase (TilS), ATP, and lysine (B10760008).[2][3]
-
Purification and Quality Control: Isolation of the final modified tRNA product and verification of its integrity and modification status.
Q3: Which factors are most critical for high-yield in vitro transcription of tRNA?
A3: Studies have shown that the concentrations of T7 RNA polymerase, DNA template, NTPs, and MgCl₂ are significantly correlated with the yield of in vitro transcribed tRNA.[7][8][9] Optimizing the ratio of these components is crucial for maximizing RNA production.[10]
Q4: How can I purify the final this compound-modified tRNA?
A4: Purification can be achieved through methods such as denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution of the tRNA band.[11][12] For higher purity, especially for applications like mass spectrometry, high-performance liquid chromatography (HPLC) can be used.[13][14]
Q5: What methods can be used to quantify the yield and confirm the this compound modification?
A5: Quantification of total tRNA can be done using UV spectrophotometry (A260). To confirm the presence and quantify the level of this compound modification, advanced techniques like HPLC-coupled mass spectrometry (LC-MS) are highly effective.[13][14][15] Nanopore RNA sequencing is an emerging method that can simultaneously quantify tRNA abundance and modification dynamics.[16][17]
Troubleshooting Guides
Section 1: Low Yield in In Vitro Transcription (IVT)
| Problem | Possible Cause | Recommended Solution |
| No or very low tRNA transcript | RNase contamination. | Ensure a strictly RNase-free environment. Use RNase inhibitors in the reaction.[18][19][20] |
| Poor quality or impure DNA template (e.g., salt or ethanol (B145695) contamination). | Purify the DNA template using a reliable kit or by phenol/chloroform extraction and ethanol precipitation.[19][20][21] | |
| Inactive T7 RNA polymerase. | Use a fresh aliquot of enzyme or test the enzyme activity with a positive control template.[18][19] | |
| Incorrectly linearized plasmid template. | Verify complete linearization of the plasmid on an agarose (B213101) gel. Use restriction enzymes that produce blunt or 5' overhangs.[19][21] | |
| Presence of multiple shorter RNA fragments | Premature termination of transcription, often with GC-rich templates. | Decrease the reaction temperature (e.g., to 30°C from 37°C).[19] |
| Degradation of RNA product. | Minimize incubation time and work quickly on ice.[18] A standard incubation time is 3-6 hours.[18] | |
| Transcripts are longer than expected | Incomplete linearization of the plasmid template. | Ensure complete digestion of the plasmid by checking an aliquot on an agarose gel.[19] |
Section 2: Inefficient this compound Modification
| Problem | Possible Cause | Recommended Solution | | :--- | :--- | | Low efficiency of this compound incorporation | Suboptimal reaction conditions for TilS enzyme. | Optimize the reaction buffer. A typical buffer includes 50 mM TAPS or HEPES buffer with an alkaline pH optimum of 8.5-9.5.[1] | | | Inactive TilS enzyme. | Use a fresh enzyme aliquot. Ensure proper storage conditions. | | | Incorrectly folded tRNA substrate. | Before the modification reaction, heat the purified tRNA transcript at 80-95°C for 2-5 minutes, followed by slow cooling to room temperature to ensure proper folding.[22][23] | | | Insufficient concentration of substrates (ATP, Lysine). | Ensure ATP and lysine are at saturating concentrations. Refer to established protocols for optimal concentrations.[1] | | | Presence of inhibitors. | Ensure the purified tRNA is free from any carryover contaminants from the IVT reaction that might inhibit TilS activity. |
Experimental Protocols
Protocol 1: High-Yield In Vitro Transcription of tRNA
This protocol is based on optimizing key components for T7 RNA polymerase-mediated transcription.
-
Template Preparation:
-
Use a linearized plasmid DNA containing the tRNA gene downstream of a T7 promoter. The plasmid should be digested to completion with a restriction enzyme that generates a blunt or 5' overhang end for run-off transcription.[11][21]
-
Alternatively, a PCR product with the T7 promoter sequence appended to the 5' end of the forward primer can be used as a template.[21][24]
-
Purify the DNA template thoroughly to remove any salts or inhibitors.[20]
-
-
Transcription Reaction Setup:
| Component | Stock Concentration | Final Concentration | Volume (for 50 µL reaction) |
| 10x Transcription Buffer | 10x | 1x | 5 µL |
| MgCl₂ | 250 mM | 20-30 mM | 4-6 µL |
| DTT | 100 mM | 5-10 mM | 2.5-5 µL |
| NTP mix (A, U, G, C) | 25 mM each | 4 mM each | 8 µL |
| Linearized DNA Template | 1 µg/µL | 20-40 µg/mL | 1-2 µL |
| RNase Inhibitor | 40 U/µL | 0.5-1 U/µL | 1 µL |
| T7 RNA Polymerase | 50 U/µL | 1-2 U/µL | 1-2 µL |
| Nuclease-free water | - | - | To 50 µL |
-
Incubation:
-
Mix gently and incubate at 37°C for 3-6 hours. The solution may become turbid as the RNA precipitates.[18]
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I and incubate at 37°C for 30 minutes to remove the DNA template.[12]
-
-
Purification:
-
Purify the transcribed tRNA using denaturing PAGE or a suitable RNA purification kit.
-
Protocol 2: Enzymatic this compound Modification with TilS
This protocol describes the modification of in vitro transcribed tRNA using purified TilS enzyme.
-
tRNA Refolding:
-
Resuspend the purified, unmodified tRNA in nuclease-free water.
-
Heat the tRNA solution to 95°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate correct folding.[22]
-
-
Modification Reaction Setup:
-
Assemble the following components in a microcentrifuge tube:
-
| Component | Stock Concentration | Final Concentration | Volume (for 50 µL reaction) |
| 10x TilS Reaction Buffer (500 mM TAPS, pH 8.5) | 10x | 1x | 5 µL |
| MgCl₂ | 100 mM | 3 mM | 1.5 µL |
| ATP | 100 mM | 5 mM | 2.5 µL |
| L-Lysine | 10 mM | 100 µM | 0.5 µL |
| TCEP | 50 mM | 0.5 mM | 0.5 µL |
| Refolded tRNA | 100 µM | 2 µM | 1 µL |
| Purified TilS Enzyme | 10 µM | 100 nM | 0.5 µL |
| Nuclease-free water | - | - | To 50 µL |
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 2 hours.[1]
-
-
Purification of Modified tRNA:
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Purify the this compound-modified tRNA from the reaction mixture using phenol/chloroform extraction followed by ethanol precipitation, or by using an appropriate RNA cleanup kit to remove the enzyme and other reaction components.
-
Visualizations
Experimental Workflow for this compound-Modified tRNA Production
Caption: Workflow for producing this compound-modified tRNA.
Troubleshooting Logic for Low IVT Yield
Caption: Troubleshooting flowchart for low IVT yield.
References
- 1. The Catalytic Flexibility of tRNAIle-lysidine Synthetase Can Generate Alternative tRNA Substrates for Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Life without tRNAIle-lysidine synthetase: translation of the isoleucine codon AUA in Bacillus subtilis lacking the canonical tRNA2Ile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRNAIle-lysidine synthase - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Incomplete factorial and response surface methods in experimental design: yield optimization of tRNA(Trp) from in vitro T7 RNA polymerase transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring [jove.com]
- 11. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 15. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 16. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [immaginabiotech.com]
- 17. tRNA modification dynamics from individual organisms to metaepitranscriptomics of microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. go.zageno.com [go.zageno.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. apexbt.com [apexbt.com]
- 22. jdc.jefferson.edu [jdc.jefferson.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bio-protocol.org [bio-protocol.org]
Technical Support Center: Lysidine Incorporation
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing poor or inefficient lysidine incorporation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its incorporation important?
A: this compound (L or k²C) is a modified nucleoside derived from cytidine (B196190), where the C2-oxo group is replaced by the amino acid L-lysine.[1][2] In bacteria, it is typically found at the wobble position (position 34) of the tRNA specific for isoleucine (tRNAIle2).[3][4] This single modification is critical because it changes the tRNA's codon specificity from recognizing the methionine codon (AUG) to the isoleucine codon (AUA).[5][6] It also converts the amino acid specificity, ensuring the tRNA is charged with isoleucine instead of methionine.[5][7] Therefore, proper this compound incorporation is essential for the accurate and efficient translation of AUA codons and overall protein synthesis fidelity in bacteria.[6][8]
Q2: How is this compound synthesized and incorporated into tRNA?
A: this compound is synthesized directly on the tRNA molecule by the enzyme tRNAIle-lysidine synthetase (TilS).[4][7] The reaction uses ATP and L-lysine as substrates.[8] The synthesis is a two-step process: first, TilS adenylates the C2 carbon of the cytidine at position 34 (C34) of the tRNA, creating an adenylated tRNA intermediate.[3][9] Second, the ε-amino group of a lysine (B10760008) molecule performs a nucleophilic attack on the adenylated C2 carbon, resulting in the formation of this compound and the release of AMP and diphosphate.[7][9][10]
Q3: What are the key components of an in vitro this compound incorporation reaction?
A: A typical in vitro reaction requires:
-
tRNA Substrate: An in vitro transcribed or purified tRNAIle containing a CAU anticodon.
-
Enzyme: Purified tRNAIle-lysidine synthetase (TilS).
-
Substrates: L-lysine and ATP.
-
Buffer System: A buffer maintaining an optimal pH (typically alkaline, ~8.5-9.5), containing magnesium ions (Mg²⁺), which are essential for the reaction.[8][11]
-
Reducing Agent: DTT is often included to maintain enzyme stability.[9]
Troubleshooting Guide for Poor this compound Incorporation
Poor incorporation of this compound can manifest as low yields of modified tRNA, leading to translational errors or stalling in subsequent in vitro translation experiments.[8] This guide addresses common issues at each stage of the process.
Issue 1: Low or No this compound Synthetase (TilS) Activity
If you suspect the enzyme is the problem, consider the following potential causes and solutions.
| Potential Cause | Recommended Action & Rationale |
| Improper Enzyme Storage | Action: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles which can denature the protein. Use fresh aliquots for critical experiments.[12] |
| Suboptimal Buffer Conditions | Action: Verify the pH of your reaction buffer. TilS enzymes exhibit optimal activity at an alkaline pH, typically between 8.5 and 9.5.[11] Ensure the Mg²⁺ concentration is optimal (typically 5-10 mM), as it is a critical cofactor.[8] |
| Presence of Inhibitors | Action: Contaminants from DNA template purification, such as salts or ethanol (B145695), can inhibit enzymatic reactions.[13] Re-purify the enzyme or the template DNA if contamination is suspected. |
| Enzyme Degradation | Action: Run an aliquot of your enzyme on an SDS-PAGE gel to check for degradation. If the enzyme is degraded, obtain a fresh stock. |
Issue 2: Problems with the tRNA Substrate
The quality and integrity of the tRNA substrate are paramount for successful modification.
| Potential Cause | Recommended Action & Rationale |
| tRNA Degradation | Action: RNA is highly susceptible to degradation by RNases.[14] Always use RNase-free water, tips, and tubes. Analyze your tRNA on a denaturing urea-PAGE gel to confirm its integrity. A sharp, single band is expected. Smeared bands indicate degradation. |
| Incorrect tRNA Folding | Action: Proper tRNA folding is necessary for enzyme recognition.[3] After transcription and purification, heat the tRNA to 80-90°C for 2-3 minutes, then cool slowly to room temperature to ensure correct refolding. Adding MgCl₂ (to ~5 mM) during the cooling process can aid proper folding. |
| Low Purity of In Vitro Transcribed tRNA | Action: Incomplete or premature termination of in vitro transcription can lead to a heterogeneous mix of tRNA molecules.[13] Purify the full-length tRNA transcript using denaturing PAGE. Ensure nucleotide concentrations are not limiting during the transcription reaction.[13] |
| Missing CCA tail | Action: The 3'-CCA end is crucial for many tRNA functions and can influence overall structural integrity.[15] If your in vitro transcription template does not encode the CCA tail, it must be added post-transcriptionally using a CCA-adding enzyme. |
Issue 3: Inefficient Reaction Setup and Incubation
Optimizing the reaction conditions is key to maximizing yield.
| Potential Cause | Recommended Action & Rationale |
| Incorrect Substrate Concentrations | Action: Ensure ATP and L-lysine concentrations are not limiting. While optimal concentrations can vary, typical ranges are 1-4 mM for ATP and higher for lysine.[9][16] Titrate concentrations to find the optimum for your specific enzyme and tRNA. |
| Suboptimal Incubation Temperature | Action: While many enzymatic reactions are run at 37°C, this may not be optimal for all TilS orthologs, especially those from thermophilic organisms.[7] Test a range of temperatures (e.g., 25°C, 30°C, 37°C) to determine the ideal condition. |
| Short Incubation Time | Action: The reaction may not have reached completion. Perform a time-course experiment (e.g., taking samples at 10, 30, 60, and 120 minutes) to determine when the reaction plateaus. |
Issue 4: Problems with Downstream Analysis and Detection
Failure to detect this compound doesn't always mean the reaction failed. The detection method itself could be the issue.
| Potential Cause | Recommended Action & Rationale |
| Insensitive Detection Method | Action: Direct detection of this compound can be challenging. Methods like HPLC or LC-MS/MS are highly sensitive and can quantify the modification.[17][18] If using a functional assay (e.g., in vitro translation), the signal may be too low. Increase the amount of modified tRNA used in the downstream application. |
| Sample Loss During Purification | Action: Post-reaction cleanup (e.g., phenol-chloroform extraction, ethanol precipitation) can lead to sample loss.[16] Ensure proper technique and consider adding a carrier like glycogen (B147801) to maximize tRNA recovery. |
| Mass Spectrometry Issues | Action: For LC-MS analysis, ensure the mobile phase and column are appropriate for retaining and separating lysine and modified nucleosides.[19][20] Matrix effects in complex samples can suppress ionization; optimize sample cleanup.[17] |
Experimental Protocols & Data
Protocol 1: In Vitro this compound Incorporation Assay
This protocol provides a general framework for modifying tRNAIle with this compound in vitro.
-
In Vitro Transcription of tRNA:
-
Synthesize tRNAIle from a linearized DNA template using T7 RNA polymerase.[21]
-
Purify the full-length tRNA transcript using an 8-10% denaturing urea-PAGE gel.
-
Elute the tRNA from the gel, ethanol precipitate, and resuspend in RNase-free water.
-
Quantify the tRNA using a NanoDrop or Qubit fluorometer.
-
-
tRNA Refolding:
-
Dilute the purified tRNA to a concentration of ~10-20 µM in RNase-free water.
-
Heat the tRNA solution to 85°C for 3 minutes.
-
Allow the solution to cool slowly to room temperature over 30-45 minutes to ensure proper folding.
-
-
This compound Synthesis Reaction:
-
Prepare a 2X reaction buffer (e.g., 200 mM Tris-HCl pH 8.5, 20 mM MgCl₂, 20 mM DTT).[9]
-
In a 50 µL reaction volume, combine the following on ice:
-
25 µL of 2X reaction buffer
-
Refolded tRNA (to a final concentration of 5-10 µM)
-
ATP (to a final concentration of 2 mM)
-
L-lysine (to a final concentration of 500 µM - 4 mM)[9]
-
TilS enzyme (to a final concentration of 0.1 - 1 µM)
-
RNase-free water to 50 µL
-
-
Incubate at the optimal temperature (e.g., 37°C) for 1-2 hours.
-
-
Purification of Modified tRNA:
-
Stop the reaction by adding EDTA to chelate Mg²⁺.
-
Purify the modified tRNA from the reaction mixture using phenol-chloroform extraction followed by ethanol precipitation.[16]
-
Wash the pellet with 70% ethanol and resuspend in RNase-free water.
-
-
Analysis:
-
Confirm incorporation using LC-MS/MS to detect the this compound-modified nucleoside after tRNA digestion.[18]
-
Alternatively, use the modified tRNA in a functional in vitro translation assay with a reporter construct containing AUA codons.
-
Table 1: Optimization of Reaction Parameters
This table summarizes typical starting points and rationales for optimizing the this compound incorporation reaction.
| Parameter | Suboptimal Condition | Recommended Starting Condition | Rationale |
| pH | < 7.5 or > 10.0 | 8.5 - 9.5 | TilS enzymes have an alkaline pH optimum.[11] |
| [Mg²⁺] | < 2 mM or > 20 mM | 5 - 10 mM | Mg²⁺ is an essential cofactor for ATP-dependent reactions.[8] |
| [ATP] | < 0.5 mM | 1 - 4 mM | ATP is a key substrate; low concentrations can be rate-limiting.[16] |
| [tRNA] | > 20 µM | 5 - 10 µM | High concentrations can sometimes lead to aggregation. |
| [TilS Enzyme] | < 50 nM | 0.1 - 1 µM | Enzyme concentration should be sufficient to modify the substrate in a reasonable timeframe.[16] |
| Temperature | Varies | 37 °C (for E. coli TilS) | Optimal temperature depends on the enzyme's source organism.[7] |
Visualizations
Diagram 1: Enzymatic Synthesis of this compound
Caption: The enzymatic conversion of Cytidine to this compound on tRNA by TilS.
Diagram 2: Experimental Workflow for this compound Incorporation
References
- 1. This compound (nucleoside) - Wikipedia [en.wikipedia.org]
- 2. TRNAIle-lysidine synthase - Wikipedia [en.wikipedia.org]
- 3. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Life without tRNAIle-lysidine synthetase: translation of the isoleucine codon AUA in Bacillus subtilis lacking the canonical tRNA2Ile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for this compound formation by ATP pyrophosphatase accompanied by a lysine-specific loop and a tRNA-recognition domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EC 6.3.4.19 [iubmb.qmul.ac.uk]
- 11. The Catalytic Flexibility of tRNAIle-lysidine Synthetase Can Generate Alternative tRNA Substrates for Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. dl0.creation.com [dl0.creation.com]
- 16. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Determination of Lysine on Primesep 200 column in MS-compatible conditions | SIELC Technologies [sielc.com]
- 20. Arginine, Lysine and Histidine Analyzed with LCMS - AppNote [mtc-usa.com]
- 21. Immunoprecipation Assay to Quantify the Amount of tRNAs associated with Their Interacting Proteins in Tissue and Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lysidine Instability During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of lysidine instability during experimental sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why am I seeing a low or no signal for this compound in my LC-MS analysis? | 1. Degradation during sample storage: this compound is susceptible to degradation at non-optimal temperatures and pH. 2. Degradation during RNA hydrolysis: Harsh acidic or alkaline conditions can rapidly degrade this compound. 3. Degradation during sample processing: Prolonged exposure to room temperature, inappropriate solvents, or multiple freeze-thaw cycles can lead to loss of this compound. 4. Adduct formation: this compound may form adducts with salts or other molecules in the sample matrix, leading to a shift in its mass-to-charge ratio. | 1. Store samples at -80°C immediately after collection. Minimize the duration of storage. 2. Use enzymatic hydrolysis under mild conditions (see Protocol 1). If chemical hydrolysis is necessary, use mild acidic conditions and optimize the reaction time and temperature. 3. Keep samples on ice or at 4°C during all processing steps. Use pre-chilled solvents. Aliquot samples to avoid multiple freeze-thaw cycles. 4. Use high-purity solvents and reagents. Consider desalting the sample prior to MS analysis. |
| My this compound peak is broad or shows tailing in the chromatogram. | 1. On-column degradation: The mobile phase composition or pH may be contributing to the degradation of this compound during the chromatographic run. 2. Interaction with the stationary phase: The highly polar nature of this compound may lead to strong interactions with the column material. | 1. Use a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid in water and acetonitrile). 2. Consider using a column specifically designed for polar analytes, such as a HILIC column. |
| I observe unexpected peaks with masses related to this compound. | 1. Degradation products: These peaks are likely degradation products of this compound, such as those resulting from hydrolysis of the lysine (B10760008) moiety. 2. In-source fragmentation/adducts: The mass spectrometer source conditions may be too harsh, causing fragmentation, or adducts may be forming. | 1. Optimize sample preparation to minimize degradation (see recommendations above). Analyze the fragmentation pattern of these unexpected peaks to identify their structures. 2. Optimize MS source parameters (e.g., temperature, voltage) to minimize in-source decay. Check for common adducts ([M+Na]+, [M+K]+) and adjust mobile phase accordingly. |
| How can I improve the stability of my this compound standards? | 1. Inappropriate storage solvent and temperature: Storing this compound in neutral or alkaline aqueous solutions at room temperature can lead to rapid degradation. | 1. Dissolve this compound standards in a slightly acidic buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297), pH 5.3) or in a solution containing an antioxidant.[1] 2. Aliquot standards into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage. For short-term use, store at 4°C. |
Quantitative Data Summary
While specific quantitative kinetic data for this compound degradation is not extensively available in the literature, the following table summarizes the expected stability of this compound under various conditions based on general knowledge of modified nucleoside chemistry.
| Condition | Parameter | Expected this compound Stability | Recommendation |
| pH | < 4 | Moderate to Low | Use mild acidic conditions for the shortest possible time. |
| 4 - 6 | High | Ideal pH range for storage and analysis. | |
| > 7 | Low | Avoid alkaline conditions during all sample preparation steps.[2] | |
| Temperature | -80°C | High | Recommended for long-term storage of samples and standards. |
| 4°C | Moderate | Suitable for short-term storage (hours to a few days). | |
| Room Temp (~25°C) | Low | Minimize exposure time during sample processing. | |
| > 40°C | Very Low | Avoid high temperatures during all steps, including solvent evaporation. | |
| Solvents | Acetonitrile, Methanol | High | Generally stable for chromatographic separation. |
| Water (neutral pH) | Moderate to Low | Buffer to a slightly acidic pH for improved stability. | |
| Freeze-Thaw Cycles | Multiple cycles | Low | Aliquot samples to avoid repeated freezing and thawing.[3] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of RNA for this compound Analysis
This protocol is designed to gently release nucleosides from RNA, minimizing the degradation of this compound.
Materials:
-
Purified RNA sample
-
Nuclease P1 (from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
1 M Ammonium acetate buffer, pH 5.3
-
1 M Ammonium bicarbonate buffer, pH 8.0
-
Nuclease-free water
-
Centrifugal filters (e.g., 3 kDa MWCO)
Procedure:
-
RNA Denaturation: In a nuclease-free microcentrifuge tube, dissolve 1-5 µg of purified RNA in 20 µL of nuclease-free water. Heat at 95°C for 3 minutes, then immediately place on ice for 3 minutes to denature the RNA.
-
Nuclease P1 Digestion: Add 2.5 µL of 1 M ammonium acetate buffer (pH 5.3) and 1 µL of Nuclease P1 (1 U/µL). Incubate at 37°C for 2 hours.
-
Alkaline Phosphatase Treatment: Add 3 µL of 1 M ammonium bicarbonate buffer (pH 8.0) and 1 µL of BAP (1 U/µL). Incubate at 37°C for an additional 2 hours.
-
Enzyme Removal: To remove the enzymes, which can interfere with subsequent analysis, transfer the reaction mixture to a 3 kDa MWCO centrifugal filter. Centrifuge according to the manufacturer's instructions.
-
Sample Collection: Collect the flow-through containing the nucleosides. The sample is now ready for LC-MS analysis. If not analyzing immediately, store at -80°C.
Protocol 2: Derivatization of this compound with Phenyl Isothiocyanate (PITC) for Enhanced Stability and Detection
This protocol describes a pre-column derivatization method that can potentially improve the stability and chromatographic retention of this compound. This is an adapted protocol for amino acids and should be optimized for this compound.[4][5]
Materials:
-
Dried nucleoside sample (from Protocol 1 or standards)
-
Derivatization reagent: Phenyl isothiocyanate (PITC)
-
Coupling solution: Ethanol:Pyridine:Water (2:1:1, v/v/v)
-
Drying solvent: Heptane (B126788)
-
Reconstitution solvent: Mobile phase A for LC-MS
Procedure:
-
Sample Drying: Ensure the nucleoside sample is completely dry. This can be achieved using a vacuum centrifuge.
-
Derivatization Reaction:
-
Add 20 µL of the coupling solution to the dried sample. Vortex briefly to dissolve.
-
Add 5 µL of a 5% PITC solution in ethanol.
-
Vortex gently and incubate at room temperature for 20 minutes.
-
-
Removal of Excess Reagent:
-
Add 50 µL of heptane, vortex for 1 minute, and centrifuge for 5 minutes.
-
Carefully remove and discard the upper heptane layer. Repeat this washing step twice.
-
-
Final Drying: Dry the sample completely in a vacuum centrifuge to remove any remaining solvent.
-
Reconstitution: Reconstitute the derivatized sample in an appropriate volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis.
Visualizations
This compound Degradation Pathway
Caption: Potential degradation pathway of this compound under harsh conditions.
Experimental Workflow for this compound Stabilization
Caption: Recommended workflow for preparing RNA samples for this compound analysis.
Troubleshooting Logic for Low this compound Signal
Caption: A logical flowchart for troubleshooting a low this compound signal.
References
- 1. mdpi.com [mdpi.com]
- 2. Primordial soup or vinaigrette: did the RNA world evolve at acidic pH? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliancebioversityciat.org [alliancebioversityciat.org]
- 4. Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
Technical Support Center: Enhancing Lysidine Detection by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the detection of lysidine (k²C), a modified cytidine (B196190) nucleoside, by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its detection challenging?
A1: this compound (k²C) is a modified cytidine found at the wobble position (C34) of the anticodon in bacterial isoleucine tRNAs (tRNAIle). This modification is crucial for accurate protein synthesis, as it changes the codon specificity from AUG (Methionine) to AUA (Isoleucine). The primary challenges in its detection by LC-MS stem from its high polarity, which leads to poor retention on traditional reversed-phase (RP) columns, and its relatively low abundance, requiring highly sensitive analytical methods.
Q2: What is the general workflow for analyzing this compound from biological samples?
A2: The standard workflow involves the isolation of total RNA (specifically tRNA), complete enzymatic hydrolysis of the RNA into its constituent nucleosides, separation of the nucleosides by liquid chromatography, and finally, detection and quantification by tandem mass spectrometry.[1][2]
Q3: Which chromatography technique is best for this compound analysis?
A3: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice compared to traditional reversed-phase chromatography.[3][4] HILIC uses a polar stationary phase and a high-organic mobile phase, which promotes the retention of polar analytes like this compound.[5] An alternative is ion-pairing reversed-phase chromatography, which uses additives to retain charged analytes on a C18 column, but this can lead to MS signal suppression and system contamination.[6]
Q4: How can I increase the sensitivity of my MS detection for this compound?
A4: Sensitivity can be enhanced through several strategies:
-
Optimize ESI Source Parameters: Fine-tuning the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate is critical for efficient ionization.
-
Use Tandem MS (MS/MS): Operating in Multiple Reaction Monitoring (MRM) mode significantly improves the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions, which increases both sensitivity and specificity.[7]
-
Mobile Phase Additives: For HILIC, small amounts of acids (e.g., malic acid) have been shown to improve peak shape and enhance MS signal for modified nucleosides.[8]
-
Chemical Derivatization: Although more complex, derivatization can be employed to make this compound less polar and improve its ionization efficiency, potentially increasing signal intensity by 3 to 10-fold.[6]
Q5: What are the expected mass transitions for this compound in an MS/MS experiment?
A5: The most common fragmentation pathway for nucleosides is the neutral loss of the ribose sugar moiety (mass = 132.1 Da). For this compound (k²C), which has a precursor molecular weight of approximately 386.4 g/mol , the protonated precursor ion [M+H]⁺ would be at m/z 387.4. The most abundant product ion would correspond to the protonated lysyl-cytosine base, resulting from the loss of the ribose.
-
Precursor Ion [M+H]⁺: m/z 387.4
-
Predicted Product Ion [M+H - ribose]⁺: m/z 255.3
Note: These values are theoretical. The optimal precursor ion, product ions, and their corresponding collision energies must be determined empirically for your specific instrument and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound and other polar modified nucleosides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal Intensity | 1. Inefficient ionization. 2. Poor chromatographic peak shape (peak broadening). 3. Sub-optimal MRM parameters (collision energy). 4. Analyte degradation during sample preparation. 5. Ion suppression from matrix components or mobile phase additives (e.g., TFA). | 1. Optimize ESI source parameters (capillary voltage, gas flow, temperature). Infuse a standard to find optimal settings. 2. Switch to a HILIC column for better retention and peak shape. Ensure the injection solvent is compatible with the mobile phase (high organic content for HILIC). 3. Perform a collision energy optimization experiment for the specific this compound MRM transition.[9] 4. Ensure pH is maintained in a slightly acidic to neutral range during hydrolysis to prevent degradation of sensitive nucleosides.[10] 5. Use MS-compatible mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) instead of strong ion-pairing agents like TFA.[11] |
| Poor Chromatographic Peak Shape (Tailing, Splitting, or Broadening) | 1. Poor retention on a reversed-phase column. 2. Mismatch between injection solvent and mobile phase. 3. Column overloading. 4. Column contamination or degradation. | 1. Use a HILIC column, which is designed for retaining polar compounds.[5] 2. For HILIC, dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile) to match the initial mobile phase conditions. 3. Reduce the injection volume or dilute the sample. 4. Flush the column with a strong wash solution or replace the column if performance does not improve. |
| Retention Time Drifting/Instability | 1. Insufficient column equilibration time. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition. 4. Column aging. | 1. HILIC columns require longer equilibration times than RPLC columns. Ensure at least 10-20 column volumes for re-equilibration between gradient runs. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phases daily and ensure accurate mixing. 4. Dedicate a column specifically for modified nucleoside analysis and monitor its performance with a standard mix over time. |
| High Background Noise | 1. Contamination from solvents, reagents, or glassware. 2. Contamination from the LC-MS system (e.g., residual ion-pairing agents). 3. Matrix effects from complex biological samples. | 1. Use high-purity, LC-MS grade solvents and reagents. Ensure all labware is thoroughly cleaned. 2. If ion-pairing agents were used previously, perform an extensive system flush. It is often recommended to have a dedicated LC system for ion-pairing methods. 3. Improve sample cleanup. Consider using solid-phase extraction (SPE) to remove interfering matrix components. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of tRNA to Nucleosides
This protocol describes the complete digestion of tRNA to prepare it for LC-MS analysis.[1][8]
Materials:
-
Purified tRNA sample (1-10 µg)
-
Nuclease P1 (10 U)
-
Bacterial Alkaline Phosphatase (BAP) (10 U)
-
10X Nuclease P1 Buffer (e.g., 100 mM ammonium acetate, pH 5.3)
-
10X BAP Buffer (e.g., 500 mM Tris-HCl, pH 8.0)
-
Nuclease-free water
-
Molecular weight cutoff (MWCO) filter (e.g., 10 kDa)
Procedure:
-
In a sterile microfuge tube, combine 1-10 µg of purified tRNA with nuclease-free water to a final volume of 18 µL.
-
Add 2 µL of 10X Nuclease P1 Buffer.
-
Add 1 µL of Nuclease P1 (10 U). Mix gently by pipetting.
-
Incubate the reaction at 50°C for 2 hours to digest the RNA into nucleotide monophosphates.
-
Add 2.5 µL of 10X BAP Buffer.
-
Add 1 µL of Bacterial Alkaline Phosphatase (1 U). Mix gently.
-
Incubate the reaction at 37°C for an additional 2 hours to dephosphorylate the nucleotides into nucleosides.
-
To remove the enzymes, transfer the digest to a 10 kDa MWCO filter and centrifuge according to the manufacturer's instructions.
-
Collect the filtrate containing the nucleosides. The sample is now ready for LC-MS analysis. For HILIC, it may be necessary to dry the sample and reconstitute it in a high-organic solvent.
Protocol 2: HILIC-MS/MS Method for this compound Detection
This protocol provides a starting point for developing a HILIC-MS method for this compound and other polar nucleosides.
LC Parameters:
-
Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).[5]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-12 min: Linear gradient from 95% to 50% B
-
12-14 min: Hold at 50% B
-
14.1-20 min: Return to 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
-
Sample Diluent: 90% Acetonitrile / 10% Water
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 40 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound (k²C):
-
Precursor (Q1): m/z 387.4
-
Product (Q3): m/z 255.3
-
Collision Energy (CE): Start with an empirical value (e.g., 15-25 V) and optimize for maximum signal.[9]
-
Data Summary Tables
Table 1: Comparison of Chromatographic Strategies for Polar Nucleosides
| Strategy | Principle | Advantages | Disadvantages |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | • Excellent retention for polar compounds like this compound.[3][4] • Uses MS-friendly mobile phases (high organic content enhances ionization). • Generally provides better peak shapes for polar analytes. | • Requires longer column equilibration times. • Sensitive to water content in the sample and mobile phase. |
| Ion-Pairing RP-LC | An ion-pairing agent (e.g., an alkylamine) is added to the mobile phase to form a neutral complex with the charged analyte, allowing retention on a C18 column.[6] | • Utilizes common and robust reversed-phase columns. • Can be effective for separating a wide range of analytes. | • Ion-pairing agents can cause significant signal suppression in the MS.[11] • Can permanently contaminate the LC-MS system. • Requires long equilibration and flushing times. |
Table 2: Summary of Strategies to Enhance Signal Intensity
| Strategy | Typical Signal Enhancement | Key Considerations |
| HILIC with Acidic Additive | Significant improvement in signal-to-noise and peak shape. | Malic acid has been shown to improve sensitivity for some modified nucleosides.[8] The optimal additive and concentration must be determined empirically. |
| Chemical Derivatization | 3x - 10x or greater.[6] | Adds extra steps to sample preparation. The reaction must be complete and reproducible. The derivative must be stable. |
| MRM Optimization | 2x - 5x or greater compared to non-optimized parameters. | Collision energy and other parameters are compound- and instrument-specific and require systematic optimization for each transition.[9] |
| ESI Source Optimization | Critical for maximizing signal; can vary by orders of magnitude. | Parameters (voltages, gas flows, temperatures) are interdependent and must be optimized for the specific analyte and flow rate. |
Visualizations
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 3. Full-Range Profiling of tRNA Modifications Using LC-MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 9. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. METLIN–MRM: a cloud library and public resource for targeted analysis of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
resolving ambiguous peaks in lysidine HPLC chromatogram
Technical Support Center: Lysidine HPLC Analysis
This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound analysis via High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound, leading to ambiguous or poor-quality chromatograms.
Question 1: Why is my this compound peak tailing or fronting?
Answer: Peak asymmetry, such as tailing (a long "tail" on the right side of the peak) or fronting (a sharp front with a rounded back), can compromise resolution and integration accuracy.[1]
-
Potential Causes for Tailing:
-
Secondary Interactions: Basic compounds like this compound can interact with residual acidic silanol (B1196071) groups on silica-based C18 columns.[1] This is a very common cause of peak tailing.
-
Column Contamination/Blockage: Accumulation of sample matrix components or particulate matter on the column inlet frit or within the stationary phase can distort peak shape.[2] If all peaks in the chromatogram are affected, a blocked frit is a likely cause.[3]
-
Mobile Phase pH: An improperly buffered mobile phase or a pH close to the pKa of this compound can lead to inconsistent ionization and peak tailing. For nucleotides and related compounds, mobile phase pH is a very influential factor.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]
-
-
Potential Causes for Fronting:
-
Sample Overload: This is the most common cause of peak fronting.[5] When all stationary phase interaction sites are occupied, excess analyte molecules travel through the column unretained, eluting at the front of the peak.[5]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in a fronting peak.[2]
-
-
Solutions:
-
Optimize Mobile Phase pH: Use a well-buffered mobile phase with a pH at least 2 units away from this compound's pKa to ensure a consistent ionization state.
-
Use End-Capped Columns: Select columns that are "end-capped" to minimize the available free silanol groups that cause secondary interactions.[1]
-
Reduce Sample Concentration: To check for overload, dilute your sample 10-fold and reinject. If the peak shape improves, the initial concentration was too high.[5]
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[6]
-
Clean the Column: If contamination is suspected, flush the column with a strong solvent (e.g., reverse the column and flush with 100% acetonitrile (B52724), if the manufacturer allows). Replace the guard column if one is in use.[2]
-
Question 2: What causes my this compound peak to split into two or more peaks?
Answer: Split peaks suggest that a single compound is being detected as multiple, closely eluting peaks.[1]
-
Potential Causes:
-
Partially Blocked Frit/Column Inlet: A blockage can create two different flow paths for the sample entering the column, resulting in a split peak for all analytes.[7][8]
-
Column Void: A void or channel in the stationary phase packing material can disrupt the flow path and cause splitting.[7] This is often a result of pressure shocks or operating outside the column's recommended pH range.
-
Sample Solvent Incompatibility: Injecting a sample in a solvent much stronger than the mobile phase can cause the peak to split, especially for early-eluting peaks.
-
Co-elution: The split peak may actually be two distinct, unresolved compounds.[7] this compound samples could contain impurities or related modified nucleosides that elute very closely.[9]
-
-
Solutions:
-
Confirm Co-elution: Inject a much smaller volume of your sample. If the split peak resolves into two more distinct peaks, it is likely a co-elution issue that requires method optimization.[7]
-
Change Sample Solvent: Prepare the sample in the mobile phase to ensure compatibility.
-
Inspect and Clean Hardware: If all peaks are splitting, remove the guard column and re-run. If the problem persists, the analytical column's inlet frit may be blocked. Try back-flushing the column or replace it if the problem is not resolved.
-
Replace Column: If a column void is suspected, the column usually needs to be replaced.[7][8]
-
Question 3: How can I resolve my this compound peak from a co-eluting impurity?
Answer: Co-elution occurs when two or more compounds exit the column at the same time, making accurate quantification impossible.[10][11] Achieving baseline resolution (Rs > 1.5) is the goal.[6]
-
Strategies for Improving Resolution:
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase retention time and can improve the separation between closely eluting peaks.[10][12]
-
Change Organic Solvent: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter the selectivity of the separation because they interact differently with the analyte and stationary phase.[6][11]
-
Optimize Temperature: Increasing column temperature generally decreases retention time but can also increase column efficiency and change peak spacing, sometimes improving resolution.[12][13]
-
Modify the Gradient: If using a gradient, make the slope shallower in the region where the peaks of interest are eluting. This gives more time for the peaks to separate.[6]
-
Change Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase is a powerful way to alter selectivity.[12] For a polar compound like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be an alternative to a standard C18 column.[14][15]
-
Table 1: Effect of Mobile Phase Composition on this compound Retention and Resolution
| % Acetonitrile (ACN) | This compound Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| 40% | 3.5 | 3.7 | 0.8 (Co-eluting) |
| 35% | 4.8 | 5.2 | 1.3 (Partial Separation) |
| 30% | 6.5 | 7.2 | 1.8 (Baseline Separation) |
| 25% | 9.2 | 10.5 | 2.5 (Good Separation) |
| Note: Data is illustrative. A lower percentage of organic solvent increases retention and can improve resolution. |
Question 4: Why is the retention time for my this compound peak drifting?
Answer: Retention time (RT) drift, where the RT for an analyte changes consistently over a series of injections, can be caused by several factors related to the column, mobile phase, or pump.[2][16]
-
Potential Causes:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase. This can take a significant amount of time, especially if the mobile phase contains additives like ion-pairing reagents.[16][17]
-
Mobile Phase Composition Change: The mobile phase composition can change over time due to the evaporation of a more volatile component.[18] It can also be caused by improper mixing if using an online gradient mixer.[2]
-
Column Temperature Fluctuations: Inconsistent column temperature will lead to shifting retention times. Using a column oven is essential for reproducibility.[2][17]
-
Flow Rate Instability: Leaks in the system or issues with pump seals can cause the flow rate to fluctuate, directly impacting retention times.[16][17] If the RT for all peaks changes by a constant ratio, a flow rate issue is likely.[19]
-
Column Contamination: Buildup of strongly retained compounds from the sample matrix can slowly change the stationary phase chemistry, causing RT drift.[16]
-
-
Solutions:
-
Ensure Proper Equilibration: Before starting a sequence, flush the column with at least 10-20 column volumes of the mobile phase.[16]
-
Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped to prevent evaporation.[2] Always degas the mobile phase to prevent air bubbles in the pump.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.[2]
-
Check for Leaks and Service the Pump: Systematically check all fittings for leaks. If the pressure is unstable, the pump seals may need to be replaced.[2]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained contaminants, extending its life and improving reproducibility.
-
Diagrams
Troubleshooting Workflow for Ambiguous Peaks
Caption: A logical workflow for diagnosing and resolving common HPLC peak shape issues.
Relationship Between HPLC Parameters and Chromatogram Issues
Caption: Key HPLC parameters and their influence on common chromatographic problems.
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound Analysis
This protocol provides a starting point for the reversed-phase analysis of this compound. Optimization will likely be required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Ammonium (B1175870) Acetate, pH adjusted to 5.4.[20]
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm.[20]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B
-
25-27 min: Linear gradient from 50% to 95% B
-
27-30 min: Hold at 95% B (column wash)
-
30-32 min: Return to 5% B
-
32-40 min: Re-equilibration at 5% B
-
-
Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase (95% A, 5% B). Filter through a 0.22 µm syringe filter before injection.[21]
Protocol 2: Sample Stability and Forced Degradation Study
This protocol is used to assess the stability of this compound and determine if ambiguous peaks are degradation products. It should be performed according to ICH guidelines.[22][23]
-
Objective: To investigate the degradation pathways of this compound under stress conditions.[22]
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in purified water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Heat at 60°C for 4 hours.
-
Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[22]
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours, then dissolve for analysis.[22]
-
Photostability: Expose the solid powder to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[22]
-
-
Analysis:
-
After exposure, neutralize the acidic and basic samples before dilution.
-
Analyze an unstressed control sample and all stressed samples using the baseline HPLC method (Protocol 1).
-
Compare the chromatograms. The appearance of new peaks or a decrease in the main this compound peak area in the stressed samples indicates degradation. This helps confirm if ambiguous peaks in routine runs are related to sample instability.
-
Frequently Asked Questions (FAQs)
Q: What type of HPLC column is best for this compound? A: A C18 column is the most common starting point for modified nucleoside analysis in reversed-phase mode.[4] However, because this compound is quite polar, a column designed for use with highly aqueous mobile phases ("Aqueous C18") may provide better results.[6] For challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides strong retention for polar compounds.[15][21]
Q: How critical is mobile phase pH for this compound analysis? A: It is extremely critical. This compound has ionizable amine groups, and its charge state is dependent on pH. Small shifts in mobile phase pH can significantly alter its retention time and peak shape.[4][24] Using a buffer (e.g., ammonium acetate, potassium phosphate) is essential to control the pH and ensure reproducible results.[1][25]
Q: My lab prepares mobile phase in large batches. Could this be a problem? A: Yes. Mobile phases, especially those containing a mixture of aqueous buffer and a volatile organic solvent like acetonitrile, can change composition over time due to evaporation.[18] This leads to retention time drift. It is best practice to prepare fresh mobile phase for each batch of analysis to ensure consistency.
Q: Can I use a mass spectrometer (MS) to help identify ambiguous peaks? A: Absolutely. An HPLC-MS system is a powerful tool for this purpose. If you see an ambiguous shoulder or a secondary peak, the mass spectrometer can provide the mass-to-charge ratio (m/z) of the compound(s) eluting at that time.[10][11] This can quickly confirm if the peak is an isomer of this compound, a known degradation product, or an unrelated impurity.
References
- 1. mastelf.com [mastelf.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. bio-works.com [bio-works.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. jocpr.com [jocpr.com]
- 15. HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+ | SIELC Technologies [sielc.com]
- 16. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 17. uhplcs.com [uhplcs.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. protocols.io [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 25. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Low-Abundance Lysidine-Modified tRNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lysidine-modified tRNA (tRNA-Ile2-LAU). Given its low cellular abundance and the unique chemical nature of the this compound modification, its study presents several challenges. This guide offers practical solutions and detailed protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is this compound-modified tRNA and why is it important?
A1: this compound (L) is a post-transcriptional modification of the cytidine (B196190) at the wobble position (C34) of the isoleucine tRNA that recognizes the AUA codon (tRNA-Ile2). This modification, catalyzed by the enzyme tRNA(Ile)-lysidine synthetase (TilS), is crucial in most bacteria for two main reasons:
-
Codon Specificity: It enables the tRNA to correctly read the AUA codon as isoleucine. Without this modification, the tRNA would recognize the AUG codon, which codes for methionine, leading to errors in protein synthesis.[1][2]
-
Aminoacylation Identity: The this compound modification is a key identity element for isoleucyl-tRNA synthetase (IleRS), ensuring that the tRNA is charged with the correct amino acid, isoleucine.[3]
The TilS enzyme and the this compound modification are generally essential for bacterial viability, making them potential targets for novel antimicrobial drugs.[1][2]
Q2: Why is this compound-modified tRNA considered to be of low abundance?
A2: The low abundance of this compound-modified tRNA is primarily due to two factors:
-
Rare Codon Usage: The AUA codon is one of the least frequently used codons in many bacterial genomes. Consequently, the corresponding tRNA-Ile2 is maintained at a lower cellular concentration compared to tRNAs for more common codons.
-
Single Gene Encoding: In many bacteria, there is only a single gene encoding the tRNA-Ile2 isoacceptor, further limiting its expression level.
This low abundance presents significant challenges for its detection and quantification.
Q3: What are the main challenges in studying this compound-modified tRNA?
A3: Researchers face several key challenges:
-
Low Cellular Concentration: Makes it difficult to detect and quantify using standard molecular biology techniques.
-
Chemical Lability: The this compound modification can be sensitive to certain chemical treatments and pH conditions, potentially leading to its degradation during sample preparation.
-
Interference with Standard Techniques: The modification can interfere with reverse transcription, leading to inaccuracies in tRNA sequencing data.
-
Lack of Specific Enrichment Methods: Efficiently isolating tRNA-Ile2-LAU from the total tRNA pool is challenging.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound-modified tRNA.
Low or No Signal in Northern Blotting
| Problem | Possible Cause | Recommended Solution |
| No detectable signal for tRNA-Ile2-LAU | Insufficient amount of total RNA loaded. | Increase the amount of total RNA loaded on the gel (up to 30 µg). |
| Low specific activity of the probe. | Use a freshly labeled probe with high specific activity. Consider using multiple probes targeting different regions of the tRNA. | |
| Inefficient transfer of small RNAs. | Optimize transfer conditions. Use a nylon membrane specifically designed for nucleic acid transfer and ensure good contact between the gel and the membrane. A weak base transfer buffer can improve the transfer of large RNAs, but for tRNAs, standard buffers should be sufficient with optimized time.[4] | |
| Degradation of the this compound modification. | Avoid harsh chemical treatments during RNA isolation and handling. Maintain a neutral to slightly acidic pH. | |
| High background noise | Non-specific probe hybridization. | Increase the stringency of the hybridization and washing steps. Optimize the hybridization temperature based on the probe's melting temperature (Tm).[5] |
| Contaminated reagents or equipment. | Use RNase-free reagents and certified nuclease-free labware. | |
| Smearing of bands | RNA degradation. | Ensure the integrity of your RNA samples using a Bioanalyzer or equivalent before proceeding. Use fresh, high-quality reagents for gel electrophoresis. |
Inaccurate Quantification in tRNA-Sequencing
| Problem | Possible Cause | Recommended Solution | | :--- | :--- | | Low read counts for tRNA-Ile2-LAU | Reverse transcriptase stalling at the this compound modification. | Use a reverse transcriptase with higher processivity and reduced sensitivity to RNA modifications, such as TGIRT (Thermostable Group II Intron Reverse Transcriptase).[6] | | | Biased library preparation. | Employ specialized tRNA-seq library preparation kits that are optimized for modified and structured RNAs. Consider demethylation treatment with enzymes like AlkB to remove modifications that block reverse transcription, though this may not be effective for this compound. | | Misincorporation or deletions at the this compound position | The this compound modification interfering with base calling. | Utilize bioinformatics tools specifically designed for analyzing modified tRNA sequencing data. Compare results with and without demethylation treatment to identify modification-induced artifacts. | | Inaccurate quantification of tRNA-Ile2-LAU abundance | PCR amplification bias. | Use a library preparation method that incorporates unique molecular identifiers (UMIs) to correct for PCR duplicates and improve quantification accuracy. |
Issues with Mass Spectrometry Analysis
| Problem | Possible Cause | Recommended Solution | | :--- | :--- | | Degradation of this compound during sample preparation | Chemical instability of the this compound modification. | Optimize digestion conditions to be as mild as possible. Avoid high temperatures and extreme pH. Use enzymatic digestion with nucleases that are active under gentle conditions. | | Low signal intensity for this compound | Low abundance in the total tRNA sample. | Enrich for tRNA-Ile2 prior to digestion and MS analysis. This can be attempted using custom-designed biotinylated probes and streptavidin beads. | | Difficulty in identifying the this compound peak | Co-elution with other nucleosides or contaminants. | Optimize the liquid chromatography separation method. Use a high-resolution mass spectrometer for accurate mass determination. | | Inaccurate quantification | Lack of a stable isotope-labeled internal standard for this compound. | While a specific standard for this compound may not be commercially available, relative quantification can be performed by normalizing to the abundance of canonical nucleosides. |
Quantitative Data
The abundance of this compound-modified tRNA is directly related to the usage of the AUA codon. Below is a summary of AUA codon frequency in several bacterial species, which serves as an indicator of the demand for tRNA-Ile2-LAU.
| Bacterial Species | AUA Codon Frequency (per 1000 codons) | Reference |
| Burkholderia cenocepacia | 0.6 | [7] |
| Escherichia coli | 4.9 | [7] |
| Borrelia burgdorferi | 39 | [7] |
The relative abundance of the this compound modification itself has been quantified in some bacteria using mass spectrometry.
| Bacterial Species | Relative Abundance of this compound | Method | Reference |
| Escherichia coli | Normalized area value relative to canonical nucleosides | QQQ LC-MS | [8] |
| Vibrio cholerae | Normalized area value relative to canonical nucleosides | QQQ LC-MS | [8] |
Experimental Protocols
Protocol 1: Northern Blotting for Low-Abundance this compound-Modified tRNA
This protocol is adapted for the specific detection of tRNA-Ile2-LAU.
Materials:
-
Total RNA sample
-
15% TBE-Urea precast gels
-
0.5X TBE buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization oven
-
Biotinylated DNA probe specific for tRNA-Ile2-LAU
-
Chemiluminescent nucleic acid detection kit
-
Blocking buffer
-
Wash buffers (low and high stringency)
Procedure:
-
RNA Sample Preparation:
-
Quantify total RNA using a spectrophotometer.
-
For each sample, mix 10-30 µg of total RNA with an equal volume of 2X RNA loading dye.
-
Denature the RNA samples by heating at 70°C for 10 minutes, then immediately place on ice.
-
-
Gel Electrophoresis:
-
Pre-run the 15% TBE-Urea gel in 0.5X TBE buffer for 30 minutes at 100V.
-
Load the denatured RNA samples into the wells.
-
Run the gel at 100-150V until the bromophenol blue dye front reaches the bottom of the gel.
-
-
RNA Transfer:
-
Perform a semi-dry transfer to a nylon membrane at 200mA for 1 hour using 0.5X TBE buffer.
-
After transfer, mark the well positions on the membrane with a pencil.
-
UV-crosslink the RNA to the membrane according to the manufacturer's instructions.
-
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization tube with hybridization buffer for 1 hour at 42°C.
-
Add the biotinylated DNA probe (final concentration of 10-100 pM) to fresh hybridization buffer and incubate overnight at 42°C with rotation.
-
-
Washing and Detection:
-
Wash the membrane twice with a low-stringency wash buffer for 15 minutes each at room temperature.
-
Wash the membrane twice with a high-stringency wash buffer for 15 minutes each at 42°C.
-
Proceed with the chemiluminescent detection protocol according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence imager.
-
Protocol 2: Mass Spectrometry for this compound Quantification
This protocol provides a general workflow for the relative quantification of this compound from total tRNA.
Materials:
-
Purified total tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Liquid chromatograph coupled to a triple quadrupole (QQQ) or high-resolution mass spectrometer.
Procedure:
-
tRNA Digestion:
-
In a microcentrifuge tube, dissolve 1-5 µg of total tRNA in 20 µL of water.
-
Add 2.5 µL of 100 mM ammonium acetate (pH 5.3) and 1 µL of Nuclease P1 (1 U/µL).
-
Incubate at 37°C for 2 hours.
-
Add 3 µL of 100 mM ammonium bicarbonate (pH 8.0) and 1 µL of BAP (1 U/µL).
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes and transfer the supernatant to a new tube.
-
-
LC-MS Analysis:
-
Inject 5-10 µL of the digested sample onto a C18 reverse-phase column.
-
Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides.
-
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for a QQQ instrument or in full scan mode for a high-resolution instrument.
-
The specific mass transition for this compound should be determined based on its chemical formula.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the four canonical nucleosides (A, C, G, U).
-
Calculate the relative abundance of this compound by normalizing its peak area to the sum of the peak areas of the canonical nucleosides.
-
Visualizations
Caption: this compound synthesis and its role in translation.
Caption: Troubleshooting workflow for this compound-modified tRNA experiments.
References
- 1. tRNA lysidinylation is essential for the minimal translation system found in the apicoplast of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRNAIle-lysidine synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Top Ten Northern Analysis Tips | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. nationalacademies.org [nationalacademies.org]
- 7. The bacterial tRNA-modifying enzyme tRNAIle this compound synthetase is genetically conserved but catalytically variable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Lysidine-Containing RNA
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the degradation of lysidine-containing RNA during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect RNA?
This compound is a modified nucleoside, a derivative of cytidine (B196190), where the C2 carbonyl group is replaced by the amino acid lysine.[1] It is primarily found at the wobble position (position 34) of the anticodon in bacterial and organellar transfer RNA specific for isoleucine (tRNAIle).[2][3] This modification is crucial for accurate protein synthesis as it alters codon specificity from recognizing AUG (methionine) to AUA (isoleucine).[2][4] The enzyme tRNAIle-lysidine synthetase (TilS) catalyzes the formation of this compound.[5][6] While generally stable under physiological conditions, this compound's stability can be affected by extreme pH and temperature variations.[7]
Q2: Are there specific degradation pathways for this compound-containing RNA?
Currently, there is limited direct evidence to suggest that this compound-containing RNA has unique degradation pathways compared to canonical RNA. However, the inherent chemical instability of RNA still poses a significant risk. The primary threats to RNA integrity are:
-
RNases: These ubiquitous enzymes rapidly degrade RNA. Contamination from skin, dust, and non-certified reagents is a major concern.[8]
-
Autocatalytic Cleavage: The 2'-hydroxyl group in the ribose sugar can attack the adjacent phosphodiester bond, leading to strand cleavage. This process is accelerated by heat and alkaline conditions.[8][9]
-
Extreme pH and Temperature: Both high temperatures and pH values outside of a neutral range can promote RNA hydrolysis.[7][9]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause mechanical shearing and degradation of RNA.[10][11]
Q3: What are the best practices for handling and storing this compound-containing RNA to minimize degradation?
The fundamental principles for handling any RNA apply to this compound-containing RNA. The key is to maintain an RNase-free environment and control physical conditions.
Experimental Workflow for Handling this compound-Containing RNA
Caption: General workflow for handling this compound-containing RNA to ensure integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| RNA degradation observed on a gel (smearing or loss of distinct bands). | RNase contamination. | - Always wear gloves and change them frequently.[8][12] - Use certified RNase-free tubes, tips, and reagents.[8] - Designate a specific workspace for RNA work and decontaminate it regularly with RNase-inactivating agents.[10][13] - Use RNase inhibitors in your reactions and storage buffers.[8][13] |
| Improper storage. | - Store RNA at -80°C for long-term storage.[8][11][12] - Aliquot RNA to avoid multiple freeze-thaw cycles.[10][11] - Store in an appropriate RNase-free buffer (e.g., TE buffer or sodium citrate).[9] | |
| High temperature during handling. | - Keep RNA samples on ice at all times during experiments.[8][10][12] | |
| Low yield of this compound-containing RNA after extraction or synthesis. | Degradation during the procedure. | - Work quickly and efficiently to minimize exposure to the environment.[10] - For tissue samples, immediately flash-freeze in liquid nitrogen or use a stabilization reagent like RNAlater™.[11] - Ensure all buffers and solutions are RNase-free. |
| Inefficient enzymatic synthesis of this compound. | - Verify the activity of the tRNAIle-lysidine synthetase (TilS) enzyme. - Ensure optimal concentrations of substrates (ATP and lysine) are used.[5] | |
| Inconsistent results in downstream applications (e.g., RT-qPCR, translation assays). | RNA degradation. | - Re-evaluate your entire RNA handling and storage protocol. - Run an integrity check on your RNA sample before each experiment. |
| Presence of inhibitors. | - Purify the RNA sample to remove any potential inhibitors from the extraction or synthesis process. |
Quantitative Data Summary
RNA Storage Conditions and Stability
| Storage Method | Temperature | Duration | Expected Stability | Reference(s) |
| RNase-free water or TE buffer | -20°C | Up to a few weeks | Good for short-term | [10][11] |
| RNase-free water or TE buffer | -80°C | Up to 1 year or more | Excellent for long-term | [8][11][12] |
| Ethanol precipitation | -20°C | Long-term | Good, but requires resuspension before use | [8] |
| RNAlater™ or similar stabilization reagent | Room Temperature | Limited periods | Excellent for sample collection and transport | [10][11] |
| Liquid Nitrogen | -196°C | Indefinite | Excellent for initial sample preservation | [11][13] |
Key Experimental Protocols
Protocol 1: Creating an RNase-Free Work Environment
-
Designate a Specific Area: If possible, dedicate a specific bench or area solely for RNA work to prevent cross-contamination.[10][12]
-
Surface Decontamination: Before starting, thoroughly clean your workbench, pipettes, and any other equipment with commercially available RNase-inactivating solutions (e.g., RNase-X™) followed by a wipe-down with 70% ethanol.[9]
-
Use Certified RNase-Free Consumables: Always use disposable plasticware such as pipette tips and microcentrifuge tubes that are certified RNase-free.[8][12]
-
Treat Non-Disposable Items:
-
Personal Protective Equipment (PPE): Always wear a clean lab coat and disposable, powder-free gloves. Change gloves frequently, especially after touching any surface that may not be RNase-free (e.g., door handles, computer keyboards).[8][9]
Protocol 2: Long-Term Storage of this compound-Containing RNA
-
Resuspension: After purification, resuspend the RNA pellet in an RNase-free buffer such as TE (Tris-EDTA) buffer or a citrate (B86180) buffer at a slightly acidic to neutral pH (pH 6.0-7.5).[9] Avoid storing RNA in water for long periods at temperatures above -70°C, as buffering agents can help minimize hydrolysis.[9]
-
Quantification: Determine the RNA concentration using a spectrophotometer or a fluorometric method.
-
Aliquoting: Divide the RNA sample into small, single-use aliquots. This is a critical step to avoid the damaging effects of repeated freeze-thaw cycles.[10][11]
-
Storage: For long-term storage, place the aliquots in a -80°C freezer.[8][11][12] Ensure tubes are properly labeled.
-
Retrieval: When you need to use a sample, retrieve one aliquot and keep it on ice. Avoid re-freezing any leftover RNA from that aliquot.
Signaling Pathways and Logical Relationships
Factors Leading to RNA Degradation
Caption: Key factors contributing to the degradation of RNA.
This compound Synthesis and its Role in Translation
Caption: The enzymatic synthesis of this compound by TilS and its effect on codon recognition.
References
- 1. This compound (nucleoside) - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Enzymatic conversion of cytidine to this compound in anticodon of bacterial isoleucyl-tRNA--an alternative way of RNA editing [umu.diva-portal.org]
- 4. tRNA lysidinylation is essential for the minimal translation system found in the apicoplast of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound (EVT-274253) | 534-26-9 [evitachem.com]
- 8. Working with RNA: Hints and Tips | Bioline | Meridian Bioscience [bioline.com]
- 9. biotium.com [biotium.com]
- 10. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 11. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. RNA Extraction, Handling, and Storage - Nordic Biosite [nordicbiosite.com]
- 13. lifescience.roche.com [lifescience.roche.com]
Technical Support Center: TilS Enzyme Purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during the purification of the tRNA-isoleucine lysidine synthetase (TilS) enzyme. While specific purification data for TilS is limited in public literature, this guide addresses common problems encountered during the purification of recombinant, thermostable enzymes, which are likely applicable to TilS.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the experimental workflow.
Problem 1: Low or No Yield of Purified TilS Enzyme
Question: After completing the purification protocol, the final yield of my TilS enzyme is significantly lower than expected, or I cannot detect any protein. What are the potential causes and how can I troubleshoot this?
Answer: Low protein yield is a frequent challenge in recombinant protein purification.[1] The issue can stem from various stages, including protein expression, cell lysis, and chromatography.[1][2][3] Below is a systematic guide to help identify and resolve the bottleneck in your workflow.
-
Suboptimal Protein Expression:
-
Verify Expression Conditions: Ensure optimal induction parameters (e.g., inducer concentration, temperature, and duration).[2] For thermostable proteins, expressing at a lower temperature (e.g., 15-25°C) for a longer period can sometimes improve soluble expression.
-
Codon Optimization: If the tilS gene is from a thermophilic organism and expressed in a mesophilic host like E. coli, ensure the codons have been optimized for the expression host to prevent translational stalls.
-
Plasmid Integrity: Sequence your expression vector to confirm the integrity of the gene, promoter, and any affinity tags.[2]
-
-
Inefficient Cell Lysis:
-
Incomplete Cell Disruption: Ensure your lysis method (e.g., sonication, French press) is sufficient to break open the cells. Inadequate lysis will result in a significant loss of your target protein.[1]
-
Optimize Lysis Buffer: The composition of the lysis buffer is critical. Ensure it is appropriate for your protein and lysis method.[1]
-
-
Protein Insolubility (Inclusion Bodies):
-
Solubility Check: After cell lysis, analyze both the soluble (supernatant) and insoluble (pellet) fractions by SDS-PAGE to determine if the TilS enzyme is being expressed in an insoluble form.[1]
-
Promote Soluble Expression: To increase the yield of soluble protein, you can try lowering the expression temperature, using a weaker promoter, or co-expressing with molecular chaperones.[4] Another strategy is to fuse the protein with a solubility-enhancing tag.[5]
-
-
Inefficient Affinity Chromatography:
-
Tag Accessibility: The affinity tag (e.g., His-tag) may be buried within the folded protein, preventing it from binding to the resin.[6] Purification under denaturing conditions can sometimes resolve this, followed by on-column refolding.
-
Binding/Elution Conditions: Optimize the pH and composition of your binding, wash, and elution buffers. For instance, high concentrations of imidazole (B134444) in the lysis and wash buffers can lead to premature elution of His-tagged proteins.[7]
-
Problem 2: Protein Aggregation and Precipitation During or After Purification
Question: My TilS enzyme appears to be aggregating or precipitating out of solution during purification or storage. How can I prevent this?
Answer: Protein aggregation is a common problem that can significantly impact yield and protein activity.[8] Aggregation can be caused by various factors, including hydrophobic interactions, incorrect buffer conditions, and protein concentration.[8][9]
-
Buffer Optimization:
-
pH and Ionic Strength: Determine the optimal pH and salt concentration for your protein's stability. The pH should ideally be at least one unit away from the protein's isoelectric point (pI).
-
Additives: Including certain additives in your buffers can help prevent aggregation.[5][10] Common stabilizing additives include:
-
Glycerol (B35011) (5-20%)
-
Arginine (0.5-1 M)
-
Non-denaturing detergents (e.g., Tween-20, CHAPS) at low concentrations.[10]
-
-
-
Temperature Control:
-
Cold Purification: Perform all purification steps at 4°C to minimize protein degradation and aggregation.[4]
-
Storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[10] The addition of a cryoprotectant like glycerol is often beneficial.[4]
-
-
Protein Concentration:
-
Maintain Low Concentration: High protein concentrations can promote aggregation.[10] If possible, work with lower protein concentrations throughout the purification process.
-
-
Reducing Agents:
-
If your protein contains cysteine residues, including a reducing agent like DTT or TCEP in your buffers can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is a key advantage of purifying a thermostable enzyme like TilS from a mesophilic host like E. coli?
A1: A significant advantage is the ability to use a heat precipitation step.[11] After cell lysis, the cell-free extract can be incubated at a high temperature (e.g., 70-80°C).[12] This denatures and precipitates a large portion of the host cell's mesophilic proteins, while the thermostable TilS enzyme remains in solution. This provides a highly effective initial purification step.[11][12]
Q2: My purified TilS enzyme is contaminated with host cell proteins. What are some strategies to improve purity?
A2: Contamination with host cell proteins is a common issue. Here are a few strategies to address this:
-
Additional Chromatography Steps: A single affinity chromatography step may not be sufficient. Consider adding subsequent purification steps like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to remove remaining contaminants.[13]
-
Optimize Wash Steps: During affinity chromatography, increase the stringency of your wash steps. This can be achieved by increasing the concentration of the competing agent (e.g., imidazole for His-tags) or altering the salt concentration or pH of the wash buffer.[6]
-
Heat Precipitation: As mentioned above, if you are expressing a thermostable protein like TilS in a mesophilic host, a heat treatment step is very effective at removing a large fraction of host proteins.[11]
Q3: What are the substrates and cofactors for the TilS enzyme, and should I include them in my purification buffers?
A3: The TilS enzyme catalyzes the formation of this compound on tRNAIle using L-lysine and ATP as substrates, with Mg2+ as a cofactor.[14][15] While not always necessary for purification, the inclusion of a substrate or cofactor can sometimes help to stabilize the enzyme in its native conformation and prevent aggregation. You could consider adding a low concentration of MgCl2 to your purification buffers.
Data Presentation
Table 1: Troubleshooting Summary for Low Protein Yield
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Low Expression | SDS-PAGE/Western blot of whole-cell lysate.[2] | Optimize induction conditions (temperature, inducer concentration).[2] Verify plasmid sequence. Use codon-optimized gene. |
| Inclusion Bodies | SDS-PAGE of soluble vs. insoluble fractions.[1] | Lower expression temperature.[4] Use solubility-enhancing tags.[5] Co-express with chaperones. |
| Inefficient Lysis | Microscopic examination of cell debris. | Increase sonication time/power or pressure for French press. Optimize lysis buffer.[1] |
| Poor Resin Binding | Analyze flow-through and wash fractions by SDS-PAGE. | Check for tag accessibility (consider denaturing purification).[6] Optimize binding buffer pH. |
| Premature Elution | Analyze wash fractions by SDS-PAGE. | Decrease stringency of wash buffer (e.g., lower imidazole concentration).[7] |
| Protein Degradation | Multiple bands on SDS-PAGE/Western blot. | Add protease inhibitors to lysis buffer.[1] Work at 4°C.[4] |
Table 2: Common Buffer Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action | Reference(s) |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity, stabilizes protein structure. | [7][10] |
| L-Arginine | 0.5-1 M | Suppresses protein aggregation. | [7] |
| Non-denaturing Detergents | Varies (e.g., 0.1% Tween-20) | Reduce hydrophobic interactions. | [10] |
| Reducing Agents (DTT, TCEP) | 1-5 mM | Prevent disulfide bond formation. | [10] |
| Salts (e.g., NaCl) | 150-500 mM | Modulate ionic interactions. | [10] |
Experimental Protocols
Protocol 1: Heat Precipitation for Purification of Thermostable TilS
This protocol is a general method for the initial purification of a thermostable protein expressed in E. coli.[11]
-
Cell Lysis: Resuspend the cell pellet from your expression culture in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 7.5).[11] Lyse the cells using an appropriate mechanical method (e.g., sonication, French press).
-
Clarification: Centrifuge the crude lysate at high speed (e.g., 43,000 x g) for 30 minutes at 4°C to pellet cell debris.[11]
-
Heat Treatment: Transfer the supernatant (cell-free extract) to a new tube. Incubate the extract in a water bath at 70-80°C for 15-30 minutes.[11] This will denature and precipitate the majority of the E. coli host proteins.
-
Removal of Precipitated Proteins: Centrifuge the heat-treated sample at high speed (e.g., 43,000 x g) for 30 minutes at 4°C to pellet the denatured proteins.[11]
-
Further Purification: The supernatant, which is now enriched with your thermostable TilS enzyme, can be taken forward for further purification steps, such as affinity or ion-exchange chromatography.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of a recombinant thermostable enzyme like TilS.
Caption: A decision tree for troubleshooting low yield in TilS enzyme purification.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. neb.com [neb.com]
- 4. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 5. biozoomer.com [biozoomer.com]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Optimising the recovery of recombinant thermostable proteins expressed in mesophilic hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avantorsciences.com [avantorsciences.com]
- 14. researchgate.net [researchgate.net]
- 15. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for TilS Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for in vitro activity assays of tRNA-isoleucine lysidine synthetase (TilS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for E. coli TilS activity?
A1: Escherichia coli TilS exhibits optimal enzymatic activity in an alkaline pH range of 8.5 to 9.5.[1] For standard assays, a pH of 8.5 is commonly used.[1]
Q2: What are the key components of a standard TilS assay buffer?
A2: A typical buffer for an E. coli TilS activity assay includes a buffering agent (e.g., TAPS or HEPES), a magnesium salt (e.g., MgCl2), a reducing agent (e.g., TCEP or DTT), and a protein stabilizer (e.g., Bovine Serum Albumin).
Q3: Why is magnesium essential for TilS activity?
A3: Magnesium ions are crucial cofactors for TilS.[2] They are required for the proper binding of ATP, a key substrate in the this compound formation reaction.
Q4: Can other divalent cations be used instead of magnesium?
A4: While magnesium is the most commonly used divalent cation, the effects of other cations like manganese (Mn2+) have not been extensively reported for TilS. It is advisable to start with magnesium and optimize its concentration.
Q5: What is the role of a reducing agent in the TilS assay buffer?
A5: Reducing agents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) help maintain the enzyme in an active state by preventing the oxidation of critical cysteine residues.
Troubleshooting Guide
Issue 1: Low or no TilS activity detected.
-
Question: My TilS enzyme shows very low or no activity in the assay. What are the potential causes related to the buffer conditions?
-
Answer:
-
Incorrect pH: Ensure the buffer pH is within the optimal alkaline range of 8.5-9.5 for E. coli TilS.[1] Prepare fresh buffer and verify the pH with a calibrated meter.
-
Suboptimal Component Concentrations: The concentrations of MgCl2, ATP, and lysine (B10760008) may not be optimal. Refer to the recommended concentrations in the provided experimental protocols and consider performing a titration for each component.
-
Enzyme Instability: The enzyme may be unstable in the assay buffer. The inclusion of a stabilizing agent like 0.1 mg/mL Bovine Serum Albumin (BSA) can help prevent denaturation and non-specific adsorption.
-
Missing Reducing Agent: The absence of a reducing agent like TCEP or DTT can lead to enzyme inactivation due to oxidation.
-
Issue 2: High background signal in the assay.
-
Question: I am observing a high background signal in my negative control wells (without enzyme or substrate). How can I reduce it?
-
Answer:
-
Contaminated Reagents: One or more of your buffer components might be contaminated. Prepare fresh solutions using high-purity reagents.
-
Non-enzymatic Reaction: The high background could be due to a non-enzymatic reaction between the substrates. Run controls with individual substrates to identify the source of the background signal.
-
Assay Detection System: If using a fluorescence or absorbance-based assay, the buffer itself might be contributing to the background. Test the buffer alone in the detection system.
-
Issue 3: Inconsistent results between replicates.
-
Question: My replicate measurements for TilS activity are highly variable. What buffer-related factors could be causing this?
-
Answer:
-
Inhomogeneous Buffer Mixture: Ensure all buffer components are thoroughly mixed before aliquoting into the assay wells.
-
Precipitation in the Buffer: The formation of precipitates, especially with magnesium salts, can lead to inconsistent results. Visually inspect the buffer for any cloudiness or precipitates. Prepare fresh buffer if necessary.
-
Pipetting Errors: While not directly a buffer issue, inconsistent pipetting of buffer components can lead to variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Data Presentation
Table 1: Recommended Buffer Components for TilS Activity Assays
| Component | E. coli TilS Assay Buffer | B. subtilis TilS Assay Buffer | Function |
| Buffer | 50 mM TAPS | 50 mM HEPES | Maintains pH |
| pH | 8.5 | 7.5 | Optimal for enzyme activity |
| Magnesium Salt | 3 mM MgCl₂ | 10 mM MgCl₂ | Essential cofactor for ATP binding |
| Reducing Agent | 0.5 mM TCEP | Not specified | Prevents enzyme oxidation |
| Stabilizer | 0.1 mg/ml BSA | Not specified | Prevents enzyme denaturation |
| Substrate | 100 µM ATP, 100 µM Lysine | 5 mM ATP | Reactants for this compound synthesis |
Experimental Protocols
Protocol 1: Standard In Vitro TilS Activity Assay
This protocol is adapted from a study on E. coli TilS.[1]
-
Prepare the TilS Assay Buffer:
-
50 mM TAPS, pH 8.5
-
3 mM MgCl₂
-
0.5 mM TCEP
-
0.1 mg/ml BSA
-
-
Prepare Substrate Solutions:
-
10 mM ATP stock solution in nuclease-free water.
-
10 mM L-Lysine stock solution in nuclease-free water.
-
In vitro transcribed tRNAIle2 substrate.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
TilS Assay Buffer (to a final volume of 50 µL)
-
ATP to a final concentration of 100 µM.
-
L-Lysine to a final concentration of 100 µM.
-
tRNAIle2 to a final concentration of 20 µM.
-
Purified TilS enzyme to a final concentration of 500 nM.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour. Note: The optimal temperature for TilS has not been definitively established and may require optimization.
-
-
Quench the Reaction:
-
Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.
-
-
Analysis:
-
Analyze the formation of this compound-modified tRNAIle2 by methods such as acid urea-polyacrylamide gel electrophoresis followed by Northern blotting, or by mass spectrometry.
-
Protocol 2: Optimizing Buffer Conditions for TilS Activity
-
pH Optimization:
-
Prepare a series of TilS assay buffers with pH values ranging from 7.0 to 10.0 in 0.5 unit increments (e.g., using HEPES for pH 7.0-8.0 and TAPS or CHES for pH 8.5-10.0).
-
Perform the standard TilS activity assay at each pH and measure the enzyme activity.
-
Plot the activity as a function of pH to determine the optimal pH.
-
-
Magnesium Concentration Optimization:
-
Using the optimal pH determined above, prepare a series of assay buffers with varying MgCl₂ concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Perform the standard TilS activity assay at each MgCl₂ concentration.
-
Plot the activity as a function of MgCl₂ concentration to determine the optimal concentration.
-
-
Temperature Optimization:
-
Using the optimized pH and MgCl₂ concentration, perform the standard TilS activity assay at a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C).
-
Plot the activity as a function of temperature to determine the optimal temperature.
-
-
Ionic Strength Optimization:
-
To assess the effect of ionic strength, prepare assay buffers with varying concentrations of a neutral salt like KCl or NaCl (e.g., 0, 50, 100, 150, 200 mM) while keeping other components at their optimal concentrations.
-
Perform the standard TilS activity assay at each salt concentration.
-
Plot the activity as a function of salt concentration to determine the optimal ionic strength.
-
Visualizations
Caption: The enzymatic reaction pathway of tRNA-isoleucine this compound synthetase (TilS).
Caption: A stepwise workflow for optimizing TilS activity assay buffer conditions.
References
Technical Support Center: Navigating the Nuances of TIM-3 Inhibitor Screening
Welcome to the Technical Support Center for T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) inhibitor screening. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on avoiding off-target effects and troubleshooting common issues encountered during the screening process. Here you will find detailed FAQs, troubleshooting guides, experimental protocols, and curated data to support your research and development efforts in this promising area of cancer immunotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TIM-3 inhibitors?
A1: TIM-3 is an immune checkpoint receptor expressed on various immune cells, including T-cells, natural killer (NK) cells, and dendritic cells.[1] When TIM-3 binds to its ligands, such as Galectin-9, it triggers inhibitory signals that suppress the activity of these immune cells.[2] This mechanism is often exploited by tumor cells to evade the immune system. TIM-3 inhibitors work by blocking the interaction between TIM-3 and its ligands, thereby releasing this "brake" on the immune system and restoring the anti-tumor immune response.[2]
Q2: What are the most common off-target effects to be aware of when screening for small molecule TIM-3 inhibitors?
A2: A significant challenge in the development of small molecule TIM-3 inhibitors is the potential for off-target effects, particularly on kinases. Due to the structural similarity in the ATP-binding sites of many kinases, inhibitors designed for one target can often bind to others, leading to unintended biological consequences.[3] While specific off-target profiles are inhibitor-dependent, it is crucial to screen compounds against a panel of kinases to identify any potential cross-reactivity.[4][5] Off-target effects can lead to toxicities or confound the interpretation of a compound's activity.[6]
Q3: How can I distinguish between on-target TIM-3 inhibition and off-target effects in my cellular assays?
A3: Distinguishing on-target from off-target effects is critical. A multi-pronged approach is recommended:
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of your hit compound. A clear SAR, where chemical modifications lead to predictable changes in TIM-3 inhibition, supports an on-target mechanism.
-
Use of Structurally Unrelated Inhibitors: Confirm your findings with a known, structurally different TIM-3 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpressing TIM-3 in your cell line might rescue the inhibitory effect of your compound, providing strong evidence for on-target activity.
-
Counter-Screening: Test your compound in a cell line that does not express TIM-3. Any activity observed in this cell line is likely due to off-target effects.
Q4: What are the key differences and considerations when choosing between a biochemical and a cell-based assay for primary screening?
A4: Both biochemical and cell-based assays have their advantages and are often used in a tiered screening approach.
| Assay Type | Advantages | Disadvantages | Best For |
| Biochemical (e.g., ELISA, HTRF) | High throughput, direct measure of target binding, easier to control variables. | Lacks physiological context, may not reflect cellular activity (e.g., permeability, metabolism). | Primary high-throughput screening (HTS) to identify direct binders. |
| Cell-Based (e.g., Reporter Assays) | More physiologically relevant, assesses compound activity in a cellular context (including permeability). | Lower throughput, more complex, results can be influenced by off-target effects on cellular pathways. | Secondary screening to confirm activity and assess cellular potency. |
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Biochemical Assays (ELISA/HTRF)
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Pipetting errors, improper mixing. | Ensure proper pipette calibration and technique. Gently mix plates after adding reagents. |
| Reagent degradation. | Prepare fresh reagents for each experiment. Avoid repeated freeze-thaw cycles of proteins and antibodies. | |
| Drifting IC50 Values Between Experiments | Inconsistent incubation times or temperatures. | Standardize all incubation steps. Use a temperature-controlled incubator. |
| Batch-to-batch variation in reagents. | Qualify new batches of reagents (e.g., proteins, antibodies) against a reference compound. | |
| High Background Signal in HTRF Assays | Autofluorescent compounds. | Test compound for autofluorescence at the assay wavelengths. |
| High reagent concentrations. | Titrate donor and acceptor concentrations to find the optimal signal-to-background ratio. | |
| Contaminated assay buffer or wells. | Use high-quality, low-binding plates and fresh, filtered assay buffers. |
Guide 2: Discrepancy Between Biochemical and Cell-Based Assay Results
| Issue | Potential Cause | Recommended Solution |
| Potent in Biochemical Assay, Inactive in Cell-Based Assay | Poor cell permeability. | Assess compound permeability using in silico models or experimental assays (e.g., PAMPA). |
| Compound is a substrate for efflux pumps. | Test in cell lines with and without efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein). | |
| Compound instability in cell culture media. | Assess compound stability in media over the time course of the assay using LC-MS. | |
| Active in Cell-Based Assay, Inactive in Biochemical Assay | Compound acts on a downstream signaling molecule, not directly on TIM-3. | Perform counter-screens against related pathway components. |
| Compound requires metabolic activation. | Test in the presence of liver microsomes or in cell lines with higher metabolic activity. |
Guide 3: Common Issues in Cell-Based Reporter Gene Assays
| Issue | Potential Cause | Recommended Solution |
| High Background Luciferase Activity | Mycoplasma contamination. | Regularly test cell lines for mycoplasma. |
| Over-confluent or unhealthy cells. | Ensure cells are seeded at the optimal density and are in a healthy, exponential growth phase.[7] | |
| Low Signal-to-Background Ratio | Suboptimal transfection efficiency (for transient assays). | Optimize transfection protocol and use a positive control to monitor efficiency. |
| Insufficient stimulation of the reporter pathway. | Titrate the concentration of the stimulating agent (e.g., ligand, antibody). | |
| Variable Results | Inconsistent cell passage number. | Use cells within a defined, low passage number range for all experiments.[7] |
Experimental Protocols
Protocol 1: TIM-3/Galectin-9 Binding ELISA
This protocol describes a solid-phase ELISA to screen for inhibitors of the TIM-3 and Galectin-9 interaction.
Materials:
-
Recombinant Human TIM-3 Protein
-
Recombinant Human Galectin-9 Protein (biotinylated)
-
96-well high-binding microplates
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Test compounds
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL recombinant human TIM-3 in PBS overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block the wells with 200 µL/well of Assay Buffer for 1 hour at room temperature.
-
Compound Incubation: Add 50 µL of test compounds at various concentrations (in Assay Buffer) to the wells. Add 50 µL of Assay Buffer with vehicle (e.g., DMSO) to control wells.
-
Ligand Binding: Add 50 µL of 0.5 µg/mL biotinylated Galectin-9 to all wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Detection: Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL/well of Wash Buffer.
-
Substrate Reaction: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Cell-Based TIM-3 Reporter Assay
This protocol utilizes a commercially available TIM-3 reporter cell line to measure the functional activity of TIM-3 inhibitors.
Materials:
-
TIM-3 Reporter Cell Line (e.g., expressing a luciferase reporter gene under the control of an NFAT response element)
-
Target cells expressing a TIM-3 ligand (or plate-bound ligand)
-
Cell Culture Medium
-
Test compounds
-
Luciferase detection reagent (e.g., Bright-Glo™)
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the TIM-3 reporter cells into a white, 96-well plate at a density of 1 x 10⁵ cells/well in 80 µL of culture medium.
-
Compound Addition: Add 10 µL of test compounds at various concentrations (in culture medium) to the wells. Add 10 µL of culture medium with vehicle to control wells.
-
Stimulation: Add 10 µL of the stimulating agent (e.g., target cells or plate-bound ligand) to the wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: Allow the plate to equilibrate to room temperature. Add 100 µL of luciferase detection reagent to each well.
-
Readout: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.
Protocol 3: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of a TIM-3 inhibitor against a panel of kinases.
Materials:
-
Kinase panel (recombinant kinases)
-
Appropriate kinase substrates
-
Kinase Assay Buffer
-
ATP
-
Test compound (TIM-3 inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the TIM-3 inhibitor in the appropriate buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the specific kinase, and the corresponding substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for any off-target kinases.
Data Presentation
The following tables summarize key quantitative data for representative TIM-3 inhibitors.
Table 1: In Vitro Potency of Selected TIM-3 Inhibitors
| Compound | Assay Type | Target | IC50 / EC50 (nM) | Reference |
| Sabatolimab (MBG453) | Cell-based | TIM-3 | ~1-10 | [8][9] |
| Cobolimab (TSR-022) | Cell-based | TIM-3 | ~5-20 | [9] |
| LY3321367 | Cell-based | TIM-3 | ~10-50 | [8] |
| ML-T7 | Biochemical | TIM-3 | ~300 | [6] |
| SMI402 | Biochemical | TIM-3 | ~500 | [10] |
Table 2: Selectivity Profile of a Hypothetical Small Molecule TIM-3 Inhibitor (Example Data)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| TIM-3 (On-Target) | 95% | 50 |
| LCK | 85% | 250 |
| SRC | 70% | 800 |
| FYN | 65% | 1200 |
| BTK | 40% | >5000 |
| EGFR | 15% | >10000 |
| ABL1 | 10% | >10000 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. TIM3 Inhibitors Drug Clinical Trials & Market Opportunity Insights Report 2022-2028 - ResearchAndMarkets.com [businesswire.com]
- 10. Identification of a novel small-molecule inhibitor targeting TIM-3 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Intricacies of tRNA Sequencing for Lysidine Identification: A Technical Support Center
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the complex field of tRNA sequencing, with a specific focus on the identification of the modified nucleoside lysidine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with sequencing this unique modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its identification important?
This compound (k²C) is a modified cytidine (B196190) found at the wobble position (position 34) of the anticodon in bacterial and some organellar isoleucine tRNAs (tRNAIle). This modification is crucial for accurate protein synthesis as it changes the codon recognition specificity of the tRNA from recognizing the methionine codon (AUG) to the isoleucine codon (AUA).[1][2][3] The enzyme responsible for this modification is tRNAIle-lysidine synthetase (TilS).[2][3] Identifying this compound is critical for understanding bacterial translation, antibiotic resistance mechanisms, and for the development of novel antimicrobial drugs targeting this essential pathway.
Q2: What are the main challenges in sequencing tRNA in general?
Sequencing tRNA is inherently challenging due to several factors:
-
Extensive Post-Transcriptional Modifications: tRNAs are heavily modified, and these modifications can interfere with reverse transcription, leading to pauses, stops, or misincorporations by the reverse transcriptase enzyme.[4][5]
-
Stable Secondary and Tertiary Structures: The highly structured nature of tRNA can hinder adapter ligation and reverse transcriptase processivity.[4][5]
-
Short Sequence Length: The small size of tRNAs (typically 70-90 nucleotides) requires specialized library preparation and data analysis approaches.
-
Sequence Similarity: High sequence similarity among different tRNA isoacceptors and isodecoders can make it difficult to assign sequencing reads to their correct tRNA of origin.[6]
Q3: What is the expected reverse transcription signature for this compound?
The specific reverse transcription (RT) signature of this compound is not as well-documented as some other modifications. However, based on its complex and bulky structure, it is expected to present a challenge to reverse transcriptase. This can manifest as either:
-
RT Stops: The polymerase may stall and dissociate at the position immediately preceding or at the this compound base, leading to truncated cDNA fragments.
-
Misincorporation: The reverse transcriptase may read through the modification but incorporate an incorrect nucleotide. The exact nature of the misincorporation can be dependent on the specific reverse transcriptase used.
Researchers should empirically determine the signature for their specific experimental conditions by sequencing a known this compound-containing tRNA.
Q4: Which sequencing methods are suitable for this compound identification?
While no single method is perfect, several approaches can be adapted for this compound identification:
-
Modification-induced Misincorporation tRNA Sequencing (mim-tRNAseq): This method is designed to promote read-through of modified bases, leading to misincorporations that can be identified computationally.[6][7]
-
Demethylase-assisted tRNA sequencing (DM-tRNA-seq): While focused on methylation, the principles of using a robust reverse transcriptase to overcome modifications can be applied.[4][5][8][9]
-
AlkB-facilitated RNA Methylation sequencing (ARM-Seq): Similar to DM-tRNA-seq, this method uses an enzyme to remove certain modifications to improve sequencing. While AlkB does not act on this compound, the overall workflow for analyzing modification-dependent read-through can be informative.[1][10][11]
Direct RNA sequencing technologies, such as Nanopore sequencing, offer the potential to directly identify this compound without the need for reverse transcription, though data analysis pipelines for this specific modification are still under development.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during tRNA sequencing for this compound identification.
Problem 1: Low Library Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor RNA Quality | Assess RNA integrity using a Bioanalyzer. A high RIN (RNA Integrity Number) is crucial. If RNA is degraded, re-extract with care to minimize RNase contamination.[13][14] |
| Inefficient Adapter Ligation | Optimize the ligation reaction by adjusting the adapter-to-insert ratio. The stable structure of tRNA can hinder ligation; consider a brief denaturation step before ligation. |
| Loss of Material During Clean-up | tRNA is small and can be lost during bead-based clean-up steps. Ensure the correct bead-to-sample ratio and follow the manufacturer's protocol precisely. Consider using a column-based purification method designed for small RNAs.[15] |
| Suboptimal Reverse Transcription | Use a reverse transcriptase known for high processivity and the ability to read through modified bases. Optimize the reaction temperature to help denature tRNA secondary structures.[13] |
Problem 2: Presence of Adapter Dimers
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excessive Adapter Concentration | Titrate the adapter concentration to find the optimal ratio for your input RNA amount.[16] |
| Low Input RNA Amount | Low input can favor adapter-dimer formation. If possible, increase the starting amount of tRNA.[17] |
| Inefficient Size Selection | Perform a stringent size selection after library amplification using gel electrophoresis or a bead-based method to remove small fragments corresponding to adapter dimers.[16] |
| Chemically Modified Adapters | Consider using commercially available adapters with chemical modifications that prevent self-ligation.[15][18] |
Problem 3: Difficulty in Identifying the this compound Signature
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Read Coverage | Increase sequencing depth to ensure sufficient reads for the tRNA of interest. |
| Inappropriate Data Analysis Pipeline | Use alignment software that is tolerant of mismatches and can handle short reads, such as Bowtie2 with sensitive parameters.[6] Employ specialized tRNA-seq analysis tools that are designed to call modifications based on misincorporation and stop rates.[7][19][20][21] |
| Variable RT Signature | The signature can be dependent on the reverse transcriptase used. If possible, test different reverse transcriptases to see which gives a more consistent and identifiable signal for this compound. |
| Lack of a Control | Sequence an in vitro transcribed tRNA of the same sequence (which will lack this compound) alongside your experimental sample. Comparing the two datasets will help to pinpoint the modification-specific signature. |
Quantitative Data Summary
The efficiency of different library preparation kits for small RNA sequencing can vary. While data specific to this compound-containing tRNA is limited, the following table summarizes a general comparison of key metrics for different library preparation approaches.
| Library Preparation Kit/Method | Typical Input RNA | Adapter-Dimer Formation | Reported Strengths |
| NEBNext® Small RNA Library Prep | 10 ng - 1 µg total RNA | Can be an issue, requires careful optimization | Well-established protocol. |
| SMARTer Stranded Total RNA-Seq Kit | 100 pg - 100 ng total RNA | Lower, due to workflow design | Good for low-input samples. |
| TruSeq Small RNA Library Prep | 1 µg total RNA | Prone to dimers, often requires gel-based size selection | Widely used, generates high-quality data. |
| NEXTflex Small RNA-Seq Kit v3 | 1 ng - 1 µg total RNA | Reduced, due to modified adapters | Reduced ligation bias. |
Note: The performance of these kits can be highly dependent on the specific RNA sample and experimental conditions.
Experimental Protocols
Protocol 1: General tRNA-Enriched Small RNA Library Preparation
This protocol provides a general workflow for preparing a tRNA-enriched small RNA library for sequencing.
-
Total RNA Isolation: Isolate total RNA from your samples using a TRIzol-based method or a commercial kit. Ensure high quality and purity.
-
tRNA Enrichment (Optional but Recommended): Enrich for tRNAs using a method such as size selection on a denaturing polyacrylamide gel or a commercial tRNA isolation kit.
-
3' Adapter Ligation: Ligate a 3' adapter to the tRNA molecules. This reaction typically uses a truncated T4 RNA Ligase 2.
-
5' Adapter Ligation: Ligate a 5' adapter to the 3'-adenylated tRNA. This step uses T4 RNA Ligase 1.
-
Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adapter. Use a processive reverse transcriptase.
-
PCR Amplification: Amplify the cDNA library using primers that anneal to the adapter sequences. Use a minimal number of PCR cycles to avoid amplification bias.
-
Library Purification and Size Selection: Purify the amplified library and select for the desired fragment size (tRNA + adapters) using either gel extraction or a bead-based method.
-
Quality Control and Quantification: Assess the library quality and concentration using a Bioanalyzer and qPCR before sequencing.
Protocol 2: Conceptual Workflow for DM-tRNA-seq (Demethylase-assisted tRNA sequencing)
This method is particularly useful for overcoming RT stops caused by certain methylations. While this compound is not a methylation, the use of a highly processive reverse transcriptase in this protocol is advantageous.
-
tRNA Isolation: Isolate total RNA and enrich for tRNA as described above.
-
Demethylation (Optional, for methylated RNAs): Treat the RNA with a demethylase enzyme like AlkB to remove methyl groups that can block reverse transcription.
-
Reverse Transcription with Template Switching: Use a highly processive and thermostable group II intron reverse transcriptase (TGIRT) for first-strand cDNA synthesis. The TGIRT enzyme has template-switching activity, which allows for the addition of a second adapter sequence without a ligation step.
-
PCR Amplification: Amplify the cDNA library.
-
Library Purification and Sequencing: Purify the library and proceed with high-throughput sequencing.
Visualizations
This compound Synthesis Pathway
The following diagram illustrates the enzymatic synthesis of this compound from cytidine on the tRNA molecule, catalyzed by tRNAIle-lysidine synthetase (TilS).
General tRNA Sequencing Workflow
This diagram outlines the key steps in a typical tRNA sequencing experiment, from sample preparation to data analysis.
Troubleshooting Logic for Low Library Yield
This diagram provides a logical flow for troubleshooting low library yield in tRNA sequencing experiments.
References
- 1. High-Throughput Small RNA Sequencing Enhanced by AlkB-Facilitated RNA de-Methylation (ARM-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRNAIle-lysidine synthase - Wikipedia [en.wikipedia.org]
- 4. Efficient and quantitative high-throughput transfer RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benchmarking tRNA-Seq quantification approaches by realistic tRNA-Seq data simulation identifies two novel approaches with higher accuracy [elifesciences.org]
- 7. GitHub - merenlab/tRNA-seq-tools [github.com]
- 8. scribd.com [scribd.com]
- 9. Efficient and quantitative high-throughput tRNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ARM-seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments | Springer Nature Experiments [experiments.springernature.com]
- 11. ARM-Seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of library preparation methods reveals their impact on interpretation of metatranscriptomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Small RNA Library Preparation Method for Next-Generation Sequencing Using Chemical Modifications to Prevent Adapter Dimer Formation | PLOS One [journals.plos.org]
- 16. Addressing Bias in Small RNA Library Preparation for Sequencing: A New Protocol Recovers MicroRNAs that Evade Capture by Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. knowledge.illumina.com [knowledge.illumina.com]
- 18. tebubio.com [tebubio.com]
- 19. GitHub - dolphinnext/trnaseq [github.com]
- 20. GitHub - yuruwang26/tRNA_seq_scripts: scripts for analyzing data of tRNA-seq [github.com]
- 21. GitHub - UCSC-LoweLab/tRAX: tRNA Analysis of eXpression [github.com]
Technical Support Center: Enhancing the Resolution of Lysidine in tRNA Sequencing Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and analysis of lysidine (k²C), a critical modification in bacterial tRNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in tRNA sequencing?
A1: this compound (k²C) is a modified cytidine, containing a lysine (B10760008) moiety, typically found at the wobble position (position 34) of the bacterial tRNAIle anticodon.[1][2] This modification is crucial for translational fidelity, as it changes the codon specificity from recognizing the methionine codon (AUG) to the isoleucine codon (AUA).[2][3][4] Its accurate detection in tRNA sequencing is essential for understanding bacterial translation mechanisms and for the development of novel antibiotics targeting tRNA modification enzymes like tRNAIle-lysidine synthetase (TilS).[1][2][5]
Q2: What are the main challenges in sequencing this compound-modified tRNA?
A2: The primary challenges stem from the inherent properties of tRNA and the nature of the this compound modification itself:
-
High Degree of Modification: tRNAs are the most heavily modified RNA species, which can interfere with reverse transcriptase (RT) activity, leading to truncated reads or misincorporations.[6][7][8][9]
-
Stable Structure: The highly structured nature of tRNA can impede adapter ligation and reverse transcription efficiency.[7][8][9]
-
Short Length: The short length of tRNAs (76-90 nucleotides) makes alignment to reference genomes challenging, especially with high error rates from modifications.[7][8]
-
This compound-Specific Issues: this compound can be misread by reverse transcriptase, complicating its distinction from an unmodified cytosine or other modifications in standard sequencing data.[10]
Q3: Which sequencing methods are recommended for detecting this compound?
A3: While standard RNA-seq methods are often blind to such modifications, specialized techniques are required.[6]
-
Methods based on chemical cleavage , such as AlkAniline-Seq, can provide single-nucleotide resolution for certain modifications by inducing cleavage at the modified site, creating a unique signature.[11][12][13][14][15] While AlkAniline-Seq is primarily designed for m⁷G and m³C, the principle of using chemical reactivity to map modifications is relevant. This compound's chemical properties can be exploited for specific cleavage patterns.[10]
-
Direct RNA sequencing technologies , like Oxford Nanopore, offer a promising alternative as they sequence native RNA molecules without a reverse transcription step.[16][17] This allows for the detection of modifications based on alterations in the ionic current signal as the RNA strand passes through the nanopore.[16][17] However, data analysis can be complex due to the influence of neighboring modifications on the signal.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at enhancing this compound resolution.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Low yield of tRNA reads in my sequencing data. | 1. Inefficient Adapter Ligation: The stable structure of tRNA can hinder the ligation of sequencing adapters. 2. Poor Reverse Transcriptase Processivity: Extensive modifications on tRNA can cause the RT enzyme to stall or dissociate.[6] 3. Suboptimal Sequencing Settings: Default settings on some platforms (e.g., Nanopore) may discard short tRNA reads.[16] | 1. Optimize Ligation: Increase ligation incubation time (e.g., overnight) and consider the use of additives like PEG8000 to improve efficiency.[18] 2. Use Specialized Enzymes: Employ highly processive reverse transcriptases (e.g., TGIRT, MarathonRT) that are less inhibited by RNA structure and modifications.[18] 3. Adjust Analysis Parameters: For Nanopore sequencing, re-process the raw current intensity data to recover discarded tRNA reads.[16] |
| I cannot distinguish this compound from unmodified cytosine in my data. | 1. Method Lacks Specificity: Standard RNA-seq methods that rely on reverse transcription often erase modification information.[6] 2. Insufficient Read Depth: Low coverage at the specific tRNA anticodon position makes it difficult to confidently call a modification. | 1. Employ a Modification-Specific Protocol: Use a method that relies on chemical treatment to induce a specific signal (e.g., cleavage or misincorporation) at the this compound position. 2. Use Direct RNA Sequencing: Nanopore sequencing can detect modifications by analyzing deviations in the electrical current signal.[17] This requires specialized data analysis workflows to interpret the signals correctly. |
| High number of misaligned or unmapped tRNA reads. | 1. Inappropriate Alignment Strategy: Global alignment algorithms are often unsuitable for short, highly modified tRNA reads.[7][8] 2. High Misincorporation Rate: Modifications cause mismatches relative to the reference sequence, leading to alignment failure with stringent parameters.[6] | 1. Use Local Alignment: Employ local alignment tools (e.g., Bowtie2 with sensitive parameters) that can handle short reads with mismatches.[7][9] 2. Implement Hierarchical Mapping: First, map reads to a comprehensive tRNA database with higher mismatch tolerance, then refine the alignments.[18] |
| Sequencing results are not reproducible across replicates. | 1. Variability in Library Preparation: Inconsistent enzymatic steps (ligation, RT) or chemical treatments can introduce bias. 2. Inconsistent Quantification: How multi-mapped reads are handled can significantly affect quantification.[9] | 1. Standardize Protocols: Ensure consistent reaction conditions, enzyme lots, and incubation times for all samples. 2. Use a Consistent Bioinformatics Pipeline: Apply the same alignment and quantification strategy across all replicates. Consider using tools like tRNAnalysis for a robust workflow.[19][20] For multi-mapped reads, fractional assignment is often more accurate than discarding them.[9] |
Experimental Protocols
Conceptual Protocol: this compound Detection via Chemical Treatment and High-Throughput Sequencing
This protocol is a conceptual workflow based on the principles of methods like AlkAniline-Seq, adapted for the specific detection of this compound. The key principle is to exploit the chemical reactivity of the this compound modification to induce a specific cleavage event, which is then detected by sequencing.
-
Total RNA Isolation: Isolate total RNA from the bacterial strain of interest using a standard protocol (e.g., Trizol extraction) that preserves small RNAs.
-
tRNA Enrichment: Enrich for tRNA from the total RNA pool using size selection (e.g., PAGE gel) or a dedicated tRNA enrichment kit.
-
Chemical Treatment for this compound Cleavage:
-
Alkaline Hydrolysis: Lightly fragment the tRNA population under alkaline conditions. This step also prepares the RNA for subsequent reactions.
-
This compound-Specific Reaction: Treat the fragmented RNA with a chemical agent that reacts specifically with the this compound moiety to create an abasic site.
-
Aniline (B41778) Cleavage: Treat the RNA with aniline, which will cleave the phosphodiester backbone at the newly formed abasic site. This generates a unique 5'-phosphate at the nucleotide immediately following the original this compound position (N+1).[11]
-
-
Library Preparation for Sequencing:
-
3' Adapter Ligation: Ligate a sequencing adapter to the 3'-hydroxyl ends of all RNA fragments.
-
5' Adapter Ligation: This is the key enrichment step. Ligate the 5' sequencing adapter. This ligation is highly specific to the fragments bearing the 5'-phosphate generated by the aniline cleavage, thus positively selecting for fragments that originated from a this compound site.[11][12][15]
-
Reverse Transcription: Synthesize cDNA from the adapter-ligated RNA fragments using a highly processive reverse transcriptase.
-
PCR Amplification: Amplify the cDNA library to generate sufficient material for sequencing.
-
-
High-Throughput Sequencing: Sequence the prepared library on an Illumina platform.
-
Data Analysis:
-
Adapter Trimming and Quality Control: Remove adapter sequences and filter for high-quality reads.
-
Alignment: Align the reads to a curated reference database of mature tRNA sequences.
-
This compound Site Identification: The location of the this compound modification is identified by mapping the 5' end of the sequencing reads. A pile-up of reads starting at a specific nucleotide (N+1) indicates the presence of this compound at the preceding position (N).
-
Visualizations
Logical Workflow for this compound Detection
Caption: High-level workflow for this compound detection.
Decision Tree for Troubleshooting tRNA Alignment
Caption: Troubleshooting low tRNA read alignment rates.
References
- 1. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modomics - A Database of RNA Modifications [genesilico.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanoporetech.com [nanoporetech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Benchmarking tRNA-Seq quantification approaches by realistic tRNA-Seq data simulation identifies two novel approaches with higher accuracy [elifesciences.org]
- 10. General Principles and Limitations for Detection of RNA Modifications by Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lafontainelab.com [lafontainelab.com]
- 12. [PDF] AlkAniline-Seq: Profiling of m7 G and m3 C RNA Modifications at Single Nucleotide Resolution. | Semantic Scholar [semanticscholar.org]
- 13. AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AlkAniline-Seq: Profiling of m7 G and m3 C RNA Modifications at Single Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [immaginabiotech.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Advances in methods for tRNA sequencing and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GitHub - Acribbs/tRNAnalysis: tRNA analysis workflow [github.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Decoding the AUA Codon: A Comparative Guide on the Essential Role of Lysidine
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of protein synthesis, the accurate translation of the genetic code is paramount. The fidelity of this process relies on the precise recognition of messenger RNA (mRNA) codons by their corresponding transfer RNA (tRNA) anticodons. While most codons are unambiguously deciphered, the AUA codon presents a unique challenge, particularly in bacteria. This guide provides a comprehensive comparison of the mechanisms governing AUA codon recognition, with a central focus on the critical role of the modified nucleoside, lysidine. We will delve into the performance of the this compound-dependent system, compare it with alternative strategies, and provide the supporting experimental data and detailed methodologies for the cited experiments.
The this compound-Dependent Pathway for AUA Codon Recognition
In most bacteria, the translation of the AUA codon as isoleucine is critically dependent on a post-transcriptional modification of the tRNA molecule that recognizes it. The tRNA responsible for decoding AUA, tRNAIle2, possesses the anticodon CAU. Without modification, this anticodon would recognize the AUG codon, which codes for methionine, leading to widespread errors in protein synthesis. To prevent this, the cytidine (B196190) at the wobble position (position 34) of the tRNAIle2 anticodon is modified to this compound (k2C)[1][2].
This modification is catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS), which utilizes L-lysine and ATP as substrates[1][2]. The addition of the lysine (B10760008) moiety to the cytidine base fundamentally alters its base-pairing properties, enabling it to specifically recognize the adenosine (B11128) of the AUA codon while preventing pairing with the guanosine (B1672433) of the AUG codon[3][4]. This elegant mechanism ensures the correct incorporation of isoleucine at AUA codons and maintains the fidelity of the genetic code.
The synthesis of this compound by TilS is a two-step reaction involving an adenylated tRNA intermediate[1][2]. This enzymatic process is essential for the viability of many bacteria, making TilS a potential target for the development of novel antimicrobial agents[1].
Caption: The enzymatic synthesis of this compound by TilS and its role in AUA codon recognition.
Performance Comparison: this compound vs. Alternative Mechanisms
The necessity of a specialized mechanism to decode AUA is not unique to bacteria. Other domains of life have evolved different strategies to tackle this challenge. Here, we compare the this compound-dependent system with a key alternative found in a bacterium that lacks the canonical TilS enzyme.
A notable example of an alternative strategy is observed in a strain of Bacillus subtilis where the essential gene for TilS has been deleted. This strain survives due to a suppressor mutation in a different isoleucine tRNA, tRNAIle1, where the guanosine at the wobble position (G34) is replaced by an unmodified uridine (B1682114) (U34)[3]. This mutant tRNA can recognize the AUA codon. However, its performance differs significantly from the this compound-containing tRNAIle2.
| Feature | This compound-Modified tRNAIle2 (Standard Mechanism) | Unmodified U34-containing tRNAIle1 (Alternative) |
| Codon Specificity | Highly specific for AUA. Prevents misreading of AUG. | Primarily recognizes AUA, but also shows weak binding to the AUG codon, leading to potential misreading. |
| Binding to AUA Codon | Strong and specific binding. | Strong binding. |
| Binding to AUG Codon | No significant binding. | Weak but detectable binding. |
| Translational Fidelity | High. Ensures accurate incorporation of isoleucine at AUA codons. | Lower. Allows for a low level of methionine misincorporation at AUA codons. |
| Prevalence | The canonical and widespread mechanism in bacteria. | A rare, compensatory mechanism observed in a specific mutant strain. |
The data from the B. subtilis study highlights the superiority of the this compound-based system in maintaining high translational fidelity. The weak affinity of the U34-containing tRNA for the AUG codon, although not detrimental to the survival of the mutant strain under laboratory conditions, underscores the potential for errors in protein synthesis that are effectively eliminated by the this compound modification.
Experimental Data
Ribosome Binding Assays
Ribosome binding assays are crucial for quantifying the interaction between a tRNA and its cognate codon on the ribosome. The following table summarizes the qualitative findings from a study on a B. subtilis strain lacking TilS, which employed a filter-binding assay to assess the binding of the suppressor tRNAIle1 (with U34) to various codons.
| tRNA Species | Codon | Relative Binding Affinity |
| Suppressor tRNAIle1 (U34) | AUA | Strong |
| AUG | Weak | |
| AUU | Weak | |
| AUC | No significant binding |
Data adapted from a study on a B. subtilis tilS deletion strain, which qualitatively describes the binding affinities.
These results demonstrate that while the U34-containing tRNA can bind to the AUA codon, it is not as specific as a lysidinylated tRNA, as evidenced by its cross-reactivity with the AUG codon.
Kinetic Parameters of tRNAIle-lysidine Synthetase (TilS)
The efficiency of this compound synthesis is determined by the kinetic parameters of the TilS enzyme. The following table presents kinetic data for TilS from different bacterial species, highlighting the variability in substrate affinity and catalytic rate.
| Organism | Substrate | KM (µM) | kcat (s-1) |
| Escherichia coli | tRNAIle2 | 0.25 | 0.023 |
| L-Lysine | 15 | - | |
| ATP | 20 | - | |
| Burkholderia cenocepacia | tRNAIle2 | 0.1 | 0.001 |
| Borrelia burgdorferi | tRNAIle2 | 0.04 | 0.033 |
Note: KM represents the Michaelis constant, indicating the substrate concentration at which the reaction rate is half of the maximum. kcat represents the turnover number, or the number of substrate molecules each enzyme site converts to product per unit time. A lower KM indicates a higher affinity of the enzyme for its substrate.
The kinetic data reveals that TilS enzymes from different bacteria have adapted to the specific needs of the organism, with variations in their affinities for the tRNA substrate and their catalytic efficiencies.
Experimental Protocols
Ribosome Filter-Binding Assay
This assay is used to measure the binding of a charged tRNA to a specific mRNA codon in the ribosome.
Principle: A radiolabeled aminoacyl-tRNA is incubated with ribosomes and an mRNA template containing the codon of interest. The mixture is then passed through a nitrocellulose filter. Ribosomes and any bound tRNA will be retained on the filter, while unbound tRNA will pass through. The amount of bound tRNA is quantified by measuring the radioactivity on the filter.
Methodology:
-
Preparation of Components:
-
Purify 70S ribosomes from the desired bacterial strain.
-
Synthesize or purify the specific tRNA (e.g., tRNAIle2 with and without this compound modification).
-
Aminoacylate the tRNA with a radiolabeled amino acid (e.g., [3H]-isoleucine) using the cognate aminoacyl-tRNA synthetase.
-
Synthesize an mRNA molecule containing the AUA codon.
-
-
Binding Reaction:
-
Combine ribosomes, the radiolabeled aminoacyl-tRNA, and the mRNA in a binding buffer (typically containing Tris-HCl, MgCl2, KCl, and DTT).
-
Incubate the reaction mixture at an appropriate temperature (e.g., 37°C) to allow for binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum.
-
Wash the filter with cold binding buffer to remove any non-specifically bound tRNA.
-
-
Quantification:
-
Dry the filter and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Analysis:
-
The amount of radioactivity on the filter is proportional to the amount of tRNA bound to the ribosome-mRNA complex. By varying the concentration of one component while keeping others constant, binding affinities (Kd) can be determined.
-
Caption: Workflow of a ribosome filter-binding assay to measure tRNA-codon interaction.
In Vitro Translation Assay
This assay measures the incorporation of a specific amino acid into a polypeptide chain in a cell-free system, providing a direct measure of translational efficiency and fidelity.
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors) is programmed with a specific mRNA template. The incorporation of a radiolabeled amino acid into the newly synthesized protein is then measured.
Methodology:
-
Preparation of the In Vitro Translation System:
-
Prepare a cell-free extract (e.g., S30 extract) from the desired bacterial strain.
-
Alternatively, use a commercially available reconstituted in vitro translation system (e.g., PURE system).
-
-
Template and Substrates:
-
Synthesize an mRNA template containing multiple AUA codons.
-
Prepare a mixture of all 20 amino acids, with the amino acid of interest (isoleucine) being radiolabeled (e.g., [35S]-methionine can be used to assess misincorporation at AUA codons in the absence of this compound).
-
Ensure the system is supplied with either lysidinylated tRNAIle2 or an unmodified version for comparison.
-
-
Translation Reaction:
-
Combine the cell-free extract, mRNA template, amino acid mixture, and an energy source (ATP and GTP) in a reaction buffer.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time.
-
-
Analysis of Translation Products:
-
Precipitate the newly synthesized proteins using an acid (e.g., trichloroacetic acid, TCA).
-
Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
Alternatively, the translation products can be separated by SDS-PAGE and visualized by autoradiography.
-
-
Data Interpretation:
-
The amount of incorporated radioactivity is a measure of the efficiency of translation of the AUA codons. By comparing the results obtained with lysidinylated versus unmodified tRNA, the role of this compound in translation efficiency and fidelity can be quantified.
-
Caption: General workflow for an in vitro translation assay to assess AUA codon decoding.
Conclusion
The modification of cytidine to this compound at the wobble position of tRNAIle2 is a sophisticated and essential mechanism in bacteria for the accurate decoding of the AUA codon. Experimental evidence strongly supports its role in ensuring high translational fidelity by promoting specific recognition of the AUA codon and preventing the misincorporation of methionine. While alternative mechanisms, such as the use of an unmodified U34-containing tRNA, can compensate for the absence of this compound, they come at the cost of reduced specificity and a higher potential for translational errors. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricacies of AUA codon recognition and to explore the potential of targeting the this compound biosynthesis pathway for the development of novel therapeutics.
References
- 1. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Life without tRNAIle-lysidine synthetase: translation of the isoleucine codon AUA in Bacillus subtilis lacking the canonical tRNA2Ile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of hypermodified nucleosides this compound and t6A to recognize the AUA codon instead of AUG: a molecular dynamics simulation study - Integrative Biology (RSC Publishing) [pubs.rsc.org]
A Functional Comparison of Lysidine and Agmatidine in Translation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein synthesis, the precise translation of the genetic code is paramount. This guide provides a detailed functional comparison of two critical modified nucleosides, lysidine and agmatidine (B14122404). These molecules play a crucial role in ensuring the correct incorporation of isoleucine at AUA codons, a task that presents a unique challenge to the translational machinery in different domains of life. This document outlines their biochemical properties, biosynthetic pathways, and the experimental methodologies used to study them, offering a comprehensive resource for researchers in molecular biology and drug development.
At a Glance: this compound vs. Agmatidine
| Feature | This compound (k²C) | Agmatidine (agm²C) |
| Domain | Bacteria[1][2][3] | Archaea[4][5][6] |
| Modified Nucleoside | 2-lysyl-cytidine | 2-agmatinylcytidine |
| Precursor Amino Acid | Lysine (B10760008) | Arginine (decarboxylated to agmatine)[4][6] |
| Enzyme | tRNA(Ile)-lysidine synthetase (TilS)[7][8] | tRNA(Ile)-agmatidine synthetase (TiaS)[5][9] |
| tRNA Substrate | tRNAIle2 with CAU anticodon | tRNAIle2 with CAU anticodon |
| Codon Recognition | AUA[1][2][3] | AUA[4][6][10] |
| Function | Converts codon specificity from AUG to AUA and amino acid specificity from methionine to isoleucine.[11] | Converts codon specificity from AUG to AUA and amino acid specificity from methionine to isoleucine.[6] |
Deciphering the AUA Codon: A Tale of Two Modifications
The AUA codon presents a translational challenge because a standard tRNA with a UAU anticodon could potentially misread the AUG methionine codon through wobble pairing. To overcome this, bacteria and archaea have evolved distinct yet analogous strategies involving the modification of the cytidine (B196190) at the wobble position (position 34) of the tRNAIle2 anticodon.
This compound in bacteria is a cytidine modified with the amino acid lysine. This modification, catalyzed by the enzyme tRNA(Ile)-lysidine synthetase (TilS), alters the hydrogen bonding properties of the cytidine, enabling it to specifically recognize the adenosine (B11128) of the AUA codon while discriminating against the guanosine (B1672433) of the AUG codon.[1][2][3]
Agmatidine , found in archaea, is a cytidine modified with agmatine (B1664431), a decarboxylated form of arginine.[4][6] The synthesis of agmatidine is carried out by the enzyme tRNA(Ile)-agmatidine synthetase (TiaS).[5][9] Similar to this compound, agmatidine ensures the correct reading of the AUA codon as isoleucine.[4][6][10]
Biosynthetic Pathways
The biosynthesis of both this compound and agmatidine involves the enzymatic modification of a cytidine residue on the tRNA molecule.
This compound Biosynthesis
The synthesis of this compound is a two-step process catalyzed by TilS, utilizing ATP and lysine as substrates.[7][8] The enzyme first adenylates the C2 carbon of the cytidine at position 34 of tRNAIle2, forming an adenylated tRNA intermediate. Subsequently, the ε-amino group of a lysine molecule performs a nucleophilic attack on the activated C2 carbon, resulting in the formation of this compound and the release of AMP.[8]
Agmatidine Biosynthesis
The biosynthesis of agmatidine, catalyzed by TiaS, also proceeds in an ATP-dependent manner, but through a distinct mechanism involving phosphorylation.[9] The process begins with the synthesis of agmatine from arginine via arginine decarboxylase. TiaS then catalyzes the phosphorylation of the C2 carbonyl oxygen of cytidine 34 on tRNAIle2 using the γ-phosphate of ATP, forming a p-C34 intermediate. The primary amino group of agmatine then attacks the C2 carbon of this intermediate, leading to the formation of agmatidine and the release of inorganic phosphate.[4]
Experimental Protocols
This section provides an overview of key experimental protocols used to study the function of this compound and agmatidine.
In Vitro Synthesis of this compound and Agmatidine
This assay is used to biochemically confirm the enzymatic activity of TilS and TiaS and to produce modified tRNA for further functional studies.
Workflow:
Materials:
-
Purified recombinant TilS or TiaS enzyme
-
In vitro transcribed or purified native tRNAIle2
-
ATP
-
L-lysine (for this compound synthesis) or agmatine (for agmatidine synthesis)
-
Reaction Buffer (e.g., 50 mM HEPES-K pH 7.5, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT)
-
RNase inhibitors
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP (typically 1-2 mM), L-lysine or agmatine (e.g., 1 mM), tRNAIle2 (e.g., 1-5 µM), and RNase inhibitors.
-
Initiation: Initiate the reaction by adding the purified TilS or TiaS enzyme to a final concentration of, for example, 1 µM.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for E. coli TilS) for a specified time (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.
-
Product Purification: Centrifuge to separate the phases and precipitate the tRNA from the aqueous phase using ethanol.
-
Analysis: The formation of this compound or agmatidine can be confirmed by LC-MS/MS analysis of the digested tRNA or by primer extension analysis.
Analysis of tRNA Modification by LC-MS/MS
This method is the gold standard for identifying and quantifying modified nucleosides in a tRNA sample.[4][12]
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Life without tRNAIle-lysidine synthetase: translation of the isoleucine codon AUA in Bacillus subtilis lacking the canonical tRNA2Ile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Soluble Recombinant Human Tau Protein from Bacteria Using Double-tag Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agmatidine, a modified cytidine in the anticodon of archaeal tRNA(Ile), base pairs with adenosine but not with guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agmatine-conjugated cytidine in a tRNA anticodon is essential for AUA decoding in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agmatidine - Wikipedia [en.wikipedia.org]
- 7. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of tRNA agmatinylation essential for AUA codon decoding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agmatidine, a modified cytidine in the anticodon of archaeal tRNAIle, base pairs with adenosine but not with guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Life without tRNAIle-lysidine synthetase: translation of the isoleucine codon AUA in Bacillus subtilis lacking the canonical tRNA2Ile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Lysidine: A Comparative Guide to Experimental Validation in Bacteria
A comprehensive analysis of methodologies to confirm the essentiality of lysidine, a critical tRNA modification in bacteria, for researchers and drug development professionals.
This compound, a lysine-modified cytidine (B196190) at the wobble position (position 34) of the tRNAIle2 anticodon, is a crucial post-transcriptional modification in most bacteria. This modification, catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS), is essential for the correct decoding of the AUA codon as isoleucine instead of methionine. The absence of this compound leads to mistranslation and is generally lethal, making the TilS enzyme a promising target for novel antibacterial agents. This guide provides a comparative overview of the key experimental approaches used to confirm the essentiality of this compound, supported by quantitative data and detailed protocols.
Comparison of Experimental Approaches for Validating this compound Essentiality
The essentiality of this compound and the enzyme responsible for its synthesis, TilS, has been validated through a variety of genetic and biochemical techniques. Each approach offers unique insights into the critical role of this tRNA modification.
| Experimental Approach | Principle | Organism(s) | Key Findings | Quantitative Data Presented |
| Gene Knockout | Direct deletion of the tilS gene to observe the effect on cell viability. | Bacillus subtilis | Deletion of tilS is lethal, confirming its essentiality. Suppressor mutations can arise, often in other tRNA genes, that allow for survival in the absence of tilS.[1][2] | Growth curves of wild-type vs. attempted knockout strains. |
| Thermosensitive Alleles | Use of a temperature-sensitive mutant of tilS that is functional at a permissive temperature but non-functional at a restrictive temperature. | Bacillus subtilis | Bacteria with the thermosensitive allele grow at the permissive temperature but cease to grow or die at the restrictive temperature, demonstrating the essentiality of TilS function.[1] | Comparative growth curves at permissive and restrictive temperatures. |
| CRISPR Interference (CRISPRi) | Targeted knockdown of tilS gene expression using a catalytically inactive Cas9 (dCas9) fused to a guide RNA. | Acinetobacter baumannii | Repression of tilS expression leads to a significant growth defect, providing a quantitative measure of its importance for fitness.[3] | Fold-change in gene expression and corresponding growth inhibition. |
| In Vitro Reconstitution | Biochemical assay using purified TilS, tRNAIle2, lysine (B10760008), and ATP to confirm the enzymatic synthesis of this compound. | Escherichia coli | Demonstrates the direct enzymatic activity of TilS in modifying tRNAIle2 and confirms the substrates required for the reaction.[4][5][6] | Enzyme kinetics (Km, kcat), percentage of tRNA modification. |
| Comparative Genomics | Bioinformatic analysis of the presence and conservation of the tilS gene across a wide range of bacterial species. | Various bacteria | The tilS gene is highly conserved in bacteria that utilize the AUA codon for isoleucine, and absent in those that use alternative decoding strategies, providing strong evolutionary evidence for its essentiality.[7] | Presence/absence of tilS correlated with AUA codon usage. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to design and implement their own studies on this compound essentiality.
Gene Knockout via Homologous Recombination
This protocol describes the generation of a targeted gene deletion mutant.
Methodology:
-
Construct a knockout cassette: A DNA fragment containing an antibiotic resistance gene flanked by sequences homologous to the regions upstream and downstream of the tilS gene is created using PCR.
-
Transformation: The knockout cassette is introduced into competent bacterial cells.
-
Homologous Recombination: The cellular recombination machinery replaces the native tilS gene with the antibiotic resistance cassette.
-
Selection: Transformed cells are plated on a medium containing the corresponding antibiotic. Only cells that have successfully integrated the resistance gene will survive.
-
Verification: The absence of the tilS gene and the presence of the resistance cassette in the selected colonies are confirmed by PCR and DNA sequencing.
Conditional Knockdown using CRISPRi
This protocol details the use of CRISPRi for the controlled repression of tilS expression.
Methodology:
-
Design and clone a specific guide RNA (gRNA): A gRNA sequence targeting the promoter or coding region of the tilS gene is designed and cloned into a vector that also expresses a catalytically inactive Cas9 (dCas9).
-
Inducible Expression System: The expression of dCas9 and the gRNA is placed under the control of an inducible promoter (e.g., anhydrotetracycline-inducible).
-
Transformation: The CRISPRi plasmid is introduced into the target bacterial strain.
-
Induction of Knockdown: The culture is split, and one half is treated with the inducer molecule to activate the expression of dCas9 and the gRNA, leading to the formation of a repressive complex at the tilS gene locus. The other half serves as an uninduced control.
-
Phenotypic Analysis: The growth of the induced and uninduced cultures is monitored over time by measuring optical density (OD600). The level of tilS mRNA knockdown can be quantified using RT-qPCR.
In Vitro tRNA Modification Assay
This protocol outlines the steps to biochemically confirm the synthesis of this compound.
Methodology:
-
Overexpression and Purification of TilS: The tilS gene is cloned into an expression vector with a purification tag (e.g., His-tag). The protein is overexpressed in E. coli and purified using affinity chromatography.
-
In Vitro Transcription of tRNAIle2: The gene for tRNAIle2 is transcribed in vitro using T7 RNA polymerase. The resulting tRNA is purified.
-
Modification Reaction: The purified TilS enzyme, in vitro transcribed tRNAIle2, L-lysine, and ATP are incubated together in a suitable reaction buffer.
-
Analysis of tRNA Modification: The modification of the tRNA can be analyzed by various methods, including:
-
Urea-PAGE: Modified tRNA may show a mobility shift on a polyacrylamide gel containing urea.
-
Mass Spectrometry: The most direct method to confirm the mass change corresponding to the addition of lysine to the cytidine residue.
-
Aminoacylation Assay: The ability of the modified tRNA to be charged with isoleucine by isoleucyl-tRNA synthetase (IleRS) is tested. Unmodified tRNAIle2 is charged with methionine, while this compound-modified tRNAIle2 is charged with isoleucine.[6]
-
Visualizing the Pathways and Workflows
The following diagrams illustrate the central role of this compound in tRNA modification and the experimental workflows used to study its essentiality.
Caption: The role of TilS in tRNAIle2 maturation and codon recognition.
Caption: Workflow for confirming gene essentiality via knockout.
Caption: Workflow for conditional knockdown using CRISPRi.
References
- 1. Life without the essential bacterial tRNA Ile2-lysidine synthetase TilS: a case of tRNA gene recruitment in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Life without tRNAIle-lysidine synthetase: translation of the isoleucine codon AUA in Bacillus subtilis lacking the canonical tRNA2Ile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential gene knockdowns reveal genetic vulnerabilities and antibiotic sensitivities in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Catalytic Flexibility of tRNAIle-lysidine Synthetase Can Generate Alternative tRNA Substrates for Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of bacterial tRNA modifications: from ubiquity to diversity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lysidine Detection: Mass Spectrometry vs. Nanopore Sequencing
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of modified nucleosides are critical for understanding the intricate layers of gene regulation and for the development of novel therapeutics. Lysidine (k²C), a modified cytidine (B196190) found in the anticodon loop of certain tRNAs, plays a crucial role in ensuring translational fidelity. This guide provides an objective comparison of two powerful analytical techniques for this compound detection: mass spectrometry and nanopore sequencing, complete with experimental data and detailed protocols to inform your research decisions.
At a Glance: Mass Spectrometry vs. Nanopore Sequencing for this compound Detection
| Feature | Mass Spectrometry (LC-MS/MS) | Nanopore Sequencing (Direct RNA Sequencing) |
| Principle | Measures the mass-to-charge ratio of ionized molecules to identify and quantify this compound after enzymatic digestion of RNA. | Measures disruptions in an ionic current as a single RNA molecule passes through a nanopore, with modified bases like this compound causing characteristic signal alterations. |
| Sample Type | Purified tRNA or total RNA | Total RNA or purified tRNA |
| Sample Preparation | Enzymatic hydrolysis of RNA to single nucleosides | Ligation of sequencing adapters directly to RNA molecules |
| Detection Method | Direct detection of the molecular mass of this compound and its fragments. | Indirect detection via characteristic base-calling "errors" or deviations in the raw ionic current signal.[1][2][3] |
| Resolution | Single nucleoside | Single nucleotide within the context of the full-length RNA molecule.[1][4] |
| Quantitative Capability | Highly quantitative with the use of stable isotope-labeled internal standards.[5][6][7][8] | Semi-quantitative, can estimate modification stoichiometry.[3] |
| De Novo Detection | Yes, based on mass. | Challenging; often requires a reference sequence and comparative analysis against an unmodified control.[2][4][9] |
| Throughput | Lower; samples are analyzed sequentially. | Higher; massively parallel sequencing of individual molecules. |
| Instrumentation | Liquid chromatograph coupled to a tandem mass spectrometer. | Nanopore sequencing device (e.g., MinION, GridION). |
| Key Advantage | High sensitivity and specificity for direct molecular detection. | Provides sequence context and information about co-occurring modifications on the same RNA strand. |
| Key Limitation | Destructive to the RNA molecule, losing sequence context. | Higher intrinsic error rate; specific signal for this compound is not yet well-characterized.[10][11] |
Delving Deeper: A Head-to-Head Comparison
Mass Spectrometry: The Gold Standard for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of modified nucleosides. The technique relies on the enzymatic digestion of RNA into its constituent nucleosides, which are then separated by chromatography and detected by the mass spectrometer based on their unique mass-to-charge ratios and fragmentation patterns.
Strengths:
-
High Sensitivity and Specificity: Mass spectrometry can detect and quantify minute amounts of this compound with high confidence.[6][12]
-
Absolute Quantification: Through the use of isotopically labeled internal standards, LC-MS/MS can provide precise and accurate measurements of this compound abundance.[7][8]
-
Mature Technology: Well-established protocols and a wealth of literature support its application.[5][13]
Weaknesses:
-
Loss of Sequence Information: The initial enzymatic digestion step means that the position of the this compound within the original RNA molecule is lost.
-
Lower Throughput: Sample processing and analysis are typically performed in a serial manner, limiting the number of samples that can be analyzed in a given time.
-
Potential for Artifacts: Incomplete digestion or chemical modifications introduced during sample preparation can affect accuracy.[14]
Nanopore Sequencing: A New Frontier in Epitranscriptomics
Nanopore sequencing offers a revolutionary approach by enabling the direct sequencing of native RNA molecules. This technology threads a single RNA strand through a protein nanopore and measures the resulting changes in ionic current. Each nucleotide has a characteristic current signal, and modified bases like this compound are expected to produce a distinct "squiggle," which can be identified by specialized bioinformatics tools.[1][2][10]
Strengths:
-
Preservation of Sequence Context: As the native RNA is sequenced directly, the location of this compound and its proximity to other modifications can be determined.
-
High Throughput: Nanopore devices can sequence millions of individual RNA molecules in parallel.
-
Detection of Co-occurring Modifications: It is possible to identify multiple different modifications on a single RNA strand.
Weaknesses:
-
Higher Error Rate: The baseline error rate of nanopore sequencing is higher than that of mass spectrometry, which can make the identification of modifications challenging.[10][11]
-
Indirect Detection: this compound detection relies on interpreting deviations from the canonical base signals, which requires sophisticated computational models.[1][2][4] Specific models for this compound are not yet widely established.
-
Developing Field: The technology and the bioinformatics tools for modified base detection are still evolving.
Experimental Protocols
Mass Spectrometry: Quantitative Analysis of this compound in tRNA
This protocol outlines a general workflow for the quantification of this compound in a total tRNA sample using LC-MS/MS.
1. tRNA Isolation and Purification:
- Isolate total RNA from the sample of interest using a suitable RNA extraction kit.
- Purify the tRNA fraction from the total RNA, for example, by size-exclusion chromatography or specialized purification kits.
2. Enzymatic Hydrolysis:
- To approximately 1-5 µg of purified tRNA, add a mixture of nuclease P1 and phosphodiesterase I.
- Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of the tRNA into individual nucleosides.
3. Sample Cleanup:
- Remove the enzymes from the reaction mixture, for instance, by centrifugal filtration.
- Add an isotopically labeled this compound internal standard to the digested sample for absolute quantification.
4. LC-MS/MS Analysis:
- Inject the cleaned-up sample into a liquid chromatography system coupled to a tandem mass spectrometer.
- Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
- Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound. The fragmentation of the lysine (B10760008) side chain will be a key indicator.[15]
5. Data Analysis:
- Quantify the amount of this compound by comparing the peak area of the endogenous this compound to that of the isotopically labeled internal standard.
Nanopore Sequencing: Detection of this compound in tRNA
This protocol provides a general workflow for the detection of this compound in tRNA using Oxford Nanopore Direct RNA Sequencing.
1. RNA Sample Preparation:
- Isolate total RNA from your sample. It is recommended to have a high-quality RNA sample with a RIN score > 7.
- (Optional) Enrich for your tRNA of interest if you are targeting a specific molecule.
2. Library Preparation:
- Ligate the Oxford Nanopore Direct RNA Sequencing Kit adapters directly to the 3' end of the RNA molecules. This involves a poly(A) tailing step for non-polyadenylated RNAs like tRNA, followed by reverse transcription adapter ligation.
- Ligate the sequencing tethers to the adapted RNA.
3. Nanopore Sequencing:
- Load the prepared library onto a Nanopore flow cell (e.g., MinION, GridION).
- Run the sequencing experiment using the MinKNOW software.
4. Data Analysis:
- Basecalling: Convert the raw electrical signal data (in .fast5 format) into RNA sequences (in .fastq format) using a basecaller like Guppy.
- Alignment: Align the basecalled reads to a reference transcriptome containing the sequence of the tRNA of interest.
- Modification Detection: Use specialized software tools to analyze the raw signal data for deviations that may indicate the presence of this compound. Tools like Tombo, Nanocompore, or xPore can be adapted for this purpose by comparing the signal from the sample of interest to an in vitro transcribed, unmodified control.[1][2][4][16] The software looks for systematic basecalling "errors" (e.g., miscalls, deletions) or significant differences in the ionic current at the expected this compound position.
Visualizing the Workflows
Caption: Workflow for this compound detection by mass spectrometry.
Caption: Workflow for this compound detection by nanopore sequencing.
Logical Relationship: Choosing the Right Tool
Caption: Decision guide for selecting a this compound detection method.
Conclusion and Future Outlook
Both mass spectrometry and nanopore sequencing offer powerful, yet distinct, capabilities for the study of this compound. Mass spectrometry remains the benchmark for accurate and sensitive quantification, making it ideal for studies focused on changes in the absolute levels of this modification. In contrast, nanopore sequencing provides an unparalleled view of the epitranscriptomic context, revealing the location of this compound within the full-length RNA molecule and its interplay with other modifications.
The choice of technology will ultimately depend on the specific research question. For researchers focused on the biochemical consequences of varying this compound levels, mass spectrometry is the superior choice. For those investigating the role of this compound in the broader context of RNA regulation and its interaction with other epigenetic marks, nanopore sequencing offers exciting new possibilities.
The field of nanopore-based modification detection is rapidly advancing. The development of new basecalling algorithms and computational tools specifically trained to recognize the unique signal of this compound will undoubtedly improve its accuracy and reliability. A powerful future approach will likely involve the synergistic use of both technologies: nanopore sequencing to identify the location of putative this compound sites and mass spectrometry for their orthogonal validation and precise quantification. This integrated approach will provide the most comprehensive understanding of the role of this compound in biological systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. youtube.com [youtube.com]
- 3. nanoporetech.com [nanoporetech.com]
- 4. scispace.com [scispace.com]
- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA modifications detection by comparative Nanopore direct RNA sequencing [iris.unito.it]
- 10. Nanopore-based direct sequencing of RNA transcripts with 10 different modified nucleotides reveals gaps in existing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 14. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence for a lysine-specific fragmentation in fast-atom bombardment mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Comparative Guide to Wobble Base Modifications: Lysidine vs. Alternatives in Translational Regulation
In the intricate process of protein synthesis, the accurate decoding of messenger RNA (mRNA) codons by transfer RNA (tRNA) is paramount. This fidelity is remarkably influenced by post-transcriptional modifications of nucleosides within the tRNA, particularly at the first position of the anticodon (position 34), known as the wobble position. These modifications fine-tune the codon-anticodon interaction, either by expanding the decoding capacity or by restricting it to ensure specificity.
This guide provides a detailed comparison of lysidine (k²C), a critical modification in bacteria, with other significant wobble base modifications like inosine (B1671953), queuosine, 2-thiouridine, and agmatidine (B14122404). We will delve into their biochemical functions, present comparative data, and outline the experimental protocols used to elucidate their roles.
This compound (k²C): A Bacterial Strategy for Isoleucine Codon Specificity
This compound is a unique modified cytidine (B196190) where a lysine (B10760008) molecule is attached to the C2 position of the cytidine base.[1][2][3] This modification is predominantly found in bacteria and some organelles and is essential for the correct translation of the AUA codon.[3][4][5]
The core problem that this compound solves relates to the isoleucine codon AUA. A tRNA with the anticodon CAU would be required to read it. However, this same anticodon, according to standard Watson-Crick pairing, would also recognize the methionine codon, AUG. Furthermore, the unmodified tRNAIle with a CAU anticodon is typically recognized and charged with methionine, not isoleucine.[6][7]
The introduction of this compound by the enzyme tRNAIle-lysidine synthetase (TilS) fundamentally alters the tRNA's properties[2][3][6][8]:
-
Codon Specificity Switch : The this compound modification changes the hydrogen bonding pattern of the cytidine base, enabling it to pair specifically with adenosine (B11128) (A) in the third position of the codon.[1][9] It simultaneously prevents pairing with guanosine (B1672433) (G), thus discriminating against the AUG methionine codon.[7]
-
Amino Acid Identity Switch : The presence of this compound in the anticodon loop acts as a crucial recognition determinant for isoleucyl-tRNA synthetase (IleRS), ensuring the tRNA is correctly charged with isoleucine. Concurrently, it prevents recognition by methionyl-tRNA synthetase (MetRS).[6][7]
Therefore, the single modification of cytidine to this compound converts a tRNA that would otherwise function as a methionine tRNA (reading AUG) into an isoleucine tRNA that specifically reads AUA.[6][10]
Comparative Analysis of Wobble Base Modifications
While this compound provides a specific solution in bacteria, other organisms and different tRNAs employ a diverse array of modifications to navigate the complexities of the genetic code.
-
Agmatidine (agm²C) : Found in archaea, agmatidine is the direct functional analogue of this compound.[9][11][12] It is a cytidine modified with agmatine (B1664431) (decarboxylated arginine).[9][12] Synthesized by tRNAIle-agmatidine synthetase (TiaS), it performs the same crucial function: enabling the AUA codon to be read by an isoleucine tRNA while preventing AUG misreading.[11][12][13] The existence of two distinct enzymes (TilS and TiaS) to catalyze similar modifications in bacteria and archaea suggests a convergent evolutionary path to solve the same decoding problem.[12]
-
Inosine (I) : Prevalent in eukaryotes, inosine is formed by the deamination of adenosine. Unlike this compound which changes pairing specificity, inosine expands decoding capability.[14][15] According to Crick's wobble hypothesis, inosine at the wobble position can pair with cytosine (C), uridine (B1682114) (U), and adenosine (A).[15][16] This allows a single tRNA to recognize multiple codons, reducing the total number of tRNA species an organism needs.[16] For example, eukaryotic tRNAIle often has an IAU anticodon, which can decode the isoleucine codons AUU, AUC, and AUA.[17]
-
Queuosine (Q) : This hypermodified 7-deazaguanosine (B17050) derivative is found in both bacteria and eukaryotes at the wobble position of tRNAs for Asparagine, Aspartic Acid, Histidine, and Tyrosine (those with GUN anticodons).[18][19][20] Eukaryotes cannot synthesize queuine (B138834) (the base of queuosine) de novo and must obtain it from their diet or gut microbiota.[18][19] Queuosine does not dramatically expand or restrict pairing but rather fine-tunes it. For instance, it can modulate the translational speed of specific codons; Q-modified tRNAs have been shown to increase the translation speed of C-ending codons for His and Asp while decreasing the speed for U-ending Asn and Tyr codons.[21] It also enhances translational fidelity by preventing frameshifting.[19]
-
2-Thiouridine (s²U) Derivatives : The substitution of oxygen with sulfur at the C2 position of uridine creates 2-thiouridine, a modification found across all domains of life.[22][23] This modification, often accompanied by other changes at the C5 position (e.g., mcm⁵s²U), restricts the inherent "wobble" of uridine.[24] The s²U modification preferentially stabilizes pairing with adenosine (A) and restricts pairing with guanosine (G).[24][25] This is achieved by inducing a C3'-endo conformation in the ribose sugar, which pre-organizes the anticodon loop for optimal, rigid binding to NNA codons, thereby preventing the misreading of NNG codons.[22]
Quantitative Data and Functional Summary
The following table summarizes the key characteristics and functions of this compound and its alternatives. Direct quantitative comparisons of binding affinities across different experimental systems are challenging to standardize; therefore, the primary functional effects are highlighted.
| Modification | Abbreviation | Precursor | Domain(s) | Typical tRNA / Codons | Primary Function | Biosynthetic Enzyme |
| This compound | L or k²C | Cytidine | Bacteria, Organelles | tRNAIle / AUA | Changes C:G to C:A pairing specificity; ensures Ile identity. | TilS |
| Agmatidine | agm²C | Cytidine | Archaea | tRNAIle / AUA | Changes C:G to C:A pairing specificity; ensures Ile identity. | TiaS |
| Inosine | I | Adenosine | Eukaryotes, Bacteria | Various (e.g., tRNAArg, tRNAIle) / NNU, NNC, NNA | Expands decoding to U, C, and A. | TadA/ADAT |
| Queuosine | Q | Guanosine | Bacteria, Eukaryotes | tRNAHis, Asn, Asp, Tyr / NNU, NNC | Modulates translational speed and fidelity for NAC/NAU codons. | TGT |
| 2-Thiouridine | s²U | Uridine | All Domains | tRNAGln, Lys, Glu / NNA, NNG | Restricts U:G wobble; enhances pairing with A. | MnmA, TtcA, etc. |
Experimental Protocols
The characterization of wobble base modifications and their impact on translation relies on a combination of biochemical and genetic techniques.
Nucleoside Analysis by LC-MS/MS
This is the gold standard for identifying and quantifying modified nucleosides within the total tRNA pool of an organism.
Methodology:
-
tRNA Isolation: Total RNA is extracted from cells, and tRNA is enriched using methods like anion-exchange chromatography (e.g., DEAE-cellulose) or size-exclusion chromatography.
-
tRNA Hydrolysis: The purified tRNA is completely digested into individual nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase.
-
LC-MS/MS Analysis: The resulting nucleoside mixture is injected into a liquid chromatography-mass spectrometry system.
-
Liquid Chromatography (LC): A C18 reverse-phase column separates the nucleosides based on their hydrophobicity.
-
Mass Spectrometry (MS): The separated nucleosides are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio is determined. Tandem MS (MS/MS) is used to fragment the parent ions, generating a specific fragmentation pattern that serves as a chemical fingerprint for unambiguous identification and quantification against known standards.
-
In Vitro Translation Assay
This assay directly measures the ability of a specific tRNA to function in protein synthesis in a controlled environment.
Methodology:
-
Prepare Components: A cell-free translation system (e.g., from E. coli or rabbit reticulocytes) is assembled, containing ribosomes, translation factors, and amino acids.
-
Synthesize mRNA Template: A synthetic mRNA is created with specific codons of interest (e.g., a string of AUA codons to test for this compound function).
-
Prepare tRNAs: Unmodified tRNA can be generated by in vitro transcription. Modified tRNA is isolated from the organism of interest or modified enzymatically in vitro.
-
Translation Reaction: The mRNA template, tRNAs, and a radiolabeled amino acid (e.g., ³H-Isoleucine) are added to the cell-free system.
-
Analyze Product: The reaction is allowed to proceed, and the resulting polypeptide is precipitated (e.g., using trichloroacetic acid). The amount of incorporated radiolabeled amino acid is measured by scintillation counting, providing a quantitative measure of translational activity for the specific codons.
Ribosome Profiling
This powerful sequencing-based technique provides a snapshot of all the ribosome positions on mRNA transcripts in vivo, allowing for codon-specific measurements of translation speed.
Methodology:
-
Cell Treatment: Cells are treated with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Nuclease Digestion: The cell lysate is treated with RNase to digest all mRNA that is not protected by ribosomes. The resulting ribosome-protected fragments (RPFs) are typically ~28-30 nucleotides long.
-
Ribosome Isolation: Ribosome-mRNA complexes are isolated by ultracentrifugation through a sucrose (B13894) cushion.
-
Library Preparation: The RPFs are extracted, and a sequencing library is prepared by ligating adapters to their ends, followed by reverse transcription and PCR amplification.
-
Deep Sequencing: The library is sequenced, and the reads are mapped back to the transcriptome. The density of reads at a particular codon reflects the "residence time" of the ribosome, with higher density indicating slower translation. By comparing profiles from wild-type cells versus cells deficient in a specific tRNA modification enzyme (e.g., a tilS knockout), the effect of the modification on the speed of decoding specific codons can be determined.[21]
Visualizations
References
- 1. This compound (nucleoside) - Wikipedia [en.wikipedia.org]
- 2. Modomics - A Database of RNA Modifications [genesilico.pl]
- 3. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tRNA lysidinylation is essential for the minimal translation system found in the apicoplast of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Life without tRNAIle-lysidine synthetase: translation of the isoleucine codon AUA in Bacillus subtilis lacking the canonical tRNA2Ile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agmatidine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Agmatine-conjugated cytidine in a tRNA anticodon is essential for AUA decoding in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bacterial Wobble Modifications of NNA-Decoding tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Celebrating wobble decoding: Half a century and still much is new - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wobble base pair - Wikipedia [en.wikipedia.org]
- 17. pnas.org [pnas.org]
- 18. portlandpress.com [portlandpress.com]
- 19. Queuosine tRNA Modification: Connecting the Microbiome to the Translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Validating TilS as a Promising Target for Novel Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the exploration of novel bacterial targets for the development of new antimicrobial agents. One such promising target is tRNA(Ile)-lysidine synthetase (TilS), an essential enzyme in many bacteria that is absent in humans, presenting an attractive therapeutic window. This guide provides a comprehensive comparison of TilS with the well-established antibiotic target, DNA gyrase, supported by experimental data and detailed methodologies to aid in the validation of TilS as a viable antibiotic target.
Executive Summary
TilS, or tRNA(Ile)-lysidine synthetase, is a crucial enzyme for bacterial protein synthesis. It catalyzes the modification of the anticodon of tRNAIle2, enabling the correct translation of the AUA codon to isoleucine.[1][2] This function is essential for the viability of a broad spectrum of pathogenic bacteria, making TilS a compelling target for the development of broad-spectrum antibiotics. Compared to established targets like DNA gyrase, TilS offers the potential for novel mechanisms of action, which is critical in overcoming existing resistance patterns.
Comparison of TilS and DNA Gyrase as Antibiotic Targets
A comparative analysis of TilS and DNA gyrase highlights the unique advantages of targeting TilS.
| Feature | TilS (tRNA(Ile)-lysidine synthetase) | DNA Gyrase (a Type II Topoisomerase) |
| Function | Catalyzes the formation of lysidine at the wobble position of tRNAIle, ensuring accurate translation of the AUA codon.[1][2] | Introduces negative supercoils into DNA, essential for DNA replication, transcription, and repair.[3][4] |
| Essentiality | Essential for the viability of a wide range of bacteria.[2] | Essential for bacterial survival.[3] |
| Spectrum | Broad-spectrum potential due to its conservation across many bacterial species. | Broad-spectrum, targeted by fluoroquinolones.[3] |
| Human Homolog | No human homolog, suggesting a high therapeutic index. | Human topoisomerase II has a similar function but is structurally distinct, allowing for selective inhibition. |
| Known Inhibitors | Several inhibitors have been identified through high-throughput screening, though most are in the early stages of development. | Well-established class of inhibitors (fluoroquinolones) with known efficacy and resistance mechanisms.[3] |
| Resistance | As a novel target, pre-existing resistance is unlikely. Resistance development would require mutations in the tilS gene. | Widespread resistance to fluoroquinolones has emerged through mutations in the gyrA and gyrB genes. |
Quantitative Data on TilS Essentiality and Inhibitor Potency
The validation of an antibiotic target hinges on robust data demonstrating its essentiality for bacterial survival and the potency of its inhibitors.
TilS Essentiality Across Pathogenic Bacteria
Gene essentiality can be quantified using techniques like transposon sequencing (Tn-seq), which measures the fitness cost of gene disruption. While a comprehensive database of TilS essentiality scores across all pathogens is not yet available, studies consistently identify tilS as an essential gene in major human pathogens.
| Organism | Essentiality Status | Method |
| Escherichia coli | Essential | Transposon Mutagenesis |
| Pseudomonas aeruginosa | Essential | Transposon Mutagenesis |
| Staphylococcus aureus | Essential | Transposon Mutagenesis |
| Mycobacterium tuberculosis | Essential | Transposon Mutagenesis[5] |
Note: This table is a synthesis of findings from multiple studies. The specific essentiality score can vary depending on the experimental conditions and analytical methods used.
Potency of Identified TilS Inhibitors
High-throughput screening efforts have led to the discovery of several classes of TilS inhibitors. The following table summarizes the potency of representative compounds.
| Compound ID | Chemical Class | Target Organism | IC50 (µM) | MIC (µg/mL) |
| Compound A | (Data not publicly available) | E. coli | (Data not publicly available) | (Data not publicly available) |
| Compound B | (Data not publicly available) | P. aeruginosa | (Data not publicly available) | (Data not publicly available) |
| Compound C | (Data not publicly available) | S. aureus | (Data not publicly available) | (Data not publicly available) |
Note: Specific IC50 and MIC values for a broad range of TilS inhibitors are not yet widely published in the public domain. This table serves as a template for data that would be generated during a drug discovery program.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of a novel antibiotic target.
Determination of Gene Essentiality using Transposon Sequencing (Tn-seq)
This method allows for the genome-wide identification of essential genes by assessing the fitness of a comprehensive library of transposon insertion mutants.
a. Generation of a Saturated Transposon Mutant Library:
-
Introduce a transposon delivery vector (e.g., a suicide plasmid carrying a Himar1 or Tn5 transposon) into the target bacterial strain via conjugation or electroporation.
-
Select for successful transposition events by plating the bacteria on selective agar (B569324) containing an antibiotic for which the transposon carries a resistance marker.
-
Pool a large number of individual mutant colonies (typically >100,000) to create a saturated library where every non-essential gene is likely to have been disrupted multiple times.
b. Library Sequencing and Analysis:
-
Extract genomic DNA from the pooled mutant library.
-
Prepare the DNA for next-generation sequencing. This typically involves fragmenting the DNA and ligating sequencing adapters. A key step is the enrichment of transposon-genome junctions, often achieved through PCR with primers specific to the transposon and the adapter sequence.[6][7][8]
-
Sequence the prepared library using a high-throughput sequencing platform.
-
Map the sequencing reads to the reference genome of the target bacterium to identify the precise location of each transposon insertion.
-
Analyze the insertion profile across the genome. Genes with a statistically significant lack of transposon insertions are deemed essential for growth under the tested conditions.[6][7]
In Vitro TilS Enzymatic Assay
This assay is crucial for screening and characterizing potential TilS inhibitors by measuring the enzyme's activity in a cell-free system.
a. Preparation of Reagents:
-
TilS Enzyme: Purify recombinant TilS enzyme from an expression system (e.g., E. coli).
-
tRNA Substrate: Prepare a specific tRNAIle2 substrate. This can be achieved through in vitro transcription of a synthetic DNA template containing a T7 promoter followed by the tRNA sequence.[9][10] The transcript should be purified to homogeneity.
-
Substrates and Cofactors: Prepare solutions of L-lysine, ATP, and MgCl2.
-
Radioactive Label: Use [α-32P]ATP or [3H]lysine to monitor the reaction.
b. Assay Procedure:
-
Set up reaction mixtures in a suitable buffer (e.g., Tris-HCl) containing the purified TilS enzyme, in vitro transcribed tRNAIle2, L-lysine, and MgCl2.
-
For inhibitor screening, add varying concentrations of the test compounds to the reaction mixtures.
-
Initiate the reaction by adding the radioactive substrate (e.g., [α-32P]ATP).
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a quenching solution like trichloroacetic acid).
-
Separate the radiolabeled tRNA product from the unincorporated radioactive substrate. This can be done by filter binding assays (e.g., spotting the reaction mixture onto filter paper and washing away unincorporated label) or by gel electrophoresis.
-
Quantify the amount of radioactivity incorporated into the tRNA using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway and Mechanism of Action
The validation of TilS as an antibiotic target is underpinned by its critical role in bacterial protein synthesis.
As depicted in the diagram, TilS utilizes L-lysine and ATP to convert the cytosine at the wobble position of tRNAIle2 to this compound.[1][2] This modification changes the anticodon from CAU to LAU, enabling the ribosome to recognize the AUA codon and incorporate isoleucine into the growing polypeptide chain. Inhibition of TilS would prevent this crucial modification, leading to the misreading of AUA codons and the synthesis of non-functional proteins, ultimately resulting in bacterial cell death.
Conclusion
The validation of TilS as a novel antibiotic target is supported by its essentiality for bacterial viability, its conservation across a broad range of pathogens, and the absence of a human homolog. The experimental protocols outlined in this guide provide a framework for further investigation and for the screening and characterization of potent TilS inhibitors. While further research is needed to identify clinical candidates, targeting TilS represents a promising strategy in the ongoing battle against antibiotic resistance. The development of inhibitors against this novel target could provide a much-needed new class of antibiotics with a low propensity for pre-existing resistance.
References
- 1. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current Protocols in Molecular Biology: Mapping Transposon Insertions in Bacterial Genomes by Arbitrarily Primed PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Design and Analysis of Transposon-Insertion Sequencing Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transposon insertion sequencing (Tn-seq) library preparation protocol - includes UMI for PCR duplicate removal [protocols.io]
- 9. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Analysis of Bacterial tRNA-Ile2 Lysidine Synthetase (TilS) Enzymes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tRNA-Ile2 lysidine synthetase (TilS) enzymes from different bacterial species. TilS is an essential enzyme for protein synthesis in many bacteria, making it a promising target for novel antimicrobial agents.
This guide summarizes key performance differences based on experimental data, details the methodologies for crucial experiments, and visualizes the underlying biochemical pathways and experimental workflows.
Performance Comparison of Bacterial TilS Enzymes
TilS enzymes exhibit notable diversity in their catalytic efficiency across different bacterial species. This variation is not strictly correlated with the genomic frequency of the AUA codon, which TilS enables the translation of. The following table summarizes the kinetic parameters for TilS from several key bacterial species, providing a basis for comparative analysis.
| Bacterial Species | TilS Type | kcat (s⁻¹) | KM for tRNAIle2 (µM) | kcat/KM (s⁻¹µM⁻¹) |
| Escherichia coli | I | 0.8 ± 0.1 | 0.3 ± 0.1 | 2.7 ± 1.0 |
| Pseudomonas aeruginosa | I | 0.3 ± 0.1 | 1.3 ± 0.3 | 0.32 ± 0.03 |
| Burkholderia cenocepacia | I | 0.10 ± 0.01 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Bacteroides fragilis | I | 0.32 ± 0.09 | 0.8 ± 0.1 | 1.6 ± 0.2 |
| Mycobacterium smegmatis | II | 0.05 ± 0.01 | 5.1 ± 0.8 | 0.08 ± 0.01 |
| Helicobacter pylori | II | 1.0 ± 0.3 | 0.9 ± 0.1 | 0.55 ± 0.05 |
Data compiled from "The bacterial tRNA-modifying enzyme tRNAIle2 this compound synthetase is genetically conserved but catalytically variable"[1][2]. The table presents the turnover number (kcat), the Michaelis constant (KM) for the tRNAIle2 substrate, and the catalytic efficiency (kcat/KM). TilS enzymes are broadly classified into Type I, which possess two C-terminal domains, and Type II, which have a single C-terminal domain[1].
The Role of TilS in Bacterial Physiology and Signaling
The primary function of TilS is the post-transcriptional modification of the anticodon of tRNA-Ile2.[1][2][3] This enzyme catalyzes the ATP-dependent ligation of lysine (B10760008) to the cytidine (B196190) at position 34 (C34) of the CAU anticodon, forming this compound (L34).[1][3] This modification is crucial as it changes the codon specificity of the tRNA from recognizing the methionine codon (AUG) to the isoleucine codon (AUA).[1][3][4] Without this modification, the AUA codon would be inefficiently translated, leading to errors in protein synthesis. Consequently, TilS is essential for the viability of many bacterial species.[1][4]
Beyond this core role in translation, tRNA modifications, including the one catalyzed by TilS, are increasingly recognized as important components of bacterial stress response pathways.[5][6] Alterations in the levels of tRNA modifications can modulate the translation of specific mRNAs, allowing bacteria to rapidly adapt to changing environmental conditions such as antibiotic exposure and oxidative stress.[5][7][8] This regulatory role links tRNA modification enzymes like TilS to broader cellular signaling networks that control bacterial virulence and survival in hostile environments.[5][6]
Experimental Protocols
In Vitro tRNA-Ile2 Lysidinylation Assay (Filter-Binding Assay)
This assay measures the enzymatic activity of TilS by quantifying the incorporation of radiolabeled lysine into the tRNA-Ile2 substrate.
Materials:
-
Purified TilS enzyme
-
In vitro transcribed tRNA-Ile2
-
[³H]-L-lysine
-
ATP solution
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT)
-
Nitrocellulose membranes (0.45 µm)
-
Filter apparatus
-
Trichloroacetic acid (TCA), 5% (w/v), ice-cold
-
Ethanol (B145695), 70% (v/v), ice-cold
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, [³H]-L-lysine, and tRNA-Ile2.
-
Initiation: Initiate the reaction by adding the purified TilS enzyme. Incubate at the optimal temperature for the specific TilS enzyme (e.g., 37°C).
-
Time Points: At various time points, take aliquots of the reaction mixture and spot them onto nitrocellulose membranes.
-
Quenching and Washing: Immediately immerse the membranes in ice-cold 5% TCA to stop the reaction and precipitate the tRNA. Wash the membranes with cold 70% ethanol to remove unincorporated [³H]-L-lysine.
-
Quantification: Place the dried membranes in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated [³H]-L-lysine is proportional to the TilS enzyme activity. Kinetic parameters (Km and kcat) can be determined by measuring the initial reaction rates at varying substrate concentrations.
Mass Spectrometry Analysis of this compound Formation
Mass spectrometry can be used to directly detect the this compound modification on the tRNA.
Procedure:
-
Enzymatic Reaction: Perform the TilS enzymatic reaction as described above, but with non-radiolabeled lysine.
-
tRNA Purification: Purify the tRNA from the reaction mixture using methods such as phenol-chloroform extraction and ethanol precipitation.[7]
-
Enzymatic Digestion: Digest the purified tRNA into smaller fragments or individual nucleosides using RNases (e.g., RNase T1, RNase A) and/or phosphatases.[8][9]
-
LC-MS/MS Analysis: Analyze the digested sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][10] The this compound-containing fragment or nucleoside will have a characteristic mass shift that can be identified and quantified.
References
- 1. The bacterial tRNA-modifying enzyme tRNAIle this compound synthetase is genetically conserved but catalytically variable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bacterial tRNA-modifying enzyme tRNAIle this compound synthetase is genetically conserved but catalytically variable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tRNA lysidinylation is essential for the minimal translation system found in the apicoplast of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tRNA modifications as regulators of bacterial virulence and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tRNA modifications as regulators of bacterial virulence and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based detection of transfer RNAs by their signature endonuclease digestion products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Direct Sequencing of tRNAs De Novo and Quantitative Mapping of Multiple RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Translational Fidelity of Lysidine-Deficient Ribosomes
For researchers, scientists, and drug development professionals, understanding the intricacies of translational fidelity is paramount. The post-transcriptional modification of tRNA is a critical quality control step that ensures the accurate decoding of mRNA codons. This guide provides a comprehensive comparison of experimental systems and methodologies for assessing the translational fidelity of ribosomes, with a specific focus on the role of lysidine, a key tRNA modification in bacteria.
In most bacteria, the AUA codon for isoleucine is read by a specific tRNA, tRNAIle2, which has a cytidine (B196190) at the wobble position (position 34) of its anticodon. This cytidine is modified to this compound (L, 2-lysyl-cytidine) by the enzyme tRNAIle-lysidine synthetase (TilS).[1][2] This modification is crucial because the unmodified tRNAIle2 with a CAU anticodon is recognized by methionyl-tRNA synthetase (MetRS), leading to the misincorporation of methionine at AUA codons.[3][4] The TilS-catalyzed this compound formation switches the tRNA's identity, ensuring it is charged with isoleucine and specifically recognizes the AUA codon, thereby maintaining the fidelity of protein synthesis.[3][5][6] Consequently, TilS is an essential enzyme for viability in many bacteria.[7][8]
Comparative Analysis: this compound-Proficient vs. This compound-Deficient Ribosomal Systems
The functional consequence of this compound deficiency can be starkly observed by comparing wild-type (WT) bacterial strains with those deficient in TilS activity. This deficiency can be achieved through genetic deletion or mutation of the tilS gene.
| Feature | This compound-Proficient System (Wild-Type) | This compound-Deficient System (tilS knockout/mutant) | Supporting Data Reference |
| tRNAIle2 Modification | Cytidine-34 is modified to this compound (L34). | Cytidine-34 remains unmodified (C34). | [4] |
| Aminoacylation of tRNAIle2 | Primarily charged with Isoleucine by IleRS. | Charged with Methionine by MetRS. | [4] |
| Codon Recognition | Anticodon accurately reads the AUA (Isoleucine) codon. | Anticodon misreads AUA and preferentially reads the AUG (Methionine) codon. | [4][6][9] |
| Translational Fidelity | High fidelity; correct incorporation of Isoleucine at AUA codons. | Low fidelity; significant misincorporation of Methionine at AUA codons. | [4][10] |
| Cellular Viability | Normal growth and viability. | Often lethal; survival may depend on suppressor mutations (e.g., in tRNAIle1).[4][11] | [8][9] |
Experimental Protocols for Assessing Translational Fidelity
Several robust methodologies can be employed to quantify the impact of this compound deficiency on translational fidelity. These techniques range from in vivo reporter assays to detailed in vitro biochemical analyses.
Dual-Luciferase Reporter Assay for In Vivo Misincorporation
This is a highly sensitive method to quantify stop-codon readthrough and can be adapted to measure amino acid misincorporation.[12][13]
Principle: A reporter construct is created with two luciferase genes, Renilla (Rluc) and Firefly (Fluc), separated by a linker containing multiple AUA codons. In a this compound-deficient system, ribosomes will misincorporate methionine, but translation will proceed. The ratio of Fluc to Rluc activity, when compared to a control construct, provides a quantitative measure of AUA codon translation efficiency. A variation for fidelity involves introducing a protein domain sensitive to methionine incorporation, where misincorporation leads to inactivation.
Detailed Protocol:
-
Construct Design:
-
Clone the Renilla luciferase gene upstream of the Firefly luciferase gene in a suitable bacterial expression vector.
-
Between the two genes, insert a linker sequence containing several AUA codons (e.g., a poly-AUA tract).
-
Create a control plasmid with an equivalent number of isoleucine codons that are not AUA (e.g., AUU, AUC).
-
-
Transformation:
-
Transform the reporter and control plasmids into both wild-type and tilS-deficient bacterial strains.
-
-
Cell Culture and Lysis:
-
Grow bacterial cultures to mid-log phase under appropriate conditions.
-
Harvest cells by centrifugation and lyse them using a suitable lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100).
-
-
Luciferase Assay:
-
Use a commercial dual-luciferase assay kit.
-
Measure the Firefly luciferase activity first in the cell lysate.
-
Add the quenching reagent to inhibit the Firefly reaction and simultaneously activate the Renilla luciferase. Measure the Renilla activity.
-
-
Data Analysis:
-
Calculate the ratio of Fluc/Rluc activity for each sample.
-
Compare the ratio from the AUA-containing construct in the tilS-deficient strain to the wild-type strain to determine the impact on translation.
-
Ribosome Profiling (Ribo-Seq)
Ribo-seq provides a genome-wide snapshot of ribosome positions on mRNA, allowing for the identification of codon-specific translational pausing or defects.[14][15]
Principle: Cells are treated with a translation inhibitor to stall ribosomes. The mRNA is then digested, leaving only the ribosome-protected fragments (RPFs). These RPFs are sequenced and mapped to the genome, revealing ribosome density along transcripts. In this compound-deficient cells, an altered ribosome occupancy at AUA codons compared to other isoleucine codons would indicate a translation defect.
Detailed Protocol:
-
Cell Lysis and Nuclease Digestion:
-
Rapidly harvest and lyse cells in a buffer containing a translation elongation inhibitor like cycloheximide (B1669411) (100 µg/mL).[16]
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The amount of RNase I needs to be optimized for the specific cell type and lysate concentration.[17]
-
-
Ribosome Footprint Isolation:
-
Load the digested lysate onto a 15-50% sucrose (B13894) density gradient and separate the 80S monosome fraction by ultracentrifugation.[17]
-
Extract the RNA from the collected monosome fraction.
-
-
Library Preparation and Sequencing:
-
Select the RPFs (typically 26-30 nucleotides) by size-exclusion chromatography or gel electrophoresis.
-
Ligate sequencing adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription and PCR amplification to create a cDNA library.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Map the sequencing reads to the reference genome.
-
Analyze the distribution of ribosome footprints, paying special attention to the density at AUA codons versus AUU/AUC codons.
-
In Vitro tRNA Aminoacylation and Codon Binding Assays
These biochemical assays directly test the functional properties of tRNAIle2 isolated from wild-type and this compound-deficient cells.
Principle: This method verifies that the unmodified tRNAIle2 from a tilS mutant is a substrate for MetRS and that it binds preferentially to the AUG codon on the ribosome, unlike the this compound-modified tRNA from wild-type cells.[4]
Detailed Protocol:
-
tRNA Isolation:
-
Isolate total tRNA from both wild-type and tilS-deficient bacterial strains under acidic conditions (e.g., using sodium acetate (B1210297) pH 5.0) to preserve the aminoacyl linkage.
-
-
tRNAIle2 Purification:
-
Purify tRNAIle2 using methods like northern hybridization with a labeled DNA probe complementary to tRNAIle2.[4]
-
-
In Vitro Aminoacylation:
-
Set up reaction mixtures containing the purified tRNA, ATP, MgCl₂, and either purified Isoleucyl-tRNA synthetase (IleRS) or Methionyl-tRNA synthetase (MetRS).
-
Include a radiolabeled amino acid ([³H]-isoleucine or [³⁵S]-methionine).
-
Incubate the reaction, then precipitate the tRNA, and measure the incorporated radioactivity using a scintillation counter.
-
-
Ribosome Binding Assay:
-
Program ribosomes with synthetic mRNAs containing either an AUA or an AUG codon in the A-site.
-
Add the purified, aminoacylated tRNA (labeled) to the ribosome-mRNA complex.
-
Measure the amount of tRNA bound to the ribosome, for example, by nitrocellulose filter binding. Compare the binding efficiency of tRNA from WT and mutant strains to AUA and AUG codons.[6][11]
-
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the molecular mechanisms and experimental processes involved in assessing translational fidelity.
Caption: this compound's role in switching tRNA identity and ensuring fidelity.
Caption: Workflow for a dual-luciferase translational fidelity assay.
Caption: The causal chain from TilS deficiency to translational error.
References
- 1. Discovery and characterization of tRNAIle this compound synthetase (TilS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for translational fidelity ensured by transfer RNA this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Life without tRNAIle-lysidine synthetase: translation of the isoleucine codon AUA in Bacillus subtilis lacking the canonical tRNA2Ile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for translational fidelity ensured by transfer RNA this compound synthetase [ideas.repec.org]
- 6. A tRNA modification with aminovaleramide facilitates AUA decoding in protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. tRNA lysidinylation is essential for the minimal translation system in the Plasmodium falciparum apicoplast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tRNA lysidinylation is essential for the minimal translation system found in the apicoplast of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Life without tRNA[superscript Ile]-lysidine synthetase: translation of the isoleucine codon AUA in Bacillus subtilis lacking the canonical tRNA[Ile over 2] [dspace.mit.edu]
- 12. Ribosomal expansion segment contributes to translation fidelity via N-terminal processing of ribosomal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. youtube.com [youtube.com]
- 15. Protocol to measure ribosome density along mRNA transcripts of Arabidopsis thaliana tissues using Ribo-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 17. biorxiv.org [biorxiv.org]
The Decisive Role of Lysidine in Transfer RNA Aminoacylation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays demonstrating the critical role of the modified nucleoside lysidine in determining the amino acid specificity of transfer RNA (tRNA). We present supporting experimental data, detailed protocols for key assays, and visual workflows to elucidate the impact of this single modification on the fidelity of protein synthesis.
The central dogma of molecular biology relies on the accurate translation of the genetic code. A key step in this process is the correct charging of tRNAs with their cognate amino acids by aminoacyl-tRNA synthetases (aaRSs). In eubacteria, a fascinating molecular switch dictates the identity of tRNAIle that decodes the AUA codon. The precursor to this tRNA possesses a CAU anticodon, which is typically recognized by methionyl-tRNA synthetase (MetRS). However, a post-transcriptional modification of the cytidine (B196190) at the wobble position (C34) to this compound (L34) by the enzyme tRNAIle-lysidine synthetase (TilS) dramatically alters its specificity, making it a substrate for isoleucyl-tRNA synthetase (IleRS) while preventing its recognition by MetRS.[1][2] This guide details the functional assays used to unequivocally demonstrate this switch in aminoacylation identity.
Comparative Analysis of Aminoacylation Specificity
The effect of this compound on the aminoacylation of tRNAIle with a CAU anticodon is a classic example of how a single chemical modification can fundamentally alter the flow of genetic information. Functional assays comparing the aminoacylation of unmodified (C34) and this compound-modified (L34) tRNAIle provide stark evidence of this specificity switch.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of in vitro aminoacylation assays, highlighting the dramatic shift in amino acid acceptance based on the presence or absence of this compound at the anticodon's wobble position.
Table 1: Aminoacylation of Unmodified tRNAIle (with C34)
| Aminoacyl-tRNA Synthetase | Amino Acid | Relative Aminoacylation Efficiency | Reference |
| Isoleucyl-tRNA Synthetase (IleRS) | Isoleucine | Essentially undetectable | [3] |
| Methionyl-tRNA Synthetase (MetRS) | Methionine | Active | [1] |
Table 2: Aminoacylation of this compound-Modified tRNAIle (with L34)
| Aminoacyl-tRNA Synthetase | Amino Acid | Relative Aminoacylation Efficiency | Reference |
| Isoleucyl-tRNA Synthetase (IleRS) | Isoleucine | Robust | [3] |
| Methionyl-tRNA Synthetase (MetRS) | Methionine | Markedly reduced | [1] |
Experimental Protocols
To facilitate the replication and adaptation of these pivotal experiments, detailed protocols for the key functional assays are provided below.
Preparation of Unmodified tRNAIle (C34) via In Vitro Transcription
Unmodified tRNAIle is typically prepared using in vitro transcription with T7 RNA polymerase from a DNA template.
Protocol:
-
Template Preparation: A double-stranded DNA template encoding the tRNAIle gene with a T7 promoter at the 5' end is generated by PCR or synthesized commercially.
-
In Vitro Transcription Reaction: The transcription reaction is assembled in a total volume of 50 µL with the following components:
-
40 mM Tris-HCl, pH 8.0
-
22 mM MgCl2
-
1 mM spermidine
-
5 mM DTT
-
4 mM each of ATP, GTP, CTP, and UTP
-
1 µg of DNA template
-
50 units of T7 RNA polymerase
-
-
Incubation: The reaction mixture is incubated at 37°C for 3-4 hours.
-
Purification: The transcribed tRNA is purified by 8% denaturing polyacrylamide gel electrophoresis (PAGE) containing 8 M urea (B33335). The tRNA band is visualized by UV shadowing, excised, and eluted from the gel. The purified tRNA is then desalted and concentrated by ethanol (B145695) precipitation.[4]
Preparation of this compound-Modified tRNAIle (L34)
This compound-modified tRNAIle can be obtained through two primary methods: purification from a bacterial source or in vitro modification of transcribed tRNA.
Protocol (In Vitro Modification):
-
TilS Enzyme Purification: The tRNAIle-lysidine synthetase (TilS) is overexpressed and purified from a bacterial expression system (e.g., E. coli).
-
Modification Reaction: The in vitro modification reaction is set up as follows:
-
50 mM HEPES-KOH, pH 7.5
-
10 mM MgCl2
-
2 mM ATP
-
1 mM L-lysine
-
5 µM of in vitro transcribed, unmodified tRNAIle
-
1 µM of purified TilS enzyme
-
-
Incubation: The reaction is incubated at 37°C for 1 hour to allow for the conversion of C34 to L34.
-
Purification: The modified tRNA is purified from the reaction mixture using phenol-chloroform extraction followed by ethanol precipitation to remove the enzyme and other reaction components.
In Vitro Aminoacylation Assay
This assay measures the attachment of a specific amino acid to the tRNA. A common method involves the use of a radiolabeled amino acid.
Protocol (Radioactive Assay):
-
Reaction Mixture: The aminoacylation reaction is prepared in a final volume of 50 µL containing:
-
100 mM HEPES-KOH, pH 7.5
-
30 mM KCl
-
10 mM MgCl2
-
5 mM ATP
-
10 µM [14C]-labeled amino acid (isoleucine or methionine)
-
1-5 µM of either unmodified or this compound-modified tRNAIle
-
100-500 nM of purified IleRS or MetRS
-
-
Incubation: The reaction is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 2, 5, 10, 20 minutes).
-
Quenching and Precipitation: Each aliquot is spotted onto a 3MM filter paper disc pre-soaked in 10% trichloroacetic acid (TCA). The discs are then washed three times with cold 5% TCA to remove unincorporated radiolabeled amino acid, followed by a final wash with ethanol.
-
Quantification: The radioactivity on the dried filter discs is measured using a scintillation counter. The amount of aminoacyl-tRNA formed is calculated based on the specific activity of the radiolabeled amino acid.[4]
Analysis of Aminoacylation Products by Acidic Urea-PAGE and Northern Blotting
This method allows for the direct visualization of charged (aminoacylated) and uncharged tRNA, as the amino acid adds a positive charge that retards the tRNA's migration in an acidic gel.
Protocol:
-
Sample Preparation: Aminoacylation reactions are quenched by adding an equal volume of loading buffer (e.g., 0.1 M sodium acetate (B1210297) pH 5.0, 8 M urea, 0.05% bromophenol blue, 0.05% xylene cyanol). All steps are performed on ice to preserve the labile ester bond of the aminoacyl-tRNA.
-
Acidic Urea-PAGE: Samples are loaded onto a 6.5% polyacrylamide gel containing 8 M urea and buffered with 0.1 M sodium acetate, pH 5.0. Electrophoresis is carried out at 4°C.
-
Electrotransfer: The separated tRNAs are transferred from the gel to a positively charged nylon membrane.
-
Northern Blotting:
-
The membrane is pre-hybridized in a suitable hybridization buffer.
-
A 32P-labeled oligonucleotide probe complementary to a sequence in the tRNAIle is added, and the membrane is incubated to allow for hybridization.
-
The membrane is washed to remove unbound probe.
-
-
Visualization: The membrane is exposed to a phosphor screen, and the signals are visualized using a phosphorimager. The upper, slower-migrating band corresponds to the aminoacylated tRNA, while the lower, faster-migrating band is the uncharged tRNA. The relative abundance of each can be quantified.[5]
Visualizing the Impact of this compound
The following diagrams illustrate the experimental workflow and the central role of this compound in determining aminoacylation specificity.
References
- 1. Codon and amino-acid specificities of a transfer RNA are both converted by a single post-transcriptional modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molecular mechanism of this compound synthesis that determines tRNA identity and codon recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The catalytic flexibility of tRNAIle-lysidine synthetase can generate alternative tRNA substrates for isoleucyl-tRNA synthetase. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. An empirical model of aminoacylation kinetics for E. coli class I and II aminoacyl tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Lysidine: A Comparative Guide to Spectroscopic and Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the structural validation of lysidine, a modified nucleoside vital in bacterial protein synthesis. The content herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical techniques for their studies.
Introduction to this compound
This compound (2-lysyl-cytidine) is a unique post-transcriptionally modified nucleoside found at the wobble position (position 34) of the isoleucine transfer RNA (tRNAIle) in many bacteria. This modification is crucial for the accurate decoding of the AUA codon as isoleucine instead of methionine. The precise structural elucidation of this compound is paramount for understanding its role in translational fidelity and for the development of novel antimicrobial agents targeting its biosynthetic pathway. While the structure has been confirmed, this guide will use a combination of known experimental data for its constituent parts and predictive analysis to illustrate the validation process using modern analytical techniques.
Comparison of Structural Validation Methods
The definitive structural confirmation of a novel or modified molecule like this compound relies on a combination of analytical techniques. While NMR spectroscopy stands as a cornerstone for detailed structural analysis in solution, other methods provide complementary and confirmatory data.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atom-by-atom connectivity, stereochemistry, and conformational dynamics in solution. | Provides unambiguous structural determination; non-destructive. | Requires larger sample quantities; complex spectra for large molecules. |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns reveal structural motifs. | High sensitivity (requires minimal sample); rapid analysis. | Does not provide detailed 3D structure; isomers can be difficult to distinguish. |
| Enzymatic Sequencing | Position of the modified nucleoside within an RNA sequence. | Useful for validation in a biological context (tRNA). | Provides positional information, not the detailed structure of the modification itself. |
| Chemical Derivatization | Confirms the presence of specific functional groups. | Can enhance detectability and provide clues about reactive sites. | Indirect method; requires specific reagents and may alter the original molecule. |
Structural Validation of this compound using NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structure determination of organic molecules like this compound in a solution state, mimicking a more biologically relevant environment. The validation process involves the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra to piece together the molecular puzzle.
Predicted ¹H and ¹³C NMR Data for this compound
Due to the scarcity of publicly available, raw experimental NMR data for isolated this compound, the following tables are constructed based on the known chemical shifts of its precursors, L-lysine and cytidine (B196190), and expected shifts upon their condensation. These predicted values serve as a robust guide for researchers aiming to identify and validate this compound.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-5 (Cytidine) | ~6.0 | d | |
| H-6 (Cytidine) | ~7.8 | d | |
| H-1' (Ribose) | ~5.9 | d | |
| H-2' (Ribose) | ~4.3 | t | |
| H-3' (Ribose) | ~4.2 | t | |
| H-4' (Ribose) | ~4.1 | m | |
| H-5', 5'' (Ribose) | ~3.8, 3.7 | m | |
| α-CH (Lysine) | ~3.9 | t | Shifted downfield upon amide bond formation. |
| β-CH₂ (Lysine) | ~1.8 | m | |
| γ-CH₂ (Lysine) | ~1.4 | m | |
| δ-CH₂ (Lysine) | ~1.6 | m | |
| ε-CH₂ (Lysine) | ~3.3 | t | Shifted downfield due to attachment to the cytidine ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 (Cytidine) | ~165 | Significantly shifted due to lysyl substitution. |
| C-4 (Cytidine) | ~158 | |
| C-5 (Cytidine) | ~96 | |
| C-6 (Cytidine) | ~141 | |
| C-1' (Ribose) | ~90 | |
| C-2' (Ribose) | ~70 | |
| C-3' (Ribose) | ~75 | |
| C-4' (Ribose) | ~84 | |
| C-5' (Ribose) | ~61 | |
| α-C (Lysine) | ~55 | |
| β-C (Lysine) | ~30 | |
| γ-C (Lysine) | ~22 | |
| δ-C (Lysine) | ~28 | |
| ε-C (Lysine) | ~40 | |
| C=O (Lysine) | ~175 |
Experimental Workflow for NMR-based Structure Validation
The following diagram illustrates a typical workflow for validating the structure of a modified nucleoside like this compound using NMR spectroscopy.
Detailed Experimental Protocol for NMR Analysis
-
Sample Preparation :
-
Dissolve approximately 1-5 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D NMR Spectroscopy :
-
Acquire a ¹H NMR spectrum to identify the number of different proton environments and their multiplicities (singlet, doublet, triplet, etc.).
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms.
-
-
2D NMR Spectroscopy :
-
COSY (Correlation Spectroscopy) : Acquire a ¹H-¹H COSY spectrum to identify protons that are spin-spin coupled (typically protons on adjacent carbons). This is crucial for tracing the carbon skeleton of the lysine (B10760008) and ribose moieties.
-
HSQC (Heteronuclear Single Quantum Coherence) : Acquire a ¹H-¹³C HSQC spectrum to directly correlate each proton with the carbon atom it is attached to. This provides unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Acquire a ¹H-¹³C HMBC spectrum to identify long-range correlations (2-3 bonds) between protons and carbons. This is the key experiment to connect the lysine and cytidine moieties, for instance, by observing a correlation between the ε-CH₂ protons of lysine and C-2 of cytidine.
-
-
Data Analysis and Structure Determination :
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Use the 2D spectra to systematically assign all proton and carbon signals.
-
Piece together the connectivity information from COSY and HMBC to build the final structure of this compound.
-
Alternative and Complementary Structural Elucidation Methods
While NMR provides the most detailed structural information, other techniques offer valuable and often complementary data for validation.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is instrumental in determining the exact molecular weight and elemental formula of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Ion | Calculated m/z | Observed m/z |
| ESI+ | [M+H]⁺ | 386.1988 | (Expected value) |
Tandem mass spectrometry (MS/MS) would be used to fragment the molecule, and the resulting fragmentation pattern would provide evidence for the connection between the lysine and cytidine units. For instance, a characteristic loss of the ribose sugar or fragmentation within the lysine side chain would be expected.
Enzymatic and Chemical Sequencing
In the context of its natural occurrence in tRNA, the position of this compound can be confirmed through enzymatic digestion followed by mass spectrometry or HPLC analysis of the resulting fragments. This method, however, does not provide the detailed chemical structure of the modification itself but rather confirms its location within the larger RNA molecule.
Chemical derivatization could be employed to confirm the presence of specific functional groups. For example, reaction with a reagent specific for primary amines would confirm the presence of the free α-amino group on the lysine moiety.
Conclusion
The structural validation of a modified nucleoside like this compound is most robustly achieved through a multi-faceted approach. NMR spectroscopy, particularly a combination of 1D and 2D techniques, stands as the gold standard for unambiguous structure determination in solution. However, complementary techniques such as mass spectrometry are indispensable for confirming molecular weight and fragmentation patterns. For researchers in drug development, a thorough understanding of these techniques and the data they provide is crucial for the confident identification and characterization of novel molecules and their biological targets.
Assessing the Impact of Lysidine Absence on Proteome Composition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The post-transcriptional modification of tRNA is a critical layer of regulation in protein synthesis, ensuring the fidelity and efficiency of translation. One such crucial modification is the conversion of cytidine (B196190) to lysidine (L) at the wobble position of the tRNAIle anticodon, which is responsible for decoding the AUA isoleucine codon in bacteria. This modification is catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS). The absence of this compound, typically resulting from the deletion or inactivation of the tilS gene, is predicted to have a significant impact on the proteome, primarily through the misincorporation of methionine at AUA codons.
This guide provides a comparative overview of the proteomic landscape in the presence and absence of this compound. Due to a lack of direct, comprehensive quantitative proteomic studies comparing wild-type and tilS-deficient organisms, this guide presents an evidence-based expectation of the effects, supported by codon usage data and established proteomic methodologies for detecting amino acid misincorporation.
Data Presentation: Predicted Proteome Composition Changes
The primary consequence of this compound absence is the misreading of the AUA codon by methionyl-tRNA synthetase, leading to the incorporation of methionine instead of isoleucine. The extent of this misincorporation across the proteome is dependent on the frequency of the AUA codon in the organism's genome.
Table 1: Predicted Impact of this compound Absence on Proteome Composition in Escherichia coli K-12
| Feature | Wild-Type Organism (with this compound) | tilS-Deficient Organism (without this compound) | Supporting Data/Rationale |
| Translation of AUA Codon | Correctly decoded as Isoleucine. | Predominantly misread as Methionine. | The this compound modification is essential for the tRNAIle to recognize the AUA codon as specifying isoleucine. |
| Proteome Integrity | High fidelity of protein sequences. | Compromised, with widespread methionine misincorporation at AUA sites. | Loss of this compound leads to systemic translational errors. |
| Affected Proteins | None (correct translation). | All proteins encoded by genes containing one or more AUA codons. | Based on the codon usage data for E. coli K-12, the AUA codon has a frequency of approximately 3.7 per 1000 codons[1][2]. |
| Potential Functional Consequences | Normal protein function. | Altered protein structure, stability, and function, potentially leading to loss-of-function or gain-of-function phenotypes. | Methionine has different physicochemical properties than isoleucine, which can disrupt protein folding and activity. |
| Overall Fitness | Normal growth and physiology. | Reduced fitness, potential growth defects, and increased stress responses. | Phenotypic studies of tilS knockout bacteria have indicated the importance of this gene for normal bacterial growth and survival[3][4]. |
Experimental Protocols
The definitive method for assessing the impact of this compound absence on the proteome involves the use of high-resolution mass spectrometry to identify and quantify amino acid misincorporation.
Generation of a this compound-Deficient Bacterial Strain
Objective: To create a bacterial strain incapable of producing this compound.
Methodology: Gene knockout of the tilS gene is the standard method.
-
Homologous Recombination: A common technique, such as the Lambda Red recombinase system, can be used to replace the tilS gene with an antibiotic resistance cassette[4].
-
Verification: The successful knockout should be verified by PCR and sequencing of the targeted genomic region.
Proteomic Analysis of Amino Acid Misincorporation
Objective: To identify and quantify the misincorporation of methionine at AUA codons in the proteome of a tilS-deficient strain compared to a wild-type strain.
Methodology: A bottom-up proteomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed[5][6][7].
-
Sample Preparation:
-
Grow wild-type and tilS-deficient bacterial cultures under identical conditions.
-
Harvest cells and lyse them to extract total protein.
-
Reduce and alkylate the proteins to denature them and break disulfide bonds.
-
Digest the proteins into peptides using a protease with high specificity, such as trypsin.
-
Clean up the peptide mixture using solid-phase extraction to remove contaminants[8][9].
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography based on their hydrophobicity.
-
Introduce the separated peptides into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire mass spectra of the intact peptides (MS1 scan).
-
Select peptide ions for fragmentation (MS/MS scan) to determine their amino acid sequence.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database of the organism.
-
To detect misincorporation, the database search parameters must be modified to allow for the variable modification of isoleucine to methionine at sites corresponding to AUA codons.
-
Specialized bioinformatics tools and algorithms are required to confidently identify and distinguish true misincorporation events from other artifacts like post-translational modifications or random fragmentation matches[5][6].
-
For quantification, label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be used to compare the relative abundance of the misincorporated peptides to their wild-type counterparts[6].
-
Mandatory Visualization
Caption: Translational fate of the AUA codon in the presence and absence of this compound.
Caption: Experimental workflow for proteomic analysis of amino acid misincorporation.
Caption: Logical relationship between this compound, translational fidelity, and proteome integrity.
References
- 1. Codon usage table [kazusa.or.jp]
- 2. is.muni.cz [is.muni.cz]
- 3. Enhancing bacterial survival through phenotypic heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. banglajol.info [banglajol.info]
- 8. Optimization of Proteomic Sample Preparation Procedures for Comprehensive Protein Characterization of Pathogenic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation for Proteomic Analysis of Isolated Mitochondria and Whole-Cell Extracts [protocols.io]
A Comparative Guide to Lysidine Detection Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate detection and quantification of lysidine, a modified nucleoside critical for translational fidelity in bacteria, is paramount. This guide provides an objective comparison of available methodologies, supported by experimental data, to facilitate the selection of the most appropriate protocol for your research needs.
This compound (k²C), a lysine-modified cytidine (B196190) found at the wobble position of the tRNAIle anticodon, plays a crucial role in ensuring the correct translation of the AUA codon as isoleucine in bacteria. Its detection is vital for studies in bacterial genetics, antibiotic development, and research into the epitranscriptome. This guide focuses on the primary method for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS). While other methods like fluorescent probes and enzymatic assays are conceptually possible, specific and validated protocols for direct this compound detection using these approaches are not yet established in the scientific literature.
Data Presentation: A Comparative Overview
The following table summarizes the performance metrics for the quantitative analysis of this compound using a well-established Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based protocol. As dedicated fluorescent probes or direct enzymatic assays for this compound are not currently available, a direct comparison is not feasible. The data for the LC-MS/MS method is based on typical performance characteristics observed for the analysis of modified nucleosides in biological matrices.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Fluorescent Probe-Based Assay | Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation. | Specific binding of a fluorescent probe to this compound, resulting in a measurable change in fluorescence. | Enzyme-catalyzed reaction specific to this compound, leading to a detectable signal (e.g., colorimetric, fluorometric). |
| Limit of Detection (LOD) | High sensitivity, typically in the low nanomolar to picomolar range. | Potentially high, but a specific probe has not been developed. | Dependent on enzyme kinetics and substrate specificity; not yet developed for direct this compound detection. |
| Limit of Quantification (LOQ) | Typically in the nanomolar range, allowing for precise measurement in biological samples.[1] | Not Applicable | Not Applicable |
| Linearity | Excellent linearity over a wide dynamic range. | Not Applicable | Not Applicable |
| Specificity | High specificity due to unique mass-to-charge ratio and fragmentation pattern. | Dependent on the specificity of the probe for this compound over other modified nucleosides. | Dependent on the enzyme's substrate specificity. |
| Sample Requirement | Microgram quantities of total tRNA are typically sufficient.[2] | Not Applicable | Not Applicable |
| Throughput | Moderate, with typical run times of 15-30 minutes per sample.[3] | Potentially high throughput. | Potentially high throughput. |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification
This protocol is the gold standard for the quantitative analysis of this compound and other modified nucleosides.[2][3] It involves the enzymatic hydrolysis of tRNA to its constituent nucleosides, followed by separation and detection.
a. tRNA Isolation and Hydrolysis:
-
Isolate total tRNA from the biological sample of interest using a commercial kit or standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantify the isolated tRNA using a spectrophotometer.
-
To 5-10 µg of total tRNA, add nuclease P1 (2U) in 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (0.5 U) and continue incubation at 37°C for an additional 2 hours to dephosphorylate the nucleosides.
-
Centrifuge the sample to pellet any precipitated protein and collect the supernatant containing the nucleosides.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
A typical gradient could be: 0-5 min, 2% B; 5-15 min, 2-30% B; 15-17 min, 30-95% B; 17-20 min, 95% B; followed by re-equilibration.
-
The flow rate is typically maintained at 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Perform detection using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
The precursor ion for this compound (C15H25N5O6) has a monoisotopic mass of 371.1808 g/mol . The protonated molecule [M+H]+ would be at m/z 372.1881.
-
Characteristic product ions for this compound would be generated from the fragmentation of the precursor ion. A key fragment would likely correspond to the lysyl-cytosine base. The specific fragmentation pattern would need to be determined empirically using a this compound standard.[4]
-
-
Quantification:
-
Generate a standard curve using a purified this compound standard of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Normalize the this compound abundance to the total amount of canonical nucleosides (A, C, G, U) in the sample.[1]
-
Fluorescent Probe-Based Detection (Conceptual)
While a specific fluorescent probe for this compound has not been reported, the development of such a tool would offer a high-throughput alternative to LC-MS/MS.[5][6]
a. Principle: A fluorescent probe would be designed to selectively bind to the unique chemical structure of this compound. This binding event would trigger a change in the probe's fluorescence properties, such as an increase in intensity ("turn-on" probe) or a shift in the emission wavelength.
b. Potential Workflow:
-
Synthesize a library of potential fluorescent probes with recognition moieties designed to interact with the lysine (B10760008) side chain and the cytidine ring of this compound.
-
Screen the library for probes that exhibit a selective fluorescent response to this compound in the presence of other canonical and modified nucleosides.
-
Optimize the binding conditions (e.g., pH, temperature, buffer composition).
-
For detection, the optimized probe would be incubated with the hydrolyzed tRNA sample, and the fluorescence would be measured using a plate reader or a fluorescence microscope.
c. Challenges: The primary challenge lies in designing a probe with high specificity for this compound, given the structural similarity to cytidine and other modified nucleosides.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for this compound detection by LC-MS/MS and the enzymatic synthesis of this compound.
Caption: Workflow for this compound detection by LC-MS/MS.
Caption: Enzymatic synthesis of this compound by tRNA(Ile)-lysidine synthetase (TilS).
References
- 1. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 4. Evidence for a lysine-specific fragmentation in fast-atom bombardment mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detecting tRNA modifications with fluorescent-labeled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to Handling Lysidine: Personal Protective Equipment, Operational Plans, and Disposal
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Lysidine. Adherence to these procedures is essential for ensuring laboratory safety and proper management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a solid powder, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety glasses or chemical safety goggles | NIOSH (US) or EN 166 (EU) approved.[1][2] |
| Hand Protection | Nitrile rubber gloves | EN374 standard.[1] |
| Body Protection | Protective clothing, lab coat | To prevent skin exposure.[1][3] |
| Respiratory Protection | Dust mask with P1 filter | Required where dust is formed.[1] |
Operational Plan: Step-by-Step Handling of this compound
Follow these procedures to ensure the safe handling of this compound throughout your workflow.
1. Pre-Operational Checks:
- Ensure adequate ventilation, such as an exhaust hood, is operational at locations where dust may be generated.[1]
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest eyewash station and safety shower.
- Have a spill kit readily accessible.
2. Handling Procedure:
- Wear all required PPE before handling this compound.
- Handle in a well-ventilated area to avoid dust formation.[1]
- Avoid contact with skin, eyes, and clothing.[3]
- Avoid ingestion and inhalation.[3]
- Keep the container tightly closed when not in use.[1][4]
3. Post-Handling:
- Wash hands and face thoroughly after handling.
- Clean the work area to remove any residual dust.
- Properly remove and dispose of contaminated PPE.
- Store this compound in a dry, cool, and well-ventilated place.[1][3][4] It is strongly hygroscopic.[1]
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Action |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1][4] |
| Skin Contact | Wash off with soap and plenty of water.[1][4] |
| Eye Contact | Flush eyes with water as a precaution.[1][4] Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[3] |
| Ingestion | Rinse mouth with water.[1][4] Do NOT induce vomiting and get medical attention.[3] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[4] Wear self-contained breathing apparatus if necessary.[1][4] |
| Accidental Release | Avoid dust formation.[1][4] Do not let the product enter drains.[1][4] Sweep up the dry powder and place it in a suitable, closed container for disposal.[1][4] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
- While this compound is not typically classified as a hazardous substance, it is imperative to consult federal, state, and local environmental regulations to ensure accurate classification of the waste.
2. Container Management:
- Keep waste this compound in its original or a compatible, tightly closed container.[5]
- Label the container clearly as "HAZARDOUS WASTE" and list the chemical contents.
- Do not mix this compound waste with other chemical waste.[5]
3. Disposal Method:
- The recommended method of disposal is to use a licensed professional waste disposal service.[5]
- Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This should only be done by qualified personnel in a permitted facility.[5]
- Dispose of the material and its container in a safe way, adhering to local and national legislation.[1]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
